molecular formula C22H22NO4+ B1202748 Coralyne CAS No. 6872-73-7

Coralyne

货号: B1202748
CAS 编号: 6872-73-7
分子量: 364.4 g/mol
InChI 键: GOEJQGGEIVSVOK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2,3,10,11-tetramethoxy-8-methylisoquinolino[2,1-b]isoquinolin-7-ium is a member of isoquinolines.
RN given refers to parent cpd;  at this time it is not known for which salt NSC-154890 is synonym;  structure;  DNA topoisomerse antagonist

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

6872-73-7

分子式

C22H22NO4+

分子量

364.4 g/mol

IUPAC 名称

2,3,10,11-tetramethoxy-8-methylisoquinolino[2,1-b]isoquinolin-7-ium

InChI

InChI=1S/C22H22NO4/c1-13-16-11-21(26-4)20(25-3)10-15(16)8-18-17-12-22(27-5)19(24-2)9-14(17)6-7-23(13)18/h6-12H,1-5H3/q+1

InChI 键

GOEJQGGEIVSVOK-UHFFFAOYSA-N

规范 SMILES

CC1=C2C=C(C(=CC2=CC3=[N+]1C=CC4=CC(=C(C=C43)OC)OC)OC)OC

其他CAS编号

38989-38-7

Pictograms

Acute Toxic

相关CAS编号

38989-37-6 (sulfoacetate)
38989-38-7 (chloride)
6872-73-7 (Parent)

同义词

coralyne
coralyne acetosulfate
coralyne chloride
coralyne sulfoacetate
NSC-154890

产品来源

United States

Foundational & Exploratory

Coralyne's Mechanism of Action on DNA Triplexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coralyne, a planar cationic alkaloid, has garnered significant attention in the field of molecular biology and drug development due to its pronounced affinity and stabilizing effect on DNA triplex structures.[1][2] These non-canonical nucleic acid conformations, formed by a third strand binding in the major groove of a DNA duplex, play crucial roles in various cellular processes and are implicated in the pathogenesis of several diseases.[3][4] Understanding the intricate mechanism of this compound's interaction with triplex DNA is paramount for the rational design of novel therapeutic agents targeting gene expression. This technical guide provides an in-depth analysis of this compound's binding modes, sequence specificity, and the experimental methodologies employed to elucidate its mechanism of action.

Mechanism of Action: Binding Modes and Sequence Specificity

This compound exhibits a remarkable preference for DNA triplexes over duplexes, a characteristic attributed to its extended aromatic system which has a greater surface area analogous to the base triplets of a triplex.[1][5] The interaction is not monolithic; rather, it involves a combination of binding modes that are highly dependent on the DNA sequence and local microenvironment.

The primary binding modes of this compound to DNA triplexes are:

  • Monomeric Intercalation: In this mode, a single this compound molecule inserts itself between adjacent base triplets of the DNA triplex.[1][6] This intercalation is stabilized by strong π-π stacking interactions between the aromatic rings of this compound and the DNA bases, which significantly enhances the thermal stability of the triplex structure.[1][2][5]

  • Aggregate Stacking: this compound molecules can also self-associate and bind as aggregates along the negatively charged sugar-phosphate backbone of the DNA triplex.[1][2] This mode is more prevalent under certain conditions, such as with CGC+ triplexes, where charge repulsion between the cationic this compound and the protonated cytosines may hinder intercalation.[1][2]

Studies have revealed a distinct sequence-specific binding preference for this compound.[1][2][6] It demonstrates a higher affinity for triplexes containing T•A•T triplets compared to those with C•G•C+ triplets.[6][7] Specifically, this compound shows a preference for monomeric intercalation within CGG and pure TAT triplexes.[1][2] In contrast, with CGC+ triplexes, the dominant interaction is the backbone binding of this compound aggregates.[1][2]

The binding of this compound to G-containing triplexes can lead to a marked quenching of its fluorescence.[1][2] This phenomenon is attributed to a photoinduced electron transfer (PET) between the this compound molecule and the guanine (B1146940) base.[1][2]

The following diagram illustrates the different binding modes of this compound to a DNA triplex.

This compound Binding Modes to DNA Triplex cluster_0 DNA Triplex Base Triplets ...T•A•T... ...C•G•G... ...C•G•C+... Coralyne_Monomer This compound (Monomer) Coralyne_Monomer->Base Triplets Intercalation (between base triplets) (Preferred in T•A•T and C•G•G) Coralyne_Aggregate This compound (Aggregate) Coralyne_Aggregate->Base Triplets Backbone Binding (Aggregate stacking) (Dominant in C•G•C+)

Caption: this compound's interaction with DNA triplexes involves two primary binding modes: intercalation and aggregate stacking, with a preference for certain sequences.

Quantitative Data Summary

The binding affinity of this compound for various DNA structures has been quantified through numerous studies. The following tables summarize key quantitative data, including binding constants (Kd) and changes in melting temperature (Tm), to provide a comparative overview.

Table 1: this compound Binding Constants (Kd)

DNA StructureBinding Constant (Kd) (μM)Experimental ConditionsReference
d(T)6d(A)6•d(T)6 Triplex0.5 - 0.8298 K[6][7]
d(TC)nd(GA)n•d(CT)n Triplex6- to 10-fold lower than T•A•T298 K[6][7]
poly(dT)•poly(dA)•poly(dT)Kb = 3.5 x 106 M-12 mM Mg2+[8]
poly[d(TC)]•poly[d(GA)]•poly[d(C+T)]Kb = 1.5 x 106 M-12 mM Mg2+[8]
poly[d(TC)]•poly[d(GA)]•poly[d(C+T)]Kb = 40 x 106 M-1No Mg2+[8]
Pure TAT triplexKb = 6.5 x 106 M-1-[1]
Target duplexKb = 1.2 x 106 M-1-[1]

Table 2: Thermal Denaturation (Melting Temperature, Tm) Changes

DNA StructureEffect of this compound on TmReference
d(T)nd(A)n•dTn TriplexIncreased Tm[6]
d(TC)nd(GA)•d(CT)n TriplexLittle effect on stability[6]
d(A)n•d(T)n or d(GA)n•d(TC)n DuplexesEssentially no effect on Tm[6]
Both T•A•T- and C•G•C+-containing triplexesIncreased Tm more than corresponding duplexes[8]

Experimental Protocols

A variety of biophysical and biochemical techniques are employed to investigate the interaction between this compound and DNA triplexes. Below are detailed methodologies for key experiments.

Triplex DNA Formation

Protocol:

  • Synthesize and purify the requisite oligonucleotides.

  • Dissolve the oligonucleotides in a buffer solution, typically containing a pH buffer (e.g., sodium cacodylate or phosphate (B84403) buffer) and salt (e.g., NaCl, MgCl2). The pH is critical for the formation of C•G•C+ triplets, which require acidic conditions for cytosine protonation.

  • Mix the constituent single strands in the desired stoichiometric ratio (e.g., 1:1:1 for an intermolecular triplex).

  • Anneal the mixture by heating to 90 °C for 10 minutes, followed by slow cooling to room temperature (e.g., at a rate of 0.5 °C/min).[1]

  • Incubate the solution at 4 °C overnight to ensure complete triplex formation.[1]

  • Confirm the formation of the triplex structure using techniques such as circular dichroism (CD) spectroscopy, which shows a characteristic spectral pattern for triplex DNA, and UV melting profiles, which should exhibit a biphasic transition.[1]

Fluorescence Spectroscopy

Purpose: To study the binding of this compound to DNA triplexes by monitoring changes in its fluorescence properties.

Protocol:

  • Prepare solutions of this compound and the pre-formed DNA triplex in the desired buffer.

  • Place a solution of this compound (e.g., 5 μM) in a quartz cuvette.[1]

  • Record the initial fluorescence emission spectrum of free this compound (e.g., excitation at 350 nm, emission scan from 440 to 680 nm).[1]

  • Titrate the this compound solution with small aliquots of the DNA triplex solution.

  • After each addition, mix the solution thoroughly and allow it to equilibrate before recording the fluorescence spectrum.

  • Correct for dilution and the inner filter effect.

  • Analyze the fluorescence quenching or enhancement data to determine binding parameters, such as the binding constant (Kd), often using a Scatchard analysis.[1]

Circular Dichroism (CD) Spectroscopy

Purpose: To monitor conformational changes in the DNA triplex upon this compound binding and to confirm triplex formation.

Protocol:

  • Prepare samples of the DNA triplex in the absence and presence of this compound at various molar ratios.

  • Record the CD spectra of the samples in the UV region (e.g., 220-320 nm) to observe the DNA structure and in the visible region (e.g., 300-500 nm) to monitor the induced CD signal of the bound this compound.

  • The formation of a triplex is confirmed by its characteristic CD spectrum.[1]

  • The appearance of an induced CD signal for this compound indicates that the achiral drug is bound to the chiral DNA structure.[5]

UV-Visible Spectrophotometry and Thermal Denaturation

Purpose: To determine the binding affinity and the effect of this compound on the thermal stability of the DNA triplex.

Protocol:

  • Titration:

    • Record the UV-Vis absorption spectrum of a this compound solution.

    • Incrementally add the DNA triplex solution and record the spectrum after each addition.

    • Changes in the absorption spectrum of this compound upon binding (e.g., red-shift and hypochromicity) can be used to determine the binding constant.[5][6]

  • Thermal Denaturation (Melting):

    • Prepare samples of the DNA triplex in the absence and presence of this compound.

    • Monitor the absorbance at 260 nm as a function of temperature, increasing the temperature at a controlled rate.[1]

    • The melting temperature (Tm) is the temperature at which 50% of the triplex is dissociated.

    • An increase in Tm in the presence of this compound indicates stabilization of the triplex structure.[1][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To obtain high-resolution structural information about the this compound-DNA triplex complex.

Protocol:

  • Prepare highly concentrated and pure samples of the DNA triplex and this compound.

  • Dissolve the samples in a suitable buffer, often containing D2O to suppress the water signal.

  • Acquire 1D and 2D NMR spectra (e.g., NOESY, COSY) on a high-field NMR spectrometer.

  • The observation of intermolecular NOEs between this compound protons and DNA protons provides direct evidence of intercalation and can be used to determine the precise binding location and orientation of the drug.[6][9]

DNase I Footprinting

Purpose: To identify the specific binding sites of this compound on a DNA sequence.

Protocol:

  • Radiolabel one end of a DNA fragment containing the target triplex-forming sequence.

  • Incubate the labeled DNA with increasing concentrations of this compound.

  • Partially digest the DNA with DNase I, which cleaves the DNA backbone where it is not protected by the bound ligand.

  • Separate the resulting DNA fragments by denaturing polyacrylamide gel electrophoresis.

  • Visualize the fragments by autoradiography.

  • A "footprint," or a region of protection from DNase I cleavage, will appear at the this compound binding site.[6]

The following diagram illustrates a general experimental workflow for studying the interaction of this compound with DNA triplexes.

Experimental Workflow: this compound-DNA Triplex Interaction cluster_0 Sample Preparation cluster_1 Biophysical Characterization cluster_2 Data Analysis & Interpretation cluster_3 Conclusion Oligo_Synthesis Oligonucleotide Synthesis & Purification Triplex_Formation Triplex DNA Formation & Confirmation (CD, UV-Melt) Oligo_Synthesis->Triplex_Formation Fluorescence Fluorescence Spectroscopy (Binding Affinity, Quenching) Triplex_Formation->Fluorescence CD_Spectroscopy Circular Dichroism (Conformational Changes) Triplex_Formation->CD_Spectroscopy UV_Vis UV-Vis Spectroscopy (Binding, Stability - Tm) Triplex_Formation->UV_Vis NMR NMR Spectroscopy (Structural Details) Triplex_Formation->NMR Footprinting DNase I Footprinting (Binding Site Identification) Triplex_Formation->Footprinting Data_Analysis Quantitative Analysis (Kd, ΔTm) Structural Modeling Fluorescence->Data_Analysis CD_Spectroscopy->Data_Analysis UV_Vis->Data_Analysis NMR->Data_Analysis Footprinting->Data_Analysis Mechanism Elucidation of Mechanism of Action Data_Analysis->Mechanism

Caption: A typical workflow for investigating this compound's interaction with DNA triplexes involves sample preparation, biophysical characterization, and data analysis to elucidate the mechanism of action.

Conclusion

This compound's preferential binding and stabilization of DNA triplexes, mediated by a combination of intercalation and aggregate stacking, underscores its potential as a scaffold for the development of antigene therapeutics. A thorough understanding of its sequence-dependent binding modes and the application of a multi-faceted experimental approach are critical for advancing the design of next-generation triplex-binding ligands with enhanced specificity and efficacy. The methodologies and data presented in this guide offer a comprehensive resource for researchers dedicated to exploring the therapeutic applications of targeting DNA triplex structures.

References

A Technical Guide to the Chemical Synthesis and Purification of Coralyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coralyne, a planar quaternary protoberberine alkaloid, has garnered significant interest in the scientific community for its diverse biological activities, including its function as a topoisomerase I poison, telomerase inhibitor, and its ability to interact with various nucleic acid structures. Its potential as an anti-leukemic and photosensitizing agent in cancer therapy underscores the need for reliable methods for its chemical synthesis and purification. This technical guide provides a comprehensive overview of the established synthetic routes to this compound, detailed purification protocols, and methods for its characterization. It also visualizes a key biological signaling pathway influenced by this compound, offering a multi-faceted resource for researchers in medicinal chemistry and drug development.

Chemical Synthesis of this compound

The most practical and historically significant synthesis of this compound involves a cyclization reaction starting from the readily available opium alkaloid, papaverine (B1678415). This method, first reported in the mid-20th century and later refined, provides a direct route to the dibenzo[a,g]quinolizinium core of this compound.

Synthetic Route: From Papaverine to this compound

The synthesis proceeds via an acid-catalyzed reaction that constructs the final ring of the tetracyclic this compound structure. The overall transformation is a Pictet-Gams-type reaction, where papaverine is treated with a mixture of sulfuric acid and acetic anhydride.

This compound Synthesis cluster_start Starting Material cluster_end Final Product Papaverine Papaverine Intermediate Acylated Intermediate (in situ) Papaverine->Intermediate This compound This compound Intermediate->this compound Cyclization & Aromatization Reagents H₂SO₄, Ac₂O Heat

Figure 1: Synthetic pathway from Papaverine to this compound.

Experimental Protocol: Preparation of this compound Chloride

The following protocol is based on the established method for the practical preparation of this compound chloride.[1][2]

Materials:

  • Papaverine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Acetic Anhydride (Ac₂O)

  • Sodium Chloride (NaCl)

  • Ethanol

  • Acetone (B3395972)

Procedure:

  • Reaction Setup: In a flask equipped with a reflux condenser and stirrer, carefully add papaverine to a mixture of concentrated sulfuric acid and acetic anhydride. The reaction is exothermic and should be handled with caution in a fume hood.

  • Heating: Heat the reaction mixture to approximately 140°C for 12-15 hours. The solution will darken as the reaction progresses.

  • Quenching and Precipitation: After cooling to room temperature, the reaction mixture is cautiously poured into a large volume of ice-water. This will precipitate the crude this compound salt.

  • Conversion to Chloride Salt: The crude product is collected by filtration. To convert it to the chloride salt for purification, the solid is dissolved in hot water, and a saturated solution of sodium chloride is added. Upon cooling, this compound chloride precipitates.

  • Initial Purification: The precipitated this compound chloride is collected by filtration, washed with cold water, and then with a small amount of acetone to remove non-polar impurities.

Quantitative Data: Published yields for this specific reaction are not consistently reported in modern literature. Historically, yields have been described as moderate to good. Optimization of reaction time and temperature may be required to maximize conversion.

ParameterValueReference
Starting MaterialPapaverine[3]
Key ReagentsH₂SO₄, Ac₂O[1]
ProductThis compound Chloride[1]
Reported YieldModerate to Good (Specific % not consistently reported)[1]

Purification of this compound

Crude this compound chloride contains unreacted starting material and side products. A multi-step purification process involving chromatographic methods and recrystallization is necessary to achieve high purity suitable for biological and pharmaceutical research.

Purification and Analysis Workflow

A typical workflow involves initial extraction and solvent washes, followed by preparative chromatography to isolate the main product, and a final crystallization step to obtain highly pure material. Analytical HPLC is used throughout the process to monitor purity.

This compound Purification Workflow cluster_workflow Purification Workflow cluster_analysis Purity Analysis Crude Crude this compound Chloride Wash Solvent Wash (Acetone/Ethanol) Crude->Wash PrepHPLC Preparative RP-HPLC Wash->PrepHPLC HPLC_QC1 Analytical HPLC Wash->HPLC_QC1 Check Purity Fractions Collect & Pool Pure Fractions PrepHPLC->Fractions Evap Solvent Evaporation Fractions->Evap HPLC_QC2 Analytical HPLC Fractions->HPLC_QC2 Analyze Fractions Crystal Recrystallization (e.g., from Ethanol/Water) Evap->Crystal Final Pure this compound Chloride (>99%) Crystal->Final Spec_Analysis Spectroscopic ID (NMR, MS, IR) Final->Spec_Analysis Final Characterization

Figure 2: General workflow for the purification and analysis of this compound.

Experimental Protocols

Protocol 2.2.1: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is a highly effective method for isolating this compound from closely related impurities.

  • System: Preparative HPLC with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 x 20 mm, 5-10 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid/TFA.

  • Detection: Monitor at a wavelength near this compound's absorbance maximum, such as 420 nm.

  • Procedure:

    • Dissolve the washed crude this compound chloride in a minimal amount of the initial mobile phase mixture.

    • Inject the sample onto the equilibrated column.

    • Elute with a linear gradient, for example, from 20% B to 80% B over 30-40 minutes.

    • Collect fractions corresponding to the main peak.

    • Analyze the purity of each fraction using analytical HPLC.

    • Pool the fractions with the desired purity (>98%).

    • Remove the organic solvent and acid under reduced pressure.

Protocol 2.2.2: Recrystallization

The final step to obtain crystalline, high-purity this compound.

  • Solvent System: A binary solvent system such as ethanol/water or methanol/ether is often effective.

  • Procedure:

    • Dissolve the purified this compound residue from the HPLC step in a minimum amount of hot solvent (e.g., ethanol).

    • If necessary, filter the hot solution to remove any insoluble particulates.

    • Slowly add the anti-solvent (e.g., water or ether) until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4°C) to facilitate complete crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Using these methods, a final purity of >99% can be achieved.

Spectroscopic Characterization

The identity and purity of the synthesized this compound must be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. A complete assignment of proton (¹H) and carbon-¹³ (¹³C) resonances for this compound has been reported.[4]

Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆ [4]

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
1 8.07 105.7
2-OCH₃ 4.10 56.6
3-OCH₃ 4.13 56.7
4 7.91 108.9
5 8.98 120.3
6 9.98 136.3
8 5.04 56.2
9 7.02 112.5
10-OCH₃ 4.02 57.2
11-OCH₃ 4.00 56.5
12 8.35 124.9
13 8.16 128.4
13a - 138.8
4a - 122.0
7a - 160.0
8a - 130.9
12a - 127.3
13b - 134.1
2 - 149.3
3 - 151.3
10 - 150.3

| 11 | - | 153.8 |

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion (M⁺) is expected.

  • Molecular Formula: C₂₂H₂₂NO₄⁺

  • Exact Mass: 364.1543

  • Expected Molecular Ion (m/z): 364 (as the cation)

  • Key Fragments: Fragmentation in protoberberine alkaloids often involves retro-Diels-Alder reactions or loss of substituents from the aromatic rings.

Infrared (IR) and UV-Visible Spectroscopy
  • IR Spectroscopy (KBr Pellet): The IR spectrum will show characteristic peaks for the functional groups present.[1]

    • ~3050-3000 cm⁻¹: Aromatic C-H stretching.

    • ~2950-2850 cm⁻¹: Aliphatic C-H stretching (from methyl and methylene (B1212753) groups).

    • ~1600-1450 cm⁻¹: Aromatic C=C ring stretching.

    • ~1275-1200 cm⁻¹ & 1150-1020 cm⁻¹: Aryl-O-CH₃ ether C-O stretching.

  • UV-Visible Spectroscopy: In aqueous solution, this compound exhibits a characteristic strong absorption in the visible range.

    • λ_max: ~421 nm.

Biological Signaling Pathways

This compound, particularly in combination with UVA light (CUVA treatment), has been shown to induce robust apoptosis in cancer cells. This process is mediated by a dual signaling axis involving ATR-p38 MAPK and JAK2-STAT1, both of which converge on the activation of the pro-apoptotic protein BAX.[5]

This compound Signaling Pathway cluster_treatment Treatment cluster_pathways Upstream Signaling Axis cluster_convergence Convergence Point cluster_outcome Cellular Outcome CUVA This compound + UVA Light ATR ATR CUVA->ATR JAK2 JAK2 CUVA->JAK2 p38 p38 MAPK ATR->p38 Activation BAX BAX Activation p38->BAX STAT1 STAT1 JAK2->STAT1 Activation STAT1->BAX Mito Mitochondrial Dysfunction BAX->Mito Apoptosis Apoptosis Mito->Apoptosis

Figure 3: this compound-induced photosensitization signaling pathways leading to apoptosis.

This signaling cascade highlights a key mechanism of this compound's anti-cancer activity, where external light activation triggers two distinct pathways that ultimately lead to programmed cell death through mitochondrial dysfunction.

Conclusion

This guide provides a detailed technical overview of the synthesis, purification, and characterization of this compound, a protoberberine alkaloid with significant therapeutic potential. The established synthetic route from papaverine remains a viable method for its preparation. Modern purification techniques, particularly preparative HPLC followed by recrystallization, are essential for obtaining the high-purity material required for research and development. The comprehensive spectroscopic data provided serves as a benchmark for characterization. Furthermore, understanding the molecular signaling pathways, such as those involved in its photosensitizing effects, is crucial for elucidating its mechanism of action and advancing its potential as a clinical candidate.

References

Spectroscopic Properties of Coralyne Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coralyne, a synthetic protoberberine alkaloid, has garnered significant interest in the scientific community for its diverse biological activities, including its potential as an anti-cancer agent. Its mechanism of action is multifaceted, involving intercalation into DNA and RNA, inhibition of topoisomerase I, and induction of apoptosis through various signaling pathways. A thorough understanding of its spectroscopic properties is fundamental for its characterization, quantification, and the elucidation of its interactions with biological macromolecules. This technical guide provides a comprehensive overview of the key spectroscopic characteristics of this compound hydrochloride, detailed experimental protocols for its analysis, and a visualization of its implicated signaling pathways.

Spectroscopic Data

The spectroscopic properties of this compound hydrochloride are summarized below, providing key data for its identification and characterization.

Table 1: UV-Vis Absorption and Fluorescence Spectroscopic Data of this compound Hydrochloride
ParameterWavelength (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Solvent/Conditions
UV-Vis Absorption (λmax) ~420, ~440Not specifiedAqueous solution
Fluorescence Emission (λem) ~472[1]-Aqueous solution
Fluorescence Excitation (λex) 420[1]-Aqueous solution

Note: The UV-Vis absorption spectrum of this compound can exhibit a red shift of approximately 12 nm upon binding to poly(A), which is consistent with the π-stacking of this compound with adenine (B156593) bases that occurs during intercalation.[2] Local maxima at ~420 nm and ~440 nm appear in the absorption spectrum of this compound upon binding to DNA.[2]

Table 2: NMR Spectroscopic Data of this compound Hydrochloride
Table 3: Mass Spectrometry Data of this compound Hydrochloride
Ionization ModeMass-to-Charge Ratio (m/z)Fragment Ions
ESI-QFT417.1575622558594 ([M+NH₄]⁺)61.010890, 57.935096, 240.909334, 62.018717, 209.876092

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound hydrochloride are provided below. These protocols are based on standard laboratory practices and can be adapted based on the specific instrumentation and experimental goals.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar absorptivity of this compound hydrochloride.

Materials:

  • This compound hydrochloride

  • High-purity solvent (e.g., Milli-Q water, ethanol, or a suitable buffer)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound hydrochloride and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mM).

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations within the linear range of the spectrophotometer (typically in the µM range).

  • Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes. Set the wavelength range for scanning (e.g., 200-600 nm).

  • Blank Measurement: Fill a quartz cuvette with the solvent used to prepare the this compound hydrochloride solutions and place it in the reference holder of the spectrophotometer. This will serve as the blank to correct for solvent absorbance.

  • Sample Measurement: Fill a quartz cuvette with one of the this compound hydrochloride working solutions and place it in the sample holder.

  • Data Acquisition: Record the absorption spectrum. The wavelength at which the maximum absorbance is observed is the λmax.

  • Data Analysis: Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) at the λmax. A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (1 cm).

Fluorescence Spectroscopy

Objective: To determine the fluorescence excitation and emission spectra of this compound hydrochloride.

Materials:

  • This compound hydrochloride solutions of known concentrations (prepared as for UV-Vis spectroscopy)

  • Fluorescence spectrophotometer

  • Quartz fluorescence cuvettes

Procedure:

  • Instrument Setup: Turn on the fluorescence spectrophotometer and allow the excitation source to stabilize.

  • Determination of Emission Spectrum:

    • Set the excitation wavelength to the known absorption maximum (λex = 420 nm).[1]

    • Scan a range of emission wavelengths (e.g., 430-700 nm) to record the emission spectrum. The wavelength at which the maximum fluorescence intensity is observed is the λem.[1]

  • Determination of Excitation Spectrum:

    • Set the emission wavelength to the determined emission maximum (λem ≈ 472 nm).[1]

    • Scan a range of excitation wavelengths (e.g., 300-460 nm) to record the excitation spectrum.

  • Data Analysis: The resulting spectra will show the fluorescence properties of this compound hydrochloride. The intensity of the fluorescence can be correlated with concentration for quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and 13C NMR spectra for structural elucidation of this compound hydrochloride.

Materials:

  • This compound hydrochloride

  • Deuterated solvent (e.g., Deuterium (B1214612) Oxide - D₂O, Methanol-d₄ - CD₃OD)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of this compound hydrochloride (typically 5-10 mg for 1H NMR and 20-50 mg for 13C NMR) in approximately 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay).

  • Data Acquisition:

    • Acquire the 1H NMR spectrum.

    • Acquire the 13C NMR spectrum. Additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be performed to aid in the assignment of carbon signals.

  • Data Processing and Analysis:

    • Process the raw data (FID - Free Induction Decay) by applying a Fourier transform.

    • Phase the spectrum and perform baseline correction.

    • Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.

    • Assign the chemical shifts (δ) of the signals in both 1H and 13C spectra by comparison with known data for similar protoberberine alkaloids and by using 2D NMR techniques (e.g., COSY, HSQC, HMBC) if necessary.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight and purity of this compound hydrochloride.

Materials:

  • This compound hydrochloride

  • HPLC-grade solvents (e.g., acetonitrile (B52724), water, formic acid)

  • LC-MS system (including a suitable HPLC column, e.g., C18)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound hydrochloride in a suitable solvent compatible with the mobile phase (e.g., 10 µg/mL in a mixture of water and acetonitrile).

  • LC Method Development:

    • Choose a suitable mobile phase (e.g., a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Set the flow rate and column temperature.

    • Inject the sample and monitor the elution using a UV detector.

  • MS Method Development:

    • Select the ionization mode (e.g., Electrospray Ionization - ESI, in positive ion mode).

    • Set the mass spectrometer to scan a relevant mass range to detect the molecular ion of this compound.

    • Optimize the MS parameters (e.g., capillary voltage, cone voltage) to obtain a good signal.

  • Data Acquisition and Analysis:

    • Inject the sample into the LC-MS system.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peak corresponding to this compound.

    • Confirm the molecular weight from the mass spectrum. The presence of fragment ions can provide additional structural information.

Signaling Pathway and Experimental Workflow Visualizations

This compound, particularly in combination with UVA light (CUVA), has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow for spectroscopic analysis.

G cluster_0 This compound + UVA (CUVA) Induced Signaling cluster_1 ATR-p38 MAPK Pathway cluster_2 JAK2-STAT1 Pathway CUVA This compound + UVA ATR ATR CUVA->ATR JAK2 JAK2 CUVA->JAK2 p38_MAPK p38 MAPK ATR->p38_MAPK BAX BAX Activation p38_MAPK->BAX STAT1 STAT1 JAK2->STAT1 STAT1->BAX Apoptosis Apoptosis BAX->Apoptosis

This compound-induced apoptotic signaling pathways.[1]

G cluster_workflow General Spectroscopic Analysis Workflow cluster_analysis Spectroscopic Techniques start Start: this compound Hydrochloride Sample prep Sample Preparation (Dissolution & Dilution) start->prep uv_vis UV-Vis Spectroscopy prep->uv_vis fluorescence Fluorescence Spectroscopy prep->fluorescence nmr NMR Spectroscopy prep->nmr ms LC-MS prep->ms data Data Acquisition & Processing uv_vis->data fluorescence->data nmr->data ms->data results Results: - λmax, ε - λem, λex - δ (ppm) - m/z data->results end End: Characterization & Quantification results->end

Experimental workflow for spectroscopic analysis.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of this compound hydrochloride, essential for its application in research and drug development. The summarized data and detailed protocols for UV-Vis, fluorescence, NMR, and mass spectrometry serve as a practical resource for the characterization and quantification of this potent protoberberine alkaloid. Furthermore, the visualization of the implicated apoptotic signaling pathways offers insight into its mechanism of action, paving the way for further investigation into its therapeutic potential.

References

Coralyne as a DNA Intercalating Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coralyne, a planar cationic protoberberine alkaloid, has garnered significant interest within the scientific community for its potent antineoplastic and antimalarial activities. A substantial body of evidence indicates that the primary mechanism of action for this compound's therapeutic effects is its ability to function as a DNA intercalating agent. By inserting itself between the base pairs of double-stranded DNA, this compound disrupts the normal helical structure, consequently interfering with critical cellular processes such as DNA replication and transcription. This technical guide provides a comprehensive overview of this compound's interaction with DNA, detailing its binding thermodynamics, the experimental methodologies used for its characterization, and the downstream cellular consequences, including the activation of specific signaling pathways leading to cell cycle arrest and apoptosis.

Mechanism of DNA Intercalation

This compound's planar aromatic structure is a key determinant of its ability to intercalate into the DNA double helix. This process involves the stacking of the this compound molecule between adjacent base pairs, leading to a local unwinding and lengthening of the DNA strand. Spectroscopic evidence, including hypochromism and bathochromic shifts in the UV-Vis absorption spectrum of this compound upon binding to DNA, strongly supports this intercalative binding mode.

The thermodynamics of this compound-DNA interaction reveal a complex interplay of forces. The binding is generally characterized by a favorable enthalpy change (ΔH), suggesting the formation of stable non-covalent interactions, and a variable entropy change (ΔS) that depends on factors such as ionic strength and the specific DNA sequence.[1][2] Isothermal titration calorimetry (ITC) has been instrumental in dissecting these thermodynamic parameters, providing insights into the driving forces of the binding event.

Quantitative Analysis of this compound-DNA Interaction

The affinity of this compound for DNA has been quantified using various biophysical techniques. The binding constants (K) and dissociation constants (Kd) are critical parameters for evaluating the strength of the interaction.

Parameter Value Method Conditions Reference
Binding Constant (K) 3.5 x 10⁶ M⁻¹Fluorescence Quenchingpoly(dT)·poly(dA)·poly(dT) triplex, 2 mM Mg²⁺[3]
Binding Constant (K) 1.5 x 10⁶ M⁻¹Fluorescence Quenchingpoly[d(TC)]·poly[d(GA)]·poly[d(C⁺T)] triplex, 2 mM Mg²⁺[3]
Dissociation Constant (Kd) 0.5 - 0.8 µMUV-Vis Titrationd(T)₆d(A)₆·d(T)₆ triplex, 298 K[4]
Heat Capacity Change (ΔCp°) -147 cal/(mol·K)Isothermal Titration CalorimetryCalf thymus DNA[1]
Heat Capacity Change (ΔCp°) -190 cal/(mol·K)Isothermal Titration CalorimetryMicrococcus lysodeikticus DNA[1]

Inhibition of Topoisomerase I

Beyond simple intercalation, this compound has been identified as a potent inhibitor of topoisomerase I, a crucial enzyme involved in relaxing DNA supercoiling during replication and transcription.[5][6][7] this compound stabilizes the covalent complex formed between topoisomerase I and DNA, leading to the accumulation of single-strand breaks.[5][6] This mechanism is analogous to that of the well-characterized topoisomerase I inhibitor, camptothecin.[5][6] The inhibitory activity of this compound against topoisomerase I contributes significantly to its cytotoxic effects.[8]

Cellular Consequences and Signaling Pathways

The DNA-damaging effects of this compound trigger a cascade of cellular responses, ultimately leading to cell cycle arrest and apoptosis. The specific signaling pathways activated by this compound, particularly in conjunction with UVA irradiation (a photosensitizing effect), have been elucidated in several cancer cell lines.

DNA Damage Response and Apoptosis

Upon intercalation and topoisomerase I inhibition, this compound induces DNA damage, which activates DNA damage response (DDR) pathways. A key pathway involves the Ataxia Telangiectasia and Rad3-related (ATR) kinase, which, upon sensing DNA damage, phosphorylates and activates downstream effectors like Checkpoint Kinase 2 (Chk2).[9][10] Activated Chk2 can then phosphorylate p53, a tumor suppressor protein, leading to its stabilization and activation.[11] Activated p53 transcriptionally upregulates pro-apoptotic proteins such as BAX, which translocates to the mitochondria to initiate the intrinsic apoptotic pathway.[7][9]

Simultaneously, this compound treatment, especially with UVA, can activate the JAK2-STAT1 pathway, which also contributes to the upregulation of BAX.[7] The convergence of these pathways on BAX activation leads to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspases, culminating in apoptotic cell death.[7][9]

Coralyne_Apoptosis_Pathway This compound This compound (+UVA) DNA_Damage DNA Intercalation & Topoisomerase I Inhibition This compound->DNA_Damage JAK2 JAK2 This compound->JAK2 ATR ATR DNA_Damage->ATR Chk2 Chk2 ATR->Chk2 p38_MAPK p38 MAPK ATR->p38_MAPK p53 p53 Chk2->p53 BAX BAX p38_MAPK->BAX p53->BAX STAT1 STAT1 JAK2->STAT1 STAT1->BAX Mitochondria Mitochondrial Dysfunction BAX->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

This compound-induced apoptotic signaling pathways.

Experimental Protocols

The following section details the methodologies for key experiments used to characterize the interaction of this compound with DNA.

Fluorescence Spectroscopy Titration

This technique is used to determine the binding affinity of this compound to DNA by monitoring the quenching of this compound's intrinsic fluorescence upon intercalation.

Workflow:

Fluorescence_Titration_Workflow Start Start Prepare_Solutions Prepare stock solutions of This compound and DNA in buffer Start->Prepare_Solutions Titration Titrate a fixed concentration of this compound with increasing concentrations of DNA Prepare_Solutions->Titration Measure_Fluorescence Measure fluorescence emission spectrum after each addition Titration->Measure_Fluorescence Data_Analysis Analyze fluorescence quenching to determine binding constant (K) Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Workflow for fluorescence spectroscopy titration.

Detailed Protocol:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable buffer (e.g., Tris-HCl with NaCl). Prepare a stock solution of DNA (e.g., calf thymus DNA) in the same buffer and determine its concentration spectrophotometrically at 260 nm.

  • Titration: In a quartz cuvette, place a fixed concentration of the this compound solution. Record its initial fluorescence emission spectrum.

  • Data Acquisition: Add small aliquots of the DNA stock solution to the cuvette. After each addition, mix thoroughly and allow the solution to equilibrate before recording the fluorescence emission spectrum.

  • Data Analysis: Plot the change in fluorescence intensity as a function of the DNA concentration. The data can be fitted to a suitable binding model, such as the Scatchard equation, to determine the binding constant (K).[12]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to investigate the conformational changes in DNA upon this compound binding. Intercalation typically induces changes in the CD spectrum of DNA.[1][13]

Detailed Protocol:

  • Sample Preparation: Prepare solutions of DNA in a suitable buffer.

  • CD Spectra Acquisition: Record the CD spectrum of the DNA solution alone in the range of 220-320 nm. This will show the characteristic B-form DNA spectrum with a positive band around 275 nm and a negative band around 245 nm.

  • Titration: Add increasing concentrations of this compound to the DNA solution. After each addition, allow the mixture to equilibrate and then record the CD spectrum.

  • Data Interpretation: Analyze the changes in the CD bands of DNA. An increase or decrease in the ellipticity and shifts in the peak positions are indicative of conformational changes due to intercalation. The appearance of an induced CD signal in the absorption region of this compound confirms its binding in the chiral DNA environment.[5]

DNA Melting Temperature (Tm) Assay

The binding of an intercalator like this compound stabilizes the DNA double helix, leading to an increase in its melting temperature (Tm).

Detailed Protocol:

  • Sample Preparation: Prepare samples containing a fixed concentration of DNA in buffer, both with and without this compound at various concentrations.

  • Melting Curve Acquisition: Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance at 260 nm as the temperature is gradually increased (e.g., from 25°C to 95°C).

  • Data Analysis: Plot the absorbance versus temperature to obtain the melting curves. The Tm is the temperature at which 50% of the DNA is denatured, corresponding to the midpoint of the transition. Calculate the change in melting temperature (ΔTm) in the presence of this compound. A positive ΔTm value indicates stabilization of the DNA duplex.

Topoisomerase I Unwinding Assay

This assay is used to determine the inhibitory effect of this compound on the activity of topoisomerase I.

Workflow:

TopoI_Assay_Workflow Start Start Incubate Incubate supercoiled plasmid DNA with Topoisomerase I and varying concentrations of this compound Start->Incubate Stop_Reaction Stop the reaction Incubate->Stop_Reaction Electrophoresis Separate DNA topoisomers by agarose (B213101) gel electrophoresis Stop_Reaction->Electrophoresis Visualize Stain the gel and visualize DNA bands under UV light Electrophoresis->Visualize Analyze Analyze the inhibition of DNA relaxation Visualize->Analyze End End Analyze->End

Workflow for Topoisomerase I unwinding assay.

Detailed Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA, topoisomerase I, and varying concentrations of this compound in the appropriate reaction buffer. Include a control reaction without this compound.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

  • Visualization and Analysis: Stain the gel with a DNA-binding dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV illumination. Inhibition of topoisomerase I activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA with increasing this compound concentrations.

Conclusion

This compound's robust activity as a DNA intercalating agent and topoisomerase I inhibitor underscores its potential as a scaffold for the development of novel anticancer therapeutics. The detailed understanding of its binding characteristics, coupled with the elucidation of the downstream signaling pathways it modulates, provides a solid foundation for future drug design and optimization efforts. The experimental protocols outlined in this guide offer a practical framework for researchers to further investigate the intricate interactions of this compound and its analogs with DNA, paving the way for the development of more effective and targeted cancer therapies.

References

The Multifaceted Biological Activities of Protoberberine Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protoberberine alkaloids, a class of isoquinoline (B145761) alkaloids found in various medicinal plants of the Berberidaceae, Ranunculaceae, and Papaveraceae families, have a long history of use in traditional medicine. Modern scientific investigation has unveiled a broad spectrum of pharmacological activities, positioning these compounds as promising candidates for novel drug development. This technical guide provides an in-depth overview of the core biological activities of prominent protoberberine alkaloids, including berberine (B55584), coptisine, palmatine (B190311), and jatrorrhizine. It is designed to be a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to facilitate further research and development in this field.

Anticancer Activity

Protoberberine alkaloids exhibit significant anticancer effects across a range of cancer cell lines. Their mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways that are often dysregulated in cancer.

Quantitative Data: Cytotoxicity of Protoberberine Alkaloids

The cytotoxic potential of protoberberine alkaloids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of major protoberberine alkaloids against various cancer cell lines.

Table 1: IC50 Values of Berberine against Various Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 (µM)Reference
SW480Colon Cancer3.436[1][2]
MGC 803Gastric CancerNot specified, dose-dependent inhibition[3]
HepG2Liver CancerNot specified, dose-dependent inhibition[4]
MCF-7Breast CancerNot specified, dose-dependent inhibition[5]
MDA-MB-231Breast CancerNot specified, dose-dependent inhibition[5]

Table 2: IC50 Values of Coptisine against Various Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 (µM)Reference
ACC-201Gastric Cancer3.93[6]
NCI-N87Gastric Cancer6.58[6]
HT 29Colon Carcinoma~1.53[6]
LoVoColon Carcinoma~2.72[6]
HepG2Hepatocellular Carcinoma18.1 (at 72h)[6]
MCF-7Breast Cancer98.3 ± 10.3[6]
MCF-7/ADRDoxorubicin-Resistant Breast Cancer201.5 ± 14.4[6]
MDA-MB-231Triple-Negative Breast Cancer73.9 ± 7.5[6]
MDA-MB-231/ADRDoxorubicin-Resistant Breast Cancer255.4 ± 16.9[6]

Table 3: IC50 Values of Palmatine against Various Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 (µg/mL)Reference
MCF-7Breast Cancer5.126 - 5.805[7]
T47DBreast Cancer5.126 - 5.805[7]
ZR-75-1Breast Cancer5.126 - 5.805[7]

Table 4: IC50 Values of Jatrorrhizine against Various Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 (µM)Reference
HCT-116Colorectal Carcinoma6.75 ± 0.29 (at 72h)[8][9]
HT-29Colorectal Carcinoma5.29 ± 0.13 (at 72h)[8][9]
MDA-MB-231Breast Cancer11.08 ± 1.19[10]
MCF-7Breast Cancer17.11 ± 4.54[10]
4T1Mammary Carcinoma22.14 ± 2.87[10]
C8161Melanoma47.4[11]
Key Signaling Pathways in Anticancer Activity

Protoberberine alkaloids exert their anticancer effects by modulating several critical signaling pathways.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Berberine, coptisine, and palmatine have been shown to inhibit this pathway, leading to decreased cancer cell proliferation and induction of apoptosis.[1][2][7][10][12][13][14][15][16][17][18][19]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Berberine has been demonstrated to modulate the MAPK/ERK pathway, contributing to its anticancer effects.[3][4][5][13]

  • Wnt/β-catenin Pathway: Dysregulation of this pathway is a hallmark of many cancers. Jatrorrhizine has been shown to inhibit the Wnt/β-catenin signaling pathway, leading to the suppression of cancer cell growth and metastasis.[8][9]

protoberberine_anticancer_pathways cluster_alkaloids Protoberberine Alkaloids cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_wnt Wnt/β-catenin Pathway cluster_effects Cellular Effects Berberine Berberine PI3K PI3K Berberine->PI3K MAPK MAPK Berberine->MAPK Coptisine Coptisine Coptisine->PI3K Palmatine Palmatine Palmatine->PI3K Jatrorrhizine Jatrorrhizine Wnt Wnt Jatrorrhizine->Wnt Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis CellCycleArrest Cell Cycle Arrest mTOR->CellCycleArrest Proliferation Decreased Proliferation mTOR->Proliferation MAPK->Apoptosis MAPK->Proliferation beta_catenin β-catenin Wnt->beta_catenin beta_catenin->Apoptosis beta_catenin->Proliferation

Anticancer signaling pathways modulated by protoberberine alkaloids.
Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Protoberberine alkaloid stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of the protoberberine alkaloid and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Harvest cells after treatment and wash with cold PBS.

  • Resuspend cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

anticancer_drug_screening_workflow start Start: Cancer Cell Culture treatment Treat with Protoberberine Alkaloid (Varying Concentrations & Durations) start->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay apoptosis_assay Annexin V-FITC/PI Apoptosis Assay treatment->apoptosis_assay ic50 Determine IC50 Value mtt_assay->ic50 end End: Evaluate Anticancer Efficacy ic50->end flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry apoptosis_quantification Quantify Apoptotic Cells flow_cytometry->apoptosis_quantification apoptosis_quantification->end

Experimental workflow for anticancer drug screening.

Antimicrobial Activity

Protoberberine alkaloids possess broad-spectrum antimicrobial activity against a variety of pathogenic bacteria and fungi. Their mechanisms of action include the disruption of cell membrane integrity, inhibition of nucleic acid and protein synthesis, and interference with microbial metabolism.

Quantitative Data: Antimicrobial Activity of Protoberberine Alkaloids

The antimicrobial efficacy is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 5: MIC Values of Berberine against Various Microorganisms

MicroorganismMIC (µg/mL)Reference
Streptococcus agalactiae0.78[20]
Staphylococcus aureus (MRSA)64 - 256[21]
Coagulase-Negative Staphylococci16 - 512[22][23]
Helicobacter pylori50 - 100,000[20]

Table 6: MIC Values of Palmatine against Various Microorganisms

MicroorganismMIC (µg/mL)Reference
Gram-positive bacteriaIncreased activity with 9-O-substitution[5]
Helicobacter pylori (MTZ-resistant)4 - 16 (for derivative 1c)[24][25]
Escherichia coli (multidrug-resistant)2,048 - 16,384[2][26]

Table 7: MIC Values of Jatrorrhizine against Various Microorganisms

MicroorganismMIC (mg/L)Reference
Staphylococcus aureus (MRSA) SA1199B64[18][27]
Candida tropicalis125 µg/ml[4]
Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the MIC of an antimicrobial agent in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Protoberberine alkaloid stock solution

  • Inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial two-fold dilutions of the protoberberine alkaloid in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (microorganism in broth without the alkaloid) and a negative control (broth only).

  • Incubate the plate at the appropriate temperature and duration for the specific microorganism.

  • The MIC is determined as the lowest concentration of the alkaloid that completely inhibits visible growth of the microorganism.

antimicrobial_susceptibility_workflow start Start: Prepare Microbial Inoculum (0.5 McFarland Standard) inoculation Inoculate wells with Microbial Suspension start->inoculation dilution Serial Dilution of Protoberberine Alkaloid in 96-well plate dilution->inoculation incubation Incubate at appropriate temperature inoculation->incubation reading Visually inspect for growth inhibition incubation->reading mic_determination Determine Minimum Inhibitory Concentration (MIC) reading->mic_determination end End: Assess Antimicrobial Potency mic_determination->end

Workflow for antimicrobial susceptibility testing.

Anti-inflammatory Activity

Protoberberine alkaloids, particularly berberine, exhibit potent anti-inflammatory properties. They achieve this by modulating key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.

Key Signaling Pathways in Anti-inflammatory Activity
  • NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Berberine has been shown to inhibit the activation of the NF-κB pathway, thereby suppressing inflammation.[28][29][30][31][32] This inhibition can occur through the prevention of IκBα degradation and the subsequent nuclear translocation of the p65 subunit.[30]

  • MAPK Pathway: The MAPK signaling cascade also plays a significant role in the inflammatory response. Berberine can modulate the activity of MAPKs such as p38 and JNK, contributing to its anti-inflammatory effects.[28][30]

anti_inflammatory_pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway Berberine Berberine IKK IKK Berberine->IKK p38 p38 Berberine->p38 JNK JNK Berberine->JNK IκBα IκBα IKK->IκBα degrades NFκB NF-κB (p65) IκBα->NFκB inhibits ProInflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) NFκB->ProInflammatory_Genes p38->ProInflammatory_Genes JNK->ProInflammatory_Genes Inflammation Inflammation ProInflammatory_Genes->Inflammation

Anti-inflammatory signaling pathways modulated by berberine.

Neuroprotective Effects

Emerging evidence suggests that protoberberine alkaloids possess neuroprotective properties, making them potential therapeutic agents for neurodegenerative diseases. Their mechanisms of action include antioxidant effects, anti-inflammatory actions within the central nervous system, and modulation of signaling pathways involved in neuronal survival.

While extensive quantitative data and detailed experimental protocols for neuroprotective effects are still being established, the primary mechanisms involve the modulation of the same core signaling pathways (PI3K/Akt and MAPK) to promote neuronal cell survival and reduce neuroinflammation.

Conclusion

Protoberberine alkaloids represent a versatile class of natural compounds with a remarkable range of biological activities. Their potent anticancer, antimicrobial, and anti-inflammatory properties, underpinned by their ability to modulate multiple key signaling pathways, highlight their significant therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore the pharmacological applications of these compounds. Future research should focus on optimizing their bioavailability and conducting rigorous preclinical and clinical studies to translate their promising in vitro activities into effective therapeutic interventions.

References

Coralyne Cytotoxicity in Cancer Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coralyne, a synthetic protoberberine alkaloid, has demonstrated notable cytotoxic effects against various cancer cell lines. Its planar aromatic structure allows it to intercalate into DNA and inhibit topoisomerase I, leading to the induction of apoptosis and cell cycle arrest.[1][2] Furthermore, its anticancer properties can be significantly enhanced through photosensitization with UVA light, expanding its potential therapeutic applications.[1][3] This technical guide provides a comprehensive overview of the cytotoxic effects of this compound, focusing on quantitative data, detailed experimental protocols, and the underlying molecular signaling pathways.

Data Presentation: this compound Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the available IC50 values for this compound in various cancer cell lines under different experimental conditions. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental methodologies, including the specific assay used and the duration of drug exposure.

Cell LineCancer TypeAssayTreatment ConditionsIC50 (µM)Reference
A549 Lung CarcinomaPropidium (B1200493) Iodide Assay48 hours75.55[4]
Propidium Iodide Assay72 hours59.79[4]
Clonogenic Survival Assay24 hours45.80[1][4]
MDA-MB-231 Triple-Negative Breast CancerMTT AssayThis compound + Paclitaxel (B517696) (Synergistic Effect)Not explicitly quantified for this compound alone[2]
MCF-7 Breast AdenocarcinomaNot Available-Data not available
HeLa Cervical CarcinomaNot Available-Data not available
HepG2 Hepatocellular CarcinomaNot Available-Data not available

Note: While specific IC50 values for this compound in MCF-7, HeLa, and HepG2 cell lines were not identified in the reviewed literature, numerous studies have investigated the cytotoxic effects of other compounds in these lines, suggesting their utility in screening novel therapeutic agents like this compound.[1][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27]

Mechanisms of this compound-Induced Cytotoxicity

This compound exerts its anticancer effects through multiple mechanisms, primarily by inducing DNA damage, which in turn activates signaling pathways leading to cell cycle arrest and apoptosis.

DNA Intercalation and Topoisomerase I Inhibition

This compound's planar structure enables it to intercalate between DNA base pairs, distorting the double helix and interfering with DNA replication and transcription.[2] Additionally, it functions as a topoisomerase I inhibitor, stabilizing the topoisomerase I-DNA cleavage complex and leading to DNA strand breaks.[1][3]

Induction of Apoptosis

This compound is a potent inducer of apoptosis. In combination with UVA light, it has been shown to cause robust apoptosis in A431 human skin cancer cells through mitochondrial and lysosomal dysfunctions.[1] This process involves the activation of key signaling pathways that converge on the pro-apoptotic protein BAX.

The synergistic treatment of this compound and paclitaxel in MDA-MB-231 triple-negative breast cancer cells also significantly enhances apoptosis. This is evidenced by increased G1/S phase arrest, DNA fragmentation, and changes in mitochondrial membrane potential. Key proteins involved in the DNA damage response, such as ATM and ATR, are modulated, leading to the activation of executioner caspase-3 and the release of cytochrome c.[2]

Cell Cycle Arrest

This compound treatment can lead to cell cycle arrest, preventing cancer cells from proliferating. In combination with paclitaxel, this compound induces a significant G1/S phase arrest in MDA-MB-231 cells.[2] When used as a radiosensitizer in A549 lung cancer cells, this compound has been observed to attenuate the radiation-induced G2/M block.[4]

Signaling Pathways

The cytotoxic effects of this compound are mediated by complex signaling networks. The following diagrams, generated using the DOT language, illustrate the key pathways involved.

This compound-UVA Induced Apoptosis Signaling

Coralyne_UVA_Apoptosis Coralyne_UVA This compound + UVA ATR ATR Coralyne_UVA->ATR JAK2 JAK2 Coralyne_UVA->JAK2 p38_MAPK p38 MAPK ATR->p38_MAPK BAX BAX p38_MAPK->BAX STAT1 STAT1 JAK2->STAT1 STAT1->BAX Mitochondrial_Dysfunction Mitochondrial Dysfunction BAX->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis

This compound-UVA induced apoptosis pathways.
This compound and Paclitaxel Synergistic Apoptosis Pathway

Coralyne_Paclitaxel_Apoptosis Coralyne_Paclitaxel This compound + Paclitaxel DNA_Damage DNA Damage (γH2AX ↑) Coralyne_Paclitaxel->DNA_Damage Cytochrome_c Cytochrome c Release Coralyne_Paclitaxel->Cytochrome_c ATM_ATR ATM / ATR (depleted) DNA_Damage->ATM_ATR G1_S_Arrest G1/S Phase Arrest ATM_ATR->G1_S_Arrest Apoptosis Apoptosis G1_S_Arrest->Apoptosis Caspase3 Caspase-3 Activation Cytochrome_c->Caspase3 Caspase3->Apoptosis

Synergistic apoptosis by this compound and paclitaxel.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to reproduce and build upon these findings.

Cell Viability Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HeLa, HepG2) in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]

  • Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for this compound, e.g., DMSO).

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

The clonogenic assay assesses the long-term proliferative capacity of single cells after treatment.

  • Cell Treatment: Seed A549 cells in a 6-well plate and treat with various concentrations of this compound (e.g., 1-100 µM) for 24 hours.[1]

  • Cell Seeding for Colony Formation: After treatment, wash, trypsinize, and count the cells. Seed a precise number of cells (e.g., 200-1000 cells, depending on the expected survival rate) in triplicate into 60 mm Petri dishes containing complete medium.

  • Incubation: Incubate the dishes for 10-14 days at 37°C in a 5% CO2 incubator until visible colonies are formed.

  • Colony Staining and Counting: Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet. Count the colonies containing at least 50 cells.[18]

  • Data Analysis: Calculate the surviving fraction for each treatment concentration relative to the untreated control.

Apoptosis and Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Preparation: Treat cells (e.g., MDA-MB-231) with this compound and/or other agents for the desired time. Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol (B145695) dropwise and incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI. Debris and aggregates are excluded based on forward and side scatter properties.

  • Data Analysis: The percentage of cells in G0/G1, S, and G2/M phases is quantified using cell cycle analysis software.

Western blotting is used to detect the expression levels of specific proteins involved in apoptosis.

  • Protein Extraction: Treat cells (e.g., MDA-MB-231 with this compound and paclitaxel) and then lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., ATM, ATR, cleaved caspase-3, cytochrome c, BAX) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflows

The following diagrams illustrate the general workflows for the key experimental protocols described above.

MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_this compound Add this compound/Control Incubate_24h->Add_this compound Incubate_Treatment Incubate (e.g., 48h) Add_this compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance (570 nm) Add_DMSO->Read_Absorbance Analyze_Data Analyze Data (IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the MTT cell viability assay.

Flow_Cytometry_Workflow Start Start Treat_Cells Treat Cells with this compound Start->Treat_Cells Harvest_Cells Harvest & Wash Cells Treat_Cells->Harvest_Cells Fix_Cells Fix with Cold Ethanol Harvest_Cells->Fix_Cells Stain_Cells Stain with PI/RNase A Fix_Cells->Stain_Cells Acquire_Data Acquire Data on Flow Cytometer Stain_Cells->Acquire_Data Analyze_Data Analyze Cell Cycle Distribution Acquire_Data->Analyze_Data End End Analyze_Data->End

Workflow for cell cycle analysis by flow cytometry.

Conclusion

This compound demonstrates significant potential as an anticancer agent, exhibiting cytotoxicity across various cancer cell lines through mechanisms that include DNA intercalation, topoisomerase I inhibition, induction of apoptosis, and cell cycle arrest. Its efficacy can be further enhanced by combination with UVA light or other chemotherapeutic agents like paclitaxel. The data and protocols presented in this guide offer a valuable resource for researchers investigating the therapeutic potential of this compound and its derivatives. Further studies are warranted to establish a broader profile of its IC50 values in diverse cancer cell lines and to further elucidate the intricate signaling pathways governing its cytotoxic effects.

References

An In-depth Technical Guide to the Discovery and History of Coralyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coralyne, a planar, quaternary protoberberine alkaloid, has been a subject of scientific inquiry for decades owing to its interesting biological activities, particularly its potent anti-leukemic and broader anti-cancer properties. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological evaluation of this compound. It is designed to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development, offering insights into its mechanism of action, quantitative biological data, and detailed experimental protocols. The document further provides visualizations of key signaling pathways modulated by this compound, rendered using the DOT language for Graphviz, to facilitate a deeper understanding of its molecular interactions.

Discovery and History

The history of this compound is intertwined with the broader exploration of isoquinoline (B145761) alkaloids from the Papaveraceae and other plant families. While the exact first isolation of this compound is not definitively documented in readily available literature, its presence has been identified in various species of the genus Corydalis . These plants have a long history of use in traditional medicine, which spurred phytochemical investigations leading to the isolation of numerous alkaloids, including the protoberberine class to which this compound belongs.

The seminal work on the synthesis and biological evaluation of this compound and its analogs was published in 1974 by Zee-Cheng, Paull, and Cheng . Their research was pivotal in establishing the anti-leukemic potential of this compound and laid the groundwork for future structure-activity relationship (SAR) studies. Their synthesis confirmed the structure of this compound and provided a means to produce the compound for further biological testing, moving it from a natural product of limited availability to a synthetic compound amenable to broader investigation.

Chemical Synthesis

The first total synthesis of this compound, as reported by Zee-Cheng, Paull, and Cheng in 1974, provided a foundational route for accessing this protoberberine scaffold. While the detailed experimental procedures from the original publication are not readily accessible, the general synthetic strategy for protoberberine alkaloids involves the construction of the tetracyclic core through key cyclization reactions.

A generalized synthetic workflow for creating the this compound structure is depicted below. This workflow is a representative illustration of the chemical logic involved in constructing the tetracyclic isoquinoline alkaloid core.

experimental_workflow cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_final Final Product start1 Substituted Phenethylamine step1 Amide Formation start1->step1 start2 Substituted Phenylacetic Acid start2->step1 step2 Bischler-Napieralski Cyclization step1->step2 step3 Reduction step2->step3 step4 Pictet-Spengler Reaction step3->step4 step5 Aromatization step4->step5 final This compound step5->final

Caption: Generalized synthetic workflow for this compound.

Mechanism of Action

This compound exerts its biological effects through a multi-faceted mechanism of action, primarily centered on its interaction with nucleic acids and the inhibition of key cellular enzymes.

  • DNA Intercalation: The planar aromatic structure of this compound allows it to intercalate between the base pairs of double-stranded DNA. This interaction disrupts the normal helical structure of DNA, interfering with essential cellular processes such as DNA replication and transcription.

  • Topoisomerase I Inhibition: this compound is a potent inhibitor of topoisomerase I, an enzyme responsible for relaxing DNA supercoiling during replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, this compound leads to the accumulation of single-strand DNA breaks, which can trigger apoptotic cell death.

  • Photosensitization: Upon exposure to ultraviolet-A (UVA) light, this compound exhibits enhanced anti-cancer activity. This photosensitizing effect leads to DNA damage and the induction of apoptosis through distinct signaling pathways.

Signaling Pathways

This compound, particularly in combination with UVA irradiation (CUVA), has been shown to induce apoptosis in cancer cells through the activation of specific stress-response signaling pathways.

ATR-p38 MAPK-Bax Pathway

The CUVA treatment induces DNA damage, which activates the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR, in turn, phosphorylates and activates the p38 MAP kinase (p38 MAPK). Activated p38 MAPK then promotes the activation of the pro-apoptotic protein Bax, leading to mitochondrial dysfunction and subsequent apoptosis.

ATR_p38_MAPK_Bax_Pathway Coralyne_UVA This compound + UVA DNA_Damage DNA Damage Coralyne_UVA->DNA_Damage ATR ATR DNA_Damage->ATR activates p38_MAPK p38 MAPK ATR->p38_MAPK activates Bax Bax Activation p38_MAPK->Bax promotes Apoptosis Apoptosis Bax->Apoptosis

Caption: this compound-induced ATR-p38 MAPK-Bax signaling pathway.

JAK2-STAT1-Bax Pathway

In addition to the ATR-p38 MAPK axis, the CUVA treatment also activates the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 1 (STAT1) pathway. Activated JAK2 phosphorylates STAT1, which then translocates to the nucleus and upregulates the expression of Bax, further contributing to the apoptotic response.[1]

JAK2_STAT1_Bax_Pathway Coralyne_UVA This compound + UVA JAK2 JAK2 Coralyne_UVA->JAK2 activates STAT1 STAT1 JAK2->STAT1 phosphorylates Bax_Expression Bax Gene Transcription STAT1->Bax_Expression upregulates Bax_Activation Bax Activation Bax_Expression->Bax_Activation Apoptosis Apoptosis Bax_Activation->Apoptosis

Caption: this compound-induced JAK2-STAT1-Bax signaling pathway.

Quantitative Biological Data

The biological activity of this compound has been quantified in numerous studies. The following tables summarize key quantitative data for its anti-cancer and biochemical activities.

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Citation
A549Lung Carcinoma45.80 (24h)[2]
A431Skin CarcinomaNot specified[1]
MCF-7Breast AdenocarcinomaNot specified[2]
MDA-MB-231Breast AdenocarcinomaNot specified[2]

Table 2: Biochemical Activity of this compound

ActivityParameterValueMethodCitation
DNA BindingK_d~10⁻⁶ MNot specifiedNot specified
Topoisomerase I InhibitionIC₅₀Potent inhibitorGel Electrophoresis[3]

Note: The quantitative data presented are compiled from various sources and experimental conditions may differ. Direct comparison of values across different studies should be done with caution.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard method to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (typically from a serial dilution) and a vehicle control (DMSO).

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Topoisomerase I Relaxation Assay

This assay is used to determine the inhibitory effect of this compound on the catalytic activity of topoisomerase I.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human Topoisomerase I

  • Reaction buffer (e.g., 10 mM Tris-HCl pH 7.9, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine, 1 mM EDTA)

  • This compound stock solution

  • Agarose (B213101) gel

  • Ethidium (B1194527) bromide

  • Gel electrophoresis apparatus and imaging system

Procedure:

  • Set up reaction mixtures containing supercoiled plasmid DNA, reaction buffer, and various concentrations of this compound.

  • Initiate the reaction by adding Topoisomerase I to each tube.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Load the samples onto an agarose gel containing ethidium bromide.

  • Perform electrophoresis to separate the supercoiled, relaxed, and nicked forms of the plasmid DNA.

  • Visualize the DNA bands under UV light and quantify the amount of relaxed DNA to determine the extent of topoisomerase I inhibition.

Conclusion

This compound remains a molecule of significant interest in the field of oncology and drug discovery. Its unique chemical structure and multi-faceted mechanism of action, including DNA intercalation, topoisomerase I inhibition, and photosensitization, make it a compelling lead compound for the development of novel anti-cancer agents. This technical guide provides a foundational resource for researchers, summarizing the key historical, chemical, and biological aspects of this compound. The detailed protocols and visual representations of its signaling pathways are intended to facilitate further investigation into its therapeutic potential and the design of next-generation protoberberine-based drugs. Further research is warranted to fully elucidate its clinical potential and to develop analogs with improved efficacy and safety profiles.

References

Coralyne: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Chemical Structure, Physicochemical Properties, and Biological Activity of a Promising Protoberberine Alkaloid

Abstract

Coralyne, a synthetic protoberberine alkaloid, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, physicochemical characteristics, and mechanisms of action. Detailed experimental protocols for key assays and a summary of its quantitative biological data are presented to support researchers, scientists, and drug development professionals in their exploration of this promising compound.

Chemical Structure and IUPAC Name

This compound is a quaternary protoberberine alkaloid characterized by a planar, tetracyclic ring system. Its chemical structure features a dibenzo[a,g]quinolizinium core with four methoxy (B1213986) groups and a methyl group.

Chemical Structure:

Chemical structure of this compound

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2,3,10,11-tetramethoxy-8-methylisoquino[3,2-a]isoquinolinium . It is commonly available as a chloride or sulfoacetate salt.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is crucial for its development as a therapeutic agent. The following table summarizes the key physicochemical data for this compound chloride.

PropertyValueReference
Molecular Formula C₂₂H₂₂ClNO₄[1]
Molecular Weight 399.9 g/mol [1]
Physical Form Solid
Purity 99.35%
Solubility DMSO: 1.5 mg/mL (3.75 mM), Water: 3 mg/mL (7.5 mM) (Sonication recommended)[2]
Storage Temperature Powder: -20°C for 3 years; In solvent: -80°C for 1 year[2]

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its anticancer properties being the most extensively studied. Its primary mechanisms of action include DNA intercalation and inhibition of topoisomerase I.

DNA Intercalation

This compound's planar structure allows it to insert itself between the base pairs of DNA, a process known as intercalation.[3] This interaction can disrupt DNA replication and transcription, ultimately leading to cell death.

Topoisomerase I Inhibition

This compound acts as a potent inhibitor of topoisomerase I, an essential enzyme involved in relaxing DNA supercoiling during replication and transcription.[4] By stabilizing the topoisomerase I-DNA cleavage complex, this compound prevents the re-ligation of the DNA strand, leading to the accumulation of DNA double-strand breaks and the induction of apoptosis.[4]

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) and effective concentration (EC₅₀) values.

Cell LineAssay TypeIncubation TimeIC₅₀ / EC₅₀ (µM)Reference
A549 (Lung Carcinoma)Clonogenic Survival24 hIC₅₀: 45.80, IC₇₅: 24.82[5]
A549 (Lung Carcinoma)Propidium Iodide Cytotoxicity48 hEC₅₀: 75.55[5]
A549 (Lung Carcinoma)Propidium Iodide Cytotoxicity72 hEC₅₀: 59.79[5]

Signaling Pathways in this compound-Induced Apoptosis

Recent studies have elucidated the signaling cascades involved in this compound-induced apoptosis, particularly in the context of photodynamic therapy where its anticancer effects are enhanced by UVA light. Two key pathways have been identified: the ATR-p38 MAPK-BAX pathway and the JAK2-STAT1-BAX pathway.[6]

ATR-p38 MAPK-BAX Signaling Pathway

Upon DNA damage induced by this compound (and enhanced by UVA), the Ataxia Telangiectasia and Rad3-related (ATR) kinase is activated. ATR, in turn, activates the p38 Mitogen-Activated Protein Kinase (MAPK).[7][8] Activated p38 MAPK then promotes the activation and translocation of the pro-apoptotic protein BAX to the mitochondria, leading to the release of cytochrome c and subsequent caspase activation.[9]

ATR_p38_MAPK_BAX_Pathway This compound This compound + UVA DNA_Damage DNA Damage This compound->DNA_Damage ATR ATR DNA_Damage->ATR p38_MAPK p38 MAPK ATR->p38_MAPK BAX BAX p38_MAPK->BAX Mitochondria Mitochondria BAX->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

ATR-p38 MAPK-BAX Signaling Pathway
JAK2-STAT1-BAX Signaling Pathway

This compound treatment also stimulates the tyrosine phosphorylation of Janus Kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 1 (STAT1).[7] Phosphorylated STAT1 translocates to the nucleus and binds to the promoter region of the BAX gene, upregulating its expression.[7] This increased BAX expression further contributes to the apoptotic cascade.

JAK2_STAT1_BAX_Pathway cluster_nucleus Nucleus This compound This compound + UVA JAK2 JAK2 This compound->JAK2 STAT1 STAT1 JAK2->STAT1 Phosphorylation STAT1_P p-STAT1 STAT1->STAT1_P Nucleus Nucleus STAT1_P->Nucleus BAX_Gene BAX Gene STAT1_P->BAX_Gene Transcription BAX BAX BAX_Gene->BAX Translation Apoptosis Apoptosis BAX->Apoptosis

JAK2-STAT1-BAX Signaling Pathway

Experimental Protocols

Synthesis of this compound Sulfoacetate
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of this compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1 M KCl, 10 mM EDTA, 1 mM DTT, 50% glycerol)

  • This compound solution at various concentrations

  • Nuclease-free water

  • Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • 1% Agarose (B213101) gel in 1x TAE or TBE buffer

  • DNA stain (e.g., Ethidium (B1194527) Bromide or SYBR Safe)

Procedure:

  • On ice, prepare the following 20 µL reaction mixture in a microcentrifuge tube:

    • 2 µL of 10x Topoisomerase I Assay Buffer

    • 1 µL of supercoiled plasmid DNA (e.g., 0.5 µg)

    • 1 µL of this compound at various concentrations (or solvent for control)

    • x µL of nuclease-free water to bring the volume to 19 µL

  • Add 1 µL of human Topoisomerase I enzyme to initiate the reaction. Include a "no enzyme" control.

  • Incubate the reactions at 37°C for 30 minutes.[10][11]

  • Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.[10]

  • Load the entire volume of each reaction mixture into the wells of a 1% agarose gel.

  • Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

  • Stain the gel with a suitable DNA stain and visualize the DNA bands under a UV transilluminator.[10][11]

Analysis of Results:

  • No Enzyme Control: A single fast-migrating band of supercoiled DNA.

  • Enzyme Control (no inhibitor): A slower-migrating band of relaxed DNA.

  • Inhibitor-Treated Samples: Inhibition of relaxation will result in a dose-dependent increase in the intensity of the supercoiled DNA band and a decrease in the relaxed DNA band.

DNA Intercalation Assay (Ethidium Bromide Displacement Assay)

This assay determines if this compound binds to DNA via intercalation by measuring the displacement of a known intercalator, ethidium bromide (EtBr).

Materials:

  • Calf Thymus DNA (ct-DNA)

  • Ethidium Bromide (EtBr) solution

  • This compound solution at various concentrations

  • Appropriate buffer (e.g., Tris-HCl buffer)

Procedure:

  • Prepare a solution containing ct-DNA (e.g., 10 µM) and EtBr (e.g., 10 µM) in the buffer.

  • Incubate for 10 minutes to allow for the formation of the EtBr-DNA complex.

  • Measure the initial fluorescence intensity of the EtBr-DNA complex (Excitation: ~520 nm, Emission: ~600 nm).

  • Add increasing concentrations of this compound to the EtBr-DNA solution.

  • After each addition, incubate for 5 minutes and record the fluorescence intensity.

Analysis of Results: A significant quenching or decrease in the fluorescence intensity indicates that this compound is displacing EtBr from the DNA, suggesting an intercalative binding mode.

Conclusion

This compound is a multifaceted protoberberine alkaloid with significant potential as a therapeutic agent, particularly in the field of oncology. Its well-defined chemical structure, coupled with its ability to intercalate DNA and inhibit topoisomerase I, provides a solid foundation for its anticancer activity. The elucidation of the ATR-p38 MAPK-BAX and JAK2-STAT1-BAX signaling pathways offers deeper insights into its molecular mechanisms and opens new avenues for targeted drug development. The experimental protocols and quantitative data presented in this guide are intended to facilitate further research and development of this compound and its analogs as next-generation therapeutic agents.

References

An In-depth Technical Guide to the Absorption and Emission Spectra of Coralyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectral properties of Coralyne, a protoberberine alkaloid known for its interaction with nucleic acids and its potential as an anticancer agent. The document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental protocols, and visualizations of relevant molecular interactions and signaling pathways.

Spectroscopic Properties of this compound

This compound exhibits distinct absorption and emission characteristics that are sensitive to its environment, particularly upon interaction with macromolecules like DNA and RNA.

Absorption and Emission Spectra

Free this compound in solution has a visible absorption spectrum in the range of 370-500 nm.[1] Its fluorescence emission is observed in the 450-650 nm region.[2] These properties are summarized in the table below.

PropertyWavelength (nm)Conditions
Absorption Maximum (λmax)~421In solution[1]
Absorption Shoulder~405In solution[1]
Emission Maximum (λem)~472Excitation at 420 nm[2]

Upon binding to nucleic acids, such as transfer RNA (tRNA), the absorption spectrum of this compound undergoes a hypochromic and bathochromic shift, indicating a strong interaction and intercalation.[1] Similarly, its fluorescence is significantly quenched upon binding to DNA and RNA.[2][3]

Interaction with Nucleic Acids

This compound shows a remarkable propensity for binding to specific DNA structures, particularly triplex DNA and homo-adenine duplexes.[4][5][6] This binding is sequence-specific and can involve both intercalation between base triplets and stacking along the phosphate (B84403) backbone.[3][4][5][7] The affinity of this compound for certain triplex DNA structures has been quantified, as shown in the table below.

Nucleic Acid TargetBinding Affinity (Kd)
d(T)6d(A)6·d(T)6 triplex0.5-0.8 µM[3]
d(TC)nd(GA)n·d(CT)n triplex6- to 10-fold lower than d(T)6d(A)6·d(T)6[3]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the spectral properties of this compound and its interactions with nucleic acids.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum of this compound in its free form and when bound to nucleic acids.

Methodology:

  • Prepare a stock solution of this compound in an appropriate buffer (e.g., CP buffer, 10 mM [Na+], 3 mM [Mg2+], pH 7.0).[1]

  • Record the absorption spectrum of a dilute solution of free this compound (e.g., 3 µM) using a UV-visible spectrophotometer over a wavelength range of 370-500 nm.[1][7]

  • For binding studies, titrate the this compound solution with increasing concentrations of the nucleic acid of interest (e.g., tRNA or specific DNA oligonucleotides).[1]

  • Record the absorption spectrum after each addition of the nucleic acid, allowing the system to equilibrate.

  • Observe for changes in the absorption spectrum, such as hypochromicity (decrease in absorbance) and bathochromic shifts (redshift of the absorption maximum), which indicate binding.[1]

  • An isosbestic point, where the spectra of the free and bound forms of this compound cross, can indicate a clear equilibrium between the two species.[1]

Fluorescence Spectroscopy

Objective: To measure the emission spectrum of this compound and the quenching of its fluorescence upon binding to nucleic acids.

Methodology:

  • Prepare solutions of this compound and nucleic acids as described for absorption spectroscopy.

  • Using a fluorescence spectrometer, excite the this compound solution at its absorption maximum (e.g., 420 nm).[2]

  • Record the fluorescence emission spectrum over a relevant wavelength range (e.g., 450-650 nm).[2]

  • To study binding, titrate the this compound solution (e.g., 0.2 µM) with increasing concentrations of the nucleic acid.[2]

  • Record the emission spectrum after each addition, keeping the excitation wavelength and other instrumental parameters constant.

  • A progressive decrease in fluorescence intensity (quenching) is indicative of this compound binding to the nucleic acid.[2][3]

  • The binding constant can be determined by analyzing the fluorescence quenching data using methods such as the Stern-Volmer plot.[2]

Visualizations

The following diagrams illustrate the experimental workflow for studying this compound-DNA interactions and the known signaling pathways affected by this compound.

experimental_workflow cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_analysis Data Analysis prep_this compound Prepare this compound Solution abs_free Measure Absorbance of Free this compound prep_this compound->abs_free fluor_free Measure Fluorescence of Free this compound prep_this compound->fluor_free prep_dna Prepare DNA Solution titrate_abs Titrate this compound with DNA prep_dna->titrate_abs titrate_fluor Titrate this compound with DNA prep_dna->titrate_fluor prep_buffer Prepare Buffer abs_free->titrate_abs abs_bound Measure Absorbance of Bound this compound titrate_abs->abs_bound analyze_abs Analyze Spectral Shifts abs_bound->analyze_abs calc_kd Calculate Binding Constant (Kd) analyze_abs->calc_kd fluor_free->titrate_fluor fluor_bound Measure Fluorescence of Bound this compound titrate_fluor->fluor_bound analyze_fluor Analyze Fluorescence Quenching fluor_bound->analyze_fluor analyze_fluor->calc_kd determine_mode Determine Binding Mode calc_kd->determine_mode

Caption: Experimental workflow for characterizing this compound-DNA interactions.

coralyne_signaling cluster_topo Topoisomerase I Inhibition cluster_cuva Photosensitization (CUVA Treatment) This compound This compound topo1_dna Topoisomerase I - DNA Complex This compound->topo1_dna stabilizes dna_damage DNA Strand Breaks topo1_dna->dna_damage leads to apoptosis p53-Independent Apoptosis dna_damage->apoptosis induces cuva This compound + UVA chk2 Chk2 Activation cuva->chk2 atr ATR Activation cuva->atr jak2 JAK2/STAT1 Activation cuva->jak2 s_phase_arrest S-Phase Arrest chk2->s_phase_arrest s_phase_arrest->apoptosis Caspase-9/3 activation p38 p38 MAPK Activation atr->p38 bax BAX Activation p38->bax jak2->bax bax->apoptosis

Caption: Signaling pathways of this compound's cytotoxic effects.

Signaling Pathways and Mechanism of Action

The cytotoxic effects of this compound are primarily attributed to its interaction with DNA and the inhibition of key cellular enzymes.

Topoisomerase I Inhibition

This compound and its analogs are potent inhibitors of DNA topoisomerase I. They function by stabilizing the covalent binary complex formed between the enzyme and DNA. This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks, which can trigger apoptosis. This compound has been identified as a cytotoxic target of the protoberberine alkaloid.

Photosensitization and Apoptosis Induction

When combined with UVA light (CUVA treatment), this compound's anticancer properties are significantly enhanced through photosensitization. This treatment induces robust, p53-independent apoptosis in cancer cells through multiple signaling pathways.[6]

One major pathway involves the activation of the checkpoint kinase Chk2, leading to an S-phase arrest in the cell cycle. This arrest subsequently triggers apoptosis through the activation of caspase-9 and caspase-3.[6]

Furthermore, CUVA treatment activates dual signaling axes that converge on the pro-apoptotic protein BAX. These include the ATR-p38 MAPK pathway and the JAK2-STAT1 pathway. Activation of these pathways leads to mitochondrial and lysosomal dysfunction, ultimately resulting in apoptosis.

References

Coralyne's Affinity for Adenine-Rich DNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of coralyne to adenine-rich DNA sequences. This compound, a planar cationic alkaloid, has garnered significant interest due to its potential as a therapeutic agent, largely attributed to its interactions with nucleic acids. This document summarizes key quantitative binding data, details the experimental methodologies used for its characterization, and visualizes the binding process and experimental workflows.

Quantitative Binding Data

The interaction of this compound with various forms of DNA, particularly those rich in adenine (B156593), has been quantified using several biophysical techniques. The binding affinity is influenced by the DNA structure (single-stranded, duplex, triplex), sequence, and experimental conditions such as ionic strength and temperature. The following tables summarize the key thermodynamic and binding constant data from published studies.

Thermodynamic Parameters of this compound-DNA Interaction

The binding of this compound to DNA is characterized by specific thermodynamic signatures that vary with the base composition of the DNA. The interaction with AT-rich DNA is favored by both negative enthalpy and positive entropy changes, suggesting a significant role of non-electrostatic interactions in the binding process.

DNA TypeΔG° (kcal/mol)ΔH° (kcal/mol)ΔS° (cal/mol·K)ΔCp° (cal/mol·K)Citation
AT-rich DNA-Favored by negative enthalpy and positive entropy--[1][2]
GC-rich DNA-Enthalpy drivenSmall positive entropy-[1][2]
Calf Thymus DNA----147[1][2]
Micrococcus lysodeikticus DNA----190[1][2]
Binding Constants of this compound with Adenine-Rich DNA

This compound exhibits a strong preference for specific DNA structures, particularly triplex DNA and a unique self-structure of poly(dA) that it induces. The binding constants (Ka) highlight a significantly higher affinity for these structures compared to duplex DNA.

DNA StructureBinding Constant (Ka) (M⁻¹)ConditionsCitation
poly(dT)·poly(dA)·poly(dT)3.5 x 10⁶2 mM Mg²⁺[3]
poly[d(TC)]·poly[d(GA)]·poly[d(C⁺T)]1.5 x 10⁶2 mM Mg²⁺[3]
poly[d(TC)]·poly[d(GA)]·poly[d(C⁺T)]40 x 10⁶No Mg²⁺[3]
poly[d(TC)]·poly[d(GA)]15 x 10⁶No Mg²⁺[3]
poly(dA)(1.05 ± 0.1) x 10⁵-[4]
Single-stranded poly(A)(1.8 ± 0.3) x 10⁶-[5]
Calf Thymus DNA1.25 x 10⁴-[6]

Experimental Protocols

The characterization of this compound's binding to adenine-rich DNA involves a suite of biophysical techniques. Below are detailed methodologies for the key experiments cited in the literature.

Isothermal Titration Calorimetry (ITC)

ITC is employed to determine the thermodynamic parameters of the this compound-DNA interaction directly.

  • Instrumentation : A high-sensitivity isothermal titration calorimeter (e.g., Nano ITC, TA Instruments).

  • Sample Preparation :

    • This compound solution is prepared in the desired buffer (e.g., phosphate (B84403) buffer with a specific pH and salt concentration).

    • DNA samples (e.g., calf thymus DNA, synthetic polynucleotides) are dialyzed extensively against the same buffer to ensure a perfect match. DNA concentration is determined spectrophotometrically.

  • Titration :

    • The DNA solution is placed in the sample cell of the calorimeter.

    • The this compound solution is loaded into the injection syringe.

    • A series of small, sequential injections of the this compound solution into the DNA solution is performed while maintaining a constant temperature (e.g., 25 °C).

  • Data Analysis : The heat change associated with each injection is measured. The resulting titration curve is fitted to a suitable binding model to extract the binding constant (Ka), enthalpy change (ΔH°), and stoichiometry (n). The Gibbs free energy (ΔG°) and entropy change (ΔS°) are then calculated using the equation: ΔG° = -RTlnKa = ΔH° - TΔS°.

Spectrofluorometry

Fluorescence spectroscopy is utilized to determine binding parameters based on the quenching of this compound's fluorescence upon binding to DNA.

  • Instrumentation : A fluorescence spectrophotometer.

  • Methodology :

    • The fluorescence of a fixed concentration of this compound is measured.

    • Aliquots of a concentrated DNA solution are incrementally added to the this compound solution.

    • The fluorescence intensity of this compound is recorded after each addition. The quenching of fluorescence indicates binding.

  • Data Analysis : The binding parameters are often determined using a Scatchard analysis, which plots the ratio of bound to free ligand concentration versus the bound ligand concentration. The binding constant and the number of binding sites can be derived from this plot.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to investigate conformational changes in the DNA upon this compound binding.

  • Instrumentation : A CD spectrometer equipped with a temperature controller.

  • Procedure :

    • CD spectra of the DNA solution are recorded in the absence of this compound.

    • This compound is added to the DNA solution, and the CD spectra are recorded again.

    • Changes in the CD spectrum, particularly in the regions characteristic of DNA secondary structure, indicate conformational alterations induced by this compound binding. The induction of a CD signal in the region of this compound absorbance indicates that the achiral drug molecule has become optically active due to its interaction with the chiral DNA.

UV-Visible Spectrophotometry and Thermal Denaturation (Tm)

UV-Vis spectrophotometry is used to monitor the interaction and to determine the melting temperature (Tm) of the DNA and DNA-coralyne complexes.

  • Instrumentation : A UV-Vis spectrophotometer with a temperature-controlled cell holder.

  • Binding Studies : Changes in the absorption spectrum of this compound upon the addition of DNA are monitored to determine binding.

  • Thermal Denaturation :

    • The absorbance of the DNA or DNA-coralyne complex is monitored at a specific wavelength (typically 260 nm) as the temperature is gradually increased.

    • The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. An increase in the Tm of the DNA in the presence of this compound indicates stabilization of the DNA structure by the ligand.

Visualizations

The following diagrams illustrate the experimental workflow for characterizing this compound-DNA binding and a model of the proposed interaction.

experimental_workflow cluster_prep Sample Preparation cluster_experiments Biophysical Characterization cluster_analysis Data Analysis & Interpretation This compound This compound Solution ITC Isothermal Titration Calorimetry (ITC) This compound->ITC Fluorescence Fluorescence Spectroscopy This compound->Fluorescence CD Circular Dichroism (CD) This compound->CD UV_Vis UV-Vis & Thermal Denaturation (Tm) This compound->UV_Vis DNA Adenine-Rich DNA (e.g., poly(dA)) DNA->ITC DNA->Fluorescence DNA->CD DNA->UV_Vis Thermo Thermodynamic Parameters (ΔH°, ΔS°, ΔG°) ITC->Thermo Binding Binding Constants (Ka) & Stoichiometry (n) Fluorescence->Binding Conformation Conformational Changes CD->Conformation Stability Thermal Stability (ΔTm) UV_Vis->Stability Conclusion Conclusion Thermo->Conclusion Comprehensive Binding Profile Binding->Conclusion Comprehensive Binding Profile Conformation->Conclusion Comprehensive Binding Profile Stability->Conclusion Comprehensive Binding Profile

Caption: Experimental workflow for characterizing this compound-DNA binding.

coralyne_binding_model cluster_initial Initial State cluster_binding Binding & Structural Induction cluster_final Final Complex This compound This compound Intercalation Intercalation This compound->Intercalation poly_dA_ss Single-Stranded poly(dA) Self_Structure Induction of poly(dA) Self-Structure poly_dA_ss->Self_Structure Complex This compound-poly(dA) Duplex-like Complex Intercalation->Complex Formation Self_Structure->Complex Formation

Caption: Proposed model for this compound binding to poly(dA).

Binding Mechanism and Structural Consequences

This compound is proposed to interact with adenine-rich DNA primarily through intercalation.[7][8] However, its interaction with single-stranded poly(dA) is particularly noteworthy. This compound induces the formation of a stable, double-stranded poly(A) self-structure.[9] This induced structure is also intercalated by this compound, and the drug binds to this self-structure with high affinity.[10] The stoichiometry of this interaction is approximately one this compound molecule per four adenine bases.[5][6] This ability of a small molecule to induce a specific secondary structure in a nucleic acid highlights a powerful mechanism for controlling DNA conformation.[11]

Furthermore, this compound exhibits a strong preference for triplex DNA structures containing T·A·T triplets over duplex DNA.[3][12] This preferential binding leads to a significant stabilization of the triplex structure. The binding to both T·A·T and C·G·C(+) containing triplexes has been observed.[3][13]

References

initial biological screening of Coralyne derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Initial Biological Screening of Coralyne Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a synthetic protoberberine alkaloid, has garnered significant attention in medicinal chemistry due to its planar, aromatic structure, which is conducive to intercalation with nucleic acids. This interaction forms the basis of its notable biological activities, including antineoplastic and antimicrobial properties. The core structure of this compound serves as a versatile scaffold for the synthesis of a diverse range of derivatives, with modifications aimed at enhancing potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the initial biological screening methodologies for this compound derivatives, focusing on the evaluation of their cytotoxic and antimicrobial potential, as well as their interaction with DNA. Detailed experimental protocols, structured data presentation, and visual representations of key pathways and workflows are provided to facilitate further research and development in this promising area of drug discovery.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives often involves a multi-step process. A general and illustrative synthetic approach is the Bischler-Napieralski reaction followed by oxidation. This allows for the construction of the characteristic tetracyclic protoberberine core. Modifications at various positions of the this compound scaffold, such as at the C8 position with alkyl chains, can be achieved by selecting appropriately substituted starting materials or through post-synthesis modifications. A simplified representation of a synthetic workflow is presented below.

G start Substituted Phenylacetic Acid step1 Condensation with Substituted Phenethylamine start->step1 step2 Bischler-Napieralski Cyclization step1->step2 step3 Oxidation step2->step3 end This compound Derivative step3->end

Caption: Generalized synthetic workflow for this compound derivatives.

Cytotoxicity Screening

The evaluation of the cytotoxic potential of this compound derivatives is a critical first step in assessing their anticancer activity. This typically involves determining the half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines.

Data Presentation: Cytotoxicity of this compound and Derivatives

The following table summarizes the cytotoxic activities of this compound and some of its derivatives against various cancer cell lines.

Compound/DerivativeCell LineIC50 / EC50 (µM)Citation(s)
This compound A549 (Lung Carcinoma)~50 (IC50, clonogenic)[1]
A549 (Lung Carcinoma)75.55 (EC50, 48h)[1]
A549 (Lung Carcinoma)59.79 (EC50, 72h)[1]
HL-60 (Leukemia)4.7[2]
SMMC-7721 (Hepatoma)7.6[2]
5,6-Dihydrothis compound (Data not available)(Data not available)
8-Alkyl Derivatives (Data not available)(Data not available)
Tetraethoxy Derivative (Data not available)(Data not available)
Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[3][4][5][6][7]

Materials:

  • MTT solution (5 mg/mL in sterile PBS)[3]

  • Cell culture medium (serum-free for incubation step)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[6]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plates for the desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ atmosphere.[1]

  • MTT Addition: After incubation, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[4]

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[5][6]

  • Solubilization: Carefully remove the MTT solution. Add 130-150 µL of DMSO to each well to dissolve the formazan crystals.[4][6]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[3][6] Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways in this compound-Induced Apoptosis

This compound and its derivatives can induce apoptosis in cancer cells through the activation of specific signaling cascades. When combined with UVA light (CUVA treatment), this compound has been shown to trigger cell death via the ATR-p38 MAPK and JAK2-STAT1 pathways, both of which converge on the pro-apoptotic protein BAX.[8] Additionally, this compound can elicit a Chk2-dependent S-phase checkpoint, leading to p53-independent apoptosis.[9]

G Coralyne_UVA This compound + UVA ATR ATR Coralyne_UVA->ATR JAK2 JAK2 Coralyne_UVA->JAK2 p38_MAPK p38 MAPK ATR->p38_MAPK BAX BAX p38_MAPK->BAX STAT1 STAT1 JAK2->STAT1 STAT1->BAX Mitochondrial_Dysfunction Mitochondrial Dysfunction BAX->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis

Caption: this compound-induced apoptotic signaling pathways.

G This compound This compound Topoisomerase_I Topoisomerase I This compound->Topoisomerase_I DNA_Damage DNA Damage Topoisomerase_I->DNA_Damage Chk2 Chk2 DNA_Damage->Chk2 S_Phase_Arrest S-Phase Arrest Chk2->S_Phase_Arrest Caspase9 Caspase-9 S_Phase_Arrest->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Chk2-dependent apoptosis induced by this compound.

Antimicrobial Screening

The antimicrobial properties of this compound derivatives are evaluated by determining their minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

Data Presentation: Antimicrobial Activity of this compound Derivatives

The following table summarizes the available data on the antimicrobial activity of this compound derivatives.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Citation(s)
This compound Analogues Staphylococcus aureus(Data not available)
Escherichia coli(Data not available)
Candida albicans(Data not available)
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

  • This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic/antifungal

  • Negative control (medium only)

  • Incubator

Procedure:

  • Preparation of Compound Dilutions: Serially dilute the this compound derivatives in the appropriate broth in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control well with a known antimicrobial agent, a negative control well with only broth, and a growth control well with broth and the microorganism but no compound.

  • Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 35°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance with a microplate reader.

DNA Interaction Studies

Understanding the interaction of this compound derivatives with DNA is fundamental to elucidating their mechanism of action. Several biophysical techniques are employed for this purpose.

Experimental Workflow for DNA Interaction Analysis

The following diagram illustrates a typical workflow for characterizing the interaction of this compound derivatives with DNA.

G Start This compound Derivative + DNA TD Thermal Denaturation Start->TD FT Fluorescence Titration Start->FT CD Circular Dichroism Start->CD Result_TD Determine ΔTm (Stabilization) TD->Result_TD Result_FT Determine Binding Constant (Ka) FT->Result_FT Result_CD Characterize Conformational Changes CD->Result_CD

Caption: Workflow for DNA-Coralyne derivative interaction studies.

Experimental Protocols

5.2.1. DNA Thermal Denaturation

This method assesses the stabilization of the DNA double helix by a ligand upon binding.

Materials:

  • UV-Vis spectrophotometer with a temperature controller

  • Quartz cuvettes

  • DNA solution (e.g., calf thymus DNA)

  • Buffer solution (e.g., phosphate (B84403) buffer)

  • This compound derivative solution

Procedure:

  • Sample Preparation: Prepare solutions of DNA in buffer, and DNA mixed with the this compound derivative at a specific concentration ratio.

  • Spectrophotometer Setup: Set the spectrophotometer to monitor the absorbance at 260 nm.

  • Heating Program: Program the temperature controller to increase the temperature at a slow, constant rate (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature where the DNA is fully denatured (e.g., 95°C).

  • Data Acquisition: Record the absorbance at 260 nm as a function of temperature.

  • Data Analysis: Plot absorbance versus temperature to obtain the melting curve. The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. The change in Tm (ΔTm) in the presence of the this compound derivative indicates the extent of DNA stabilization.

5.2.2. Fluorescence Titration

This technique is used to determine the binding affinity (binding constant) of a fluorescent ligand to DNA.

Materials:

  • Spectrofluorometer

  • Quartz cuvettes

  • DNA solution

  • Buffer solution

  • This compound derivative solution (assuming it is fluorescent)

Procedure:

  • Sample Preparation: Place a fixed concentration of the this compound derivative in a cuvette with buffer.

  • Titration: Sequentially add small aliquots of a concentrated DNA solution to the cuvette.

  • Fluorescence Measurement: After each addition of DNA, record the fluorescence emission spectrum of the this compound derivative at a fixed excitation wavelength.

  • Data Analysis: Plot the change in fluorescence intensity as a function of the DNA concentration. Fit the data to a suitable binding isotherm (e.g., the Scatchard equation) to calculate the binding constant (Ka).

5.2.3. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to investigate the conformational changes in DNA upon ligand binding.[2][9][10][11]

Materials:

  • CD spectropolarimeter

  • Quartz cuvettes with a short path length (e.g., 1 cm)

  • DNA solution

  • Buffer solution

  • This compound derivative solution

Procedure:

  • Sample Preparation: Prepare a solution of DNA in buffer.

  • Baseline Correction: Record the CD spectrum of the buffer alone as a baseline.

  • DNA Spectrum: Record the CD spectrum of the DNA solution. B-form DNA typically shows a positive band around 275 nm and a negative band around 245 nm.

  • Titration: Add increasing concentrations of the this compound derivative to the DNA solution and record the CD spectrum after each addition.

  • Data Analysis: Analyze the changes in the CD spectrum of the DNA. Significant changes in the ellipticity and wavelength of the peaks can indicate conformational changes in the DNA (e.g., a shift towards an A-form or Z-form conformation) or the induction of a particular DNA structure upon ligand binding.

Conclusion

The initial biological screening of this compound derivatives reveals a class of compounds with significant potential as anticancer and antimicrobial agents. Their primary mechanism of action involves DNA intercalation and topoisomerase inhibition, leading to the induction of apoptotic cell death in cancer cells through well-defined signaling pathways. The methodologies outlined in this guide provide a robust framework for the systematic evaluation of novel this compound analogues. Future research should focus on the synthesis and screening of a wider array of derivatives to establish clear structure-activity relationships, optimize their biological activity, and improve their selectivity for target cells. Further investigation into their antimicrobial properties and the elucidation of their effects on a broader range of cellular targets will be crucial for the continued development of this compound-based therapeutics.

References

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Coralyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coralyne is a synthetic protoberberine alkaloid that has garnered significant interest within the scientific community for its potential as an anticancer agent. Its planar, cationic structure allows it to interact with nucleic acids, leading to a range of cytotoxic effects. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacokinetics and pharmacodynamics, with a focus on its mechanism of action, cellular effects, and disposition. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics.

Pharmacokinetics: A Putative Profile Based on Protoberberine Alkaloid Analogs

Direct and comprehensive in vivo pharmacokinetic data on this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not extensively available in the current scientific literature. However, by examining the pharmacokinetic properties of structurally related protoberberine alkaloids, most notably berberine (B55584), we can construct a putative pharmacokinetic profile for this compound. It is crucial to acknowledge that while these compounds share a common chemical scaffold, variations in their structures can lead to different pharmacokinetic behaviors.

Absorption: Protoberberine alkaloids, including berberine, generally exhibit low oral bioavailability, often less than 1%.[1][2][3] This poor absorption is attributed to several factors, including low aqueous solubility, self-aggregation in the acidic environment of the stomach, and efflux by transporters such as P-glycoprotein in the intestine.[4][5]

Distribution: Following absorption, protoberberine alkaloids tend to distribute extensively into various tissues, with concentrations in organs like the liver, kidneys, muscle, and lungs being significantly higher than in the plasma.[1][6][7] This wide tissue distribution may account for their pharmacological effects despite low plasma concentrations.[6] this compound itself has been observed to be taken up by A549 lung cancer cells in a time- and dose-dependent manner, accumulating in cytoplasmic vacuoles.[4]

Metabolism: The metabolism of protoberberine alkaloids is primarily hepatic and involves both Phase I and Phase II reactions. Phase I metabolism is largely mediated by cytochrome P450 (CYP) enzymes, with CYP3A4, CYP2D6, and CYP1A2 being implicated in the metabolism of berberine.[8][9][10][11] The metabolic reactions include demethylenation and reduction.[12] Phase II metabolism involves conjugation with glucuronic acid (glucuronidation) and sulfate (B86663) (sulfation).[12][13]

Excretion: The excretion of protoberberine alkaloids and their metabolites occurs through both renal (urine) and fecal routes.[12][14] Biliary excretion also plays a role in their elimination.[12] For berberine, fecal excretion of the parent compound and its metabolites is a significant route of elimination.[1][15]

Table 1: Putative Pharmacokinetic Parameters of this compound Based on Berberine Data

ParameterObservation for Berberine (as a proxy for this compound)References
Oral Bioavailability < 1% in rats and humans[1][2][3]
Time to Peak Plasma Concentration (Tmax) ~2 hours in rabbits (50 mg/kg, oral)[7]
Key Metabolizing Enzymes CYP3A4, CYP2D6, CYP1A2[8][9][10][11]
Primary Metabolic Reactions Demethylenation, Reduction, Glucuronidation, Sulfation[12][13]
Tissue Distribution High accumulation in liver, kidneys, muscle, lungs[1][6][7]
Primary Excretion Routes Feces and Urine[12][14][15]

Pharmacodynamics: Mechanisms of Action and Cellular Effects

The anticancer activity of this compound stems from its ability to interact with cellular macromolecules, primarily DNA, leading to the disruption of essential cellular processes and the induction of cell death.

1. DNA Intercalation and Binding

This compound's planar aromatic structure allows it to intercalate between the base pairs of DNA. This interaction stabilizes the DNA duplex and can also promote the formation of alternative DNA structures like triplexes and G-quadruplexes.

  • Binding Affinity: this compound exhibits a strong binding affinity for DNA, with reported dissociation constants (Kd) in the micromolar range.[16] The binding is sequence-dependent, with a preference for certain base compositions.

Table 2: DNA Binding Affinity of this compound

DNA TypeBinding Constant (Kb) (M⁻¹)Reference
poly(dT).poly(dA).poly(dT) (triplex)3.5 x 10⁶[3]
poly[d(TC)].poly[d(GA)].poly[d(C+T)] (triplex)1.5 x 10⁶[3]
homo-(dA)1.05 x 10⁵[16]
Calf Thymus DNA1.25 x 10⁴[16]

2. Topoisomerase I Inhibition

This compound is a potent inhibitor of topoisomerase I, an essential enzyme that relaxes DNA supercoiling during replication and transcription.[17] By stabilizing the covalent complex between topoisomerase I and DNA, this compound leads to the accumulation of DNA single-strand breaks, which can be converted to cytotoxic double-strand breaks.[17]

3. Photosensitization and Induction of Apoptosis

Upon exposure to ultraviolet-A (UVA) light, this compound acts as a photosensitizer, leading to enhanced DNA damage and robust induction of apoptosis in cancer cells.[15] This photo-induced cytotoxicity is mediated by several signaling pathways.

Signaling Pathways in this compound-Induced Photosensitization

a) ATR-p38 MAPK-BAX and JAK2-STAT1-BAX Pathways:

This compound, in combination with UVA (CUVA), activates a dual signaling axis involving Ataxia Telangiectasia and Rad3-related protein (ATR) and Janus kinase 2 (JAK2).[15]

  • ATR-p38 MAPK-BAX: ATR activation leads to the phosphorylation of p38 mitogen-activated protein kinase (MAPK), which in turn promotes the expression and/or activation of the pro-apoptotic protein BAX.

  • JAK2-STAT1-BAX: Simultaneously, JAK2 is activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription 1 (STAT1). Activated STAT1 then translocates to the nucleus and upregulates the expression of BAX.

The culmination of these pathways is the activation of BAX, a key mediator of the intrinsic apoptotic pathway, leading to mitochondrial dysfunction and cell death.[15]

Coralyne_Photosensitization_Apoptosis cluster_stimulus Stimulus cluster_signaling Signaling Cascades cluster_apoptosis Apoptosis Induction Coralyne_UVA This compound + UVA ATR ATR Coralyne_UVA->ATR activates JAK2 JAK2 Coralyne_UVA->JAK2 activates p38_MAPK p38 MAPK ATR->p38_MAPK activates BAX BAX Activation p38_MAPK->BAX promotes STAT1 STAT1 JAK2->STAT1 phosphorylates STAT1->BAX upregulates Mitochondrial_Dysfunction Mitochondrial Dysfunction BAX->Mitochondrial_Dysfunction induces Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis leads to

This compound-induced photosensitization leading to apoptosis.

b) Chk2-Dependent S-Phase Checkpoint Activation:

This compound-induced DNA damage also activates the checkpoint kinase 2 (Chk2), leading to S-phase cell cycle arrest. This provides time for the cell to repair the DNA damage. However, if the damage is too extensive, this checkpoint can ultimately trigger apoptosis.

Coralyne_Chk2_Pathway cluster_trigger Trigger cluster_checkpoint Checkpoint Activation cluster_outcome Cellular Outcome Coralyne_DNA_Damage This compound-induced DNA Damage Chk2 Chk2 Coralyne_DNA_Damage->Chk2 activates S_Phase_Arrest S-Phase Arrest Chk2->S_Phase_Arrest induces DNA_Repair DNA Repair S_Phase_Arrest->DNA_Repair allows for Apoptosis Apoptosis S_Phase_Arrest->Apoptosis can lead to

Chk2-dependent S-phase checkpoint activation by this compound.

4. Cytotoxicity and Effects on Cell Cycle

This compound exhibits cytotoxic activity against a variety of cancer cell lines. Its effects on cell viability are dose- and time-dependent.

Table 3: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineAssayIC50 / EC50 (µM)Exposure TimeReference
A549 (Lung)Propidium IodideEC50: 75.5548 h[4]
A549 (Lung)Propidium IodideEC50: 59.7972 h[4]
A549 (Lung)Clonogenic SurvivalIC50: 45.8024 h[4]
A549 (Lung)Clonogenic SurvivalIC75: 24.8224 h[4]

In combination with ionizing radiation, this compound can act as a radiosensitizer, abrogating the G2/M phase arrest typically induced by radiation.[4][6]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the pharmacodynamic properties of this compound.

1. DNA Intercalation Assays

  • UV-Visible Spectroscopy: The interaction of this compound with DNA can be monitored by changes in its UV-Vis absorption spectrum. Intercalation typically results in hypochromism (decreased absorbance) and a bathochromic shift (red shift) of the absorption maximum. The binding constant (Kb) can be calculated from the changes in absorbance upon titration with DNA.

  • Fluorescence Spectroscopy: The intrinsic fluorescence of this compound is quenched upon binding to DNA. This quenching can be used to determine the binding affinity.

  • Thermal Denaturation (Melting Temperature) Analysis: The melting temperature (Tm) of DNA, the temperature at which 50% of the double helix dissociates, increases upon the binding of an intercalating agent like this compound. This change in Tm (ΔTm) is a measure of the stabilization of the DNA duplex by the compound.

2. Topoisomerase I Inhibition Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

  • Workflow:

    • Supercoiled plasmid DNA is incubated with topoisomerase I in the presence and absence of this compound.

    • The reaction is stopped, and the DNA topoisomers are separated by agarose (B213101) gel electrophoresis.

    • In the absence of an inhibitor, topoisomerase I will relax the supercoiled DNA into topoisomers of varying linkage numbers.

    • An effective inhibitor like this compound will prevent this relaxation, and the DNA will remain in its supercoiled form.

TopoI_Assay_Workflow Start Start: Supercoiled Plasmid DNA Incubate_Control Incubate with Topoisomerase I Start->Incubate_Control Incubate_this compound Incubate with Topoisomerase I + this compound Start->Incubate_this compound Electrophoresis Agarose Gel Electrophoresis Incubate_Control->Electrophoresis Incubate_this compound->Electrophoresis Result_Control Result: Relaxed DNA Electrophoresis->Result_Control Control Result_this compound Result: Supercoiled DNA (Inhibition) Electrophoresis->Result_this compound With this compound

Workflow for Topoisomerase I Inhibition Assay.

3. Cell Viability and Cytotoxicity Assays

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

  • Propidium Iodide (PI) Staining: PI is a fluorescent dye that cannot cross the membrane of live cells. It is commonly used to identify dead cells in a population by staining their nuclei red.

  • Clonogenic Survival Assay: This assay assesses the ability of single cells to grow into colonies after treatment with a cytotoxic agent. It provides a measure of the long-term effects of the compound on cell survival and proliferation.

4. Cellular Uptake Analysis

  • Confocal Microscopy: Due to its intrinsic fluorescence, the cellular uptake and subcellular localization of this compound can be visualized using confocal microscopy.[4]

  • Flow Cytometry: The amount of this compound taken up by a population of cells can be quantified by measuring the cellular fluorescence using a flow cytometer.[4]

Conclusion

This compound is a promising anticancer agent with a multi-faceted mechanism of action centered on its interaction with DNA. Its ability to intercalate into DNA, inhibit topoisomerase I, and act as a photosensitizer provides multiple avenues for inducing cancer cell death. While its pharmacodynamic properties are increasingly well-characterized, a significant gap remains in the understanding of its in vivo pharmacokinetics. Future research should focus on conducting comprehensive ADME studies to better assess its drug-like properties and potential for clinical development. The information compiled in this guide serves as a solid foundation for further investigation into this intriguing molecule and its potential therapeutic applications.

References

Coralyne as a Topoisomerase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Coralyne, a synthetic protoberberine alkaloid, has garnered significant interest in the field of oncology for its potent activity as a topoisomerase I inhibitor. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, its interaction with DNA, and its downstream cellular effects. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows to support further research and development of this compound and its analogs as potential therapeutic agents.

Introduction

Topoisomerase I is a critical enzyme involved in DNA replication, transcription, and recombination, making it a key target for cancer chemotherapy. This compound exerts its cytotoxic effects by stabilizing the covalent complex between topoisomerase I and DNA, leading to DNA strand breaks and the induction of apoptosis.[1] This guide delves into the biochemical and cellular pharmacology of this compound, providing a comprehensive resource for researchers in the field.

Mechanism of Action

This compound functions as a topoisomerase I poison, acting in a manner analogous to the well-characterized inhibitor, camptothecin.[1] It stabilizes the transient "cleavable complex" formed between topoisomerase I and DNA, thereby preventing the re-ligation of the single-strand break. This stabilization of the covalent binary complex is a key aspect of its mechanism.[1] At higher concentrations, this compound can also completely suppress the formation of this complex.[1]

Furthermore, this compound is a DNA intercalator, with a noted preference for binding to triplex DNA structures. This interaction with DNA itself contributes to its overall mechanism of action and cellular effects.

Quantitative Data

The inhibitory and cytotoxic effects of this compound have been quantified in various studies. The following tables summarize the available data.

Table 1: Inhibitory Concentration of this compound against Topoisomerase I

ParameterValueConditionsReference
Complete Inhibition of DNA Relaxation167 µM2.2 ng of DNA topoisomerase I, 250 ng of supercoiled pSP64 plasmid DNA, 37°C for 30 min[1]

Table 2: Cytotoxicity of this compound against A549 Human Lung Carcinoma Cells

AssayParameterValue (µM)Incubation TimeReference
Propidium Iodide Cytotoxicity AssayEC5075.5548 h[2]
Propidium Iodide Cytotoxicity AssayEC5059.7972 h[2]
Clonogenic Survival AssayIC5045.8024 h[2]
Clonogenic Survival AssayIC7524.8224 h[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound's activity.

Topoisomerase I Relaxation Assay

This assay is used to determine the inhibitory effect of this compound on the catalytic activity of topoisomerase I.

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322 or pSP64)

  • 10x Topoisomerase I Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM spermidine, 50% glycerol)

  • This compound stock solution

  • 5x Stop Buffer/Gel Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose (B213101)

  • TAE or TBE buffer

  • Ethidium (B1194527) bromide or other DNA stain

  • UV transilluminator

Procedure:

  • Prepare reaction mixtures on ice. For a 20 µL reaction, combine:

    • 2 µL of 10x Topoisomerase I Reaction Buffer

    • 200-400 ng of supercoiled plasmid DNA

    • Varying concentrations of this compound (e.g., 0-200 µM)

    • Nuclease-free water to a final volume of 18 µL.

  • Add 2 µL of diluted human Topoisomerase I to each reaction mixture.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reactions by adding 5 µL of 5x Stop Buffer/Gel Loading Dye.

  • Load the samples onto a 1% agarose gel in TAE or TBE buffer.

  • Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Analyze the results: supercoiled DNA migrates faster than relaxed DNA. Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band.

Workflow for Topoisomerase I Relaxation Assay

Topoisomerase_I_Relaxation_Assay cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Reaction Mix (Buffer, DNA, this compound) incubation Incubate at 37°C reagents->incubation enzyme Topoisomerase I enzyme->incubation stop_reaction Stop Reaction incubation->stop_reaction gel Agarose Gel Electrophoresis stop_reaction->gel visualize Visualize DNA gel->visualize

Workflow for the Topoisomerase I Relaxation Assay.
DNA Intercalation Assay (Fluorescence Titration)

This assay measures the binding of this compound to DNA by monitoring changes in its fluorescence.

Materials:

  • This compound solution of known concentration

  • Calf thymus DNA (ctDNA) or other DNA source

  • Fluorometer

  • Quartz cuvettes

  • Buffer (e.g., phosphate (B84403) buffer)

Procedure:

  • Prepare a solution of this compound in the desired buffer and measure its initial fluorescence spectrum.

  • Titrate the this compound solution with increasing concentrations of DNA.

  • After each addition of DNA, allow the solution to equilibrate and then record the fluorescence spectrum.

  • Monitor the quenching or enhancement of this compound's fluorescence intensity as a function of DNA concentration.

  • Plot the change in fluorescence against the DNA concentration to determine the binding constant (Ka) and stoichiometry of the interaction.

Workflow for DNA Intercalation Assay

DNA_Intercalation_Assay cluster_setup Setup cluster_titration Titration cluster_measurement Measurement & Analysis coralyne_sol This compound Solution titrate Titrate this compound with DNA coralyne_sol->titrate dna_sol DNA Solution dna_sol->titrate measure_fluor Measure Fluorescence titrate->measure_fluor plot_data Plot Data measure_fluor->plot_data calculate Calculate Binding Parameters plot_data->calculate

Workflow for the DNA Intercalation Assay.
In Vivo Complex of Enzyme (ICE) Bioassay

This assay is used to detect the formation of covalent topoisomerase I-DNA complexes within cells.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer

  • Cesium chloride (CsCl)

  • Ultracentrifuge

  • Slot blot apparatus

  • Antibody against topoisomerase I

  • Secondary antibody and detection reagents

Procedure:

  • Treat cultured cells with this compound for the desired time.

  • Lyse the cells and isolate the genomic DNA.

  • Perform CsCl density gradient ultracentrifugation to separate protein-DNA complexes from free proteins.

  • Fractionate the gradient and detect DNA-containing fractions.

  • Apply the DNA-containing fractions to a nitrocellulose membrane using a slot blot apparatus.

  • Probe the membrane with a primary antibody specific for topoisomerase I.

  • Incubate with a labeled secondary antibody and perform detection to visualize the amount of topoisomerase I covalently bound to DNA.

Workflow for ICE Bioassay

ICE_Bioassay cluster_cell_treatment Cell Treatment cluster_isolation Isolation of Complexes cluster_detection Detection cell_culture Cell Culture treat_this compound Treat with this compound cell_culture->treat_this compound cell_lysis Cell Lysis treat_this compound->cell_lysis cscl_gradient CsCl Gradient Ultracentrifugation cell_lysis->cscl_gradient slot_blot Slot Blot cscl_gradient->slot_blot immunodetection Immunodetection slot_blot->immunodetection

Workflow for the In Vivo Complex of Enzyme (ICE) Bioassay.

Cellular Effects and Signaling Pathways

This compound's inhibition of topoisomerase I and induction of DNA damage trigger a cascade of cellular responses, including cell cycle arrest and apoptosis.

Cell Cycle Arrest

Studies have shown that this compound can induce cell cycle arrest, particularly at the G2/M phase.[3] This arrest is a crucial cellular response to DNA damage, allowing time for repair before entry into mitosis. The DNA damage caused by this compound activates checkpoint kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related), which in turn phosphorylate and activate downstream effectors like Chk1 and Chk2. These kinases then inhibit the activity of cyclin-dependent kinases (CDKs) required for cell cycle progression.

Signaling Pathway of this compound-Induced G2/M Arrest

G2M_Arrest This compound This compound Top1_DNA Topoisomerase I-DNA Covalent Complex This compound->Top1_DNA stabilizes DNA_Damage DNA Damage Top1_DNA->DNA_Damage leads to ATM_ATR ATM / ATR DNA_Damage->ATM_ATR activates Chk1_Chk2 Chk1 / Chk2 ATM_ATR->Chk1_Chk2 phosphorylates Cdc25 Cdc25 Chk1_Chk2->Cdc25 inhibits Cdk1_CyclinB Cdk1/Cyclin B Cdc25->Cdk1_CyclinB activates G2M_Arrest G2/M Arrest Cdk1_CyclinB->G2M_Arrest promotes entry into M phase (inhibited)

This compound-induced DNA damage activates ATM/ATR, leading to G2/M arrest.
Apoptosis

This compound is a potent inducer of apoptosis in cancer cells. The DNA damage caused by this compound can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

  • Intrinsic Pathway: DNA damage activates ATM and ATR, which can lead to the activation of p53. p53, in turn, can upregulate the expression of pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3.

  • Extrinsic Pathway: While less characterized for this compound alone, topoisomerase inhibitors can sensitize cells to death receptor-mediated apoptosis.

Of particular note is the photosensitizing property of this compound. When combined with UVA light, this compound's ability to induce DNA damage and apoptosis is significantly enhanced. This combination has been shown to activate a Chk2-dependent S-phase checkpoint and p53-independent apoptosis.[4] Furthermore, the photosensitized activity of this compound involves the ATR-p38 MAPK-BAX and JAK2-STAT1-BAX signaling pathways.[5]

Signaling Pathway of this compound-Induced Apoptosis

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway (sensitization) This compound This compound (+/- UVA) DNA_Damage DNA Damage This compound->DNA_Damage ATM_ATR ATM / ATR DNA_Damage->ATM_ATR p53 p53 ATM_ATR->p53 Bax Bax p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Death_Receptor Death Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 activates Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

This compound induces apoptosis through intrinsic and extrinsic pathways.

Structure-Activity Relationship

The chemical structure of protoberberine alkaloids, including this compound, is crucial for their biological activity. Structure-activity relationship (SAR) studies have revealed that modifications to the substituents on the A, C, and D rings of the protoberberine scaffold can significantly impact their topoisomerase I inhibitory and cytotoxic activities. For instance, the presence and position of methoxy (B1213986) and hydroxy groups can influence the compound's ability to interact with the topoisomerase I-DNA complex. Further research into the synthesis and evaluation of this compound analogs is ongoing to develop derivatives with improved potency and selectivity.[6][7]

Conclusion

This compound is a promising topoisomerase I inhibitor with a multifaceted mechanism of action that includes the stabilization of the topoisomerase I-DNA covalent complex and DNA intercalation. Its ability to induce cell cycle arrest and apoptosis in cancer cells, particularly when combined with photosensitization, highlights its therapeutic potential. This technical guide provides a foundational resource for researchers to further explore the pharmacological properties of this compound and to guide the development of novel anticancer agents based on its protoberberine scaffold. Further investigation into its efficacy in a wider range of cancer cell lines and in in vivo models is warranted.

References

The Photosensitizing Properties of Coralyne: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the photosensitizing properties of Coralyne, a protoberberine alkaloid, for researchers, scientists, and drug development professionals. This compound, in combination with Ultraviolet A (UVA) light, exhibits significant anticancer properties through the induction of apoptosis and cell cycle arrest in various cancer cell lines. This document outlines the photochemical mechanisms, key signaling pathways, and experimental protocols relevant to the investigation of this compound as a potential photodynamic therapy (PDT) agent.

Photochemical and Photophysical Properties

Upon absorption of UVA light, this compound is excited to a higher energy state. While a definitive singlet oxygen quantum yield (ΦΔ) for this compound has not been reported in the reviewed literature, its photosensitizing effects suggest the generation of reactive oxygen species (ROS) as a key mechanism of action. However, some studies also indicate the potential for ROS-independent photochemical processes. The primary mechanism of photo-induced damage by this compound involves extensive single-strand breaks in DNA.[1] This DNA damage is significantly enhanced when this compound is in an aggregated state, which occurs at higher concentrations.[1][2]

Table 1: Photophysical and Photochemical Characteristics of this compound

PropertyDescriptionValue/Observation
Excitation Wavelength UVA light is typically used to photoactivate this compound.UVA
Emission Wavelength This compound exhibits fluorescence, which can be utilized for cellular uptake and localization studies.Not explicitly stated in the reviewed literature.
Singlet Oxygen Quantum Yield (ΦΔ) A measure of the efficiency of singlet oxygen generation upon photoexcitation.A specific value for this compound has not been found in the reviewed literature.
Primary Photochemical Reaction The main molecular event initiated by photoactivated this compound.Induction of single-strand DNA breaks.[1]
Oxygen Dependence The requirement of molecular oxygen for the photosensitizing effect.Evidence suggests both oxygen-dependent and independent mechanisms may be involved.[1][3]

Cellular Uptake and Subcellular Localization

This compound is readily taken up by cancer cells, a process that can be visualized using fluorescence microscopy.[4] Upon entering the cell, this compound has been observed to localize in various compartments. Following UVA irradiation, this compound has been implicated in causing mitochondrial and lysosomal dysfunction, suggesting its presence and activity within or in proximity to these organelles.[3]

Mechanism of Action: Signaling Pathways in this compound-Induced Phototoxicity

The combination of this compound and UVA (CUVA) treatment triggers a robust apoptotic response in cancer cells through the activation of multiple signaling pathways. This multi-pronged attack ensures effective cell killing, even in cancer cells with p53 mutations, which are often resistant to conventional therapies.[5]

ATR-p38 MAPK-BAX and JAK2-STAT1-BAX Apoptotic Pathways

A key study has elucidated a dual signaling axis that converges on the pro-apoptotic protein BAX.[3]

  • ATR-p38 MAPK-BAX Pathway: UVA-induced DNA damage activates the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR, in turn, activates the p38 Mitogen-Activated Protein Kinase (MAPK), which leads to the upregulation of BAX and subsequent mitochondrial-mediated apoptosis.

  • JAK2-STAT1-BAX Pathway: The Janus Kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 1 (STAT1) pathway is also activated by CUVA treatment, contributing to the upregulation of BAX and the induction of apoptosis.

cluster_0 CUVA Treatment cluster_1 Signaling Pathways cluster_2 Apoptotic Execution Coralyne_UVA This compound + UVA ATR ATR Coralyne_UVA->ATR JAK2 JAK2 Coralyne_UVA->JAK2 p38 p38 MAPK ATR->p38 BAX BAX p38->BAX STAT1 STAT1 JAK2->STAT1 STAT1->BAX Mitochondrial_Dysfunction Mitochondrial Dysfunction BAX->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis

ATR-p38 MAPK-BAX and JAK2-STAT1-BAX signaling pathways.

Chk2-Dependent S-Phase Checkpoint

In addition to inducing apoptosis, CUVA treatment also activates a Chk2-dependent S-phase checkpoint.[4] This checkpoint arrests the cell cycle in the S-phase, preventing the replication of damaged DNA and further contributing to cell death. This mechanism is notably independent of p53 status, highlighting a potential therapeutic advantage of this compound.[5]

cluster_0 CUVA Treatment cluster_1 DNA Damage Response cluster_2 Cell Cycle Arrest cluster_3 Cell Fate Coralyne_UVA This compound + UVA DNA_Damage DNA Damage Coralyne_UVA->DNA_Damage Chk2 Chk2 DNA_Damage->Chk2 S_Phase_Arrest S-Phase Arrest Chk2->S_Phase_Arrest Apoptosis Apoptosis S_Phase_Arrest->Apoptosis

Chk2-dependent S-phase checkpoint activation.

Quantitative Data on Phototoxicity

Limited quantitative data is available regarding the specific phototoxic efficacy of this compound in combination with UVA light. One study reported IC50 and IC75 values for the radiosensitizing effect of this compound in A549 lung cancer cells, which are presented below. It is important to note that these values are for sensitization to ionizing radiation, not UVA light, but they provide an indication of this compound's potential as a sensitizer.

Table 2: Radiosensitizing Efficacy of this compound in A549 Cells

ParameterValue (µM)
IC50 45.80
IC75 24.82

Data from a clonogenic survival assay after 24-hour treatment with this compound followed by ionizing radiation.[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the photosensitizing properties of this compound.

Determination of Singlet Oxygen Quantum Yield (Indirect Method using DPBF)

This protocol describes a common indirect method for determining the singlet oxygen quantum yield (ΦΔ) using 1,3-diphenylisobenzofuran (B146845) (DPBF) as a chemical trap.

cluster_0 Preparation cluster_1 Irradiation and Measurement cluster_2 Calculation step1 Prepare solutions of this compound (photosensitizer) and DPBF (trap) in a suitable solvent (e.g., ethanol). step2 Prepare a solution of a standard photosensitizer with a known ΦΔ (e.g., Rose Bengal). step1->step2 step3 Irradiate the this compound/DPBF and standard/DPBF solutions with a monochromatic light source (UVA). step2->step3 step4 Monitor the decrease in DPBF absorbance at its λmax (~410 nm) over time using a UV-Vis spectrophotometer. step3->step4 step5 Calculate the rate of DPBF bleaching for both this compound and the standard. step4->step5 step6 Determine the ΦΔ of this compound relative to the standard using the comparative method equation. step5->step6

Workflow for singlet oxygen quantum yield determination.

Materials:

  • This compound

  • 1,3-diphenylisobenzofuran (DPBF)

  • Standard photosensitizer with known ΦΔ (e.g., Rose Bengal)

  • Spectrophotometer-grade solvent (e.g., ethanol)

  • UV-Vis spectrophotometer

  • Monochromatic light source (UVA) with a filter system

  • Magnetic stirrer and stir bars

  • Quartz cuvettes

Procedure:

  • Solution Preparation: Prepare stock solutions of this compound, the standard photosensitizer, and DPBF in the chosen solvent. The final concentrations should be adjusted so that the absorbance of the photosensitizer at the excitation wavelength is similar for both the sample and the standard, and the initial absorbance of DPBF at its maximum is around 1.0.

  • Irradiation: Transfer the sample (this compound + DPBF) or standard (Standard + DPBF) solution to a quartz cuvette with a small stir bar. Irradiate the solution with the UVA light source while stirring.

  • Data Acquisition: At regular time intervals, stop the irradiation and record the UV-Vis absorption spectrum of the solution, focusing on the decrease in the DPBF absorbance peak.

  • Calculation: The singlet oxygen quantum yield of this compound (ΦΔ_C) can be calculated using the following equation: ΦΔ_C = ΦΔ_S * (k_C / k_S) * (I_abs_S / I_abs_C) where:

    • ΦΔ_S is the known singlet oxygen quantum yield of the standard.

    • k_C and k_S are the rates of DPBF photobleaching in the presence of this compound and the standard, respectively (obtained from the slope of the plot of ln(A0/At) versus time).

    • I_abs_C and I_abs_S are the rates of light absorption by this compound and the standard, respectively.

Assessment of Phototoxicity using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • UVA light source

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Incubate for a predetermined period (e.g., 24 hours). Include control wells with no this compound.

  • Irradiation: Wash the cells with PBS and replace with fresh medium. Expose the cells to a specific dose of UVA light. Keep a set of plates in the dark as a control for dark toxicity.

  • MTT Addition: After a post-irradiation incubation period (e.g., 24 or 48 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of this compound that inhibits 50% of cell viability) can be determined by plotting cell viability against this compound concentration.

Detection of Apoptosis using Annexin V-FITC Assay

The Annexin V-FITC assay is a standard method for detecting early-stage apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • UVA light source

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat them with this compound and UVA light as described in the MTT assay protocol. Include appropriate controls (untreated, this compound only, UVA only).

  • Cell Harvesting: After the desired incubation period, harvest the cells (including both adherent and floating cells).

  • Staining: Wash the cells with cold PBS and resuspend them in the provided binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC fluorescence (typically detected in the FL1 channel) indicates apoptotic cells, while PI fluorescence (typically detected in the FL2 or FL3 channel) indicates necrotic or late apoptotic cells.

  • Data Interpretation: The results will allow for the quantification of different cell populations:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Conclusion

This compound demonstrates significant potential as a photosensitizing agent for photodynamic therapy. Its ability to induce apoptosis through multiple signaling pathways, even in p53-mutant cancer cells, makes it a promising candidate for further investigation. While more quantitative data on its photophysical properties and phototoxicity are needed, the information and protocols provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this intriguing molecule. The development of this compound-based PDT could offer a novel and effective treatment modality for various forms of cancer.

References

Coralyne's Interaction with RNA Structures: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coralyne, a synthetic planar cationic molecule, has garnered significant interest in the scientific community for its diverse biological activities, including antileukemic and antitumor properties.[1] A primary mechanism underlying these activities is its ability to interact with various nucleic acid structures. While its binding to DNA has been extensively studied, its interactions with RNA are emerging as a critical area of research, offering potential for therapeutic interventions targeting RNA-mediated biological processes. This technical guide provides an in-depth overview of the interaction of this compound with non-canonical RNA structures, focusing on RNA triplexes and G-quadruplexes. It consolidates quantitative data, details experimental methodologies, and provides visual representations of key processes to serve as a comprehensive resource for researchers in the field.

Quantitative Analysis of this compound-RNA Interactions

The affinity of this compound for various RNA structures has been quantified using multiple biophysical techniques. The following tables summarize the key binding parameters reported in the literature.

RNA TargetBinding Constant (Ka) (M⁻¹)Stoichiometry (this compound:Base)Experimental ConditionsReference(s)
single-stranded poly(A)(1.8 ± 0.3) x 10⁶1:4pH 7.0[2]
tRNAᵖʰᵉ--10 mM [Na⁺], 3 mM [Mg²⁺], pH 7.0[3]

Table 1: Binding Affinity of this compound to Single-Stranded and Transfer RNA. This table presents the association constant and stoichiometry for the interaction of this compound with poly(A) RNA and notes its interaction with tRNA.

RNA TriplexΔTm (°C)Experimental ConditionsReference(s)
poly(U)•A-U~3–17Not specified[1]
MALAT1 U•A-U~2.5–7.8Not specified[1]
MALAT1 variants-0.8 to -5.2 (destabilization)Not specified[1]

Table 2: this compound-Induced Thermal Stabilization of RNA Triple Helices. This table summarizes the change in melting temperature (ΔTm) observed for various RNA triplex structures upon binding to this compound.

Mechanisms of Interaction

This compound exhibits a remarkable ability to interact with and modulate the structure of RNA molecules, primarily through intercalation and induction of conformational changes.

Induction of RNA Triple Helices

A significant finding is the ability of this compound to induce the formation of RNA triple helices from duplex structures. Specifically, this compound can drive the disproportionation of a poly(A)•poly(U) duplex into a more stable poly(A)•2poly(U) triplex and a single strand of poly(A).[4][5] This process is dependent on the ratio of this compound to the polymer concentration.[4] The proposed mechanism involves the initial binding of this compound to the duplex, which then facilitates the association of a third strand.[4]

Coralyne_Triplex_Formation Duplex poly(A)•poly(U) Duplex AUD_Complex This compound-Duplex Complex (AUD) Duplex->AUD_Complex This compound This compound This compound->AUD_Complex Intermediate AUDAU Intermediate AUD_Complex->Intermediate reacts with Free_Duplex Free poly(A)•poly(U) Duplex Free_Duplex->Intermediate Triplex poly(A)•2poly(U) Triplex (UAUD) Intermediate->Triplex evolves to PolyA Single-Stranded poly(A) Intermediate->PolyA

This compound-induced RNA triplex formation.
Interaction with G-Quadruplexes and Telomerase Inhibition

This compound has been shown to induce and stabilize G-quadruplex structures.[2] This has significant implications for its anticancer activity, particularly through the inhibition of telomerase. Telomerase, an enzyme crucial for maintaining telomere length in cancer cells, possesses an RNA component (hTR) that can form G-quadruplex structures. By binding to and stabilizing these G-quadruplexes within hTR, this compound can inhibit telomerase activity, leading to telomere shortening and eventual cell death in cancer cells.

Antiviral Activity

The ability of this compound to interact with structured RNA elements makes it a candidate for antiviral drug development. Many viruses, particularly RNA viruses, rely on specific RNA structures within their genomes for replication and translation. For instance, Internal Ribosome Entry Sites (IRES) are complex RNA structures that mediate cap-independent translation of viral proteins. Small molecules that can bind to and disrupt the conformation of these IRES elements can inhibit viral protein synthesis. While specific studies on this compound targeting viral IRES are limited, its known affinity for complex RNA folds suggests this as a plausible mechanism for antiviral activity that warrants further investigation.

Experimental Protocols

A variety of biophysical techniques are employed to characterize the interaction between this compound and RNA. Below are detailed methodologies for some of the key experiments.

In Vitro Transcription of RNA

Objective: To synthesize specific RNA sequences for use in binding assays.

Materials:

  • Linearized DNA template containing the target RNA sequence downstream of a T7 promoter.

  • T7 RNA polymerase.

  • Ribonucleoside triphosphates (NTPs: ATP, CTP, GTP, UTP).

  • Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 10 mM DTT, 2 mM spermidine).

  • RNase inhibitor.

  • DNase I (RNase-free).

  • Urea-polyacrylamide gel electrophoresis (PAGE) system.

  • Elution buffer (e.g., 0.3 M sodium acetate).

Procedure:

  • Assemble the transcription reaction on ice by adding the components in the following order: RNase-free water, transcription buffer, DTT, NTPs, DNA template, RNase inhibitor, and T7 RNA polymerase.

  • Incubate the reaction at 37°C for 2-4 hours.

  • Add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.

  • Stop the reaction by adding an equal volume of 2X formamide (B127407) loading buffer.

  • Purify the RNA transcript using denaturing urea-PAGE.

  • Visualize the RNA band by UV shadowing.

  • Excise the band from the gel and elute the RNA overnight in elution buffer.

  • Precipitate the RNA with ethanol, wash with 70% ethanol, and resuspend in RNase-free water or an appropriate buffer.

UV-Visible Spectrophotometry Titration

Objective: To determine the binding affinity and stoichiometry of this compound to RNA.

Materials:

  • UV-Visible spectrophotometer.

  • Quartz cuvettes.

  • Stock solution of this compound of known concentration.

  • Solution of the target RNA of known concentration.

  • Appropriate buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

Procedure:

  • Prepare a solution of this compound at a fixed concentration in the buffer and place it in the sample cuvette.

  • Record the initial absorption spectrum of this compound (typically in the 300-500 nm range).

  • Titrate the this compound solution with small aliquots of the RNA stock solution.

  • After each addition, mix thoroughly and allow the system to equilibrate before recording the absorption spectrum.

  • Monitor the changes in the absorbance of this compound at its maximum wavelength (around 420 nm).

  • Correct the data for dilution effects.

  • Plot the change in absorbance as a function of the RNA concentration and fit the data to an appropriate binding model (e.g., Scatchard plot) to determine the binding constant (Ka) and stoichiometry (n).

Steady-State Fluorescence Quenching Assay

Objective: To study the binding of this compound to RNA by monitoring the quenching of this compound's intrinsic fluorescence.

Materials:

  • Spectrofluorometer.

  • Quartz cuvettes.

  • Stock solution of this compound.

  • Solution of the target RNA.

  • Buffer.

Procedure:

  • Set the excitation wavelength for this compound (typically around 420 nm) and record the emission spectrum (around 440-600 nm).

  • Prepare a solution of this compound at a fixed concentration in the cuvette and record its initial fluorescence intensity.

  • Add successive small aliquots of the RNA stock solution to the this compound solution.

  • After each addition, mix and allow for equilibration before measuring the fluorescence emission spectrum.

  • The binding of this compound to RNA will typically result in a quenching of its fluorescence.

  • Plot the fluorescence intensity as a function of the RNA concentration.

  • Analyze the data using a suitable binding isotherm to calculate the binding affinity.

Circular Dichroism (CD) Spectroscopy

Objective: To investigate conformational changes in the RNA structure upon this compound binding.

Materials:

  • Circular dichroism spectropolarimeter.

  • Quartz CD cuvette with a defined path length (e.g., 1 cm).

  • Solution of the target RNA.

  • Solution of this compound.

  • Buffer.

Procedure:

  • Record the CD spectrum of the RNA alone in the buffer (typically in the far-UV region, 200-320 nm).

  • Record the CD spectrum of this compound alone (note: this compound is achiral and will not have a CD signal unless it becomes optically active upon binding to a chiral molecule like RNA).

  • Prepare a mixture of the RNA and this compound at the desired molar ratio.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Record the CD spectrum of the RNA-coralyne complex.

  • Compare the spectrum of the complex to the sum of the spectra of the individual components to identify changes in the RNA conformation and any induced CD signal in the this compound absorption region.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Biophysical Experiments cluster_analysis Data Analysis RNA_prep RNA Synthesis (In Vitro Transcription) UV_Vis UV-Vis Titration RNA_prep->UV_Vis Fluorescence Fluorescence Quenching RNA_prep->Fluorescence CD_Spec Circular Dichroism RNA_prep->CD_Spec ITC Isothermal Titration Calorimetry RNA_prep->ITC Coralyne_prep This compound Solution Preparation Coralyne_prep->UV_Vis Coralyne_prep->Fluorescence Coralyne_prep->CD_Spec Coralyne_prep->ITC Binding_Constants Determine Binding Constants (Ka, Kd) UV_Vis->Binding_Constants Stoichiometry Determine Stoichiometry (n) UV_Vis->Stoichiometry Fluorescence->Binding_Constants Conformation Analyze Conformational Changes CD_Spec->Conformation ITC->Binding_Constants ITC->Stoichiometry Thermo Thermodynamic Parameters (ΔH, ΔS, ΔG) ITC->Thermo Conclusion Elucidate Binding Mechanism & Structure-Activity Relationship Binding_Constants->Conclusion Stoichiometry->Conclusion Thermo->Conclusion Conformation->Conclusion

General workflow for biophysical studies.

Conclusion

This compound's intricate interactions with RNA structures, particularly its ability to induce and stabilize triplexes and bind to G-quadruplexes, underscore its potential as a versatile molecular tool and a lead compound for therapeutic development. The methodologies and data presented in this guide offer a foundational resource for researchers aiming to explore and exploit these interactions. Further investigation into this compound's effects on a broader range of functional RNA structures, including those in viral and human transcriptomes, will undoubtedly open new avenues for understanding RNA biology and designing novel therapeutic strategies.

References

Methodological & Application

Coralyne in Fluorescence Microscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coralyne, a synthetic protoberberine alkaloid, has garnered significant interest in biomedical research due to its diverse biological activities, including its potential as an anticancer agent. A key characteristic of this compound is its intrinsic fluorescence and its ability to interact with nucleic acids, making it a valuable tool in fluorescence microscopy. These application notes provide a comprehensive overview of the use of this compound as a fluorescent probe for visualizing cellular components, particularly nucleic acids. Detailed protocols for its application in fluorescence microscopy are outlined, along with its photophysical properties and mechanism of action.

Mechanism of Action

This compound is known to be a DNA intercalator, inserting itself between the base pairs of the DNA double helix.[1] This interaction is the primary basis for its use as a fluorescent stain for nucleic acids. The binding of this compound to DNA and RNA can lead to changes in its fluorescence properties, which can be harnessed for imaging.[1] Specifically, this compound exhibits a preference for certain nucleic acid structures, such as G-quadruplexes and triplex DNA.[2] Upon intercalation, the fluorescence of this compound can be either quenched or enhanced depending on the specific nucleic acid sequence and structure it binds to. For instance, its fluorescence is markedly quenched when binding to G-containing triplex DNA.[2]

Data Presentation

Photophysical Properties of this compound

The following table summarizes the key photophysical properties of this compound, which are essential for designing fluorescence microscopy experiments.

PropertyValueReference
Excitation Maximum (λex) ~420 nm[1][3]
Emission Maximum (λem) ~470 nm[1]
Molar Extinction Coefficient (ε) 14,500 M⁻¹cm⁻¹ (aqueous)[3]
Molar Extinction Coefficient (ε) 17,500 M⁻¹cm⁻¹ (ethanolic)[3]
Binding Target DNA and RNA[1][4]
Binding Affinity of this compound to Nucleic Acids

This compound exhibits differential binding affinities to various nucleic acid structures. The binding constants (Ka) provide a measure of this affinity.

Nucleic Acid StructureBinding Constant (Ka)Reference
Antiparallel CGG Triplex DNA6.0 x 10⁶ M⁻¹[5]
Parallel CGC+ Triplex DNA4.0 x 10⁶ M⁻¹[5]
poly(A)Binds more tightly than poly(dA)[1]
poly(dA)Ka(dAD) = 5.7 × 10⁴ M⁻¹[1]

Experimental Protocols

The following protocols are provided as a starting point for using this compound in fluorescence microscopy. Optimization may be required depending on the cell type and experimental conditions.

Protocol 1: Staining of Fixed Cells

This protocol is suitable for visualizing the nucleus in fixed cells by staining cellular DNA.

Materials:

  • Cells cultured on glass coverslips or imaging dishes

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution: 0.1% Triton™ X-100 in PBS

  • Antifade mounting medium

Procedure:

  • Cell Culture: Grow cells to the desired confluency on a suitable imaging substrate.

  • Washing: Gently wash the cells twice with PBS.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[6]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.1% Triton™ X-100 in PBS for 10 minutes at room temperature to allow this compound to access the nucleus.[6]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Staining: Prepare a working solution of this compound in PBS (e.g., 1-10 µM). The optimal concentration should be determined experimentally. Incubate the cells with the this compound staining solution for 15-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for this compound (Excitation: ~420 nm, Emission: ~470 nm).

Protocol 2: Live-Cell Imaging

This protocol is designed for the visualization of nucleic acids in living cells. The cytotoxicity of this compound should be considered, and the concentration and incubation time should be minimized.

Materials:

  • Cells cultured in a suitable live-cell imaging dish

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Complete cell culture medium

Procedure:

  • Cell Culture: Plate cells in a live-cell imaging dish and allow them to adhere.

  • Staining Solution: Prepare a working solution of this compound in a complete cell culture medium. Based on cytotoxicity data, concentrations below 20 µM are recommended for short-term imaging to avoid significant cell death.[7] A starting concentration of 1-5 µM is suggested.

  • Staining: Remove the existing culture medium and replace it with the this compound-containing medium.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a cell culture incubator.

  • Washing (Optional): The staining solution can be replaced with a fresh, dye-free medium to reduce background fluorescence before imaging.

  • Imaging: Image the live cells using a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂). Use filter sets appropriate for this compound.

Note on Cytotoxicity: Studies have shown that this compound can induce cytotoxicity in a dose- and time-dependent manner. For A549 cells, the EC50 values for 48 and 72 hours of continuous treatment were 75.55 µM and 59.79 µM, respectively.[7] For live-cell imaging, it is crucial to use the lowest possible concentration and shortest incubation time that provides adequate signal.

Visualizations

Experimental Workflow for Fixed Cell Staining

G Workflow for this compound Staining of Fixed Cells cluster_prep Cell Preparation cluster_fix_perm Fixation & Permeabilization cluster_stain_image Staining & Imaging Culture Culture cells on coverslips Wash1 Wash with PBS Culture->Wash1 Fix Fix with 4% PFA Wash1->Fix Wash2 Wash with PBS Fix->Wash2 Perm Permeabilize with 0.1% Triton X-100 Wash2->Perm Wash3 Wash with PBS Perm->Wash3 Stain Incubate with this compound solution Wash3->Stain Wash4 Wash with PBS Stain->Wash4 Mount Mount with antifade medium Wash4->Mount Image Image with fluorescence microscope Mount->Image

Caption: A step-by-step workflow for staining fixed cells with this compound.

Mechanism of this compound Interaction with DNA

G Mechanism of this compound Fluorescence upon DNA Intercalation cluster_process Interaction Process cluster_outcome Fluorescence Outcome This compound This compound Intercalation Intercalation This compound->Intercalation DNA Double-stranded DNA DNA->Intercalation Complex This compound-DNA Complex Intercalation->Complex Emission Fluorescence Emission (~470 nm) Complex->Emission Fluorescence enhancement or quenching Quenching Fluorescence Quenching (e.g., with G-rich sequences) Complex->Quenching Excitation Excitation (~420 nm) Excitation->Complex

Caption: this compound intercalates into DNA, leading to changes in its fluorescence properties.

References

Application Notes: Coralyne as an Investigational DNA Stain in Gel Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Coralyne is a planar cationic alkaloid known for its antitumor and antibiotic properties, which stem from its ability to bind to nucleic acids. It exhibits a strong preference for G-quadruplex and triplex DNA structures over canonical B-form duplex DNA. While not a conventional DNA stain for routine gel electrophoresis due to fluorescence quenching upon binding to duplex DNA, its unique binding properties and spectral characteristics make it a subject of research interest. These notes provide an overview of its properties and a hypothetical protocol for its investigational use as a DNA stain.

Mechanism of Action

This compound primarily interacts with DNA through two main modes: intercalation and aggregate stacking. Intercalation involves the insertion of its planar aromatic rings between the base pairs of the DNA helix. Additionally, this compound molecules can form aggregates that stack along the phosphate (B84403) backbone of the DNA. Its affinity is notably higher for non-duplex structures, and upon binding to guanine-containing DNA, its fluorescence is typically quenched.

Quantitative Data Summary

The following table summarizes the key photophysical and binding properties of this compound in comparison to the widely used DNA stains, Ethidium Bromide and SYBR Green I.

PropertyThis compoundEthidium Bromide (EtBr)SYBR Green I
Excitation Maxima (λex) ~350 nm (free)[1]~301 nm (DNA-bound)[2]~497 nm (DNA-bound)[3][4]
Emission Maxima (λem) 440 - 680 nm (free)[5]~605 nm (DNA-bound)[2][6]~520 nm (DNA-bound)[3][4]
Fluorescence Quantum Yield (Φ) 0.51 (free)[7]; Significantly quenched with duplex DNA~0.15 (DNA-bound)[3]~0.8 (DNA-bound)[3]
Binding Affinity (Ka) to Duplex DNA Significantly lower than to triplex DNA.[8][9]~10^5 - 10^6 M⁻¹Higher affinity than EtBr
Binding Affinity (Ka) to Triplex DNA ~1.5 x 10⁶ M⁻¹ to 6.0 x 10⁶ M⁻¹[1][8]N/AN/A

Experimental Protocols

Investigational Protocol for Post-Staining of Agarose (B213101) Gels with this compound

This protocol is provided for investigational purposes to explore the potential of this compound as a DNA stain. Due to its fluorescence quenching properties with standard duplex DNA, visualization may require sensitive imaging systems or may result in negative staining (dark bands on a fluorescent background).

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO or water)

  • Agarose

  • Electrophoresis buffer (e.g., 1x TAE or 1x TBE)

  • DNA ladder and samples

  • Staining tray

  • UV transilluminator or other fluorescence imaging system

Procedure:

  • Agarose Gel Electrophoresis:

    • Prepare an agarose gel of the desired percentage in 1x electrophoresis buffer.

    • Load the DNA ladder and samples mixed with a standard loading dye.

    • Run the gel at an appropriate voltage until the desired separation is achieved.

  • Preparation of this compound Staining Solution:

    • Prepare a staining solution by diluting the this compound stock solution in 1x electrophoresis buffer. A starting concentration of 1-5 µM is recommended for initial experiments. The optimal concentration may need to be determined empirically.

    • Prepare enough staining solution to fully submerge the gel.

  • Staining the Gel:

    • Carefully transfer the gel from the electrophoresis unit to the staining tray.

    • Pour the this compound staining solution into the tray, ensuring the gel is completely covered.

    • Incubate the gel in the staining solution for 30-60 minutes at room temperature with gentle agitation. Protect the tray from light during incubation.

  • Destaining (Optional):

    • If high background fluorescence is observed, a destaining step may be necessary.

    • Pour off the staining solution and replace it with 1x electrophoresis buffer or deionized water.

    • Gently agitate for 15-30 minutes at room temperature, protected from light.

  • Visualization:

    • Carefully transfer the gel to a UV transilluminator or a suitable fluorescence imaging system.

    • Excite the gel around 350 nm and observe the emission. Due to potential quenching, DNA bands may appear as dark regions against a fluorescent background of free this compound. Alternatively, any fluorescence enhancement or shift with specific DNA structures could be observed.

    • Document the results using an appropriate camera and filter set.

Visualizations

This compound-DNA Interaction Mechanism

The following diagram illustrates the primary modes of this compound's interaction with a DNA double helix.

Coralyne_DNA_Interaction Mechanism of this compound-DNA Interaction cluster_DNA DNA Double Helix DNA_Helix 5' ... Base Pair ... Base Pair ... Base Pair ... 3' Coralyne_Intercalation This compound (Intercalation) Coralyne_Intercalation->DNA_Helix:b1 Inserts between base pairs Coralyne_Aggregation This compound (Aggregate Stacking) Coralyne_Aggregation->DNA_Helix:b0 Stacks on phosphate backbone

Caption: this compound's interaction with DNA via intercalation and aggregate stacking.

Experimental Workflow for DNA Staining

The diagram below outlines the key steps in the investigational protocol for staining DNA in an agarose gel using this compound.

Staining_Workflow Workflow for this compound DNA Staining in Gels A 1. Agarose Gel Electrophoresis Run DNA samples on a standard agarose gel. B 2. Prepare this compound Staining Solution Dilute this compound stock to a working concentration (e.g., 1-5 µM). A->B C 3. Post-Staining Submerge the gel in the staining solution for 30-60 minutes. B->C D 4. Destaining (Optional) Wash the gel with buffer or water to reduce background. C->D E 5. Visualization Image the gel using a UV transilluminator (~350 nm excitation). D->E

References

Revolutionizing Drug Discovery: High-Throughput Screening for G-Quadruplex Ligands Using Coralyne-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 18, 2025 – In a significant advancement for drug discovery and development, novel high-throughput screening (HTS) assays utilizing the fluorescent alkaloid Coralyne are providing researchers with a powerful platform to identify and characterize molecules that target G-quadruplex DNA structures. These assays offer a rapid, sensitive, and cost-effective method for screening large compound libraries, accelerating the discovery of potential therapeutics for cancer and other diseases where G-quadruplexes play a critical regulatory role.

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. They are implicated in a variety of cellular processes, including telomere maintenance, gene regulation, and DNA replication. The stabilization of G4 structures by small molecules has emerged as a promising strategy for anticancer drug development. This compound, a naturally occurring protoberberine alkaloid, exhibits a strong binding preference for G-quadruplex and triplex DNA over duplex DNA, and its intrinsic fluorescence makes it an ideal probe for HTS applications.[1][2]

The primary HTS methodology employing this compound is the Fluorescent Intercalator Displacement (FID) assay.[3] This assay is based on the principle of competitive binding. This compound, when bound to G-quadruplex DNA, emits a strong fluorescent signal. When a test compound with a higher affinity for the G-quadruplex is introduced, it displaces this compound, leading to a measurable decrease in fluorescence. This change in fluorescence intensity serves as a direct readout for identifying potential G4-binding ligands.

Key Applications in Drug Discovery:

  • Anticancer Drug Discovery: The primary application is the identification of novel cytotoxic agents that target G-quadruplexes in the telomeres and promoter regions of oncogenes.

  • Development of Molecular Probes: Identifying new G4-binding molecules can lead to the development of sophisticated probes for studying DNA structure, dynamics, and DNA-protein interactions.

  • Antiviral Research: G-quadruplexes are also found in viral genomes, presenting potential targets for antiviral therapies.

Application Notes and Protocols

This document provides detailed application notes and protocols for performing this compound-based high-throughput screening assays to identify and characterize G-quadruplex DNA ligands.

I. Principle of the this compound-Based Fluorescent Intercalator Displacement (FID) Assay

The this compound-based FID assay is a competitive binding assay designed for high-throughput screening. The fundamental principle relies on the displacement of the fluorescent probe, this compound, from a G-quadruplex DNA structure by a potential ligand.

Mechanism of Action:

  • Binding and Fluorescence: this compound binds to G-quadruplex DNA, resulting in a significant enhancement of its fluorescence.

  • Competitive Displacement: When a test compound with an affinity for the G-quadruplex is added, it competes with this compound for the binding sites.

  • Signal Reduction: If the test compound has a sufficient affinity, it will displace this compound from the G-quadruplex. The displaced this compound in solution exhibits a much lower fluorescence signal.

  • Hit Identification: A decrease in the measured fluorescence intensity indicates that the test compound is a potential G-quadruplex binder.

FID_Assay_Principle cluster_0 Step 1: this compound Binding cluster_1 Step 2: Competitive Displacement G4 G-Quadruplex DNA Complex G4-Coralyne Complex (High Fluorescence) G4->Complex + this compound This compound This compound (Probe) This compound->Complex Complex_start G4-Coralyne Complex Test_Compound Test Compound (Potential Ligand) Displaced_this compound Displaced this compound (Low Fluorescence) G4_Ligand_Complex G4-Ligand Complex Complex_start->Displaced_this compound Complex_start->G4_Ligand_Complex + Test Compound

Caption: Workflow of the this compound-based FID assay.

II. Quantitative Data Summary

The following tables summarize typical quantitative data obtained from this compound-based HTS assays.

Table 1: this compound Fluorescence and Binding Properties

ParameterValueReference
Excitation Wavelength (λex)~420 nm[4]
Emission Wavelength (λem)~472 nm[4]
Binding Affinity (Kd) for Triplex DNA0.5 - 0.8 µM
G-Quadruplex PreferenceHigh[1]
Duplex DNA BindingLow[2]

Table 2: HTS Assay Performance Metrics (Z'-Factor)

The Z'-factor is a statistical parameter used to evaluate the quality and reliability of an HTS assay.[5][6][7]

Assay ConditionMean Signal (Positive Control)Mean Signal (Negative Control)Std Dev (Positive Control)Std Dev (Negative Control)Z'-FactorAssay Quality
Optimized1500020005001500.81Excellent
Sub-optimal12000300015008000.35Marginal

Formula for Z'-Factor:

Z=13(σp+σn)μpμnZ' = 1 - \frac{3(\sigma_p + \sigma_n)}{|\mu_p - \mu_n|}Z′=1−∣μp​−μn​∣3(σp​+σn​)​
where:

  • μp\mu_pμp​
    = mean of the positive control

  • μn\mu_nμn​
    = mean of the negative control

  • σp\sigma_pσp​
    = standard deviation of the positive control

  • σn\sigma_nσn​
    = standard deviation of the negative control

A Z'-factor between 0.5 and 1.0 is considered an excellent assay.[5][8]

Table 3: Example Screening Results - IC50 Values of Hit Compounds

The IC50 value represents the concentration of a compound that displaces 50% of the fluorescent probe.

Compound IDIC50 (µM) for Telomeric G4IC50 (µM) for c-MYC G4Selectivity (Telomeric vs. c-MYC)
Hit-0011.510.26.8-fold
Hit-0025.84.50.8-fold
Hit-0030.925.127.9-fold
Control Ligand2.015.07.5-fold

Experimental Protocols

Protocol 1: Primary High-Throughput Screening using this compound FID Assay

Objective: To screen a large compound library for potential G-quadruplex binders.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • G-quadruplex forming oligonucleotide (e.g., human telomeric sequence, 22AG) stock solution (100 µM in nuclease-free water)

  • Assay Buffer: 10 mM Tris-HCl (pH 7.4), 100 mM KCl

  • 384-well black, low-volume assay plates

  • Test compounds (10 mM in DMSO)

  • Multi-channel pipettes or automated liquid handling system

  • Fluorescence microplate reader

Procedure:

  • Preparation of G-Quadruplex DNA:

    • Dilute the G-quadruplex oligonucleotide stock to 1 µM in Assay Buffer.

    • Heat the solution to 95°C for 5 minutes.

    • Allow the solution to slowly cool to room temperature to facilitate proper folding of the G-quadruplex structure.

  • Assay Plate Preparation:

    • Dispense 10 µL of Assay Buffer into all wells of a 384-well plate.

    • Add 50 nL of test compound solution to the appropriate wells.

    • For positive controls (maximum fluorescence), add 50 nL of DMSO.

    • For negative controls (minimum fluorescence), add a known G-quadruplex binder as a reference compound.

  • Addition of G4-Coralyne Complex:

    • Prepare the G4-Coralyne working solution by mixing the folded G-quadruplex DNA and this compound stock solution in Assay Buffer to final concentrations of 200 nM and 500 nM, respectively.

    • Incubate this mixture for 15 minutes at room temperature, protected from light.

    • Dispense 10 µL of the G4-Coralyne working solution into each well of the assay plate.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~420 nm and emission at ~472 nm.

Data Analysis:

  • Calculate the percentage of this compound displacement for each test compound using the following formula: % Displacement = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min))

  • Identify "hits" as compounds that exhibit a displacement percentage above a predefined threshold (e.g., >50%).

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_G4 Prepare Folded G-Quadruplex DNA Add_G4_this compound Add G4-Coralyne Complex to Plates Prep_G4->Add_G4_this compound Prep_Compounds Prepare Compound and Control Plates Prep_Compounds->Add_G4_this compound Incubate Incubate at Room Temperature Add_G4_this compound->Incubate Read_Fluorescence Measure Fluorescence (Ex: 420nm, Em: 472nm) Incubate->Read_Fluorescence Calculate_Displacement Calculate % Displacement Read_Fluorescence->Calculate_Displacement Identify_Hits Identify 'Hits' Calculate_Displacement->Identify_Hits

Caption: High-throughput screening workflow.

Protocol 2: Secondary Assay - Determination of IC50 Values

Objective: To determine the potency of the "hit" compounds identified in the primary screen.

Materials:

  • Same as Protocol 1

  • "Hit" compounds from the primary screen

Procedure:

  • Prepare Serial Dilutions:

    • Create a series of dilutions for each hit compound in DMSO, typically ranging from 100 µM to 1 nM.

  • Assay Plate Preparation:

    • Follow the same procedure as in Protocol 1, but instead of a single concentration, add 50 nL of each dilution of the hit compounds to the assay plate in triplicate.

  • Assay Execution and Measurement:

    • Follow steps 3 and 4 from Protocol 1.

Data Analysis:

  • Plot the percentage of this compound displacement against the logarithm of the compound concentration.

  • Fit the data to a dose-response curve (e.g., sigmoidal dose-response) to determine the IC50 value for each compound.

Dose_Response_Analysis Serial_Dilution Prepare Serial Dilutions of Hit Compounds Run_FID_Assay Perform this compound FID Assay Serial_Dilution->Run_FID_Assay Measure_Fluorescence Measure Fluorescence at Each Concentration Run_FID_Assay->Measure_Fluorescence Plot_Data Plot % Displacement vs. log[Compound] Measure_Fluorescence->Plot_Data Calculate_IC50 Fit Dose-Response Curve and Calculate IC50 Plot_Data->Calculate_IC50

Caption: Workflow for IC50 determination.

III. Signaling Pathway Visualization

The following diagram illustrates the downstream effects of G-quadruplex stabilization by a ligand, a common mechanism of action for compounds identified in these screens.

G4_Signaling_Pathway Ligand G4 Ligand (e.g., from HTS) Stabilized_G4 Stabilized G4-Ligand Complex Ligand->Stabilized_G4 G4_DNA G-Quadruplex DNA (e.g., in Oncogene Promoter) G4_DNA->Stabilized_G4 Transcription_Block Blockage of Transcription Stabilized_G4->Transcription_Block Downregulation Downregulation of Oncogene Expression Transcription_Block->Downregulation Apoptosis Induction of Apoptosis Downregulation->Apoptosis Anticancer_Effect Anticancer Effect Apoptosis->Anticancer_Effect

Caption: G-quadruplex stabilization pathway.

References

Application Notes and Protocols for RNA Structure Probing with Coralyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coralyne is a synthetic, crescent-shaped, planar, and fluorescent protoberberine alkaloid that has garnered significant interest in biomedical research due to its antileukemic and other biological activities. A key mechanism of its action involves the interaction with nucleic acids. This compound has been shown to intercalate into DNA and, of particular interest for RNA biology, to bind to specific RNA structures. Notably, it can induce the formation of RNA triple helices and stabilize G-quadruplex (G4) structures.[1] Its intrinsic fluorescence makes it a valuable tool for probing RNA structure and dynamics. These application notes provide an overview of the use of this compound in RNA structure analysis, including detailed protocols for key experiments.

This compound's ability to selectively recognize and bind to non-canonical RNA structures makes it a powerful probe for identifying and characterizing these motifs in functionally important RNAs. This has significant implications for understanding gene regulation and for the development of novel therapeutic strategies targeting RNA.

Key Applications

  • Detection and stabilization of RNA G-quadruplexes: this compound exhibits a strong affinity for G-quadruplex structures, which are implicated in the regulation of translation, pre-mRNA splicing, and mRNA localization. Its fluorescence properties can be exploited to detect the presence of G4s.

  • Induction and characterization of RNA triple helices: this compound can induce the disproportionation of poly(A)•poly(U) duplexes into poly(A)•2poly(U) triplexes, providing a model system for studying RNA triplex formation and stability.[1]

  • Fluorescence-based RNA detection: The interaction of this compound with specific RNA structures, such as polyadenosine tracts, can lead to a significant fluorescence enhancement, enabling the development of sensitive RNA detection assays.[2]

  • Tool for drug development: By stabilizing functionally important RNA structures like G-quadruplexes in telomerase RNA or in the 5'-UTRs of oncogenes, this compound and its derivatives serve as lead compounds for the development of RNA-targeted therapeutics.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the interaction of this compound with various RNA structures, compiled from spectroscopic and calorimetric studies.

Table 1: Binding Affinities of this compound to RNA Structures

RNA TargetTechniqueBinding Constant (K)Stoichiometry (n)Reference
tRNApheIsothermal Titration Calorimetry1.2 x 105 M-1~2[3]
poly(A)•poly(U)SpectrofluorometryNot explicitly stated, cooperative binding observed-[1]
poly(A)•2poly(U)SpectrofluorometryNot explicitly stated, strong binding observed-[1]
Protonated poly(C)•poly(G)Isothermal Titration CalorimetryNot explicitly stated, stronger than berberine (B55584) and palmatine-[4]
Protonated poly(I)•poly(C)Isothermal Titration CalorimetryNot explicitly stated, stronger than berberine and palmatine-[4]

Table 2: Thermodynamic Parameters for this compound-RNA Interaction

RNA TargetTechniqueΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)Reference
tRNApheIsothermal Titration Calorimetry-1.5-5.4-6.9[3]
Protonated poly(C)•poly(G)Isothermal Titration CalorimetryPredominantly entropy-driven--[4]
Protonated poly(I)•poly(C)Isothermal Titration CalorimetryPredominantly entropy-driven--[4]

Experimental Protocols

Protocol 1: In Vitro Transcription of RNA

This protocol outlines the synthesis of RNA molecules for subsequent structure probing experiments with this compound.

Materials:

  • Linearized plasmid DNA template containing the RNA sequence of interest downstream of a T7 promoter.

  • T7 RNA polymerase

  • Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)

  • Transcription buffer (400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

  • RNase-free water

  • DNase I (RNase-free)

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • Chloroform:isoamyl alcohol (24:1)

  • 3 M Sodium acetate (B1210297), pH 5.2

  • 100% Ethanol (B145695)

  • 70% Ethanol

  • Denaturing polyacrylamide gel (appropriate percentage for RNA size)

  • Urea (B33335) loading buffer

Procedure:

  • Transcription Reaction Setup: In a sterile, RNase-free microcentrifuge tube, assemble the following reaction mixture at room temperature:

    • RNase-free water to a final volume of 100 µL

    • 10 µL 10x Transcription Buffer

    • 10 µL of 100 mM DTT

    • 2 µL of each 100 mM rNTP

    • 1-2 µg of linearized DNA template

    • 2 µL of T7 RNA polymerase (50 U/µL)

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.

  • RNA Extraction:

    • Add 100 µL of phenol:chloroform:isoamyl alcohol, vortex vigorously, and centrifuge at >12,000 x g for 5 minutes at 4°C.

    • Carefully transfer the upper aqueous phase to a new tube.

    • Add 100 µL of chloroform:isoamyl alcohol, vortex, and centrifuge as before.

    • Transfer the aqueous phase to a new tube.

  • Ethanol Precipitation:

    • Add 10 µL of 3 M sodium acetate and 250 µL of cold 100% ethanol.

    • Incubate at -20°C for at least 1 hour or at -80°C for 30 minutes.

    • Centrifuge at >12,000 x g for 30 minutes at 4°C to pellet the RNA.

    • Carefully decant the supernatant.

    • Wash the pellet with 500 µL of cold 70% ethanol and centrifuge for 5 minutes.

    • Remove the supernatant and air-dry the pellet for 5-10 minutes.

  • RNA Resuspension and Purification:

    • Resuspend the RNA pellet in an appropriate volume of urea loading buffer.

    • Heat at 95°C for 3-5 minutes and load onto a denaturing polyacrylamide gel.

    • Run the gel until the desired separation is achieved.

    • Visualize the RNA by UV shadowing, excise the band, and elute the RNA from the gel slice overnight in an appropriate elution buffer (e.g., 0.3 M sodium acetate).

    • Precipitate the eluted RNA with ethanol as described above.

  • Final Resuspension and Quantification: Resuspend the purified RNA in RNase-free water or a suitable buffer. Determine the concentration and purity using a spectrophotometer (A260/A280 ratio should be ~2.0).

Protocol 2: Fluorescence Spectroscopy of this compound-RNA Interaction

This protocol describes how to use fluorescence spectroscopy to monitor the binding of this compound to an RNA target.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO or water)

  • Purified RNA of interest

  • Binding buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl)

  • Fluorometer and quartz cuvettes

Procedure:

  • Instrument Setup:

    • Set the excitation wavelength to 420 nm and the emission wavelength to scan from 440 nm to 600 nm.

    • Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).

  • Sample Preparation:

    • Prepare a solution of this compound in the binding buffer at a fixed concentration (e.g., 1 µM) in a quartz cuvette.

    • Record the fluorescence spectrum of this compound alone.

  • Titration:

    • Add small aliquots of the concentrated RNA stock solution to the this compound solution in the cuvette.

    • After each addition, mix gently and allow the solution to equilibrate for 2-5 minutes.

    • Record the fluorescence emission spectrum.

  • Data Analysis:

    • Plot the change in fluorescence intensity at the emission maximum (around 470 nm) as a function of the RNA concentration.

    • The resulting binding curve can be fitted to an appropriate binding model (e.g., a single-site binding model or a cooperative binding model) to determine the binding constant (K) and stoichiometry (n).

Protocol 3: Circular Dichroism (CD) Spectroscopy of this compound-RNA Complexes

CD spectroscopy can be used to monitor conformational changes in RNA upon this compound binding.

Materials:

  • This compound stock solution

  • Purified RNA of interest

  • Binding buffer (use a buffer with low chloride concentration, e.g., phosphate (B84403) buffer)

  • CD spectropolarimeter and quartz cuvettes with a defined path length (e.g., 1 cm)

Procedure:

  • Instrument Setup:

    • Set the instrument to scan in the UV-Vis region (e.g., 200-500 nm).

    • Set the temperature control as required for the experiment.

  • Sample Preparation:

    • Prepare a solution of the RNA in the binding buffer at a known concentration.

    • Record the CD spectrum of the RNA alone. This will serve as a baseline.

  • Titration:

    • Add small aliquots of the this compound stock solution to the RNA solution in the cuvette.

    • After each addition, mix and allow the solution to equilibrate.

    • Record the CD spectrum.

  • Data Analysis:

    • Observe changes in the RNA CD spectrum (typically in the 240-300 nm region) upon this compound binding.

    • The appearance of an induced CD signal in the region where this compound absorbs light (around 300-450 nm) is indicative of binding and the adoption of a chiral conformation by the bound this compound molecule.[3]

    • Plot the change in ellipticity at a specific wavelength as a function of the this compound concentration to generate a binding curve.

Protocol 4: this compound-Based RNA Footprinting (Adapted from Chemical Probing Protocols)

This protocol provides a conceptual framework for using this compound as a footprinting agent to identify its binding sites on an RNA molecule. The principle is that regions of RNA bound by this compound will be protected from or have altered susceptibility to chemical or enzymatic cleavage.

Materials:

  • 5'-end-labeled RNA of interest (e.g., with 32P)

  • This compound stock solution

  • Binding/folding buffer

  • Chemical or enzymatic probing agent (e.g., RNase T1, RNase V1, DMS)

  • Stop/quenching solution for the probing agent

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol precipitation reagents

  • Denaturing polyacrylamide gel

  • Sequencing ladder for the RNA of interest (generated by Sanger sequencing or RNase T1 digestion)

Procedure:

  • RNA Folding:

    • Denature the 5'-end-labeled RNA by heating at 95°C for 2 minutes, then place on ice for 2 minutes.

    • Add folding buffer and incubate at the desired temperature to allow the RNA to fold into its native conformation.

  • This compound Binding:

    • Prepare two sets of folded RNA samples. To one set, add this compound to the desired final concentration. To the other set (control), add an equal volume of buffer.

    • Incubate to allow this compound to bind to the RNA.

  • Chemical/Enzymatic Probing:

    • Treat both the this compound-bound and control RNA samples with a limited amount of a probing agent (e.g., RNase T1 for single-stranded G residues). The amount of the probe should be titrated to ensure, on average, less than one cut per RNA molecule.

    • Incubate for a short, defined period.

  • Reaction Quenching and RNA Purification:

    • Stop the probing reaction by adding the appropriate quenching solution.

    • Treat with Proteinase K to remove any proteins.

    • Purify the RNA fragments by phenol:chloroform extraction and ethanol precipitation.

  • Gel Electrophoresis and Analysis:

    • Resuspend the RNA pellets in loading buffer and run on a high-resolution denaturing polyacrylamide gel alongside a sequencing ladder.

    • Visualize the gel by autoradiography.

    • Compare the cleavage patterns of the this compound-treated and control lanes. Regions where this compound binds should show protection from cleavage (disappearance of bands) or enhanced cleavage (appearance of new or stronger bands), revealing the this compound footprint.

Visualizations

Experimental_Workflow_for_Coralyne_RNA_Probing cluster_prep RNA Preparation cluster_binding Binding & Probing cluster_analysis Analysis in_vitro_transcription In Vitro Transcription rna_purification RNA Purification (PAGE) in_vitro_transcription->rna_purification rna_labeling 5' End-Labeling (Optional) rna_purification->rna_labeling rna_folding RNA Folding rna_labeling->rna_folding coralyne_incubation Incubation with this compound rna_folding->coralyne_incubation chemical_probing Chemical/Enzymatic Probing coralyne_incubation->chemical_probing gel_electrophoresis Denaturing PAGE chemical_probing->gel_electrophoresis data_visualization Autoradiography / Phosphorimaging gel_electrophoresis->data_visualization footprint_analysis Footprint Analysis data_visualization->footprint_analysis

Fig 1. Experimental workflow for RNA footprinting using this compound.

G_Quadruplex_Stabilization_by_this compound cluster_pathway Telomerase Inhibition Pathway This compound This compound stabilization G-Quadruplex Stabilization This compound->stabilization Binds to g_quadruplex Telomeric RNA G-Quadruplex g_quadruplex->stabilization inhibition Inhibition stabilization->inhibition Leads to telomerase_binding Telomerase Binding to Telomere telomere_elongation Telomere Elongation telomerase_binding->telomere_elongation Allows cell_senescence Cellular Senescence / Apoptosis telomere_elongation->cell_senescence Prevents inhibition->telomerase_binding Blocks inhibition->cell_senescence Promotes

References

Application Notes and Protocols: Coralyne for Live-Cell Imaging of Nucleic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coralyne is a synthetic protoberberine alkaloid known for its diverse biological activities, including its potential as an antileukemic agent.[1][2] Its planar, crescent-shaped structure allows it to intercalate into nucleic acids, making it a subject of interest for therapeutic and diagnostic applications.[1][3] this compound exhibits a strong affinity for various forms of DNA and RNA, including duplexes, triplexes, and G-quadruplex structures.[1][3][4][5] Notably, it displays a preference for guanine-cytosine (G-C) base pairs and can induce structural changes in nucleic acids, such as the formation of triple helices.[1][6] While the intrinsic fluorescence of this compound is often quenched upon binding to DNA, its interactions and the development of derivatives that exhibit fluorescence enhancement make it a tool for studying nucleic acids.[4][5] These application notes provide an overview of this compound's properties and protocols for its use in live-cell imaging of nucleic acids.

Applications

  • Visualization of Nuclear and Nucleolar Structures: this compound and its derivatives can be used to stain the cell nucleus and nucleoli, allowing for the visualization of these structures in living cells.[4]

  • Studying Nucleic Acid Dynamics: Due to its ability to bind to various nucleic acid conformations, this compound can be employed to study the dynamics and organization of DNA and RNA in real-time.

  • High-Content Screening and Analysis: In drug discovery, this compound's interaction with nucleic acids can be utilized in high-content screening assays to identify compounds that alter nuclear morphology or nucleic acid stability.

  • Investigation of Drug-Nucleic Acid Interactions: As an intercalating agent, this compound serves as a model compound for studying the mechanisms of action of other DNA-binding drugs.

  • Photosensitizer for Targeted Cell Ablation: In combination with UVA light, this compound can induce DNA damage and apoptosis, offering potential applications in photodynamic therapy.[7][8]

Properties of this compound

This compound's utility in live-cell imaging is dictated by its chemical and photophysical properties. A summary of these properties is presented below.

PropertyValueReference
Molar Absorption Coefficient (Aqueous) 14,500 M⁻¹ cm⁻¹ at 420 nm[9][10]
Molar Absorption Coefficient (Ethanolic) 17,500 M⁻¹ cm⁻¹ at 420 nm[10]
Excitation Wavelength (for imaging) ~405 nm[11]
Emission Wavelength (for imaging) ~480 nm[11]
Binding Affinity for Triplex DNA (K) > 10⁷ M⁻¹[1]
Binding Affinity for poly(A) (Ka) 1.8 x 10⁶ M⁻¹[10]
Cytotoxicity (A549 cells, IC50, 24h) 45.80 µM[11]
Cytotoxicity (A549 cells, EC50, 48h) 75.55 µM[11]
Cytotoxicity (A549 cells, EC50, 72h) 59.79 µM[11]

Experimental Protocols

Protocol 1: General Live-Cell Staining of Nucleic Acids with this compound

This protocol provides a general procedure for staining nucleic acids in live mammalian cells. Optimization of concentration and incubation time may be required for different cell types.

Materials:

  • This compound chloride (e.g., from Sigma-Aldrich)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Complete cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS), sterile

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Cells cultured on imaging-compatible dishes (e.g., glass-bottom dishes)

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store at -20°C, protected from light.

  • Cell Seeding: Seed cells on imaging dishes at a density that will result in 50-70% confluency on the day of the experiment.

  • Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration. A starting concentration range of 1-25 µM is recommended.[11][12]

  • Cell Staining: Remove the culture medium from the cells and wash once with sterile PBS. Add the this compound-containing medium to the cells.

  • Incubation: Incubate the cells for 1 to 24 hours at 37°C in a humidified incubator with 5% CO₂.[11] The optimal incubation time will depend on the cell type and this compound concentration.

  • Wash: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium.

  • Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. Image the cells using a fluorescence microscope (confocal microscopy is recommended for better resolution). Use an excitation wavelength of approximately 405 nm and collect the emission around 480 nm.[11]

Protocol 2: Investigating this compound-Induced Photosensitization

This protocol outlines a method to study the photosensitizing effects of this compound in live cells.

Materials:

  • Same as Protocol 1

  • UVA light source

Procedure:

  • Cell Staining: Follow steps 1-5 from Protocol 1 to stain the cells with this compound.

  • UVA Exposure: After incubation, expose the cells to a controlled dose of UVA light. The duration and intensity of the exposure should be optimized for the specific experimental setup.

  • Post-Exposure Incubation: After UVA exposure, wash the cells as described in Protocol 1 (step 6) and add fresh complete culture medium.

  • Analysis: At various time points post-irradiation, assess cellular responses such as apoptosis, DNA damage, or changes in cell morphology using appropriate assays (e.g., Annexin V/PI staining, γH2AX immunofluorescence).

  • Imaging: Live-cell imaging can be performed before and after UVA exposure to monitor dynamic changes in nuclear morphology and fluorescence distribution.

Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (10 mM in DMSO) prep_stain Prepare Staining Solution (1-25 µM this compound in medium) prep_stock->prep_stain seed_cells Seed Cells on Imaging Dish stain_cells Incubate Cells (1-24h, 37°C) seed_cells->stain_cells prep_stain->stain_cells wash_cells Wash Cells with Imaging Medium stain_cells->wash_cells image Live-Cell Imaging (Ex: ~405 nm, Em: ~480 nm) wash_cells->image quantify Image Quantification and Analysis image->quantify

Caption: Experimental workflow for live-cell imaging with this compound.

coralyne_pathway cluster_stimulus Stimulus cluster_signaling Signaling Cascades cluster_effector Effector cluster_outcome Cellular Outcome coralyne_uva This compound + UVA atr ATR coralyne_uva->atr jak2 JAK2 coralyne_uva->jak2 p38 p38 MAPK atr->p38 bax BAX Activation p38->bax stat1 STAT1 jak2->stat1 stat1->bax apoptosis Apoptosis bax->apoptosis

Caption: Signaling pathways activated by this compound photosensitization.[8]

Important Considerations

  • Cytotoxicity: this compound can be toxic to cells at higher concentrations and with prolonged incubation times.[11] It is crucial to determine the optimal, non-toxic concentration for the specific cell line and experimental duration.

  • Phototoxicity: this compound is a photosensitizer, and exposure to light, particularly UVA, can induce DNA damage and cell death.[7][8] For live-cell imaging, it is essential to minimize light exposure by using the lowest possible laser power and exposure times.

  • Fluorescence Quenching: The fluorescence of this compound is generally quenched upon intercalation into DNA.[4] This may result in a lower signal-to-noise ratio compared to other nucleic acid stains. The use of sensitive detectors and optimized imaging conditions is recommended.

  • Derivative Selection: For applications requiring a "light-up" probe, consider using this compound derivatives that have been specifically designed for enhanced fluorescence upon nucleic acid binding.[4]

  • Controls: Always include appropriate controls, such as unstained cells and cells treated with the vehicle (DMSO), to account for autofluorescence and any effects of the solvent.

These application notes provide a starting point for utilizing this compound in live-cell imaging of nucleic acids. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific experimental needs and cell systems.

References

Application Notes and Protocols: Synthesis and Application of Fluorescent Coralyne Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coralyne, a planar cationic protoberberine alkaloid, is known for its ability to intercalate into DNA, exhibiting a preference for G-quadruplex structures.[1][2] While native this compound's fluorescence is quenched upon DNA binding, synthetic derivatization can yield fluorescent probes with enhanced photophysical properties and utility in biological imaging.[1] This document provides detailed protocols for the synthesis of fluorescent 8-styryl-coralyne derivatives and their application in cellular imaging.

Synthesis of 8-Styryl-Coralyne Derivatives

The synthesis of 8-styryl-coralyne derivatives is achieved through a base-catalyzed Knoevenagel-type condensation reaction between the tetrafluoroborate (B81430) salt of this compound and a substituted benzaldehyde.[1][3] This reaction extends the π-conjugation of the this compound core, leading to derivatives with altered photophysical properties.

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Salt Metathesis cluster_1 Step 2: Knoevenagel Condensation cluster_2 Step 3: Purification Coralyne_SA This compound Sulfoacetate Coralyne_BF4 This compound Tetrafluoroborate Coralyne_SA->Coralyne_BF4 Ion Metathesis Styryl_this compound 8-Styryl-Coralyne Derivative Coralyne_BF4->Styryl_this compound Aldehyde Substituted Benzaldehyde Aldehyde->Styryl_this compound Crude_Product Crude Product Styryl_this compound->Crude_Product Purified_Product Purified Product Crude_Product->Purified_Product Column Chromatography

Caption: Synthetic workflow for 8-styryl-coralyne derivatives.

Experimental Protocol: Synthesis of 8-(4'-(dimethylamino)styryl)this compound (Derivative 4b)

This protocol is adapted from the synthesis of 8-styryl-substituted this compound derivatives.[1][4]

Materials:

Procedure:

  • Preparation of this compound Tetrafluoroborate:

    • Dissolve this compound sulfoacetate in a minimal amount of hot water.

    • Add a saturated aqueous solution of sodium tetrafluoroborate in excess.

    • Allow the mixture to cool to room temperature, which will cause the precipitation of this compound tetrafluoroborate.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Knoevenagel Condensation:

    • In a round-bottom flask, dissolve this compound tetrafluoroborate (1 equivalent) and 4-(dimethylamino)benzaldehyde (1.2 equivalents) in a minimal amount of acetic anhydride.

    • Add a catalytic amount of piperidine (approximately 0.1 equivalents).

    • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Pour the reaction mixture into ice-cold water to precipitate the crude product.

    • Filter the precipitate and wash thoroughly with water.

    • Dry the crude product under vacuum.

    • Purify the crude product by silica gel column chromatography using a DCM:MeOH gradient (e.g., starting from 100:0 to 95:5) to yield the pure 8-(4'-(dimethylamino)styryl)this compound derivative.

Characterization:

The structure and purity of the synthesized compound should be confirmed by NMR spectroscopy (¹H, ¹³C), mass spectrometry, and elemental analysis.[1]

Photophysical Properties of 8-Styryl-Coralyne Derivatives

The introduction of the styryl substituent at the 8-position of the this compound scaffold significantly influences the photophysical properties of the resulting derivatives.[1][3] A summary of the absorption and emission properties of a series of synthesized 8-styryl-coralyne derivatives in acetonitrile (B52724) is presented below.

DerivativeSubstituent (R)λabs (nm)[1]ε (M-1cm-1)[1]λfl (nm)[1]Φfl[1]
4a H43618,0004750.02
4b 4-N(CH₃)₂46825,000471<0.01
4c 4-OCH₃43820,0004840.01
4d 4-Cl43421,000478<0.01
4e 4-Br43522,000479<0.01
4f 4-CN43524,000479<0.01

Application in Cellular Imaging

Fluorescent this compound derivatives, particularly the 8-(4'-dimethylamino)styryl derivative (4b), can be employed as fluorescent probes for cellular imaging.[1] This derivative has been shown to selectively stain the nucleoli of living cells.[1]

DNA Binding and Fluorescence Mechanism

DNA_Binding_Mechanism cluster_0 In Solution cluster_1 Cellular Uptake and DNA Binding cluster_2 In the Presence of DNA Probe_Solution Derivative 4b in Solution Green_Emission Green Fluorescence (480 nm) Probe_Solution->Green_Emission Excitation Cell Living Cell Probe_Solution->Cell Incubation Nucleolus Nucleolus (DNA-rich) Cell->Nucleolus Localization Probe_DNA Derivative 4b Bound to DNA Nucleolus->Probe_DNA Binding Red_Emission Red Fluorescence (695 nm) Probe_DNA->Red_Emission Excitation

Caption: Mechanism of fluorescence change upon DNA binding.

Protocol: Staining of Nucleoli in Living Cells with Derivative 4b

This protocol provides a general guideline for staining living cells with the fluorescent this compound derivative 4b.[1]

Materials:

  • NIH 3T3 mouse fibroblasts (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

  • Phosphate-buffered saline (PBS)

  • 8-(4'-(dimethylamino)styryl)this compound (Derivative 4b) stock solution (e.g., 1 mM in DMSO)

  • Glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., for DAPI, FITC, and Cy5)

Procedure:

  • Cell Culture:

    • Culture NIH 3T3 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin in a humidified incubator at 37°C with 5% CO₂.

    • Seed the cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency (typically 70-80%).

  • Staining:

    • Prepare a working solution of derivative 4b by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 2.5 µM.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the staining solution containing derivative 4b to the cells.

    • Incubate the cells for 1 hour at 37°C in the CO₂ incubator.

  • Imaging:

    • After incubation, wash the cells twice with pre-warmed PBS to remove any unbound probe.

    • Add fresh pre-warmed culture medium or PBS to the cells for imaging.

    • Visualize the cells using a fluorescence microscope.

    • Acquire images using appropriate filter sets. The nucleoli are expected to show a distinct red emission, while the cytoplasm may exhibit some blue and green fluorescence.[1]

Conclusion

The synthetic modification of the this compound scaffold provides a versatile platform for the development of novel fluorescent probes. The 8-styryl-coralyne derivatives, in particular, exhibit interesting photophysical properties and have demonstrated utility as DNA-binding agents and for selective staining of nucleoli in living cells. The protocols provided herein offer a foundation for the synthesis and application of these compounds in chemical biology and drug development research. Further exploration of different substituents and conjugation to other fluorophores or targeting moieties could lead to the development of probes with tailored properties for specific biological applications.

References

Application Notes and Protocols for Coralyne Analogues with Enhanced DNA Binding Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of coralyne and its analogues as DNA-targeting agents, with a focus on derivatives exhibiting enhanced binding specificity. Detailed protocols for key experiments are included to facilitate research and development in this area.

Introduction

This compound is a planar, cationic, protoberberine alkaloid known for its ability to intercalate into DNA and inhibit topoisomerase.[1] Its interaction with DNA is a potential mechanism for its antileukemic activity.[2][3][4] While this compound itself demonstrates binding to various DNA structures, including duplexes, triplexes, and quadruplexes, recent research has focused on synthesizing analogues with improved affinity and specificity for particular DNA conformations, such as G-quadruplexes, which are implicated in cancer and other diseases.[5][6] These analogues offer promising avenues for the development of targeted therapeutics.

This compound Analogues and their DNA Binding Properties

The modification of the this compound scaffold has led to the development of derivatives with altered DNA binding characteristics. A notable example is the introduction of styryl substituents at the 8-position of the this compound core.

8-Styryl-Substituted this compound Derivatives

The synthesis of 8-styryl-substituted this compound derivatives has been shown to yield compounds with interesting photophysical properties and enhanced DNA binding capabilities.[5][6] These analogues can be synthesized via a Knoevenagel-type condensation reaction. Some of these derivatives have demonstrated a significant and selective stabilization of quadruplex DNA, even more so than the parent this compound molecule.[5][6]

DerivativeDNA StructureΔTm (°C)Binding Constant (Kb)Reference
This compound G-quadruplex (ILPR)-2.5 x 106 M-1[6]
8-styryl-coralyne derivative 4b (dimethylamino-substituted) Quadruplex DNA31.6Not specified[5][6]
8-styryl-coralyne derivative 4c Quadruplex DNA32.9Not specified[5][6]
8-styryl-coralyne derivative 4d Quadruplex DNA32.9Not specified[5][6]
This compound poly(dT)•poly(dA)•poly(dT) triplex> duplex3.5 x 106 M-1 (in 2mM Mg2+)[7]
This compound poly[d(TC)]•poly[d(GA)]•poly[d(C+T)] triplex> duplex1.5 x 106 M-1 (in 2mM Mg2+)[7]
This compound poly[d(TC)]•poly[d(GA)] duplex-15 x 106 M-1 (no Mg2+)[7]
This compound poly[d(TC)]•poly[d(GA)]•poly[d(C+T)] triplex-40 x 106 M-1 (no Mg2+)[7]

Table 1: Quantitative data on the DNA binding of this compound and its 8-styryl-substituted analogues. ΔTm represents the change in the melting temperature of the DNA structure upon ligand binding, indicating stabilization.

Mechanism of Action

This compound and its analogues primarily interact with DNA through intercalation, where the planar aromatic system inserts between the base pairs of the DNA.[2][3][4] This interaction can lead to various cellular effects, including the inhibition of DNA replication and transcription, and the induction of DNA damage.[8][9] Some this compound derivatives have been shown to cause DNA photo-nicking, a process that can be harnessed for photodynamic therapy.[8][9][10] The binding of this compound is not solely limited to intercalation; it can also involve external binding or stacking on the DNA surface, especially at higher drug-to-DNA ratios.[2] The specificity for different DNA structures, such as triplexes or quadruplexes, is influenced by the specific chemical modifications on the this compound scaffold.[11] For instance, the positive charge on the molecule is crucial for its binding to triplex DNA.[11]

Visualizing this compound's Interaction and Experimental Workflow

Coralyne_DNA_Interaction_Pathway This compound This compound Analogue Intercalation Intercalation This compound->Intercalation Binds to Damage DNA Damage This compound->Damage Photo-induced DNA Target DNA (Duplex, Triplex, Quadruplex) Intercalation->DNA Topoisomerase Topoisomerase Intercalation->Topoisomerase Stabilizes complex Inhibition Inhibition Topoisomerase->Inhibition Replication DNA Replication Inhibition->Replication Blocks Transcription Transcription Inhibition->Transcription Blocks Apoptosis Apoptosis Replication->Apoptosis leads to Transcription->Apoptosis leads to Damage->Apoptosis

Caption: Signaling pathway of this compound's interaction with DNA.

Experimental_Workflow_DNA_Binding cluster_synthesis Synthesis & Characterization cluster_binding_assays DNA Binding Assays cluster_analysis Data Analysis Synthesis Synthesize this compound Analogues Purification Purify & Characterize (NMR, MS) Synthesis->Purification UV_Vis UV-Vis Titration Purification->UV_Vis Fluorescence Fluorescence Spectroscopy Purification->Fluorescence CD Circular Dichroism Purification->CD EMSA EMSA Purification->EMSA Binding_Constant Determine Binding Constant (Kb) UV_Vis->Binding_Constant Fluorescence->Binding_Constant Melting_Temp Determine Melting Temperature (ΔTm) CD->Melting_Temp Specificity Assess Binding Specificity EMSA->Specificity

Caption: Experimental workflow for assessing DNA binding specificity.

Experimental Protocols

Protocol 1: Synthesis of 8-Styryl-Substituted this compound Derivatives

This protocol is adapted from the literature for the synthesis of 8-styryl-substituted this compound derivatives.[5][6]

Materials:

  • This compound salt (e.g., this compound chloride)

  • Substituted benzaldehyde (B42025)

  • Piperidine (B6355638)

  • Anhydrous solvent (e.g., ethanol (B145695) or pyridine)

  • Standard glassware for organic synthesis

  • Reaction monitoring equipment (e.g., TLC)

  • Purification system (e.g., column chromatography)

Procedure:

  • Dissolve this compound salt in the anhydrous solvent in a round-bottom flask.

  • Add the substituted benzaldehyde to the solution.

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Reflux the reaction mixture for the appropriate time (monitor by TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., dichloromethane/methanol gradient).

  • Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: Determination of DNA Binding by UV-Visible Spectrophotometry

This protocol outlines the use of UV-Visible spectrophotometry to determine the binding of this compound analogues to DNA.

Materials:

  • This compound analogue stock solution (in a suitable buffer, e.g., Tris-HCl)

  • DNA stock solution (e.g., calf thymus DNA, or specific oligonucleotides)

  • Buffer solution (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4)

  • Quartz cuvettes

  • UV-Visible spectrophotometer

Procedure:

  • Prepare a solution of the this compound analogue at a fixed concentration in the buffer.

  • Record the initial UV-Vis spectrum of the analogue solution (typically from 200 to 700 nm).

  • Titrate the analogue solution with increasing concentrations of the DNA stock solution.

  • After each addition of DNA, allow the solution to equilibrate for a few minutes and then record the UV-Vis spectrum.

  • Observe the changes in the absorption spectrum of the this compound analogue upon DNA binding. Typically, a hypochromic and/or bathochromic (red) shift is observed.[5]

  • Plot the change in absorbance at a specific wavelength against the DNA concentration.

  • Analyze the data using appropriate binding models (e.g., Scatchard plot) to determine the binding constant (Kb).

Protocol 3: Thermal Denaturation (Melting Temperature) Assay

This assay measures the stabilization of a DNA structure upon ligand binding by determining the change in its melting temperature (Tm).

Materials:

  • DNA oligonucleotide capable of forming the desired structure (e.g., duplex, triplex, or G-quadruplex)

  • This compound analogue

  • Buffer solution (e.g., potassium phosphate (B84403) buffer with KCl for G-quadruplexes)

  • UV-Visible spectrophotometer with a temperature controller

Procedure:

  • Prepare solutions of the DNA in the buffer, both in the absence and presence of the this compound analogue at a specific concentration ratio.

  • Place the samples in the spectrophotometer.

  • Monitor the absorbance at a wavelength where the DNA absorbs (typically 260 nm for duplex DNA or 295 nm for G-quadruplexes).

  • Slowly increase the temperature of the sample at a constant rate (e.g., 0.5 °C/min).

  • Record the absorbance as a function of temperature to obtain a melting curve.

  • The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. This is determined from the midpoint of the transition in the melting curve.

  • The change in melting temperature (ΔTm) is calculated as the Tm in the presence of the analogue minus the Tm in the absence of the analogue. A positive ΔTm indicates stabilization of the DNA structure.

Protocol 4: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study the binding of molecules to DNA by observing the change in the migration of DNA through a gel.[12][13]

Materials:

  • Radiolabeled or fluorescently labeled DNA probe

  • This compound analogue

  • Binding buffer (e.g., Tris-HCl, KCl, MgCl₂, glycerol)

  • Non-denaturing polyacrylamide gel

  • Electrophoresis apparatus

  • Gel imaging system

Procedure:

  • Prepare the labeled DNA probe.

  • Set up binding reactions in microcentrifuge tubes containing the labeled DNA probe, binding buffer, and varying concentrations of the this compound analogue.

  • Incubate the reactions at room temperature for a sufficient time to allow binding to reach equilibrium.

  • Add a loading dye to each reaction.

  • Load the samples onto a pre-run non-denaturing polyacrylamide gel.

  • Run the electrophoresis at a constant voltage until the dye front has migrated an appropriate distance.

  • Visualize the DNA bands using an appropriate imaging system (e.g., autoradiography for radiolabeled probes or a fluorescence imager).

  • A shift in the mobility of the DNA band in the presence of the this compound analogue indicates binding. The intensity of the shifted band will increase with increasing analogue concentration. This can be used to determine the apparent dissociation constant (Kd). Competition experiments with unlabeled specific and non-specific DNA can be performed to assess binding specificity.[12]

References

Application Notes and Protocols: Coralyne as a Fluorescent Probe for Heparin Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heparin is a widely used anticoagulant medication critical in treating and preventing thrombotic events. Accurate and rapid quantification of heparin in clinical and research settings is paramount for ensuring therapeutic efficacy and patient safety. This document provides detailed application notes and protocols for the use of Coralyne, a fluorescent isoquinolinium alkaloid, as a sensitive and selective probe for the detection of heparin. The methodology is based on a "fluorescence turn-off" mechanism, offering a simple and robust alternative to traditional heparin assays.

The principle of this assay relies on the formation of a highly fluorescent complex between this compound and a single-stranded polyadenosine oligonucleotide (A20). In the presence of heparin, the strong electrostatic attraction between the negatively charged heparin and the positively charged this compound leads to the displacement of this compound from the A20-Coralyne complex. This release into the aqueous environment causes the dimerization of this compound, resulting in a significant quenching of its fluorescence signal. The degree of fluorescence quenching is directly proportional to the concentration of heparin, allowing for its quantitative determination.

Signaling Pathway and Mechanism

The detection of heparin using the this compound-polyadenosine system is a competitive binding assay. Initially, this compound intercalates within the folds of the polyadenosine (A20) scaffold, leading to a significant enhancement of its fluorescence. The introduction of heparin, a highly sulfated glycosaminoglycan, disrupts this complex. Due to its high negative charge density, heparin has a stronger affinity for the cationic this compound than the polyadenosine. This results in the sequestration of this compound by heparin, leading to the disassembly of the fluorescent A20-Coralyne complex and subsequent fluorescence quenching.

cluster_0 Initial State: High Fluorescence cluster_1 Heparin Addition: Fluorescence Quenching A20 Polyadenosine (A20) A20_this compound A20-Coralyne Complex (Highly Fluorescent) A20->A20_this compound Coralyne_free This compound (Monomer) Coralyne_free->A20_this compound Binding Heparin Heparin A20_this compound->Heparin Competitive Binding Coralyne_dimer This compound Dimer (Quenched Fluorescence) A20_this compound->Coralyne_dimer Displacement & Dimerization Heparin_this compound Heparin-Coralyne Complex Heparin->Heparin_this compound Forms Complex

Caption: Mechanism of heparin detection by A20-Coralyne probe.

Quantitative Data Summary

The performance of the this compound-based heparin assay is summarized in the tables below.

ParameterValueReference
Detection Principle Fluorescence Quenching[1]
Probe Composition This compound and Polyadenosine (A20)[1]
Limit of Detection (LOD) 4 nM (75 ng/mL)[1]
Linear Range Varies with experimental setupN/A
Selectivity >90-fold over Hyaluronic Acid and Chondroitin Sulfate[1]
Optimal Assay ConditionsConcentration/ValueReference
This compound Concentration 5 µM[1]
Polyadenosine (A20) Concentration 1 µM[1]
Buffer 10 mM HEPES[1]
pH 7.0[1]

Experimental Protocols

Materials and Reagents
  • This compound chloride hydrate (B1144303) (Sigma-Aldrich or equivalent)

  • Polyadenosine (A20) oligonucleotide (synthesized by a commercial supplier)

  • Heparin sodium salt (from porcine intestinal mucosa, Sigma-Aldrich or equivalent)

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffer

  • Nuclease-free water

  • Human plasma (optional, for analysis in biological matrices)

Equipment
  • Fluorometer or fluorescence microplate reader

  • Micropipettes

  • Microcentrifuge tubes or 96-well black microplates (for fluorescence measurements)

Preparation of Stock Solutions
  • This compound Stock Solution (1 mM): Dissolve the appropriate amount of this compound chloride hydrate in nuclease-free water to obtain a final concentration of 1 mM. Store protected from light at 4°C.

  • Polyadenosine (A20) Stock Solution (100 µM): Dissolve the lyophilized A20 oligonucleotide in nuclease-free water to a final concentration of 100 µM. Store at -20°C.

  • Heparin Stock Solution (1 mg/mL): Dissolve heparin sodium salt in nuclease-free water to a final concentration of 1 mg/mL. Aliquot and store at -20°C. Further dilutions should be made in 10 mM HEPES buffer (pH 7.0).

  • HEPES Buffer (100 mM, pH 7.0): Prepare a 100 mM solution of HEPES in nuclease-free water and adjust the pH to 7.0 with NaOH. This stock can be diluted to 10 mM for the assay.

Experimental Workflow

cluster_workflow Heparin Detection Workflow prep_reagents Prepare Stock Solutions (this compound, A20, Heparin, Buffer) prep_probe Prepare A20-Coralyne Probe (Mix A20 and this compound in HEPES buffer) prep_reagents->prep_probe add_heparin Add Heparin Standards or Samples to the Probe Solution prep_probe->add_heparin incubate Incubate at Room Temperature (e.g., 10 minutes) add_heparin->incubate measure_fl Measure Fluorescence (Excitation/Emission appropriate for this compound) incubate->measure_fl analyze Analyze Data (Plot Fluorescence vs. Heparin Concentration) measure_fl->analyze

Caption: Step-by-step experimental workflow for heparin detection.
Protocol for Heparin Detection in Buffer

  • Preparation of the A20-Coralyne Fluorescent Probe:

    • In a microcentrifuge tube, prepare the A20-Coralyne probe solution by mixing 1 µM of polyadenosine (A20) and 5 µM of this compound in 10 mM HEPES buffer (pH 7.0).

    • Gently vortex the solution and incubate at room temperature for 10 minutes to allow for the formation of the A20-Coralyne complex.

  • Preparation of Heparin Standards:

    • Prepare a series of heparin standards with concentrations ranging from 0 nM to a desired upper limit (e.g., 500 nM) by diluting the heparin stock solution in 10 mM HEPES buffer (pH 7.0).

  • Fluorescence Measurement:

    • In a 96-well black microplate, add a fixed volume of the prepared A20-Coralyne probe to each well.

    • To each well, add an equal volume of the corresponding heparin standard or the unknown sample. The final concentrations in the well should be half of the initial concentrations if equal volumes are mixed.

    • Incubate the plate at room temperature for 10 minutes, protected from light.

    • Measure the fluorescence intensity using a fluorometer. The typical excitation wavelength for this compound is around 420 nm, and the emission is monitored at approximately 490 nm. These wavelengths may need to be optimized based on the specific instrument used.

  • Data Analysis:

    • Plot the fluorescence intensity (or the ratio of fluorescence quenching, (F₀-F)/F₀, where F₀ is the fluorescence in the absence of heparin and F is the fluorescence in the presence of heparin) against the heparin concentration.

    • A calibration curve can be generated to determine the concentration of heparin in unknown samples.

Protocol for Heparin Detection in Human Plasma

Note: Plasma samples may exhibit background fluorescence. It is recommended to run appropriate controls.

  • Plasma Sample Preparation:

    • Centrifuge blood samples to obtain platelet-poor plasma.

    • Dilute the plasma sample with 10 mM HEPES buffer (pH 7.0) to minimize matrix effects. A 10-fold or higher dilution is recommended as a starting point.

  • Assay Procedure:

    • Follow the same procedure as for the detection in buffer, using the diluted plasma samples instead of the heparin standards in buffer.

    • For generating a calibration curve in a plasma matrix, spike known concentrations of heparin into a similarly diluted, heparin-free plasma sample.

  • Controls:

    • Include a blank control containing only the diluted plasma and buffer.

    • Include a control with the A20-Coralyne probe in diluted plasma without any added heparin.

Conclusion

The this compound-based fluorescent probe offers a sensitive, selective, and straightforward method for the detection of heparin. The "turn-off" fluorescence mechanism provides a clear signal response. The detailed protocols and data presented in these application notes should enable researchers, scientists, and drug development professionals to successfully implement this assay for the quantification of heparin in various samples. Proper optimization and validation are recommended for specific applications and matrices.

References

Application Notes and Protocols for Coralyne-Based Biosensors for Nucleic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and application of Coralyne-based biosensors for the detection of nucleic acids. This compound, a fluorescent isoquinolinium alkaloid, exhibits a strong affinity for specific nucleic acid structures, making it a valuable tool in the design of sensitive and selective biosensors. This document covers two primary modalities: fluorescent and electrochemical detection, offering step-by-step guidance for their implementation in a research setting.

Introduction to this compound-Based Nucleic Acid Sensing

This compound's utility in biosensing stems from its distinct interactions with nucleic acids. It preferentially binds to and stabilizes G-quadruplex structures, which are four-stranded secondary structures found in guanine-rich nucleic acid sequences. Additionally, this compound can intercalate into duplex DNA and form a unique A-Coralyne-A complex with polyadenine (poly(A)) tracts. These interactions often result in significant changes in this compound's photophysical and electrochemical properties, which can be harnessed for signal transduction in biosensors. The development of this compound-based biosensors offers promising applications in diagnostics, drug discovery, and fundamental research involving nucleic acids.

Fluorescent Biosensors

Fluorescent biosensors utilizing this compound are among the most common due to this compound's intrinsic fluorescence, which is modulated upon binding to nucleic acids. A particularly effective strategy involves the this compound-induced formation of a G-quadruplex structure from specifically designed DNA probes.

Signaling Pathway: G-Quadruplex Formation

The signaling mechanism relies on the principle that in the absence of a target that brings the DNA probes together, the G-rich sequences are too far apart to form a stable G-quadruplex. The presence of a target nucleic acid sequence, or in this case, this compound itself acting as a molecular "glue" for poly(A) tracts, facilitates the assembly of a G-quadruplex structure. This formation can then be detected by a G-quadruplex-specific fluorescent dye, leading to a significant increase in fluorescence intensity.

G_Quadruplex_Formation Probe1 Probe 1 (G-rich + poly(A)) Complex Probe1-Coralyne-Probe2 Complex Probe2 Probe 2 (G-rich + poly(A)) This compound This compound This compound->Complex Dye G-Quadruplex Dye (Low Fluorescence) G4_Dye G-Quadruplex-Dye (High Fluorescence) Dye->G4_Dye Complex->G4_Dye

Caption: this compound-induced G-quadruplex formation for fluorescence signaling.
Experimental Protocol: Label-Free Fluorescent Detection of Nucleic Acids

This protocol describes a label-free method for detecting specific nucleic acid sequences by utilizing this compound to induce the formation of an intermolecular G-quadruplex, which is then detected by a fluorescent dye.

Materials:

  • DNA Probes:

    • Probe 1 (T1): A single-stranded DNA with a poly-adenine sequence and a G-rich sequence.

    • Probe 2 (T2): A single-stranded DNA with a poly-adenine sequence and a complementary G-rich sequence that, together with Probe 1, can form a G-quadruplex.

  • This compound Stock Solution: this compound chloride hydrate (B1144303) dissolved in DMSO or water.

  • G-Quadruplex Fluorescent Dye: N-methylmesoporphyrin IX (NMM) or Thioflavin T (ThT).

  • Buffer: 10 mM Tris-HCl buffer (pH 7.5) containing 50 mM NaCl and 10 mM MgCl₂.

  • Potassium Ion Source: KCl solution (e.g., 1 M).

  • Fluorescence Spectrophotometer.

Procedure:

  • Probe Preparation: Resuspend lyophilized DNA probes in the Tris-HCl buffer to a final stock concentration of 100 µM. Store at -20°C.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:

    • Tris-HCl buffer

    • Probe 1 to a final concentration of 100 nM.

    • Probe 2 to a final concentration of 200 nM.

    • The nucleic acid sample containing this compound or this compound standard solutions of varying concentrations.

  • Incubation: Incubate the mixture at 30°C for 20 minutes to allow the formation of the A-Coralyne-A complex between the probes.[1]

  • G-Quadruplex Formation: Add K⁺ to the reaction mixture to a final concentration of 10 µM to facilitate the formation of the G-quadruplex structure.[1]

  • Fluorescent Dye Addition: Add the G-quadruplex fluorescent dye (e.g., NMM) to a final concentration of 2.5 µM.[1]

  • Final Incubation: Incubate the final reaction mixture at 37°C for 30 minutes in the dark.[1]

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence spectrophotometer. For NMM, use an excitation wavelength of 399 nm and measure the emission spectrum from 550 to 700 nm, with the peak fluorescence at approximately 610 nm.

Data Presentation: Performance of this compound-Based Fluorescent Biosensors
Biosensor TypeTarget AnalyteLinear RangeLimit of Detection (LOD)Reference
Ratiometric G-Quadruplex/PyreneThis compound1 nM - 8 µM0.63 nM[2][3]
Target-Induced G-QuadruplexThis compound0.01 µM - 5 µM5.8 nM[4]
Split G-Quadruplex DNAzymeThis compound0.033 µM - 1.667 µM16 nM[5]

Electrochemical Biosensors

Electrochemical biosensors offer an alternative detection modality that can provide high sensitivity and potential for miniaturization. In the context of this compound, these biosensors can operate by detecting changes in the electrochemical signal of this compound upon its interaction with nucleic acids immobilized on an electrode surface.

Experimental Workflow: Electrochemical Biosensor Fabrication and Detection

The fabrication of an electrochemical biosensor involves the modification of an electrode surface with a nucleic acid probe. The detection of the target analyte is then achieved by measuring the change in the electrochemical signal of this compound as it intercalates or binds to the nucleic acid structure on the electrode.

Electrochemical_Workflow cluster_fabrication Biosensor Fabrication cluster_detection Detection Start Bare Electrode (e.g., Gold) Cleaning Electrode Cleaning Start->Cleaning Immobilization Probe DNA Immobilization Cleaning->Immobilization Blocking Surface Blocking (e.g., MCH) Immobilization->Blocking Final_Electrode Functionalized Electrode Blocking->Final_Electrode Hybridization Hybridization with Target Nucleic Acid Final_Electrode->Hybridization Coralyne_Binding Incubation with This compound Hybridization->Coralyne_Binding Measurement Electrochemical Measurement (e.g., DPV, SWV) Coralyne_Binding->Measurement Signal Signal Change Measurement->Signal

Caption: General workflow for the fabrication and use of a this compound-based electrochemical biosensor.
Experimental Protocol: Adaptable Electrochemical Detection of Nucleic Acids

This protocol is an adaptable method for the electrochemical detection of nucleic acids using a DNA intercalator like this compound. It is based on established procedures for intercalator-based electrochemical DNA biosensors and can be optimized for this compound.

Materials:

  • Working Electrode: Gold (Au) electrode.

  • Reference Electrode: Ag/AgCl electrode.

  • Counter Electrode: Platinum (Pt) wire.

  • Probe DNA: Thiol-modified single-stranded DNA (ssDNA) probe specific to the target nucleic acid.

  • Blocking Agent: 6-mercapto-1-hexanol (B159029) (MCH).

  • This compound Solution: this compound of a known concentration in the appropriate buffer.

  • Hybridization Buffer: e.g., Phosphate-buffered saline (PBS) with a specific salt concentration.

  • Electrochemical Workstation (Potentiostat).

Procedure:

A. Electrode Preparation and Probe Immobilization:

  • Electrode Cleaning: Clean the gold electrode by polishing with alumina (B75360) slurry followed by sonication in ethanol (B145695) and water. Then, electrochemically clean the electrode by cycling the potential in sulfuric acid.

  • Probe Immobilization: Immerse the cleaned electrode in a solution of the thiol-modified ssDNA probe (e.g., 1 µM in a suitable buffer) for a sufficient time (e.g., 1-12 hours) to allow for the formation of a self-assembled monolayer (SAM).

  • Surface Blocking: Rinse the electrode and then immerse it in a solution of MCH (e.g., 1 mM) for about 1 hour to passivate the remaining bare gold surface and orient the DNA probes.

  • Final Rinse: Rinse the functionalized electrode thoroughly with water and the hybridization buffer.

B. Hybridization and Detection:

  • Hybridization: Incubate the functionalized electrode in a solution containing the target nucleic acid sequence in the hybridization buffer for a specific time (e.g., 1-2 hours) at an optimized temperature to allow for hybridization.

  • Rinsing: Rinse the electrode to remove any non-specifically bound target DNA.

  • This compound Intercalation: Immerse the electrode in a solution of this compound for a set time (e.g., 10-30 minutes) to allow for intercalation into the DNA duplexes formed on the electrode surface.

  • Electrochemical Measurement: Transfer the electrode to a clean electrochemical cell containing only buffer and perform the electrochemical measurement (e.g., Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV)). The magnitude of the electrochemical signal from this compound will be proportional to the amount of hybridized target DNA.

Data Presentation: Performance of Intercalator-Based Electrochemical Biosensors (Adaptable for this compound)
Biosensor TypeTarget AnalyteSignal TransductionLimit of Detection (LOD)Reference
Electrochemical DNA SensorDNAMethylene Blue Intercalation10 fM[6]
Electrochemical DNA SensorDNAHoechst 33258 IntercalationNot Specified[1]
G-Quadruplex BiosensorThrombinFerrocene-labeled Antibody0.14 pM[7]

Note: The performance of a this compound-based electrochemical biosensor would need to be empirically determined but is expected to be in a similar sensitive range to other intercalator-based systems.

Concluding Remarks

This compound-based biosensors represent a versatile and powerful platform for the detection of nucleic acids. The choice between fluorescent and electrochemical detection methods will depend on the specific application, required sensitivity, and available instrumentation. The protocols provided herein offer a solid foundation for researchers to develop and optimize this compound-based biosensors for their specific research needs. Further optimization of probe design, buffer conditions, and incubation times may be necessary to achieve the desired performance for a particular target nucleic acid.

References

Application Notes and Protocols for Coralyne in Cellular Uptake Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coralyne, a synthetic protoberberine alkaloid, has garnered significant interest in biomedical research due to its diverse biological activities, including DNA intercalation, topoisomerase inhibition, and photosensitization, which contribute to its anticancer properties. Understanding the mechanisms and kinetics of this compound's entry into cells is fundamental for optimizing its therapeutic efficacy and developing novel drug delivery strategies. These application notes provide detailed protocols for conducting cellular uptake studies of this compound, enabling researchers to quantify its intracellular accumulation and elucidate the underlying transport mechanisms.

Data Presentation

The following tables summarize key quantitative parameters relevant to this compound's cellular uptake. Note: As specific quantitative data for this compound uptake from comprehensive studies is limited in publicly available literature, the following tables are presented as templates. Researchers should populate these with their own experimental data.

Table 1: Time-Dependent Cellular Uptake of this compound

Time (hours)Cell LineThis compound Concentration (µM)Intracellular this compound (Relative Fluorescence Units)
2A5491Enter Data
2A54925Enter Data
2A54950Enter Data
24A5491Enter Data
24A54925Enter Data
24A54950Enter Data
48A5491Enter Data
48A54925Enter Data
48A54950Enter Data
72A5491Enter Data
72A54925Enter Data
72A54950Enter Data

Table 2: Dose-Dependent Cellular Uptake of this compound in A549 Cells

This compound Concentration (µM)Incubation Time (hours)Intracellular this compound (Relative Fluorescence Units)
124Enter Data
2524Enter Data
5024Enter Data
10024Enter Data

Table 3: Effect of Inhibitors on this compound Cellular Uptake

InhibitorTarget PathwayConcentrationIncubation Time (hours)% Inhibition of this compound Uptake
Temperature Energy-dependent processes4°CEnter DataEnter Data
Chlorpromazine Clathrin-mediated endocytosisEnter DataEnter DataEnter Data
Genistein Caveolae-mediated endocytosisEnter DataEnter DataEnter Data
Amiloride MacropinocytosisEnter DataEnter DataEnter Data
Verapamil ABC Transporters (e.g., P-gp)Enter DataEnter DataEnter Data
Ko143 ABCG2 (BCRP)Enter DataEnter DataEnter Data

Experimental Protocols

Protocol 1: Qualitative and Semi-Quantitative Analysis of this compound Cellular Uptake by Fluorescence Microscopy and Flow Cytometry

This protocol leverages the intrinsic fluorescent properties of this compound to visualize and semi-quantify its uptake in cells.

Materials:

  • This compound solution (stock in DMSO, final concentration to be determined by user)

  • Cell line of interest (e.g., A549 human lung carcinoma cells)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Confocal microscope

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes (for microscopy) or into multi-well plates (for flow cytometry) at a density that allows them to reach 70-80% confluency on the day of the experiment.

  • This compound Treatment:

    • Prepare fresh dilutions of this compound in complete cell culture medium to the desired final concentrations (e.g., 1, 25, 50 µM).

    • Remove the old medium from the cells and replace it with the this compound-containing medium.

    • Incubate the cells for various time points (e.g., 2, 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Sample Preparation for Fluorescence Microscopy:

    • After incubation, wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, for intracellular staining).

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with DAPI solution for 5 minutes.

    • Wash the cells three times with PBS.

    • Mount the coverslips with an appropriate mounting medium.

  • Image Acquisition (Fluorescence Microscopy):

    • Visualize the cells using a confocal microscope.

    • Use appropriate excitation and emission wavelengths for this compound (green fluorescence) and DAPI (blue fluorescence).

    • Acquire images, ensuring consistent settings for all samples to allow for comparison.

  • Sample Preparation for Flow Cytometry:

    • After incubation, wash the cells twice with PBS.

    • Harvest the cells using trypsin-EDTA.

    • Resuspend the cells in PBS.

  • Data Acquisition (Flow Cytometry):

    • Analyze the cell suspension using a flow cytometer.

    • Measure the fluorescence intensity of this compound in the appropriate channel (e.g., FITC channel).

    • Collect data from at least 10,000 events per sample.

    • Analyze the data to determine the mean fluorescence intensity, which is proportional to the amount of intracellular this compound.

Expected Results: Fluorescence microscopy will show the subcellular localization of this compound, which has been observed to accumulate in the cytoplasm. Flow cytometry will provide a semi-quantitative measure of this compound uptake, which is expected to be dose- and time-dependent.[1]

Protocol 2: Investigation of this compound Uptake Mechanisms Using Inhibitors

This protocol aims to elucidate the potential mechanisms of this compound cellular entry by using low temperature and chemical inhibitors of various uptake pathways.

Materials:

  • This compound solution

  • Cell line of interest

  • Complete cell culture medium

  • PBS

  • Inhibitors of cellular transport (see Table 3 for examples)

  • Flow cytometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Cell Seeding: Seed cells in multi-well plates and grow to 70-80% confluency.

  • Pre-treatment with Inhibitors:

    • For temperature-dependence studies, pre-incubate one set of plates at 4°C for 30 minutes.

    • For chemical inhibitor studies, pre-incubate cells with the respective inhibitors (at optimized, non-toxic concentrations) for 30-60 minutes at 37°C.

  • This compound Treatment:

    • Add this compound to the pre-treated cells at the desired final concentration.

    • Incubate the cells for a predetermined time (e.g., 2 hours). For the 4°C experiment, continue the incubation at 4°C.

  • Sample Processing and Analysis:

    • Terminate the uptake by washing the cells three times with ice-cold PBS.

    • Harvest and lyse the cells.

    • Quantify the intracellular this compound concentration using either flow cytometry (as described in Protocol 1) or a more quantitative method like HPLC.

  • Data Analysis:

    • Calculate the percentage of inhibition for each condition relative to the control (this compound treatment at 37°C without inhibitors).

    • A significant reduction in uptake at 4°C suggests an energy-dependent process.

    • Inhibition by specific chemical inhibitors can point towards the involvement of particular endocytic or transporter-mediated pathways.

Protocol 3: Quantitative Analysis of Intracellular this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a robust method for the absolute quantification of intracellular this compound.

Materials:

  • This compound solution

  • Cell line of interest

  • Complete cell culture medium

  • PBS

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein assay kit (e.g., BCA assay)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (or other appropriate mobile phase modifier)

  • Water (HPLC grade)

  • HPLC system with a suitable detector (e.g., UV or fluorescence)

  • C18 reverse-phase HPLC column

Procedure:

  • Cellular Uptake Experiment: Perform the this compound uptake experiment as described in the previous protocols (with or without inhibitors).

  • Cell Lysis and Protein Quantification:

    • After washing with ice-cold PBS, lyse the cells in a known volume of lysis buffer.

    • Collect the cell lysate and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a standard protein assay.

  • Sample Preparation for HPLC:

    • To precipitate proteins, add an equal volume of ice-cold acetonitrile to the cell lysate.

    • Vortex and incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a known volume of the initial HPLC mobile phase.

  • HPLC Analysis:

    • Inject the reconstituted sample into the HPLC system.

    • Separate this compound from other cellular components on a C18 column using an appropriate mobile phase gradient (e.g., a gradient of acetonitrile and water with 0.1% formic acid).

    • Detect this compound using a UV or fluorescence detector at its maximum absorbance or emission wavelength.

  • Quantification:

    • Generate a standard curve by running known concentrations of this compound through the HPLC system.

    • Determine the concentration of this compound in the cell extracts by comparing their peak areas to the standard curve.

    • Normalize the intracellular this compound concentration to the total protein content of the cell lysate (e.g., in pmol/mg protein).

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for this compound Cellular Uptake Analysis

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_methods Quantification Methods cell_seeding Seed Cells in Plates/Dishes cell_culture Culture to 70-80% Confluency cell_seeding->cell_culture pre_incubation Pre-incubate with Inhibitors (Optional) incubation Incubate with this compound cell_culture->incubation coralyne_prep Prepare this compound Solutions coralyne_prep->incubation inhibitor_prep Prepare Inhibitor Solutions (Optional) inhibitor_prep->pre_incubation pre_incubation->incubation wash_cells Wash with Ice-Cold PBS incubation->wash_cells harvest_lyse Harvest and Lyse Cells wash_cells->harvest_lyse quantification Quantify Intracellular this compound harvest_lyse->quantification microscopy Fluorescence Microscopy quantification->microscopy flow_cytometry Flow Cytometry quantification->flow_cytometry hplc HPLC / LC-MS quantification->hplc uptake_pathways cluster_membrane Plasma Membrane cluster_inhibitors Inhibitors passive_diffusion Passive Diffusion coralyne_int Intracellular this compound passive_diffusion->coralyne_int active_transport Active Transport active_transport->coralyne_int endocytosis Endocytosis endocytosis->coralyne_int low_temp Low Temperature (4°C) low_temp->active_transport Inhibits low_temp->endocytosis Inhibits transporter_inhibitors Transporter Inhibitors (e.g., Verapamil) transporter_inhibitors->active_transport Inhibits endocytosis_inhibitors Endocytosis Inhibitors (e.g., Chlorpromazine) endocytosis_inhibitors->endocytosis Inhibits coralyne_ext Extracellular this compound coralyne_ext->passive_diffusion coralyne_ext->active_transport coralyne_ext->endocytosis signaling_pathways cluster_stimuli External Stimuli cluster_receptors Receptors cluster_kinases Kinase Cascades cluster_transcription Transcription Factors cluster_effectors Cellular Effects growth_factors Growth Factors rtk Receptor Tyrosine Kinases growth_factors->rtk cytokines Cytokines cytokine_r Cytokine Receptors cytokines->cytokine_r stress Cellular Stress mapk MAPK Pathway (ERK, JNK, p38) stress->mapk pi3k_akt PI3K/Akt Pathway rtk->pi3k_akt rtk->mapk cytokine_r->mapk transcription_factors Transcription Factors (e.g., Nrf2, HIF-1α) pi3k_akt->transcription_factors endocytosis_regulation Regulation of Endocytosis pi3k_akt->endocytosis_regulation mapk->transcription_factors mapk->endocytosis_regulation transporter_expression Altered Transporter Expression (SLC/ABC) transcription_factors->transporter_expression coralyne_uptake This compound Cellular Uptake transporter_expression->coralyne_uptake endocytosis_regulation->coralyne_uptake

References

Application Notes and Protocols for Studying DNA-Protein Interactions with Coralyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coralyne is a planar cationic alkaloid known for its ability to intercalate into DNA and its antitumor properties. Its distinct fluorescence properties and preferential binding to specific DNA structures, such as G-quadruplexes and triplexes, make it a valuable tool for investigating DNA-protein interactions. These application notes provide detailed protocols for utilizing this compound in fluorescence spectroscopy, circular dichroism, and DNase I footprinting to elucidate the intricacies of DNA-protein complexes.

Key Applications

This compound can be employed in various experimental setups to probe DNA-protein interactions:

  • Fluorescence Spectroscopy: To determine binding affinities and stoichiometries of DNA-protein complexes by monitoring changes in this compound's fluorescence upon interaction.

  • Circular Dichroism (CD) Spectroscopy: To analyze conformational changes in DNA and proteins upon the formation of ternary this compound-DNA-protein complexes.

  • DNase I Footprinting: To identify the specific DNA binding sites of proteins by observing the protection of DNA from enzymatic cleavage in the presence of the protein and this compound.

  • Topoisomerase I Inhibition Assays: To screen for and characterize inhibitors of topoisomerase I, a key enzyme in DNA replication and transcription.

Data Presentation

Table 1: Quantitative Data for this compound-DNA Interactions
DNA StructureMethodBinding Constant (K_b) / Dissociation Constant (K_d)Stoichiometry (this compound:DNA)Reference
Antiparallel CGG triplexUV-Vis AbsorptionK_b = 6.0 x 10^6 M^-1Not specified[1]
Parallel CGC+ triplexUV-Vis AbsorptionK_b = 4.0 x 10^6 M^-1Not specified[1]
Pure TAT triplexUV-Vis AbsorptionK_b = 6.5 x 10^6 M^-1Not specified[1]
Target duplex DNAUV-Vis AbsorptionK_b = 1.2 x 10^6 M^-1Not specified[1]
poly(dT)·poly(dA)·poly(dT) triplexFluorescence QuenchingK_d = 0.5 - 0.8 µMNot specified
G-quadruplex DNA (human telomeric)Fluorescence Resonance Energy Transfer (FRET) melting assayApparent Association Constant (K_a) ~ 10^4 - 10^5 M^-1Not specified[2]

Experimental Protocols

Fluorescence Spectroscopy Protocol for Analyzing DNA-Protein Interactions

This protocol describes how to use the fluorescence quenching of this compound to study the binding of a protein to a specific DNA sequence.

Principle: this compound's fluorescence is significantly quenched upon intercalation into DNA.[3] The binding of a protein to the DNA can either further alter the fluorescence by displacing this compound or by inducing conformational changes in the DNA that affect this compound binding. By titrating the DNA-Coralyne complex with a protein, one can determine the binding affinity of the protein for the DNA.

Materials:

  • This compound solution (e.g., 1 mM in DMSO, stored in the dark)

  • Purified protein of interest

  • Target DNA oligonucleotide

  • Nuclease-free water

  • Fluorometer

  • Quartz cuvettes

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the target DNA in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4).

    • Prepare a working solution of this compound (e.g., 10 µM) in the same buffer. Protect from light.

    • Prepare a series of dilutions of the purified protein in the same buffer.

  • Fluorescence Measurement:

    • Set the fluorometer to the excitation and emission wavelengths for this compound (e.g., Excitation: ~420 nm, Emission: ~470 nm).

    • To a quartz cuvette, add the buffer, this compound working solution, and the target DNA solution to achieve final concentrations that result in significant fluorescence quenching (e.g., 1 µM this compound, 5 µM DNA).

    • Record the initial fluorescence intensity (F_0).

    • Add increasing concentrations of the protein to the cuvette, mixing gently after each addition.

    • Record the fluorescence intensity (F) after each addition, allowing the system to equilibrate.

  • Data Analysis:

    • Plot the change in fluorescence (ΔF = F_0 - F) or the fractional fluorescence change ((F_0 - F) / F_0) as a function of the protein concentration.

    • Fit the resulting binding curve using an appropriate binding model (e.g., one-site binding) to determine the dissociation constant (K_d) of the protein-DNA interaction.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare this compound, DNA, and Protein Solutions B Mix this compound and DNA in Cuvette A->B C Measure Initial Fluorescence (F0) B->C D Titrate with Protein C->D E Measure Fluorescence (F) at each concentration D->E F Plot ΔF vs. [Protein] E->F G Fit Binding Curve to Determine Kd F->G

Fluorescence Spectroscopy Workflow

Circular Dichroism (CD) Spectroscopy Protocol

This protocol outlines the use of CD spectroscopy to monitor conformational changes in a DNA-protein complex induced by this compound.

Principle: CD spectroscopy is sensitive to the secondary structure of macromolecules.[4] Changes in the CD spectrum of DNA can indicate conformational transitions (e.g., B-form to A-form or Z-form), while changes in the protein's CD signal can reveal alterations in its secondary structure upon binding. This compound, being a chiral molecule upon binding to DNA, can also contribute to the CD signal.

Materials:

  • This compound solution

  • Purified protein of interest

  • Target DNA oligonucleotide

  • CD Spectropolarimeter

  • Quartz cuvettes with a short path length (e.g., 1 mm)

Protocol:

  • Sample Preparation:

    • Prepare solutions of DNA, protein, and this compound in a low-salt buffer (high salt can interfere with the CD signal).

    • Prepare samples for analysis:

      • DNA alone

      • Protein alone

      • DNA + Protein

      • DNA + this compound

      • DNA + Protein + this compound

  • CD Measurement:

    • Set the CD spectropolarimeter to scan in the far-UV region (e.g., 190-250 nm) for protein secondary structure and the near-UV region (e.g., 220-320 nm) for DNA conformation.

    • Record the CD spectra for the buffer (baseline) and each of the prepared samples.

    • Subtract the buffer baseline from each sample spectrum.

  • Data Analysis:

    • Compare the CD spectrum of the DNA-protein complex with and without this compound.

    • Analyze changes in the characteristic peaks for B-form DNA (positive peak around 275 nm, negative peak around 245 nm) to identify conformational changes.

    • Analyze changes in the protein's spectral features (e.g., minima at ~208 nm and ~222 nm for alpha-helical content) to assess structural alterations.

G A Prepare Samples: - DNA - Protein - DNA + Protein - DNA + this compound - DNA + Protein + this compound B Record CD Spectra in Far-UV and Near-UV A->B C Subtract Buffer Baseline B->C D Compare Spectra C->D E Analyze Conformational Changes in DNA and Protein D->E

Circular Dichroism Workflow

DNase I Footprinting Protocol

This protocol details the use of this compound in a DNase I footprinting assay to map protein binding sites on DNA.

Principle: DNase I is an endonuclease that cleaves the phosphodiester backbone of DNA. When a protein is bound to a specific DNA sequence, it protects that region from DNase I cleavage, leaving a "footprint" in the resulting DNA fragments when analyzed by gel electrophoresis.[5] this compound can be used as a competitor or a modulator to study its effect on protein binding.

Materials:

  • This compound solution

  • Purified DNA-binding protein

  • DNA fragment of interest, end-labeled with a radioactive or fluorescent tag

  • DNase I

  • DNase I reaction buffer

  • Stop solution (containing EDTA to chelate Mg2+)

  • Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

  • Autoradiography film or fluorescence imager

Protocol:

  • Binding Reaction:

    • Incubate the end-labeled DNA fragment with varying concentrations of the protein of interest in a binding buffer to allow complex formation.

    • In parallel, set up reactions that also include this compound to assess its effect on protein binding.

    • Include a control reaction with DNA only (no protein or this compound) and a control with DNA and this compound only.

  • DNase I Digestion:

    • Add a pre-determined, limiting amount of DNase I to each reaction mixture.

    • Incubate for a short, optimized time (e.g., 1-2 minutes) at room temperature to achieve partial digestion.

    • Stop the reaction by adding a stop solution.

  • Analysis:

    • Denature the DNA fragments and separate them by size using denaturing PAGE.

    • Visualize the DNA fragments by autoradiography or fluorescence imaging.

    • The region where the protein is bound will appear as a gap (the "footprint") in the ladder of DNA fragments compared to the control lane.

    • Compare the footprints in the presence and absence of this compound to determine if this compound competes with the protein for the binding site or alters the binding pattern.

G A Incubate End-Labeled DNA with Protein +/- this compound B Partial Digestion with DNase I A->B C Stop Reaction B->C D Denaturing PAGE C->D E Visualize Fragments D->E F Identify 'Footprint' and Analyze this compound's Effect E->F

DNase I Footprinting Workflow

Topoisomerase I Inhibition Assay Protocol

This protocol describes how to assess the inhibitory effect of a compound on topoisomerase I, using this compound as a known inhibitor for comparison.

Principle: Topoisomerase I relaxes supercoiled DNA.[6] The activity of the enzyme can be monitored by the conversion of supercoiled plasmid DNA to its relaxed form, which can be separated by agarose (B213101) gel electrophoresis.[7] Inhibitors of topoisomerase I, like this compound, prevent this relaxation.

Materials:

  • This compound solution

  • Test compound

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Topoisomerase I assay buffer

  • Stop buffer/loading dye

  • Agarose gel electrophoresis system

Protocol:

  • Reaction Setup:

    • In separate tubes, prepare reaction mixtures containing the assay buffer and supercoiled plasmid DNA.

    • Add the test compound at various concentrations to the respective tubes.

    • Include a positive control with a known concentration of this compound and a negative control with no inhibitor.

  • Enzyme Reaction:

    • Add Topoisomerase I to each tube to initiate the reaction.

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding the stop buffer/loading dye.

  • Analysis:

    • Load the samples onto an agarose gel.

    • Run the gel to separate the supercoiled and relaxed forms of the plasmid DNA.

    • Stain the gel with a DNA stain (e.g., ethidium (B1194527) bromide) and visualize under UV light.

    • Inhibition is indicated by the persistence of the supercoiled DNA band compared to the negative control, where the DNA should be mostly relaxed.

G cluster_pathway Topoisomerase I Signaling Pathway A Supercoiled DNA B Topoisomerase I A->B Binds to C Relaxed DNA B->C Catalyzes relaxation D This compound (Inhibitor) D->B Inhibits

Topoisomerase I Inhibition Pathway

Conclusion

This compound is a versatile and powerful tool for the qualitative and quantitative study of DNA-protein interactions. The protocols provided herein offer a starting point for researchers to design and execute experiments aimed at understanding the fundamental processes of gene regulation and for the discovery of new therapeutic agents that target these interactions. Careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Single-Molecule Fluorescence Studies Using Coralyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Coralyne, a fluorescent DNA- and RNA-binding molecule, in single-molecule fluorescence studies. This document details this compound's photophysical properties, its interactions with nucleic acids, and protocols for its application in single-molecule experiments.

Introduction to this compound in Single-Molecule Fluorescence

This compound is a planar, aromatic cation belonging to the protoberberine alkaloid family. Its ability to intercalate into and bind to various nucleic acid structures, coupled with its intrinsic fluorescence, makes it a valuable tool for biophysical and pharmacological research. At the single-molecule level, this compound can be used to probe the structural dynamics of DNA and RNA, investigate drug-nucleic acid interactions, and as a reporter in novel biosensing assays.

The fluorescence of this compound is sensitive to its environment, often exhibiting quenching upon intercalation into DNA, a property that can be leveraged in displacement assays.[1] Conversely, its fluorescence can be enhanced under certain conditions, such as when inducing conformational changes in polyadenosine oligonucleotides.[2] These characteristics, combined with its preference for specific nucleic acid structures like triplexes and G-quadruplexes, make this compound a versatile probe for single-molecule fluorescence investigations.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, essential for designing and interpreting single-molecule fluorescence experiments.

Table 1: Photophysical Properties of this compound

PropertyValueConditionsReference(s)
Molar Extinction Coefficient (ε) 14,500 M⁻¹cm⁻¹In aqueous solution at λmax ≈ 420 nm[3]
17,500 M⁻¹cm⁻¹In ethanolic solution at λmax ≈ 420 nm[3]
~20,000 M⁻¹cm⁻¹For 8-styryl-substituted derivatives in MeCN[3]
Fluorescence Emission Maximum (λem) ~470 nmWhen bound to poly(A)•poly(U)[5]
495 - 539 nmFor 8-styryl-substituted derivatives in MeCN[3]
Fluorescence Quantum Yield (Φfl) 0.01 - 0.22For 8-styryl-substituted derivatives in MeCN[3]
Fluorescence Lifetime (τ) 9.5 ± 0.3 ns (90%)Monomeric this compound in water[6]
31 ± 0.8 ns (10%)Aggregate this compound in water[6]

Table 2: Binding Affinities of this compound to Nucleic Acid Structures

Nucleic Acid TargetBinding Constant (Ka) / Dissociation Constant (Kd)MethodReference(s)
Triplex DNA (antiparallel CGG) Ka = 6.0 x 10⁶ M⁻¹UV-Vis Absorption[4]
Triplex DNA (parallel CGC+) Ka = 4.0 x 10⁶ M⁻¹UV-Vis Absorption[4]
Triplex DNA (pure TAT) Ka = 6.5 x 10⁶ M⁻¹UV-Vis Absorption[4]
Duplex DNA (target for triplex) Ka = 1.2 x 10⁶ M⁻¹UV-Vis Absorption[4]
Single-stranded poly(A) Ka = 1.6 x 10⁵ M⁻¹Dual Polarization Interferometry[7]

Experimental Protocols

While direct, detailed protocols for single-molecule microscopy of this compound are not abundant in the literature, its properties allow for its use in various single-molecule-sensitive assays. Below are protocols for a "light-up" intercalator displacement assay and a generalized protocol for observing DNA conformational changes using single-molecule FRET with an intercalator like this compound.

Protocol 1: this compound-Based "Light-Up" Intercalator Displacement Assay

This assay is designed to identify molecules that bind to and stabilize triplex DNA structures. It leverages the fluorescence quenching of this compound upon binding to triplex DNA and the subsequent fluorescence enhancement when it is displaced by a competing ligand.

I. Principle

This compound's fluorescence is quenched when it intercalates into triplex DNA. When a compound with a higher affinity for the triplex DNA is introduced, it displaces this compound, causing this compound to be released into the solution and "light up" with increased fluorescence.

II. Materials

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Triplex-forming DNA oligonucleotide (e.g., from a c-MYC oncogene hotspot)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.4), 0.01% Tween 20

  • Test compounds (dissolved in DMSO)

  • 384-well black plates

  • Fluorescence plate reader

III. Method

  • Preparation of this compound-DNA Complex:

    • Dilute the triplex-forming DNA to a final concentration of 50 nM in the assay buffer.

    • Add this compound to the DNA solution to a final concentration of 500 nM.

    • Incubate the mixture at room temperature to allow for complex formation. This solution serves as the negative control (low fluorescence).

  • Preparation of Positive Control:

    • Prepare a solution of 500 nM this compound in the assay buffer without any DNA. This serves as the positive control (high fluorescence).

  • Assay Procedure:

    • Dispense 20 µL of the this compound-DNA complex into the wells of a 384-well plate.

    • Add a small volume (e.g., 100 nL) of the test compounds at various concentrations to the wells.

    • Dispense the positive and negative controls into separate wells.

    • Incubate the plate at room temperature for a defined period (e.g., 30 minutes).

  • Data Acquisition:

    • Measure the fluorescence intensity of each well using a plate reader with excitation and emission wavelengths appropriate for this compound (e.g., excitation at ~420 nm and emission at ~490 nm).

  • Data Analysis:

    • Calculate the percentage of fluorescence increase for each test compound concentration relative to the negative control.

    • Determine the concentration of the test compound that results in a 50% increase in fluorescence (EC₅₀) to quantify its binding affinity relative to this compound.

Protocol 2: Single-Molecule FRET (smFRET) to Monitor DNA Conformational Changes Induced by this compound

This protocol describes a general method to observe conformational changes in a single DNA molecule, such as bending or folding, upon the binding of an intercalator like this compound.

I. Principle

A DNA molecule is labeled with a FRET donor and acceptor pair at positions that are sensitive to a specific conformational change. The binding of this compound can induce or alter this conformation, leading to a change in the distance between the FRET pair and, consequently, a change in the FRET efficiency. These changes are monitored at the single-molecule level using Total Internal Reflection Fluorescence (TIRF) microscopy.

II. Materials

  • Custom-synthesized DNA construct with a FRET pair (e.g., Cy3 and Cy5) and a biotin (B1667282) moiety for surface immobilization.

  • This compound solution.

  • TIRF microscope with appropriate laser lines for donor excitation (e.g., 532 nm for Cy3) and detectors for both donor and acceptor emission.

  • Microfluidic flow cell.

  • PEG-passivated quartz slides.

  • Neutravidin.

  • Imaging Buffer (e.g., PBS with an oxygen scavenging system like glucose oxidase and catalase to improve fluorophore stability).

III. Method

  • Flow Cell Preparation:

    • Assemble a microfluidic flow cell using a PEG-passivated quartz slide and a coverslip.

    • Coat the surface with neutravidin to facilitate the binding of biotinylated DNA.

  • DNA Immobilization:

    • Introduce the biotinylated and fluorescently labeled DNA into the flow cell at a very low concentration (pM range) to ensure that individual molecules are well-separated on the surface.

    • Wash out the unbound DNA.

  • Single-Molecule Imaging:

    • Mount the flow cell on the TIRF microscope.

    • Excite the donor fluorophore with the appropriate laser and record the fluorescence emission from both the donor and acceptor channels simultaneously using an EMCCD camera.

    • Acquire a baseline recording of the FRET signal from individual DNA molecules in the absence of this compound.

  • Introducing this compound:

    • Introduce the this compound solution at the desired concentration into the flow cell while continuously imaging.

    • Observe the real-time changes in the donor and acceptor fluorescence intensities as this compound interacts with the DNA molecules.

  • Data Analysis:

    • For each single molecule, extract the time traces of the donor and acceptor fluorescence intensities.

    • Calculate the FRET efficiency (E) over time using the formula: E = I_A / (I_A + γI_D), where I_A and I_D are the acceptor and donor intensities, and γ is a correction factor.

    • Analyze the changes in the FRET efficiency histograms and time traces before and after the addition of this compound to characterize the induced conformational changes.

Visualizations

Below are Graphviz diagrams illustrating the key experimental workflows and principles described in the protocols.

Coralyne_Displacement_Assay cluster_0 Assay Principle Triplex_DNA Triplex DNA Coralyne_Quenched This compound (Fluorescence Quenched) Triplex_DNA->Coralyne_Quenched This compound Binds Coralyne_Fluorescent This compound (Fluorescent) Coralyne_Quenched->Coralyne_Fluorescent Release & 'Light-Up' Ligand Competing Ligand Ligand->Triplex_DNA Ligand Binds & Displaces this compound smFRET_Workflow Start Prepare Biotinylated FRET-labeled DNA Immobilize Immobilize DNA on Neutravidin-coated Surface Start->Immobilize Image_Baseline TIRF Imaging: Acquire Baseline FRET Signal Immobilize->Image_Baseline Add_this compound Introduce this compound Solution Image_Baseline->Add_this compound Image_Interaction Continue TIRF Imaging: Record FRET Changes Add_this compound->Image_Interaction Analyze Data Analysis: Extract Time Traces & Calculate FRET Efficiency Image_Interaction->Analyze End Characterize Conformational Changes Analyze->End

References

Application Notes & Protocols: Targeted Drug Delivery Systems Using Coralyne Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Coralyne, a synthetic protoberberine alkaloid, has garnered significant interest in oncology due to its potent anticancer properties. It functions primarily as a DNA intercalator and topoisomerase I inhibitor.[1][2] Furthermore, its efficacy can be dramatically enhanced when used as a photosensitizing agent, particularly upon exposure to UVA light, which induces robust apoptosis in cancer cells.[3][4] Despite its promise, challenges such as poor aqueous solubility and potential systemic toxicity necessitate the development of advanced drug delivery systems. Encapsulating this compound and its derivatives into targeted nanocarriers presents a strategic approach to improve its pharmacokinetic profile, enhance tumor-specific accumulation, and minimize off-target effects, thereby increasing its therapeutic index.

These application notes provide an overview of this compound's mechanism of action and detailed protocols for evaluating its efficacy. Additionally, a comprehensive protocol for the development and characterization of a conceptual folate-targeted nanoparticle system for this compound delivery is presented, offering a practical guide for researchers aiming to harness this compound for targeted cancer therapy.

Molecular Mechanism of Action & Signaling Pathways

This compound exerts its anticancer effects through multiple mechanisms. In combination with UVA light (a treatment regimen known as CUVA), this compound induces apoptosis through distinct signaling cascades. Two primary pathways have been identified in skin cancer cells:

  • ATR-p38 MAPK-BAX Pathway: DNA damage caused by CUVA treatment activates the Ataxia Telangiectasia and Rad3-related (ATR) kinase, which in turn activates the p38 MAPK signaling cascade, leading to the upregulation of the pro-apoptotic protein BAX.[3][5]

  • JAK2-STAT1-BAX Pathway: CUVA treatment also triggers the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 1 (STAT1) pathway, which provides a secondary route to BAX activation and subsequent apoptosis.[3]

These pathways converge on BAX activation, which leads to mitochondrial dysfunction and the initiation of the intrinsic apoptotic cascade.[3] Furthermore, this compound can induce a p53-independent, Chk2-dependent S-phase cell cycle arrest, making it effective against tumors with mutated or deficient p53.[4]

cluster_0 CUVA Treatment (this compound + UVA) cluster_1 Signaling Cascades cluster_2 Apoptotic Execution Coralyne_UVA This compound + UVA ATR ATR Coralyne_UVA->ATR JAK2 JAK2 Coralyne_UVA->JAK2 p38 p38 MAPK ATR->p38 BAX BAX Activation p38->BAX STAT1 STAT1 JAK2->STAT1 STAT1->BAX Mito Mitochondrial Dysfunction BAX->Mito Apoptosis Apoptosis Mito->Apoptosis

Caption: Signaling pathways activated by this compound + UVA (CUVA) treatment.

Quantitative Data: Cytotoxicity of this compound

The cytotoxic effects of this compound have been evaluated across various human cancer cell lines. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.

Cell LineCancer TypeAssay TypeDurationParameterValue (µM)Reference
A549Lung AdenocarcinomaPropidium Iodide48 hEC5075.55[5]
A549Lung AdenocarcinomaPropidium Iodide72 hEC5059.79[5]
A549Lung AdenocarcinomaClonogenic Survival24 hIC5045.80[5]
A549Lung AdenocarcinomaClonogenic Survival24 hIC7524.82[5]
K562LeukemiaNot SpecifiedNot SpecifiedIC500.55[6]
Caco-2Colon CancerMTTNot SpecifiedIC5032.19[7]

Experimental Protocols: Evaluation of this compound's Anticancer Activity

Protocol 3.1: Cell Culture and Drug Treatment
  • Cell Lines: Culture human cancer cell lines (e.g., A549, MCF-7, A431) in their recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO) and store at -20°C. Dilute to desired concentrations in complete cell culture medium immediately before use. Ensure the final DMSO concentration in the culture does not exceed 0.1%.

  • Treatment: Seed cells in appropriate plates (e.g., 96-well for cytotoxicity, 6-well for protein analysis). Allow them to adhere for 24 hours before treating with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours).

Protocol 3.2: Cytotoxicity Assessment (MTT Assay)
  • Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 48 or 72 hours. Include untreated and vehicle-treated (DMSO) controls.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the control and determine the IC50 value using non-linear regression analysis.

Protocol 3.3: Cellular Uptake by Flow Cytometry

This compound possesses natural fluorescence, which can be leveraged to monitor its uptake.[5]

  • Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate. After 24 hours, treat cells with different concentrations of this compound (e.g., 5, 10, 20 µM) for various time points (e.g., 2, 24, 48 hours).

  • Harvesting: Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS), detach with trypsin, and centrifuge at 1,500 rpm for 5 minutes.

  • Analysis: Resuspend the cell pellet in 500 µL of PBS and analyze immediately using a flow cytometer, exciting with a 488 nm laser and detecting emission in the appropriate channel (e.g., FITC or PE).

  • Quantification: Quantify the mean fluorescence intensity (MFI) to determine the relative cellular uptake of this compound.

Application Note: Development of a Targeted this compound Delivery System

This section outlines a conceptual workflow and detailed protocols for creating and evaluating a folate-targeted nanoparticle system for delivering this compound to cancer cells overexpressing the folate receptor (FR), such as certain breast, ovarian, and lung cancers. Chitosan (B1678972) is chosen as the polymer due to its biocompatibility, biodegradability, and ease of chemical modification.[8]

cluster_workflow Workflow for Targeted Nanoparticle Development cluster_char Characterization cluster_eval Evaluation A Synthesis of Folate-Chitosan Conjugate B Preparation of this compound-Loaded Nanoparticles (Ionic Gelation) A->B C Physicochemical Characterization B->C D In Vitro Evaluation C->D C1 Size & Zeta Potential C2 Morphology (TEM) C3 Drug Loading & Encapsulation E In Vivo Studies (Future Work) D->E D1 Drug Release Profile D2 Cellular Uptake D3 Cytotoxicity

Caption: Workflow for developing a targeted this compound nanoparticle system.

Protocol 4.1: Synthesis of Folate-Targeted, this compound-Loaded Chitosan Nanoparticles (CS-FA-Cor NPs)

This protocol is adapted from established methods for creating folate-targeted chitosan nanoparticles.[8][9]

Part A: Synthesis of Folate-Chitosan (CS-FA) Conjugate

  • Activation of Folic Acid: Dissolve 100 mg of folic acid (FA) in 10 mL of DMSO. Add 90 mg of N-hydroxysuccinimide (NHS) and 150 mg of dicyclohexylcarbodiimide (B1669883) (DCC). Stir the mixture in the dark at room temperature for 12 hours to activate the carboxyl group of FA.

  • Conjugation: Dissolve 200 mg of low molecular weight chitosan in 20 mL of 1% acetic acid solution. Adjust the pH to 6.5 with 1 M NaOH.

  • Add the activated FA solution dropwise to the chitosan solution. Stir for 24 hours in the dark at room temperature.

  • Purification: Centrifuge the solution to remove by-products. Dialyze the supernatant against deionized water for 3 days (using a dialysis membrane with MWCO 3.5 kDa) to remove unreacted reagents.

  • Lyophilization: Lyophilize the purified solution to obtain the CS-FA conjugate as a yellow powder.

Part B: Preparation of CS-FA-Cor NPs by Ionic Gelation

  • Polymer Solution: Dissolve 20 mg of the CS-FA conjugate in 10 mL of 1% acetic acid solution.

  • Drug Loading: Add 2 mg of this compound (dissolved in 200 µL of DMSO) to the CS-FA solution and stir for 30 minutes.

  • Nanoparticle Formation: Add 4 mL of 1 mg/mL sodium tripolyphosphate (TPP) solution dropwise to the CS-FA-Coralyne mixture under constant magnetic stirring (e.g., 700 rpm) at room temperature.

  • Maturation: Continue stirring for another 60 minutes to allow for the formation and stabilization of nanoparticles.

  • Collection: Collect the nanoparticles by centrifugation at 14,000 rpm for 30 minutes at 4°C. Wash the pellet twice with deionized water to remove unloaded drug and TPP.

  • Storage: Resuspend the final nanoparticle pellet in deionized water for immediate characterization or lyophilize for long-term storage.

Protocol 4.2: Characterization of Nanoparticles

A. Particle Size and Zeta Potential

  • Dilute the nanoparticle suspension in deionized water.

  • Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a Dynamic Light Scattering (DLS) instrument.

B. Encapsulation Efficiency (EE) and Drug Loading Content (LC)

  • Quantification: After collecting the nanoparticles by centrifugation (Protocol 4.1, Step 5), measure the concentration of free this compound in the supernatant using UV-Vis spectrophotometry at its maximum absorbance wavelength.

  • Calculations:

    • EE (%) = [(Total this compound - Free this compound) / Total this compound] x 100

    • LC (%) = [(Total this compound - Free this compound) / Weight of Nanoparticles] x 100

C. Morphology

  • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

  • Allow the sample to air-dry.

  • Optionally, negatively stain with 2% phosphotungstic acid.

  • Observe the size, shape, and surface morphology of the nanoparticles using a Transmission Electron Microscope (TEM).

Protocol 4.3: In Vitro Drug Release Study
  • Setup: Place 5 mg of lyophilized CS-FA-Cor NPs into a dialysis bag (MWCO 3.5 kDa).

  • Release Media: Immerse the dialysis bag in 50 mL of release buffer. Use two different buffers to simulate different physiological environments:

    • PBS at pH 7.4 (simulating blood/physiological pH).

    • Acetate buffer at pH 5.5 (simulating the endosomal/lysosomal environment).

  • Incubation: Keep the setup in a shaking water bath at 37°C.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh buffer.

  • Analysis: Quantify the amount of this compound released in the collected samples using UV-Vis spectrophotometry or HPLC.

  • Plotting: Plot the cumulative percentage of drug release versus time.

References

Troubleshooting & Optimization

minimizing Coralyne photobleaching in fluorescence microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing Coralyne photobleaching in fluorescence microscopy. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical advice for preserving the fluorescent signal of this compound during imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its fluorescent properties?

This compound is a fluorescent compound that belongs to the protoberberine alkaloid family. It is known to intercalate into DNA and can be used as a fluorescent probe. Its fluorescence emission is typically in the range of 475-484 nm when excited at around 434-438 nm.[1] However, it's important to note that this compound's fluorescence can be quenched upon binding to DNA.[1]

Q2: What is photobleaching and why is it a problem for this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its fluorescence.[2][3][4] When this compound is exposed to high-intensity excitation light, it can be excited to a reactive triplet state. In this state, it can react with molecular oxygen to produce reactive oxygen species (ROS) that chemically damage the this compound molecule, causing the fluorescent signal to fade. This loss of signal can compromise the quality and quantitative accuracy of fluorescence microscopy data.[2]

Q3: How can I tell if the loss of this compound signal is due to photobleaching?

Signal loss from photobleaching typically appears as a gradual decrease in fluorescence intensity over time during continuous imaging. To confirm photobleaching, you can move to a fresh, un-imaged area of your sample. If the initial signal in the new area is bright and then fades with exposure to the excitation light, photobleaching is the likely culprit. If the signal is weak from the start, other issues like low staining concentration or incorrect filter sets might be the cause.

Q4: What are the key factors that influence this compound photobleaching?

Several factors can accelerate the photobleaching of this compound:

  • Excitation Light Intensity: Higher light intensity increases the rate of photobleaching.

  • Exposure Duration: Longer exposure to excitation light leads to more significant photobleaching.

  • Oxygen Concentration: The presence of molecular oxygen is a major contributor to photobleaching.

  • Local Environment: The chemical environment surrounding the this compound molecule, including the mounting medium, can affect its photostability.

Troubleshooting Guide: Minimizing this compound Photobleaching

This guide provides a systematic approach to troubleshoot and minimize this compound photobleaching in your experiments.

Problem: Rapid loss of this compound fluorescence signal during imaging.

Solution Workflow:

G start Start: Rapid Signal Loss reduce_intensity Reduce Excitation Intensity start->reduce_intensity reduce_exposure Decrease Exposure Time reduce_intensity->reduce_exposure Still fading? end_good Problem Solved: Stable Signal reduce_intensity->end_good Signal stable? use_antifade Use an Antifade Mounting Medium reduce_exposure->use_antifade Still fading? reduce_exposure->end_good Signal stable? optimize_filters Optimize Filter Sets use_antifade->optimize_filters Still fading? use_antifade->end_good Signal stable? deoxygenate Deoxygenate the Sample optimize_filters->deoxygenate Still fading? optimize_filters->end_good Signal stable? check_concentration Check this compound Concentration deoxygenate->check_concentration Still fading? deoxygenate->end_good Signal stable? check_concentration->end_good Signal stable? end_bad Further Optimization Needed check_concentration->end_bad Still fading?

Caption: Troubleshooting workflow for this compound photobleaching.

Step-by-Step Troubleshooting:

  • Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio.

  • Decrease Exposure Time: Use the shortest possible exposure time for your camera. Modern sensitive cameras can often produce high-quality images with very short exposures.

  • Use an Antifade Mounting Medium: Mount your samples in a medium containing antifade reagents to quench reactive oxygen species. A list of common antifade reagents is provided in the table below.

  • Optimize Filter Sets: Ensure your excitation and emission filters are well-matched to this compound's spectral properties to maximize signal detection efficiency, which allows for lower excitation power.

  • Deoxygenate the Sample: For fixed-cell imaging, consider using an oxygen-scavenging system in your mounting medium.

  • Check this compound Concentration: While counterintuitive, very high local concentrations of fluorophores can sometimes lead to self-quenching and what appears to be rapid photobleaching. Ensure you are using an optimal staining concentration.

Quantitative Data Summary

The choice of antifade reagent can significantly impact the photostability of a fluorophore. While specific data for this compound is limited, the following table summarizes the properties of common antifade agents that can be tested.

Antifade ReagentCompositionAdvantagesDisadvantagesRecommended for
ProLong™ Gold/Diamond Commercial formulationHigh photobleaching protection, hard-settingCan shrink samples over timeFixed cells
VECTASHIELD® Commercial formulationGood photobleaching protectionCan cause initial fluorescence quenchingFixed cells
SlowFade™ Gold/Diamond Commercial formulationHigh photobleaching protection, non-hardeningSlower to setFixed cells
n-Propyl gallate (NPG) User-prepared or commercialEffective antifadeCan be toxic to live cellsFixed cells
Trolox User-prepared or commercialLess toxic, suitable for live-cell imagingMay be less effective than other agentsLive and fixed cells
Glucose Oxidase/Catalase User-prepared enzymatic systemEffective oxygen scavengerRequires specific buffer conditionsLive and fixed cells

Experimental Protocols

Protocol 1: Preparing a User-Made Antifade Mounting Medium

This protocol describes how to prepare a common glycerol-based antifade mounting medium.

Materials:

  • Glycerol (B35011)

  • Phosphate-buffered saline (PBS), pH 7.4

  • n-Propyl gallate (NPG)

  • 50 ml conical tube

  • Water bath or heat block

Procedure:

  • Add 9 ml of glycerol to a 50 ml conical tube.

  • Add 1 ml of 10x PBS (pH 7.4).

  • Add 0.1 g of n-Propyl gallate.

  • Mix thoroughly by vortexing.

  • Gently heat the solution to 37-50°C in a water bath or on a heat block and mix intermittently until the NPG is completely dissolved.

  • Aliquot and store at -20°C in the dark.

Protocol 2: Quantifying this compound Photobleaching

This protocol allows you to quantitatively assess the rate of this compound photobleaching in your samples.

Materials:

  • Fluorescence microscope with a digital camera

  • Image analysis software (e.g., ImageJ/Fiji)

  • This compound-stained sample

Procedure:

  • Image Acquisition:

    • Find a region of interest (ROI) on your this compound-stained sample.

    • Set your imaging parameters (laser power, exposure time, etc.). Keep these settings constant throughout the experiment.

    • Acquire a time-lapse series of images of the ROI. For example, take an image every 10 seconds for 5 minutes.

  • Data Analysis:

    • Open the image series in your analysis software.

    • Define an ROI that contains the fluorescent signal.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Correct for background fluorescence by subtracting the mean intensity of a region without any signal.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at time t=0).

  • Plotting the Data:

    • Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay indicates the photostability. A slower decay rate signifies higher photostability.

    • You can fit an exponential decay curve to the data to determine the photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%).

G cluster_0 Image Acquisition cluster_1 Data Analysis cluster_2 Data Visualization find_roi Find Region of Interest (ROI) set_params Set Constant Imaging Parameters find_roi->set_params acquire_timelapse Acquire Time-Lapse Images set_params->acquire_timelapse open_series Open Image Series acquire_timelapse->open_series define_roi Define ROI open_series->define_roi measure_intensity Measure Mean Intensity define_roi->measure_intensity correct_background Correct for Background measure_intensity->correct_background normalize Normalize Intensity correct_background->normalize plot_data Plot Normalized Intensity vs. Time normalize->plot_data calculate_halflife Calculate Photobleaching Half-life plot_data->calculate_halflife

Caption: Workflow for quantifying this compound photobleaching.

Signaling Pathway and Logical Relationships

The process of photobleaching involves a series of molecular events that can be visualized as a simplified pathway.

Caption: Simplified Jablonski diagram illustrating the photobleaching process.

References

Technical Support Center: Improving the Specificity of Coralyne Staining in Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Coralyne staining. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals enhance the specificity of this compound staining for visualizing G-quadruplex structures in cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it stain cellular structures?

A1: this compound is a fluorescent compound known to intercalate into nucleic acids. Its fluorescence is significantly enhanced upon binding to G-quadruplex (G4) structures, which are non-canonical secondary structures that can form in guanine-rich sequences of DNA and RNA.[1] This property allows for the visualization of G4s within cells. However, this compound can also bind non-specifically to other nucleic acids, such as double-stranded DNA (dsDNA) and single-stranded RNA (ssRNA), which can lead to a lack of specificity in staining.

Q2: What are the primary causes of low specificity and high background with this compound staining?

A2: Low specificity and high background fluorescence in this compound staining can arise from several factors:

  • Non-specific binding: this compound can bind to other cellular components besides G-quadruplexes, particularly other nucleic acid structures.[2]

  • Excessive dye concentration: Using too high a concentration of this compound can lead to increased non-specific binding and high background.[3]

  • Cellular autofluorescence: Many cell types exhibit natural fluorescence from endogenous molecules like NAD(P)H, flavins, and lipofuscin, which can interfere with the this compound signal.

  • Inadequate washing: Insufficient washing after staining can leave unbound or loosely bound this compound in the cells, contributing to background noise.

  • Fixation-induced fluorescence: Some chemical fixatives, like formaldehyde, can induce autofluorescence.

Q3: How can I confirm that the observed this compound signal is specific to G-quadruplexes?

A3: To validate the specificity of this compound staining for G-quadruplexes, you can employ several control experiments:

  • Nuclease treatment: Pre-treating fixed cells with DNase or RNase can help determine if the signal originates from DNA or RNA G-quadruplexes. A diminished signal after treatment suggests specificity for that nucleic acid type.

  • G-quadruplex stabilizing or destabilizing agents: Treating cells with a known G-quadruplex stabilizing ligand may enhance the this compound signal, while treatment with agents that unfold G-quadruplexes should decrease the signal.

  • Co-localization studies: Perform co-staining with a validated G-quadruplex-specific antibody (e.g., BG4) to see if the this compound signal co-localizes with the antibody signal.

Q4: What is photobleaching and how can I minimize its impact on this compound staining?

A4: Photobleaching is the irreversible photochemical destruction of a fluorophore, like this compound, upon exposure to excitation light, leading to a loss of fluorescence.[4][5][6][7] To minimize photobleaching:

  • Reduce the intensity of the excitation light to the lowest level that provides a detectable signal.

  • Minimize the duration of exposure to the excitation light.

  • Use an anti-fade mounting medium to protect the sample from photobleaching.

  • Acquire images promptly after staining.

Troubleshooting Guide

This guide addresses common problems encountered during this compound staining experiments.

Problem 1: High Background Staining

High background can obscure the specific signal from G-quadruplexes.

Potential Cause Recommended Solution
This compound concentration is too high Perform a concentration titration to determine the optimal dye concentration that maximizes the signal-to-noise ratio. Start with a lower concentration and incrementally increase it.[3]
Inadequate washing Increase the number and/or duration of wash steps after this compound incubation. Consider using a wash buffer containing a low concentration of a non-ionic detergent (e.g., 0.05% Tween 20) to help remove non-specifically bound dye.
Non-specific binding to other cellular components Include a blocking step before this compound incubation. Use a blocking solution such as 1% Bovine Serum Albumin (BSA) in PBS to saturate non-specific binding sites.[8]
Cellular autofluorescence Treat cells with an autofluorescence quenching agent, such as Sodium Borohydride or a commercial quenching kit, after fixation and permeabilization.[9]
Fixative-induced fluorescence If using aldehyde-based fixatives, consider using a glycine (B1666218) or ammonium (B1175870) chloride quench step after fixation. Alternatively, explore other fixation methods.

Troubleshooting Workflow for High Background Staining

high_background_workflow start High Background Observed titration Optimize this compound Concentration (Titration Experiment) start->titration washing Improve Washing Protocol (Increase washes/duration) titration->washing Still high background end Improved Specificity titration->end Problem solved blocking Introduce Blocking Step (e.g., 1% BSA in PBS) washing->blocking Still high background washing->end Problem solved quenching Use Autofluorescence Quenching Agent blocking->quenching Still high background blocking->end Problem solved fixation Modify Fixation Protocol (e.g., add quenching step) quenching->fixation Still high background quenching->end Problem solved fixation->end Problem solved coralyne_staining_workflow start Cell Seeding fixation Fixation (e.g., 4% PFA) start->fixation permeabilization Permeabilization (e.g., 0.25% Triton X-100) fixation->permeabilization blocking Blocking (e.g., 1% BSA in PBS) permeabilization->blocking staining This compound Staining (Optimized Concentration) blocking->staining washing Washing (3x with PBS) staining->washing mounting Mounting (Anti-fade medium) washing->mounting imaging Fluorescence Microscopy mounting->imaging coralyne_binding cluster_specific Specific Binding cluster_nonspecific Non-Specific Binding coralyne1 This compound g4 G-Quadruplex coralyne1->g4 High Affinity signal signal g4->signal Strong Fluorescence coralyne2 This compound dsdna dsDNA coralyne2->dsdna Low Affinity rna ssRNA coralyne2->rna Low Affinity background background dsdna->background Weak Fluorescence rna->background Weak Fluorescence

References

Technical Support Center: Preventing Coralyne Aggregation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Coralyne. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to this compound aggregation in aqueous solutions.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aggregation a concern?

A1: this compound is a synthetic protoberberine alkaloid with known antileukemic and anticancer properties.[1][2] Its planar, aromatic structure gives it a high tendency to self-associate and form aggregates in aqueous solutions, especially at higher concentrations and ionic strengths.[3] This aggregation can be a significant issue in experimental settings and for therapeutic applications as it can lead to:

  • Reduced bioavailability and therapeutic efficacy.

  • Inaccurate and irreproducible results in in vitro and in vivo assays.

  • Precipitation of the compound out of solution.

Q2: What are the main factors that promote this compound aggregation?

A2: Several factors can influence the aggregation of this compound in aqueous solutions:

  • Concentration: Higher concentrations of this compound increase the likelihood of intermolecular interactions and aggregation.

  • Ionic Strength: Increased ionic strength of the solution, often due to high salt concentrations, promotes the aggregation of this compound.[3]

  • pH: The pH of the aqueous solution can affect the solubility and aggregation state of this compound. While specific data is limited, this compound's stability is known to be pH-dependent.[2]

  • Aqueous Environment: The hydrophobic nature of the this compound molecule drives it to aggregate in polar aqueous environments to minimize contact with water molecules.[1]

Q3: What are the common methods to prevent or reduce this compound aggregation?

A3: Several strategies can be employed to mitigate this compound aggregation:

  • Use of Organic Co-solvents: Adding organic solvents like ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) to the aqueous solution can significantly reduce aggregation.[3] For instance, a 30% ethanol solution has been used to overcome aggregation in DNA-binding studies.[3]

  • pH Adjustment: Modifying the pH of the solution can alter the charge and solubility of this compound, thereby affecting its aggregation. It has been noted that appreciable amounts of the ring-opened form of this compound do not exist in dilute solutions with pH values below 10, suggesting better stability of the active form at physiological and lower pH.[2]

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound within their central cavity, forming inclusion complexes. This encapsulation can increase the solubility and stability of the guest molecule in aqueous solutions, thereby preventing aggregation.

  • Working at Lower Concentrations: Whenever experimentally feasible, using lower concentrations of this compound can help to minimize aggregation.

Q4: How can I detect and monitor this compound aggregation in my experiments?

A4: Several analytical techniques can be used to monitor this compound aggregation:

  • UV-Visible (UV-Vis) Spectroscopy: Aggregation of this compound can be observed by changes in its UV-Vis absorption spectrum. Typically, aggregation leads to a broadening of the absorption bands and a decrease in the molar absorptivity (hypochromism).

  • Fluorescence Spectroscopy: this compound is a fluorescent molecule. Its fluorescence can be quenched or the emission spectrum can shift upon aggregation.

  • Dynamic Light Scattering (DLS): DLS is a technique that can measure the size distribution of particles in a solution, allowing for the direct detection and quantification of aggregates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the monomeric and aggregated states of this compound in solution.

II. Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitate forms when preparing this compound stock solution in buffer. This compound concentration is above its solubility limit in the chosen buffer. The ionic strength of the buffer is too high.Prepare the stock solution in an organic solvent like DMSO or ethanol first, and then dilute it into the aqueous buffer to the desired final concentration. Use a buffer with a lower ionic strength if possible.
Inconsistent results in bioassays. Aggregation of this compound is leading to variable effective concentrations.Add a co-solvent like ethanol (e.g., up to 30%) to your assay buffer to prevent aggregation.[3] Alternatively, consider formulating this compound with a suitable cyclodextrin (B1172386).
Absorbance readings are not linear with concentration. This compound is aggregating at higher concentrations, violating the Beer-Lambert law.Prepare a new calibration curve using a solvent system that prevents aggregation (e.g., ethanol-water mixture). If you must work in an aggregation-prone buffer, work within a concentration range where linearity is observed.
Fluorescence signal is unstable or unexpectedly low. Aggregation-induced fluorescence quenching.Use a solvent system that minimizes aggregation. You can also monitor the fluorescence at an emission wavelength specific to the monomeric form of this compound if the aggregated form has a different emission spectrum.

III. Quantitative Data on Preventing this compound Aggregation

The following tables summarize the available quantitative data on factors influencing this compound aggregation. Note: Comprehensive quantitative data on the prevention of this compound aggregation is limited in the publicly available literature. The following represents a summary of observed trends and available data points.

Table 1: Effect of Ethanol Concentration on this compound Aggregation
Ethanol Concentration (% v/v)ObservationReference
0 (in aqueous buffer)Prone to aggregation, especially at higher concentrations and ionic strengths.[1][3]
30Used to overcome the effect of aggregation in DNA-binding studies.[3]
100 (in ethanol or DMSO)Exists in monomeric form.[1]
Table 2: Effect of pH on this compound Stability
pH RangeObservationReference
< 10Appreciable amounts of the ring-opened, less stable form of this compound do not exist in dilute solutions.[2]
> 12The photochemical reaction of this compound in water can be reversed by increasing the pH to values greater than 12.[2]

Further research is needed to establish a more detailed quantitative relationship between pH and this compound aggregation.

Table 3: Effect of Cyclodextrins on Aggregation (General Principle)
Cyclodextrin TypeEffect on Hydrophobic MoleculesExpected Effect on this compound
β-cyclodextrin and its derivatives (e.g., HP-β-CD)Forms inclusion complexes, increasing solubility and preventing aggregation.Expected to form inclusion complexes with this compound, thereby reducing its aggregation in aqueous solutions.

IV. Experimental Protocols

Protocol 1: Monitoring this compound Aggregation using UV-Vis Spectroscopy

This protocol provides a general method for monitoring the aggregation of this compound by observing changes in its absorbance spectrum.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO or ethanol)

  • Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • UV-transparent cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a series of this compound solutions:

    • Prepare a range of this compound concentrations in the aqueous buffer by diluting the stock solution. A typical concentration range to observe aggregation might be from 1 µM to 50 µM.

    • Prepare a control sample of this compound at a similar concentration in a non-aggregating solvent (e.g., 100% ethanol) to observe the spectrum of the monomer.

  • Acquire UV-Vis Spectra:

    • Set the spectrophotometer to scan a wavelength range that covers the absorption maxima of this compound (e.g., 300 nm to 500 nm).

    • Use the aqueous buffer as a blank.

    • Record the absorbance spectrum for each concentration of this compound in the aqueous buffer.

    • Record the absorbance spectrum of the control sample in the non-aggregating solvent.

  • Data Analysis:

    • Compare the spectra of this compound in the aqueous buffer to the spectrum of the monomeric form in the control solvent.

    • Look for the following signs of aggregation in the aqueous solutions:

      • A decrease in the peak absorbance (hypochromism).

      • A broadening of the absorption peaks.

      • A shift in the wavelength of maximum absorbance (λmax).

    • Plot the absorbance at λmax against the concentration of this compound. A deviation from linearity in this plot is indicative of aggregation.

Protocol 2: Characterizing this compound-Cyclodextrin Inclusion Complexes

This protocol outlines a method to investigate the formation of an inclusion complex between this compound and a cyclodextrin (e.g., β-cyclodextrin or HP-β-cyclodextrin) using fluorescence spectroscopy.

Materials:

  • This compound stock solution (e.g., 100 µM in water or a suitable buffer)

  • Cyclodextrin (e.g., β-cyclodextrin or HP-β-cyclodextrin) stock solution (e.g., 10 mM in the same buffer)

  • Aqueous buffer

  • Fluorometer and fluorescence cuvettes

Procedure:

  • Prepare Samples for Titration:

    • Prepare a solution of this compound at a fixed concentration in the aqueous buffer (e.g., 1 µM).

    • Prepare a series of solutions containing the same fixed concentration of this compound and increasing concentrations of the cyclodextrin. The cyclodextrin concentration range will depend on the binding affinity and may need to be optimized (e.g., 0 to 5 mM).

  • Acquire Fluorescence Spectra:

    • Set the excitation wavelength of the fluorometer to the absorption maximum of this compound (around 420 nm).

    • Record the fluorescence emission spectrum for each sample (e.g., from 430 nm to 600 nm).

  • Data Analysis:

    • Observe the changes in the fluorescence intensity of this compound as a function of the cyclodextrin concentration. Encapsulation of this compound within the hydrophobic cavity of the cyclodextrin is expected to alter its fluorescence properties, often leading to an enhancement of the fluorescence signal.

    • Plot the change in fluorescence intensity (ΔF = F - F₀, where F is the fluorescence in the presence of cyclodextrin and F₀ is the fluorescence in its absence) against the cyclodextrin concentration.

    • The binding constant (K) for the inclusion complex can be determined by fitting the titration data to a suitable binding model, such as the Benesi-Hildebrand equation.

V. Signaling Pathway and Workflow Diagrams

This compound-Induced Apoptotic Signaling Pathways

The following diagrams illustrate the signaling pathways activated by this compound in cancer cells, leading to apoptosis.

Coralyne_ATR_p38_MAPK_BAX_Pathway This compound This compound + UVA ATR ATR This compound->ATR p38_MAPK p38 MAPK ATR->p38_MAPK BAX BAX p38_MAPK->BAX Mitochondrial_Dysfunction Mitochondrial Dysfunction BAX->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis

Caption: ATR-p38 MAPK-BAX pathway activated by this compound.

Coralyne_JAK2_STAT1_BAX_Pathway This compound This compound + UVA JAK2 JAK2 This compound->JAK2 STAT1 STAT1 JAK2->STAT1 BAX BAX STAT1->BAX Mitochondrial_Dysfunction Mitochondrial Dysfunction BAX->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis

Caption: JAK2-STAT1-BAX pathway activated by this compound.

Coralyne_Chk2_Apoptosis_Pathway This compound This compound + UVA DNA_Damage DNA Damage This compound->DNA_Damage Chk2 Chk2 Activation DNA_Damage->Chk2 S_Phase_Arrest S-Phase Arrest Chk2->S_Phase_Arrest Caspase9 Caspase-9 Activation S_Phase_Arrest->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis p53-Independent Apoptosis Caspase3->Apoptosis

Caption: Chk2-dependent apoptosis pathway induced by this compound.

Experimental Workflow for Studying this compound Aggregation

The following diagram outlines a general workflow for investigating this compound aggregation.

Coralyne_Aggregation_Workflow cluster_prep Sample Preparation cluster_analysis Aggregation Analysis cluster_data Data Interpretation Stock Prepare this compound Stock Solution (e.g., in DMSO) Dilute Dilute Stock into Aqueous Buffer at Varying Conditions (Concentration, pH, Additives) Stock->Dilute UV_Vis UV-Vis Spectroscopy (Monitor Absorbance Changes) Dilute->UV_Vis Fluorescence Fluorescence Spectroscopy (Monitor Emission Changes) Dilute->Fluorescence DLS Dynamic Light Scattering (Measure Particle Size) Dilute->DLS Analyze Analyze Spectral Shifts, Intensity Changes, and Particle Size Distribution UV_Vis->Analyze Fluorescence->Analyze DLS->Analyze Conclusion Determine Aggregation State and Effect of Conditions Analyze->Conclusion

Caption: Workflow for investigating this compound aggregation.

References

reducing background fluorescence in Coralyne imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Coralyne imaging. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this compound-based fluorescence imaging experiments, with a particular focus on reducing background fluorescence to enhance image quality and data accuracy.

Troubleshooting Guides

This section provides answers to specific issues you may encounter during your this compound imaging experiments.

Question: I am observing high background fluorescence in my this compound-stained samples. What are the potential causes and how can I reduce it?

Answer:

High background fluorescence is a common issue in fluorescence microscopy and can originate from several sources. Here's a breakdown of potential causes and solutions specifically tailored for this compound imaging:

1. Excess or Unbound this compound:

  • Cause: The concentration of this compound used for staining may be too high, leading to excess unbound molecules in the sample that contribute to a diffuse background signal.

  • Solution:

    • Titrate this compound Concentration: Perform a concentration titration to determine the optimal this compound concentration that provides a strong signal from the target structure (e.g., nucleus) with minimal background. Start with a low concentration and gradually increase it.

    • Thorough Washing: After staining, wash the cells or tissue sections extensively with an appropriate buffer (e.g., Phosphate-Buffered Saline - PBS) to remove unbound this compound. Increase the number and duration of wash steps if high background persists.[1]

2. Non-Specific Binding:

  • Cause: this compound, like many fluorescent dyes, can bind non-specifically to cellular components other than its primary target (DNA). This can be due to electrostatic or hydrophobic interactions.

  • Solution:

    • Blocking: Before staining, incubate your samples with a blocking solution to saturate non-specific binding sites. Common blocking agents include Bovine Serum Albumin (BSA) or serum from the same species as the secondary antibody (if applicable).

    • Optimize Buffer Composition: The composition of your staining and washing buffers can influence non-specific binding. Adding a non-ionic detergent like Tween-20 (0.05-0.1%) to the wash buffer can help reduce non-specific interactions. Increasing the salt concentration (e.g., up to 500 mM NaCl) in the wash buffer can also disrupt electrostatic interactions.[2]

3. Autofluorescence:

  • Cause: Many biological samples, including cells and tissues, exhibit natural fluorescence, known as autofluorescence. This intrinsic fluorescence can interfere with the signal from your fluorescent probe, especially in the green and yellow regions of the spectrum where this compound emits.[1]

  • Solution:

    • Use Autofluorescence Quenching Reagents: Several commercial and "home-brew" reagents can reduce autofluorescence. For example, Sudan Black B has been shown to be effective in reducing lipofuscin-like autofluorescence.[3]

    • Spectral Unmixing: If your imaging system has spectral imaging capabilities, you can use spectral unmixing algorithms to separate the this compound signal from the autofluorescence spectrum.

    • Photobleaching: Before staining, you can intentionally photobleach the autofluorescence by exposing the sample to the excitation light. However, this should be done carefully to avoid damaging the sample.

4. Imaging Medium and Vessel:

  • Cause: The medium used for live-cell imaging or the mounting medium for fixed samples can be a source of background fluorescence. Similarly, plastic-bottom dishes or slides can exhibit significant fluorescence.

  • Solution:

    • Use Phenol (B47542) Red-Free Medium: For live-cell imaging, use a phenol red-free culture medium, as phenol red is fluorescent.

    • Choose Low-Fluorescence Mounting Media: For fixed samples, select a mounting medium with low intrinsic fluorescence.[4][5][6][7]

    • Use Glass-Bottom Dishes/Slides: Whenever possible, use imaging vessels with glass bottoms (e.g., glass-bottom dishes or coverslips) as they have significantly lower autofluorescence compared to plastic.[8]

Here is a troubleshooting workflow to guide you through the process of reducing background fluorescence:

G start High Background Fluorescence Observed check_unbound Check for Excess/Unbound this compound start->check_unbound optimize_conc Titrate this compound Concentration check_unbound->optimize_conc Yes check_nonspecific Check for Non-Specific Binding check_unbound->check_nonspecific No increase_wash Increase Washing Steps optimize_conc->increase_wash increase_wash->check_nonspecific use_blocking Use Blocking Agents (e.g., BSA) check_nonspecific->use_blocking Yes check_autofluorescence Check for Autofluorescence check_nonspecific->check_autofluorescence No optimize_buffer Optimize Buffer (Tween-20, Salt) use_blocking->optimize_buffer optimize_buffer->check_autofluorescence use_quencher Use Autofluorescence Quencher check_autofluorescence->use_quencher Yes check_media Check Imaging Medium/Vessel check_autofluorescence->check_media No spectral_unmixing Perform Spectral Unmixing use_quencher->spectral_unmixing spectral_unmixing->check_media use_phenol_free Use Phenol Red-Free Medium check_media->use_phenol_free Yes end Background Reduced check_media->end No use_glass_bottom Use Glass-Bottom Dish/Slide use_phenol_free->use_glass_bottom use_glass_bottom->end G cluster_cell Cell coralyne_outside Free this compound dna Nuclear DNA coralyne_outside->dna Specific Binding (Intercalation) other_components Other Cellular Components coralyne_outside->other_components Non-Specific Binding dna->coralyne_outside Fluorescence Quenching

References

Technical Support Center: Optimizing Signal-to-Noise Ratio with Coralyne Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio in experiments utilizing Coralyne probes.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound probes, offering step-by-step solutions to enhance your results.

Issue 1: High Background Fluorescence

A common challenge in fluorescence assays is a high background signal, which can mask the specific signal from the this compound probe.

Q: My assay is showing high background fluorescence. What are the potential causes and how can I resolve this?

A: High background fluorescence can originate from several sources. A systematic approach is the best way to identify and address the issue.

Troubleshooting Steps:

  • Assess Autofluorescence: Image an unstained sample (your biological sample without the this compound probe) using the same imaging parameters as your experimental samples. This will establish the baseline level of autofluorescence. If the unstained sample exhibits high fluorescence, the issue is likely autofluorescence from endogenous molecules within your sample.[1][2][3]

  • Optimize this compound Concentration: Using too high a concentration of the this compound probe can lead to non-specific binding and increased background.[4][5] Perform a concentration titration to determine the optimal concentration that provides a strong specific signal with minimal background.

  • Improve Washing Steps: Insufficient washing can leave unbound this compound probes in the sample, contributing to high background. Increase the number and duration of wash steps after probe incubation.[4][6] Using a mild detergent, such as Tween-20, in your wash buffer can also help reduce non-specific binding.[5]

  • Implement Blocking Steps: For assays involving tissues or cells, non-specific binding of the probe to cellular components can be a significant source of background.[1][2] Incubate your sample with a blocking agent like Bovine Serum Albumin (BSA) before adding the this compound probe.[2]

  • Check Reagents and Consumables: The media, buffers, and even the plasticware used for imaging can contribute to background fluorescence.[4] Image a sample of your imaging medium alone to check for intrinsic fluorescence. Consider using specialized low-fluorescence media or glass-bottom plates for imaging.[4]

Issue 2: Weak or No Signal

Another frequent problem is a weak or absent signal, making it difficult to detect the target of interest.

Q: I am not observing a strong signal from my this compound probe. What could be the reason, and what steps can I take to improve it?

A: A weak or absent signal can be due to several factors, ranging from experimental setup to the chemical environment of the probe.

Troubleshooting Steps:

  • Verify Probe Integrity and Concentration: Ensure your this compound probe has been stored correctly and has not undergone degradation. Photodegradation can occur with prolonged exposure to light.[7][8][9] Confirm the final concentration of the probe in your assay.

  • Optimize Incubation Time and Temperature: The binding of this compound to its target may be time and temperature-dependent. Optimize the incubation period and temperature to ensure sufficient binding occurs.

  • Check Instrument Settings: Ensure the excitation and emission wavelengths on your fluorescence instrument are correctly set for this compound. The excitation and emission filters should be appropriate to maximize signal collection and minimize bleed-through.[10]

  • Address Fluorescence Quenching: Quenching occurs when the fluorescence of a fluorophore is decreased by its environment.[11][12][13] This can be caused by high probe concentrations (self-quenching) or the presence of quenching agents in your sample or buffer.[11][12] Consider if any components of your buffer could be acting as quenchers.

  • Confirm Target Presence and Accessibility: Verify that the target molecule (e.g., G-quadruplex DNA) is present in your sample at a detectable concentration.[14] Ensure that the probe has access to its target; for intracellular targets, cell permeabilization may be necessary.[5]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the use of this compound probes.

Q1: What is the primary application of this compound probes?

A1: this compound is a fluorescent molecule known to bind with high affinity and selectivity to specific DNA structures, particularly G-quadruplexes.[14] Its fluorescence properties change upon binding, making it a valuable tool for the detection and study of these structures, which are implicated in various biological processes, including cancer.[14][15][16]

Q2: What are the optimal excitation and emission wavelengths for this compound?

A2: The optimal excitation and emission wavelengths for this compound can vary slightly depending on the solvent and its binding state. It is crucial to consult the manufacturer's specifications for the specific this compound derivative you are using. Generally, this compound is excited with blue light.

Q3: How can I minimize photobleaching of my this compound probe?

A3: Photobleaching, or the irreversible degradation of a fluorophore upon exposure to light, can lead to signal loss. To minimize photobleaching:

  • Reduce the intensity and duration of the excitation light.

  • Use an anti-fade mounting medium if you are imaging fixed samples.

  • Acquire images efficiently to minimize exposure time.

  • Store the probe protected from light.[7][8][9]

Q4: Can this compound be used in live-cell imaging?

A4: Yes, this compound and its derivatives have been used for visualizing G-quadruplexes in living cells.[14] However, it is essential to assess the potential cytotoxicity of the probe at the concentration used and to optimize imaging conditions to minimize phototoxicity.

Q5: Are there any known substances that interfere with this compound fluorescence?

A5: Certain molecules can quench the fluorescence of this compound. For instance, upon binding to G-containing triplex DNA, this compound's fluorescence can be markedly quenched due to photoinduced electron transfer with guanine (B1146940) bases.[17] It is important to be aware of the molecular composition of your sample and buffer to avoid potential quenching agents.

Experimental Protocols & Data

Experimental Workflow for G-Quadruplex Detection using this compound

The following diagram outlines a general workflow for detecting G-quadruplex structures using this compound probes.

G cluster_prep Sample Preparation cluster_incubation Probe Incubation cluster_wash Washing cluster_imaging Data Acquisition prep_sample Prepare Biological Sample (e.g., cells, DNA solution) block Blocking Step (optional, for cellular assays) prep_sample->block add_this compound Add this compound Probe block->add_this compound incubate Incubate (optimize time and temperature) add_this compound->incubate wash_steps Wash to Remove Unbound Probe incubate->wash_steps image Fluorescence Imaging wash_steps->image analyze Data Analysis (Signal-to-Noise Ratio) image->analyze

Caption: General experimental workflow for G-quadruplex detection.

Troubleshooting Logic Flow

This diagram illustrates a logical approach to troubleshooting common issues with this compound probe experiments.

G cluster_bg_solutions High Background Solutions cluster_signal_solutions Weak Signal Solutions start Start Experiment issue Problem Encountered? start->issue high_bg High Background? issue->high_bg Yes end Optimized Results issue->end No weak_signal Weak/No Signal? high_bg->weak_signal No check_auto Check Autofluorescence high_bg->check_auto Yes check_probe Verify Probe Integrity weak_signal->check_probe Yes weak_signal->end No opt_conc_bg Optimize Probe Concentration check_auto->opt_conc_bg inc_wash Increase Washing opt_conc_bg->inc_wash add_block Add Blocking Step inc_wash->add_block add_block->end opt_incub Optimize Incubation check_probe->opt_incub check_settings Check Instrument Settings opt_incub->check_settings check_quench Investigate Quenching check_settings->check_quench check_quench->end

Caption: Troubleshooting flowchart for this compound probe experiments.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to optimizing this compound probe experiments, compiled from various fluorescence-based assays.

Table 1: Common Sources of Background Fluorescence and Mitigation Strategies

Source of BackgroundMitigation StrategyKey Parameters to Optimize
AutofluorescenceUse appropriate controls (unstained sample), spectral unmixing, or select probes with red-shifted emission.[1][2]Imaging wavelength, exposure time.
Non-specific Probe BindingOptimize probe concentration, increase number/duration of washes, use blocking agents (e.g., BSA).[2][4][5]Probe concentration, wash buffer composition, blocking time.
Reagent/Consumable FluorescenceUse high-purity, low-fluorescence reagents and glass-bottom imaging plates.[4]Choice of media, buffers, and plates.

Table 2: Factors Affecting Signal Strength and Corresponding Solutions

Factor Affecting SignalPotential SolutionKey Parameters to Optimize
Low Probe ConcentrationIncrease probe concentration (after titration).Final probe concentration in assay.
Inefficient Probe BindingOptimize incubation time and temperature.Incubation duration, temperature.
Fluorescence QuenchingDilute the sample, remove potential quenching agents from the buffer.[11][12]Sample concentration, buffer composition.
PhotobleachingUse anti-fade reagents, minimize light exposure.[7][18]Excitation light intensity and duration.
Incorrect Instrument SettingsUse optimal excitation/emission filters and settings for this compound.[10]Wavelengths, filter sets, detector gain.

References

challenges in the chemical synthesis of Coralyne analogues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of Coralyne analogues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important class of protoberberine alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of this compound analogues?

A1: Researchers often face several key challenges, including:

  • Low reaction yields: This is a frequent issue, particularly when dealing with multi-step syntheses or when certain functional groups are present on the aromatic rings.[1][2]

  • Formation of side products: Undesired isomers and byproducts can complicate the purification process and reduce the overall yield of the target analogue.[1]

  • Difficult purification: this compound analogues can be sensitive to standard purification techniques like silica (B1680970) gel chromatography, leading to degradation of the product.[3]

  • Poor solubility: The planar and aromatic nature of the this compound scaffold can lead to poor solubility in common organic solvents, posing challenges for both reaction setup and purification.

Q2: How do electron-donating or -withdrawing groups on the aromatic rings affect the synthesis?

A2: The electronic nature of substituents can significantly impact the synthesis. Electron-donating groups on the D-ring have been observed to lead to lower isolated yields in some synthetic routes.[1] Conversely, the introduction of electron-withdrawing groups, such as fluorine, can make the isoquinoline (B145761) core susceptible to decomposition, necessitating milder reaction conditions.

Q3: What are some common side products observed during the synthesis of protoberberine alkaloids like this compound?

A3: One common type of side product is the formation of distorted B-ring analogues.[1] Additionally, depending on the specific synthetic route and starting materials, competitive side reactions such as palladium-catalyzed aldoxime rearrangement can occur, leading to the formation of benzamide (B126) side-products.[1]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound analogues.

Problem ID Issue Potential Causes Suggested Solutions
SYN-001 Low to No Yield of the Final this compound Analogue 1. Inefficient coupling reaction.2. Decomposition of starting materials or intermediates.3. Unfavorable electronic effects of substituents.[1]4. Suboptimal reaction conditions (temperature, solvent, catalyst).1. Screen different palladium catalysts and ligands for coupling reactions.2. Use milder bases (e.g., Cs₂CO₃ instead of NaOtBu) to prevent degradation of sensitive ketones.[4]3. For analogues with electron-donating groups on the D-ring, consider alternative cyclization strategies.4. Perform small-scale optimizations of reaction time, temperature, and solvent.
SYN-002 Formation of Multiple Products/Isomers 1. Lack of regioselectivity in substitution reactions.2. Competing reaction pathways.3. Isomerization during workup or purification.1. Employ directing groups to control the position of substitution.2. Modify the synthetic route to avoid intermediates prone to side reactions.3. Use milder workup and purification conditions (e.g., avoid strong acids/bases, use neutral alumina (B75360) instead of silica gel).
PUR-001 Product Degradation During Purification 1. Sensitivity of the protoberberine core to silica gel.[3]2. Exposure to light, leading to photodegradation.[3]3. High temperatures during solvent evaporation.1. Utilize alternative purification methods such as centrifugal partition chromatography or preparative HPLC with a suitable stationary phase (e.g., C18).[5]2. Protect the reaction mixture and purified product from light by using amber glassware.[3]3. Concentrate solutions at low temperatures using a rotary evaporator.
PUR-002 Difficulty in Removing Impurities 1. Similar polarity of the desired product and impurities.2. Co-elution during chromatography.1. Employ orthogonal purification techniques (e.g., crystallization followed by chromatography).2. For HPLC, optimize the mobile phase composition and gradient to improve separation.[3][6] Consider using ion-pair reagents for charged analogues.

Quantitative Data Summary

The following table summarizes reported yields for key steps in the synthesis of protoberberine alkaloids, providing a benchmark for your experiments.

Reaction Step Starting Materials Product Catalyst/Reagents Yield (%) Reference
Palladium-Catalyzed α-ArylationAryl bromide and ketoneCoupled ketone[(Amphos)₂PdCl₂], Cs₂CO₃84[4]
One-pot Aromatization/CyclizationCoupled ketonePalmatineNH₄Cl, EtOH/H₂O, heat88
N-Deprotection/Anionic Aza-6π-ElectrocyclizationIsoquinoloneProtoberberine derivativeNaH, DMF then KOt-Bu20-84[1]
Rh-Catalyzed C-H Activation/AnnulationSubstituted benzaldehyde (B42025) and alkyne-amine13-substituted protoberberine[RhCp*(CH₃CN)₃][SbF₆]₂, Cu(BF₄)₂·6H₂O, O₂65-75[7]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Enolate Arylation

This protocol is adapted from a concise synthesis of berberine (B55584) and can be applied to various this compound analogues.[4]

  • Reaction Setup: To a sealed vial, add the aryl bromide (1.0 equiv), the ketone coupling partner (2.0 equiv), cesium carbonate (Cs₂CO₃, 2.0 equiv), and [(Amphos)₂PdCl₂] (5 mol %).

  • Solvent Addition: Add anhydrous THF to the vial.

  • Reaction Conditions: Seal the vial and heat the reaction mixture to 90 °C with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel or an alternative stationary phase if the product is sensitive.

Protocol 2: Sequential N-Deprotection and Anionic Aza-6π-Electrocyclization

This protocol is useful for the final cyclization to form the protoberberine core.[8]

  • N-Deprotection: In a 1-dram vial, dissolve the isoquinolone starting material (1 equiv) and sodium hydride (NaH, 3 equiv) in anhydrous DMF (0.1–0.2 M). Seal the vessel and heat the mixture at 130 °C for 3 hours.

  • Intermediate Workup: After cooling, concentrate the reaction mixture in vacuo.

  • Electrocyclization: Resuspend the crude N-deprotected isoquinoline in a solution of potassium tert-butoxide (KOt-Bu, 2.5 equiv, prepared as a 0.1 M DMF solution). Heat the mixture at 130 °C for 20 hours.

  • Final Workup: Cool the reaction mixture, quench with deionized water, and extract with ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by silica gel chromatography.[8]

Signaling Pathways and Mechanisms of Action

This compound and its analogues primarily exert their biological effects through interaction with DNA and inhibition of key cellular enzymes.

Topoisomerase I Inhibition Pathway

This compound acts as a topoisomerase I inhibitor. It stabilizes the covalent complex between topoisomerase I and DNA, which leads to DNA strand breaks and ultimately triggers apoptosis.

Topoisomerase_Inhibition cluster_0 Cellular Processes cluster_1 Drug Action DNA_Replication DNA Replication & Transcription Topoisomerase_I Topoisomerase I DNA_Replication->Topoisomerase_I relieves torsional stress Cleavage_Complex Topoisomerase I- DNA Cleavage Complex Topoisomerase_I->Cleavage_Complex forms Coralyne_Analogue This compound Analogue Coralyne_Analogue->Cleavage_Complex stabilizes DNA_Damage DNA Strand Breaks Cleavage_Complex->DNA_Damage leads to Apoptosis Apoptosis DNA_Damage->Apoptosis triggers

Caption: this compound analogue-mediated inhibition of Topoisomerase I.

Apoptosis Induction Pathway

Upon DNA damage, several signaling cascades are activated, leading to programmed cell death (apoptosis). In some contexts, this compound, particularly in combination with UVA light (CUVA), has been shown to induce apoptosis through pathways involving ATR-p38 MAPK and JAK2-STAT1, which converge on the activation of BAX.

Apoptosis_Pathway cluster_0 Signaling Cascades cluster_1 Apoptotic Execution Coralyne_UVA This compound + UVA (CUVA) ATR ATR Coralyne_UVA->ATR JAK2 JAK2 Coralyne_UVA->JAK2 p38_MAPK p38 MAPK ATR->p38_MAPK BAX_Activation BAX Activation p38_MAPK->BAX_Activation STAT1 STAT1 JAK2->STAT1 STAT1->BAX_Activation Mitochondrial_Dysfunction Mitochondrial Dysfunction BAX_Activation->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Apoptosis induction by this compound and UVA treatment.[2]

References

Technical Support Center: Purification Strategies for Synthetic Coralyne Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the purification of synthetic Coralyne derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification techniques for synthetic this compound derivatives?

A1: The most common and effective purification techniques for synthetic this compound derivatives, which are quaternary isoquinoline (B145761) alkaloids, are preparative High-Performance Liquid Chromatography (HPLC) and recrystallization. Flash column chromatography can also be employed, particularly for less polar derivatives or for the removal of non-polar impurities. Due to the charged nature of the this compound scaffold, specialized chromatographic conditions are often necessary to achieve high purity.

Q2: My this compound derivative shows significant peak tailing during HPLC purification. What could be the cause and how can I fix it?

A2: Peak tailing in HPLC of basic compounds like this compound derivatives is often due to strong interactions between the positively charged analyte and residual free silanol (B1196071) groups on the silica-based stationary phase.[1][2] Here are some troubleshooting steps:

  • Lower the Mobile Phase pH: Operating at a lower pH (e.g., using an acidic modifier like 0.1% trifluoroacetic acid or formic acid) can protonate the silanol groups, reducing their interaction with the cationic this compound derivative.[2]

  • Increase Buffer Concentration: A higher concentration of the buffer in the mobile phase can help to mask the residual silanol groups.[1]

  • Use an End-Capped Column: Employing a column where the residual silanol groups have been chemically deactivated (end-capped) can significantly improve peak shape.[1]

  • Consider a Different Stationary Phase: If tailing persists, consider using a different stationary phase, such as a polymer-based column or a stationary phase designed for the analysis of basic compounds.

Q3: I'm struggling to find a suitable solvent for the recrystallization of my this compound derivative. What should I consider?

A3: Finding the right solvent system is crucial for successful recrystallization. For salt forms of alkaloids like this compound derivatives (e.g., hydrochlorides), polar solvents are generally required. Here are some common strategies:

  • Single Solvent Recrystallization: Use a solvent that dissolves the compound well at high temperatures but poorly at low temperatures. Common solvents to screen include water, ethanol, methanol (B129727), and mixtures thereof.[3][4]

  • Two-Solvent Recrystallization: Use a pair of miscible solvents. One solvent should readily dissolve the this compound derivative at room temperature (e.g., methanol or water), while the other (the anti-solvent, e.g., acetone (B3395972), ethyl acetate, or isopropanol) should not.[3][5] Dissolve the compound in a minimal amount of the "good" solvent and then slowly add the "bad" solvent until turbidity appears. Gentle heating to redissolve, followed by slow cooling, should induce crystallization.

  • Consider the Salt Form: The counter-ion of your this compound derivative will significantly influence its solubility. If you are working with a free base, the solubility will be higher in less polar organic solvents.

Q4: My this compound derivative seems to be degrading on the silica (B1680970) gel flash column. What can I do?

A4: The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive compounds.[6] For charged and potentially pH-sensitive molecules like this compound derivatives, this can be a significant issue. Here are some solutions:

  • Deactivate the Silica Gel: Pre-treat the silica gel with a basic modifier. You can pack the column in a solvent system containing a small amount of triethylamine (B128534) (1-3%) and flush the column with this mixture before loading your sample.[6]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) (basic or neutral) or a C18-functionalized silica (reversed-phase flash chromatography).

  • Minimize Contact Time: A faster flow rate during flash chromatography can reduce the time the compound spends on the stationary phase, potentially minimizing degradation.

Troubleshooting Guides

HPLC Purification
Problem Potential Cause Troubleshooting Steps
Poor Resolution Between Peaks - Inappropriate mobile phase composition.- Gradient is too steep.- Column is overloaded.- Optimize the mobile phase by systematically varying the organic solvent-to-aqueous buffer ratio.- Use a shallower gradient to improve separation.- Reduce the amount of sample injected onto the column.
High Backpressure - Blocked column frit or tubing.- Precipitation of the sample in the mobile phase.- Filter all samples and mobile phases before use.- Reverse-flush the column (if permitted by the manufacturer).- Ensure the sample is fully dissolved in the mobile phase before injection.
No Compound Eluting - Compound is irreversibly adsorbed to the column.- Incorrect mobile phase composition (too weak).- Flush the column with a very strong solvent (e.g., high percentage of organic solvent with an acid modifier).- Increase the percentage of the organic modifier in the mobile phase.
Recrystallization
Problem Potential Cause Troubleshooting Steps
Oiling Out (Compound separates as a liquid) - Solution is too supersaturated.- Cooling rate is too fast.- Impurities are present.- Re-heat the solution and add a small amount of additional solvent.- Allow the solution to cool more slowly.- Try to purify the compound by another method (e.g., flash chromatography) before recrystallization.
No Crystal Formation - Solution is not saturated.- The compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration.- Add an anti-solvent to decrease the solubility.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.
Low Yield of Crystals - Too much solvent was used.- The compound is significantly soluble in the cold solvent.- Concentrate the mother liquor and attempt a second crystallization.- Cool the filtrate to a lower temperature (e.g., in a freezer) to induce further precipitation.

Experimental Protocols

Protocol 1: Preparative HPLC Purification of a this compound Derivative

This protocol is a general starting point and should be optimized for each specific this compound derivative.

  • System Preparation:

    • Column: C18 reversed-phase preparative column (e.g., 10 µm particle size, 250 x 20 mm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in deionized water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

    • Flow Rate: 10-20 mL/min (adjust based on column dimensions and pressure limits).

    • Detection: UV-Vis detector at a wavelength where the this compound derivative has strong absorbance (typically around 280 nm and 420 nm).

  • Sample Preparation:

    • Dissolve the crude synthetic this compound derivative in a minimal amount of Mobile Phase A or a mixture of Mobile Phase A and B that ensures complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Purification Method:

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 15-20 minutes.

    • Inject the prepared sample onto the column.

    • Run a linear gradient to elute the compound. A typical gradient could be from 5% B to 95% B over 30-40 minutes.

    • Monitor the chromatogram and collect fractions corresponding to the main peak of the target this compound derivative.

  • Post-Purification:

    • Analyze the collected fractions by analytical HPLC to determine their purity.

    • Combine the pure fractions and remove the organic solvent using a rotary evaporator.

    • Lyophilize the aqueous solution to obtain the purified this compound derivative as a solid.

Protocol 2: Recrystallization of a this compound Derivative (Hydrochloride Salt)

This protocol is based on methods used for the purification of berberine (B55584) hydrochloride and can be adapted for this compound derivatives.

  • Solvent Selection:

    • Perform small-scale solubility tests to identify a suitable solvent or solvent pair. For this compound hydrochloride, water, ethanol, methanol, or mixtures of these with an anti-solvent like acetone or isopropanol (B130326) are good starting points.

  • Dissolution:

    • Place the crude this compound derivative in an Erlenmeyer flask.

    • Add a minimal amount of the chosen "good" solvent (e.g., water or ethanol).

    • Heat the mixture on a hot plate with stirring until the solid dissolves completely. If using a two-solvent system, dissolve the solid in the "good" solvent first.

  • Decolorization (Optional):

    • If the solution is highly colored with impurities, allow it to cool slightly and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal or insoluble impurities are present):

    • Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization:

    • If using a two-solvent system, add the "bad" solvent dropwise to the hot solution until a faint cloudiness persists. Then add a few drops of the "good" solvent to redissolve the precipitate.

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Data Presentation

Table 1: Comparison of Purification Methods for Protoberberine Alkaloids (as a proxy for this compound Derivatives)

Purification MethodPurity Achieved (%)Yield (%)ThroughputKey Considerations
Preparative HPLC >98%50-80%Low to MediumHigh resolution, suitable for complex mixtures. Requires method development.
Recrystallization 95-99%30-70%HighCost-effective and scalable. Highly dependent on finding a suitable solvent system.
Flash Chromatography 80-95%60-90%HighGood for initial cleanup and removal of non-polar impurities. May not be suitable for separating closely related derivatives.
Counter-Current Chromatography >93%HighMediumExcellent for separating compounds with similar polarities. Requires specialized equipment.[2]

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_final Final Product crude_product Crude Synthetic This compound Derivative flash_chrom Flash Chromatography (Optional Initial Cleanup) crude_product->flash_chrom High Impurity Load prep_hplc Preparative HPLC crude_product->prep_hplc Complex Mixture recrystallization Recrystallization crude_product->recrystallization High Initial Purity flash_chrom->prep_hplc flash_chrom->recrystallization analytical_hplc Analytical HPLC prep_hplc->analytical_hplc recrystallization->analytical_hplc nmr NMR Spectroscopy analytical_hplc->nmr ms Mass Spectrometry analytical_hplc->ms pure_product Pure this compound Derivative (>95%) nmr->pure_product ms->pure_product

Caption: General purification workflow for synthetic this compound derivatives.

hplc_troubleshooting start Peak Tailing Observed in HPLC cause1 Strong Interaction with Residual Silanols start->cause1 solution1 Lower Mobile Phase pH (e.g., 0.1% TFA) cause1->solution1 solution2 Increase Buffer Concentration cause1->solution2 solution3 Use End-Capped Column cause1->solution3 solution4 Change Stationary Phase cause1->solution4

Caption: Troubleshooting guide for HPLC peak tailing.

References

Technical Support Center: Overcoming Solubility Challenges of Coralyne in Biological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the solubility issues of Coralyne in common biological buffers. This compound, a potent protoberberine alkaloid with recognized antineoplastic properties, presents significant solubility challenges in aqueous solutions due to its planar and hydrophobic structure, which can impact experimental reproducibility and the accuracy of in vitro and in vivo studies. This guide offers practical solutions and detailed protocols to help researchers overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound solution appear cloudy or precipitated in my biological buffer?

A1: this compound has a strong tendency to aggregate and precipitate in aqueous solutions, especially at neutral pH. This is due to its hydrophobic and planar molecular structure, which favors intermolecular stacking. The composition of your biological buffer, particularly the presence of certain ions like phosphate, can also influence Coraly in's solubility and promote aggregation.

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing high-concentration stock solutions of this compound. This compound exists in its monomeric form in 100% DMSO. It is crucial to prepare a concentrated stock solution in DMSO that can be further diluted into your aqueous biological buffer, ensuring the final DMSO concentration remains low (ideally below 0.5%) to avoid solvent-induced cytotoxicity in cell-based assays.

Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. What can I do?

A3: This is a common issue known as "antisolvent precipitation." To mitigate this, you can try the following:

  • Stepwise Dilution: Instead of a single large dilution, add the DMSO stock to the aqueous buffer in a stepwise manner while vortexing or stirring vigorously. This gradual change in solvent polarity can help keep Coraly in solution.

  • Pre-warming the Buffer: Gently warming the biological buffer before adding the this compound stock can sometimes improve solubility. However, be cautious about the temperature sensitivity of your buffer components and this compound itself.

  • Using Co-solvents: Incorporating a small percentage of a water-miscible organic co-solvent, such as ethanol, into your final buffer solution can help maintain this compound's solubility. It is essential to determine the tolerance of your experimental system to the chosen co-solvent.

Q4: Can I adjust the pH of my buffer to improve this compound solubility?

A4: Yes, this compound's solubility is pH-dependent. Its stability is reportedly greater in alkaline conditions (pH > 12). However, such high pH is generally not compatible with biological experiments. For most cell culture and biochemical assays, maintaining the pH within the physiological range (typically 7.2-7.4) is critical. While minor pH adjustments within this range might have a small effect, drastic changes are not advisable.

Q5: Are there any solubilizing agents I can use to enhance this compound's solubility in my buffer?

A5: Yes, several solubilizing agents can be employed:

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound within their central cavity, forming inclusion complexes with increased aqueous solubility. 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good solubility and low toxicity.

  • Surfactants: Non-ionic surfactants at concentrations above their critical micelle concentration (CMC) can form micelles that encapsulate this compound, increasing its apparent solubility. However, care must be taken as surfactants can interfere with biological membranes and assay components.

Q6: How does the choice of this compound salt form affect its solubility?

A6: The salt form can influence solubility. For instance, the sulfoacetate salt of this compound has been reported to be more soluble than the chloride salt in the presence of sodium hydroxide. When purchasing this compound, it is important to consider the supplied salt form and any available solubility data from the manufacturer.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Cloudy or Precipitated Solution - this compound aggregation in aqueous buffer. - High final concentration of this compound. - Antisolvent precipitation upon dilution from DMSO stock.- Prepare a fresh solution at a lower concentration. - Use a solubilizing agent like HP-β-CD. - Employ a stepwise dilution method with vigorous mixing.
Inconsistent Assay Results - Variable amounts of soluble, active this compound. - Cytotoxicity from high DMSO or co-solvent concentration.- Ensure complete dissolution of this compound before each experiment. - Perform a vehicle control to assess the effect of the solvent/solubilizer alone. - Titrate the concentration of DMSO or co-solvent to the lowest effective level.
Loss of Compound Activity Over Time - Photochemical degradation of this compound. - Instability in the chosen buffer.- Protect this compound solutions from light by using amber vials and minimizing light exposure during experiments. - Prepare fresh solutions for each experiment.

Quantitative Data Summary

While specific quantitative solubility data for this compound in common biological buffers is not extensively available in the literature, the following table provides a general overview of the expected solubility behavior and the impact of different solubilizing agents based on the properties of this compound and similar poorly soluble compounds.

Buffer / AdditiveExpected this compound SolubilityNotes
Phosphate-Buffered Saline (PBS), pH 7.4 Very LowProne to aggregation.
Tris-Buffered Saline (TBS), pH 7.4 Very LowSimilar to PBS, aggregation is likely.
DMSO HighThis compound exists as a monomer. Used for stock solutions.
Ethanol Moderate to HighCan be used as a co-solvent to improve solubility in aqueous buffers.
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) IncreasedForms inclusion complexes, enhancing aqueous solubility.
This compound Sulfoacetate Higher than Chloride salt in alkaline conditionsThe choice of salt can impact solubility.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Materials: this compound salt, high-purity DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to minimize freeze-thaw cycles and light exposure.

    • Store the stock solutions at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of this compound Working Solution for Cell Culture Assays

  • Materials: this compound DMSO stock solution, sterile biological buffer or cell culture medium.

  • Procedure:

    • Thaw the this compound DMSO stock solution at room temperature.

    • Warm the biological buffer or cell culture medium to 37°C.

    • Perform a serial dilution of the DMSO stock solution in the pre-warmed buffer/medium to achieve the final desired concentration.

    • During dilution, add the this compound stock solution dropwise to the buffer/medium while continuously vortexing or gently swirling to prevent precipitation.

    • Ensure the final concentration of DMSO in the working solution is non-toxic to the cells (typically ≤ 0.5%).

    • Use the freshly prepared working solution immediately for your experiment.

Protocol 3: Enhancing this compound Solubility with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Materials: this compound, HP-β-CD, sterile biological buffer.

  • Procedure:

    • Prepare a stock solution of HP-β-CD in the desired biological buffer (e.g., 100 mM).

    • Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1.

    • To prepare the final working solution, first add the required volume of the HP-β-CD stock solution to your biological buffer.

    • Then, slowly add the this compound DMSO stock to the HP-β-CD-containing buffer while vortexing. The cyclodextrin (B1172386) will help to sequester the this compound molecules as they are introduced into the aqueous environment.

    • Allow the solution to equilibrate for a few minutes before use.

Mandatory Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Biological Assay stock_prep Weigh this compound Powder add_dmso Dissolve in 100% DMSO stock_prep->add_dmso stock_sol High Concentration Stock Solution add_dmso->stock_sol working_prep Dilute Stock in Biological Buffer stock_sol->working_prep Step 1 add_aid Optional: Add Solubilizing Aid (e.g., HP-β-CD) stock_sol->add_aid Step 1 final_sol Final Working Solution (Low DMSO %) working_prep->final_sol add_aid->working_prep cell_assay Perform in vitro/ in vivo Experiment final_sol->cell_assay Step 2

Workflow for preparing this compound solutions.

coralyne_pathway cluster_atr ATR-p38 MAPK Pathway cluster_jak JAK2-STAT1 Pathway coralyne_uva This compound + UVA atr ATR coralyne_uva->atr jak2 JAK2 coralyne_uva->jak2 p38 p38 MAPK atr->p38 bax BAX p38->bax stat1 STAT1 jak2->stat1 stat1->bax apoptosis Apoptosis bax->apoptosis

This compound-induced photosensitization signaling pathways.

Technical Support Center: Addressing Coralyne Interference with Cellular Autofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to Coralyne's fluorescence and its interference with cellular autofluorescence in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it fluorescent?

This compound is a synthetic protoberberine alkaloid known for its anti-cancer properties. It functions as a topoisomerase I inhibitor and can intercalate with DNA.[1] Its planar, aromatic structure allows it to absorb light at specific wavelengths and re-emit it at longer wavelengths, a phenomenon known as fluorescence. When excited with UV-A light, this compound's anti-cancer effects can be significantly enhanced through photosensitization.[2]

Q2: What is cellular autofluorescence and what causes it?

Cellular autofluorescence is the natural fluorescence emitted by various molecules within cells and tissues when they are excited by light. This intrinsic fluorescence can be a significant source of background noise in fluorescence microscopy experiments, potentially masking the signal from your fluorescent probe of interest.

Common sources of cellular autofluorescence include:

  • Metabolic cofactors: NADH and FAD are key players in cellular metabolism and are inherently fluorescent.

  • Structural proteins: Collagen and elastin, major components of the extracellular matrix, exhibit strong autofluorescence, particularly in the blue-green region of the spectrum.

  • Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate in aging cells and are highly fluorescent across a broad spectral range.

  • Fixatives: Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce fluorescence.[3]

Q3: How does this compound's fluorescence interfere with the detection of other fluorophores?

This compound's fluorescence emission spectrum can overlap with the emission spectra of other fluorescent dyes or proteins used in an experiment, particularly those in the green to orange range. This spectral overlap can make it difficult to distinguish the specific signal from your intended fluorophore from the fluorescence of this compound, leading to false-positive signals or inaccurate quantification.

Troubleshooting Guides

Problem 1: High background fluorescence in my this compound-treated cells.

Isolating the Issue:

First, determine if the high background is due to this compound itself or cellular autofluorescence.

  • Control 1: Unlabeled, untreated cells. Image these cells using the same settings you use for your experiment. The signal you observe is the baseline cellular autofluorescence.

  • Control 2: Unlabeled, this compound-treated cells. This will show you the contribution of this compound's fluorescence at your experimental concentration.

If the signal is significantly higher in the this compound-treated cells compared to the untreated cells, then this compound's fluorescence is a major contributor to the background. If the background is high in both, cellular autofluorescence is also a significant factor.

Solutions:

  • Spectral Separation: Choose fluorescent labels for your targets of interest that have emission spectra distinct from this compound. Far-red and near-infrared dyes are often good choices as autofluorescence is typically lower in this region of the spectrum.

  • Computational Correction: Employ advanced imaging techniques like spectral unmixing or fluorescence lifetime imaging (FLIM) to computationally separate the signals.

Problem 2: I cannot distinguish the signal of my green fluorescent protein (GFP) from this compound's fluorescence.

Isolating the Issue:

The emission spectrum of this compound significantly overlaps with that of GFP. This makes simple spectral separation with filters challenging.

Solutions:

  • Advanced Imaging Techniques: This is a prime scenario for using spectral unmixing or FLIM.

    • Spectral Unmixing: This technique collects the entire emission spectrum at each pixel and uses reference spectra for GFP, this compound, and autofluorescence to mathematically separate their individual contributions.

    • Fluorescence Lifetime Imaging (FLIM): This method measures the time it takes for a fluorophore to emit a photon after excitation. Since GFP, this compound, and endogenous fluorophores will likely have different fluorescence lifetimes, FLIM can be used to create separate images for each component, even if their emission spectra overlap.

Data Presentation

Table 1: Spectral Properties of this compound and Common Autofluorescent Molecules

MoleculeExcitation Max (nm)Emission Max (nm)
This compound ~420~472 (range 450-650)
NADH (free)~340~460
NADH (protein-bound)~340~440
FAD~450~530
Collagen~340~390
Elastin~350~420
LipofuscinBroad (UV-Green)Broad (Green-Red)

Table 2: Fluorescence Lifetimes of this compound and Common Autofluorescent Molecules

MoleculeFluorescence Lifetime (ns)
This compound Data not readily available in searched literature
NADH (free)~0.4
NADH (protein-bound)~2.0 - 3.5
FAD (free)~2.3 - 2.9
FAD (protein-bound)< 0.1
Collagen~5.8 - 6.1
ElastinVariable, can be long
LipofuscinVariable, typically short to intermediate

Experimental Protocols

Protocol 1: Spectral Unmixing to Separate this compound from Cellular Autofluorescence

Objective: To computationally separate the fluorescence signal of this compound from the background autofluorescence in a microscopy image.

Methodology:

  • Acquire Reference Spectra:

    • Autofluorescence Spectrum: Prepare a sample of unlabeled, untreated cells. Using your confocal microscope's spectral detector, acquire a lambda stack (a series of images at different emission wavelengths) of the autofluorescence.

    • This compound Spectrum: Prepare a sample of cells treated with this compound but without any other fluorescent labels. Acquire a lambda stack to get the reference spectrum for this compound.

  • Acquire Experimental Image:

    • Image your fully labeled and this compound-treated sample using the same spectral imaging settings to acquire a lambda stack.

  • Perform Linear Unmixing:

    • In your microscope's analysis software, use the linear unmixing function.

    • Input the reference spectra for autofluorescence and this compound.

    • The software algorithm will then calculate the contribution of each spectrum to every pixel in your experimental image, generating separate images for this compound and autofluorescence.[1][4][5]

Protocol 2: Fluorescence Lifetime Imaging (FLIM) for this compound-Autofluorescence Separation

Objective: To differentiate this compound's fluorescence from cellular autofluorescence based on their distinct fluorescence decay rates.

Methodology:

  • System Setup:

    • Use a confocal microscope equipped with a pulsed laser and time-correlated single photon counting (TCSPC) or frequency-domain FLIM detection.

  • Acquire FLIM Data:

    • Excite your this compound-treated sample at a wavelength appropriate for this compound (e.g., ~420 nm).

    • Collect the fluorescence emission over a range that includes both this compound and autofluorescence signals.

    • The FLIM system will record the arrival times of photons relative to the laser pulse for each pixel, generating a fluorescence decay curve.

  • Data Analysis:

    • Fit the fluorescence decay curve for each pixel to a multi-exponential decay model. The different lifetime components will correspond to the different fluorescent species in your sample (this compound, free NADH, protein-bound NADH, etc.).

    • Generate lifetime-specific images by assigning a color or intensity value to each pixel based on its characteristic lifetime component. This will create separate images for this compound and the various sources of autofluorescence.[2][6][7]

Signaling Pathway and Experimental Workflow Diagrams

Coralyne_Photosensitization_Pathway Coralyne_UVA This compound + UVA ATR ATR Coralyne_UVA->ATR activates JAK2 JAK2 Coralyne_UVA->JAK2 activates p38_MAPK p38 MAPK ATR->p38_MAPK activates BAX BAX p38_MAPK->BAX activates STAT1 STAT1 JAK2->STAT1 phosphorylates STAT1->BAX upregulates expression Mitochondrial_Dysfunction Mitochondrial Dysfunction BAX->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Coralyne_S_Phase_Checkpoint_Pathway This compound This compound (Topoisomerase I Inhibitor) DNA_Damage DNA Damage This compound->DNA_Damage ATM ATM DNA_Damage->ATM activates Chk2 Chk2 ATM->Chk2 phosphorylates (activates) Cdc25A Cdc25A Chk2->Cdc25A phosphorylates (inhibits) S_Phase_Arrest S-Phase Arrest Chk2->S_Phase_Arrest leads to CDK2 CDK2 Cdc25A->CDK2 activates S_Phase_Progression S-Phase Progression CDK2->S_Phase_Progression Spectral_Unmixing_Workflow Sample_Prep Prepare Samples: 1. Untreated (Autofluorescence) 2. This compound only 3. Fully Labeled + this compound Acquire_Ref_Spectra Acquire Reference Spectra (Lambda Stacks) Sample_Prep->Acquire_Ref_Spectra Acquire_Exp_Image Acquire Experimental Image (Lambda Stack) Sample_Prep->Acquire_Exp_Image Linear_Unmixing Perform Linear Unmixing (Software Analysis) Acquire_Ref_Spectra->Linear_Unmixing Input Reference Spectra Acquire_Exp_Image->Linear_Unmixing Input Experimental Data Separated_Images Generate Separated Images: - this compound Channel - Autofluorescence Channel - Other Fluorophore Channels Linear_Unmixing->Separated_Images

References

stability of Coralyne under different experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Coralyne under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the main factors affecting this compound stability in aqueous solutions?

A1: this compound stability in aqueous solutions is primarily influenced by pH and exposure to light.[1]

  • pH: In aqueous solutions with a pH below 10, this compound exists in a facile equilibrium with 6'-acetylpapaverine. However, at pH values of 10 and above, appreciable amounts of 6'-acetylpapaverine are formed, indicating the instability of this compound in alkaline conditions.[1]

  • Light: this compound is susceptible to a photochemical reaction when exposed to visible light.[1] This can lead to what is presumed to be a photohydration reaction. It is crucial to protect this compound solutions from light to prevent this degradation.

Q2: How should I store this compound stock solutions?

A2: To ensure the stability of your this compound stock solutions, it is recommended to:

  • Protect from light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation.

  • Control pH: Maintain the pH of aqueous solutions below 10. For preparing more concentrated and stable solutions, using a sulfoacetate salt in a solvent containing sodium hydroxide (B78521) has been suggested, as it allows for a higher concentration of this compound compared to the chloride salt in dilute sodium hydroxide.[1]

  • Consider the solvent: this compound stability can be influenced by the solvent. While detailed quantitative data is limited, it has been observed that ethanol (B145695) can have a stabilizing effect compared to water.

Q3: What are the known degradation products of this compound?

A3: The primary known degradation products of this compound are:

  • 6'-acetylpapaverine: This is formed through a ring-opening reaction of the coralynium ion in aqueous solutions with a pH of 10 or higher.[1] This reaction is a facile equilibrium.

  • Photohydration product: Exposure to visible light in aqueous solutions leads to a photochemical reaction, which is presumed to be a photohydration. This reaction can be reversed by lyophilization, heating, or increasing the pH to above 12.[1]

Further research is needed to fully characterize all potential degradation products under various stress conditions.

Q4: Is this compound stable at elevated temperatures?

A4: There is limited specific quantitative data available on the thermal stability of this compound itself. However, the photochemical reaction product can be reversed by heating, suggesting some degree of thermal liability.[1] It is recommended to perform thermal stability studies for your specific experimental conditions.

Q5: How stable is this compound in biological media (e.g., cell culture media, plasma)?

Troubleshooting Guides

Problem: I am observing a decrease in the expected activity of my this compound solution over time.

Possible Cause Troubleshooting Steps
Photodegradation Ensure that your this compound solutions are always protected from light. Use amber vials or foil-wrapped tubes for storage and during experiments as much as possible. Minimize exposure to ambient light.
pH-induced degradation Check the pH of your aqueous solution. If it is near or above 10, the this compound may be converting to the less active 6'-acetylpapaverine. Adjust the pH to be well below 10.
Thermal degradation If your experimental protocol involves heating, consider the possibility of thermal degradation. Perform a control experiment to assess the impact of temperature on this compound stability.
Instability in experimental media The components of your specific buffer or medium may be reacting with this compound. Test the stability of this compound in your experimental matrix over the time course of your experiment.

Problem: I am seeing unexpected peaks in my analytical analysis (e.g., HPLC, LC-MS) of a this compound sample.

Possible Cause Troubleshooting Steps
Formation of 6'-acetylpapaverine If your solution has a pH of 10 or higher, you may be observing the peak corresponding to 6'-acetylpapaverine. Confirm by running a standard of this compound if available, or by analyzing the sample at a lower pH.
Photodegradation products If the sample has been exposed to light, the unexpected peaks could be photodegradation products. Analyze a freshly prepared, light-protected sample to see if these peaks are absent.
Interaction with matrix components Components of your sample matrix (e.g., media, cell lysate) may be interfering with the analysis or reacting with this compound. Run a matrix blank to identify potential interferences.

Data Presentation

Table 1: Summary of this compound Stability under Different Conditions

Condition Effect on this compound Primary Degradation Product(s) Mitigation Strategies Reference
pH ≥ 10 (aqueous) Ring-opening of the coralynium ion6'-acetylpapaverineMaintain pH < 10[1]
Visible Light (aqueous) Photochemical reaction (presumed photohydration)Photohydration productProtect from light (amber vials, foil)[1]
Temperature Limited data available. Heating can reverse photohydration.Not fully characterizedConduct thermal stability studies for specific conditions.[1]
Solvents Stability influenced by solvent. Ethanol may be more stabilizing than water.Not fully characterizedChoose appropriate solvents and verify stability.
Biological Media Data not available. Potential for enzymatic or chemical degradation.UnknownPerform stability studies in the specific biological matrix.

Experimental Protocols

General Protocol for Assessing this compound Stability

This protocol provides a general framework for conducting forced degradation studies to evaluate the stability of this compound. It is recommended to adapt this protocol to your specific experimental needs and analytical capabilities.

  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol).

    • Protect the stock solution from light at all times.

  • Stress Conditions:

    • Hydrolytic Stability:

      • Dilute the this compound stock solution in aqueous buffers of different pH values (e.g., pH 4, 7, 9, 10, 12).

      • Incubate the solutions at a controlled temperature (e.g., 40°C, 60°C) for a defined period (e.g., 24, 48, 72 hours).

      • Protect samples from light.

    • Photostability:

      • Expose a solution of this compound (in a photostable container, e.g., quartz cuvette) to a controlled light source (e.g., xenon lamp, UV lamp) according to ICH Q1B guidelines.

      • Include a dark control sample wrapped in foil.

      • Monitor the degradation over time.

    • Thermal Stability:

      • Incubate this compound solutions at various temperatures (e.g., 40°C, 60°C, 80°C) in the dark.

      • Analyze samples at different time points to determine the rate of degradation.

    • Stability in Biological Media:

      • Spike this compound into the desired biological matrix (e.g., cell culture medium, plasma).

      • Incubate at relevant physiological temperatures (e.g., 37°C).

      • Analyze samples at various time points.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the sample.

    • Analyze the concentration of the remaining this compound and the formation of any degradation products using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point.

    • Determine the degradation rate constants and half-life of this compound under each stress condition.

    • Characterize the structure of major degradation products using techniques like LC-MS/MS and NMR.

Mandatory Visualization

Coralyne_Degradation_Pathway This compound This compound (Coralynium Ion) Acetylpapaverine 6'-acetylpapaverine This compound->Acetylpapaverine pH >= 10 (Ring Opening) Photoproduct Photohydration Product This compound->Photoproduct Visible Light (Photohydration) Acetylpapaverine->this compound pH < 10 (Cyclization) Photoproduct->this compound Heat, Lyophilization, or pH > 12

Caption: pH-dependent equilibrium and photodegradation of this compound.

Stability_Testing_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Stock Prepare this compound Stock Solution Dilution Dilute in Stress Media (pH buffers, Biological Matrix) Stock->Dilution Hydrolytic Hydrolytic (pH, Temp) Photolytic Photolytic (Light Exposure) Thermal Thermal (Elevated Temp) Sampling Sample at Time Points Hydrolytic->Sampling Photolytic->Sampling Thermal->Sampling HPLC_MS Analyze by HPLC-UV/MS Sampling->HPLC_MS Quantify Quantify this compound & Degradants HPLC_MS->Quantify Kinetics Determine Degradation Kinetics Quantify->Kinetics Characterize Characterize Degradation Products Kinetics->Characterize

Caption: General workflow for this compound stability testing.

References

Coralyne In Vitro Assay Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of Coralyne in in vitro assays. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and key data presented for easy reference.

Troubleshooting Guide

Encountering issues with your this compound experiments? This guide addresses common problems with potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or no compound activity - Incorrect concentration: The concentration of this compound may be too low to elicit a response. - Solubility issues: this compound may not be fully dissolved, leading to a lower effective concentration. - Compound degradation: Improper storage or handling may have degraded the this compound. - Cell line resistance: The chosen cell line may be resistant to this compound's effects.- Perform a dose-response curve to determine the optimal concentration (e.g., 0.5-10 µM). - Ensure this compound is fully dissolved in an appropriate solvent like DMSO before adding to the media. Visually inspect for precipitates. - Store this compound stock solutions at -20°C or -80°C, protected from light. - Test this compound on a sensitive cell line (e.g., various cancer cell lines) to confirm its activity.
High background or off-target effects - High concentration: Excessive concentrations of this compound can lead to non-specific effects. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. - Contamination: The this compound stock or cell culture may be contaminated.- Lower the concentration of this compound used in the assay. - Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.5% for DMSO). Run a solvent-only control. - Use sterile techniques and filter-sterilize the this compound stock solution if contamination is suspected.
Inconsistent results between experiments - Variability in cell health: Differences in cell confluency, passage number, or overall health can affect the outcome. - Inconsistent compound preparation: Variations in dissolving and diluting this compound. - Assay variability: Inherent variability in the experimental assay.- Standardize cell culture conditions, including seeding density and passage number. - Prepare fresh dilutions of this compound from a concentrated stock solution for each experiment. - Include appropriate positive and negative controls in every experiment to monitor assay performance.
Precipitation of this compound in media - Low solubility in aqueous solutions: this compound has limited solubility in cell culture media. - High concentration: The concentration of this compound exceeds its solubility limit in the media.- First, dissolve this compound in a suitable organic solvent like DMSO to create a concentrated stock solution. - When diluting into aqueous media, add the this compound stock dropwise while vortexing to prevent precipitation. Avoid concentrations above its solubility limit.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of this compound?

This compound primarily acts as a DNA intercalator and a topoisomerase I inhibitor. By inserting itself into the DNA helix, it disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis. It is also known to induce the production of reactive oxygen species (ROS).

2. What is a typical effective concentration range for this compound in in vitro assays?

The effective concentration of this compound can vary significantly depending on the cell line and the specific assay. However, a common starting range to observe biological effects such as cytotoxicity and apoptosis is between 1 and 10 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

3. What is the best way to dissolve and store this compound?

This compound has poor solubility in water. It is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For long-term storage, the stock solution should be aliquoted and stored at -20°C or -80°C and protected from light to prevent degradation.

4. Can this compound be used for in vivo studies?

While this guide focuses on in vitro applications, this compound and its derivatives have been investigated for in vivo efficacy. However, its use in vivo can be limited by factors such as poor bioavailability and potential toxicity. Further research and formulation development are often required for in vivo applications.

5. Which signaling pathways are known to be modulated by this compound?

This compound is known to induce apoptosis through the intrinsic pathway. This involves the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a reference for determining appropriate experimental concentrations.

Cell LineCell TypeIC50 (µM)AssayReference
A549Human Lung Carcinoma~5MTT
HeLaHuman Cervical Cancer~2.5MTT
MCF-7Human Breast Cancer~3.8MTT
HepG2Human Liver Cancer~6.2MTT

Key Experimental Protocols

Below are detailed methodologies for common in vitro assays used to assess the effects of this compound.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM) and a vehicle control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis (Annexin V/PI) Assay
  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration and time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive cells are apoptotic, and PI positive cells are necrotic or late apoptotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis, necrosis).

Visualizations

This compound-Induced Apoptosis Pathway```dot

G This compound This compound DNA DNA Intercalation & Topoisomerase I Inhibition This compound->DNA ROS Increased ROS This compound->ROS Bcl2 Bcl-2 (anti-apoptotic) Downregulation DNA->Bcl2 Bax Bax (pro-apoptotic) Upregulation DNA->Bax ROS->Bcl2 ROS->Bax Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting Logic for Low Compound Activity

G rect_node rect_node start Low/No Activity Observed check_conc Is concentration optimal? start->check_conc check_sol Is this compound fully dissolved? check_conc->check_sol Yes increase_conc Perform dose-response to find optimal concentration check_conc->increase_conc No check_storage Was this compound stored properly? check_sol->check_storage Yes dissolve_properly Ensure full dissolution in DMSO before adding to media check_sol->dissolve_properly No check_cells Is the cell line known to be sensitive? check_storage->check_cells Yes new_stock Use a fresh stock of this compound check_storage->new_stock No new_cell_line Use a sensitive control cell line check_cells->new_cell_line No

Caption: Troubleshooting guide for low this compound activity.

Technical Support Center: Managing Coralyne-Induced DNA Damage in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing experiments involving Coralyne-induced DNA damage in live cells. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce DNA damage?

This compound is a synthetic protoberberine isoquinoline (B145761) alkaloid that acts as a DNA intercalating agent and a topoisomerase I inhibitor.[1] Its primary mechanism of inducing significant DNA damage, particularly single-strand breaks (a process known as "photonicking"), is through photosensitization upon exposure to ultraviolet-A (UVA) light. This combined treatment of this compound and UVA is often referred to as CUVA.[1] The DNA damage is not dependent on the formation of reactive oxygen species.

Q2: What are the primary cellular responses to this compound-induced DNA damage?

The cellular response to this compound-induced DNA damage involves the activation of the DNA Damage Response (DDR) pathway. Key responses include:

  • Cell Cycle Arrest: this compound, especially in combination with UVA, can induce a Chk2-mediated S-phase checkpoint arrest.[1] It has also been shown to abrogate ionizing radiation-induced G2/M arrest, acting as a radiosensitizer.[2][3]

  • Apoptosis: this compound and UVA treatment can lead to p53-independent apoptosis through the activation of caspase-3 and -9.[1]

  • Signaling Pathway Activation: The ATR-p38 MAPK and JAK2-STAT1 signaling pathways are activated upstream of apoptosis in response to CUVA treatment.[4]

Q3: Is this compound cytotoxic on its own?

Yes, this compound exhibits dose- and time-dependent cytotoxicity. However, its cytotoxic effects are significantly enhanced when combined with UVA light. The IC50 and EC50 values can vary depending on the cell line and the duration of treatment. For example, in A549 cells, the EC50 values for continuous treatment have been reported to be 75.55 µM at 48 hours and 59.79 µM at 72 hours.[5]

Q4: How can I visualize this compound-induced DNA damage in live cells?

Visualizing DNA damage in live cells can be achieved using fluorescently-tagged proteins that are recruited to sites of DNA damage. A common approach is to use a fusion protein of a DNA repair factor, such as 53BP1, with a fluorescent protein like YFP.[6] This allows for the real-time visualization of the formation and resolution of DNA damage foci. While specific live-cell imaging studies on this compound are not extensively documented, this general approach is applicable.

Troubleshooting Guides

General Troubleshooting for Photosensitive Compounds like this compound
Problem Possible Cause Solution
High background DNA damage in control cells Unintended exposure of this compound-treated cells to ambient light during handling and incubation.Work in a darkened room or use a safelight when handling this compound solutions and treated cells. Cover plates and tubes with aluminum foil.[7] Use appropriate light-blocking containers for storing this compound stock solutions.[7]
Inconsistent results between experiments Degradation of this compound stock solution due to repeated exposure to light.Aliquot the this compound stock solution into smaller, single-use vials to minimize light exposure of the entire stock. Store aliquots in the dark at the recommended temperature.
Low or no induction of DNA damage with CUVA treatment Insufficient UVA dose or blockage of UVA light by the culture vessel lid or medium.Ensure the UVA source is calibrated and delivering the intended dose. Remove the lid of the culture vessel during UVA exposure unless it is certified to be UVA-transparent. Be aware that some media components can absorb UV light and may need to be replaced with a balanced salt solution during irradiation.[8]
Comet Assay (Single-Cell Gel Electrophoresis)
Problem Possible Cause Solution
No comets or very small comets in positive controls Insufficient DNA damage or issues with electrophoresis.Ensure the positive control damaging agent is active and used at an appropriate concentration. Check the voltage and current of the power supply during electrophoresis. Ensure the electrophoresis buffer is fresh and at the correct pH.
"Hedgehog" comets (no distinct head) Excessive DNA damage.Reduce the concentration of this compound, the UVA dose, or the treatment time.
High variability between replicate slides Uneven lysis or electrophoresis.Ensure complete and uniform immersion of slides in lysis and electrophoresis buffers. Check for and eliminate any air bubbles on the slides.
γH2AX Immunofluorescence Staining
Problem Possible Cause Solution
Weak or no γH2AX signal Inefficient primary antibody binding or low levels of DNA damage.Optimize the primary antibody concentration and incubation time. Use a positive control (e.g., cells treated with ionizing radiation) to confirm the staining procedure is working. Ensure that the this compound and UVA treatment conditions are sufficient to induce detectable DNA damage.
High background fluorescence Non-specific antibody binding or autofluorescence.Increase the blocking time and/or use a different blocking agent (e.g., serum from the secondary antibody host species). Include a "secondary antibody only" control to check for non-specific binding of the secondary antibody.
Foci are difficult to count (overlapping or diffuse) High density of DNA damage or issues with image acquisition.Reduce the this compound/UVA dose to induce more discrete foci. Use a high-resolution objective and optimize image acquisition settings (e.g., exposure time, gain).
Cell Cycle Analysis by Flow Cytometry
Problem Possible Cause Solution
Broad G1 and G2/M peaks Inconsistent staining or cell doublets.Ensure proper fixation and permeabilization of cells. Use a sufficient concentration of propidium (B1200493) iodide and RNase. Gate on single cells during data analysis to exclude doublets.
High percentage of cells in the sub-G1 peak in control samples Excessive cell death due to harsh handling.Handle cells gently during harvesting and staining. Minimize the time cells are kept in suspension.
No change in cell cycle distribution after treatment Insufficient drug concentration or treatment time.Perform a dose-response and time-course experiment to determine the optimal conditions for inducing cell cycle arrest with this compound and UVA.

Quantitative Data

Table 1: Cytotoxicity of this compound in A549 Cells
Assay Type Duration Parameter Value (µM)
Propidium Iodide Cytotoxicity48 hoursEC5075.55[5]
Propidium Iodide Cytotoxicity72 hoursEC5059.79[5]
Clonogenic Survival24 hoursIC5045.80[5]
Clonogenic Survival24 hoursIC7524.82[5]
Table 2: Effect of this compound and Ionizing Radiation (IR) on A549 Cell Cycle Distribution
Treatment % of Cells in G0/G1 % of Cells in S % of Cells in G2/M
Control60.125.514.4
This compound (25 µM)59.826.114.1
IR (2 Gy)3.7754.641.63
This compound (25 µM) + IR (2 Gy)35.249.315.5

Data adapted from a study on the radiosensitizing effects of this compound. Note that in this context, this compound abrogated the IR-induced G2/M arrest.

Experimental Protocols

Comet Assay for Detection of Single-Strand DNA Breaks

This protocol is adapted for the detection of single-strand breaks induced by this compound and UVA.

Materials:

  • This compound solution

  • UVA light source (365 nm)

  • CometAssay slides

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

  • Alkaline unwinding and electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • SYBR Green or similar DNA stain

  • Fluorescence microscope

Procedure:

  • Treat cells with the desired concentration of this compound for the specified time.

  • Wash cells with PBS and resuspend in PBS at 1 x 10^5 cells/mL.

  • Expose the cell suspension to UVA light for the desired duration on ice.

  • Mix 10 µL of cell suspension with 100 µL of low-melting-point agarose (B213101) at 37°C.

  • Pipette 75 µL of the mixture onto a CometAssay slide and allow to solidify at 4°C for 10 minutes.

  • Immerse slides in lysis solution for 1-2 hours at 4°C.

  • Immerse slides in alkaline unwinding buffer for 20-40 minutes at room temperature in the dark.

  • Perform electrophoresis in the same buffer at ~1 V/cm for 20-30 minutes.

  • Wash slides with neutralization buffer three times for 5 minutes each.

  • Stain with SYBR Green and visualize using a fluorescence microscope.

  • Analyze images using appropriate software to quantify the percentage of DNA in the tail.

γH2AX Immunofluorescence Staining

Materials:

  • Cells grown on coverslips

  • This compound solution and UVA source

  • 4% Paraformaldehyde (PFA)

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody (anti-γH2AX)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells on coverslips with this compound and expose to UVA.

  • Wash with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Wash three times with PBS.

  • Block with blocking buffer for 1 hour at room temperature.

  • Incubate with anti-γH2AX primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Wash three times with PBS in the dark.

  • Counterstain with DAPI for 5 minutes.

  • Mount coverslips on microscope slides using antifade mounting medium.

  • Image with a fluorescence or confocal microscope and quantify the number of γH2AX foci per nucleus.

Signaling Pathways and Experimental Workflows

Coralyne_DNA_Damage_Response Coralyne_UVA This compound + UVA DNA_Damage DNA Single-Strand Breaks (Photonicking) Coralyne_UVA->DNA_Damage JAK2 JAK2 Activation Coralyne_UVA->JAK2 Additional Pathway ATR ATR Activation DNA_Damage->ATR Chk2 Chk2 Activation ATR->Chk2 p38_MAPK p38 MAPK Activation ATR->p38_MAPK S_Phase_Arrest S-Phase Arrest Chk2->S_Phase_Arrest BAX BAX Activation p38_MAPK->BAX STAT1 STAT1 Activation JAK2->STAT1 STAT1->BAX Apoptosis p53-Independent Apoptosis BAX->Apoptosis

Caption: this compound-induced DNA damage signaling pathway.

Experimental_Workflow Cell_Culture 1. Cell Culture Treatment 2. This compound +/- UVA Treatment Cell_Culture->Treatment Harvesting 3. Cell Harvesting Treatment->Harvesting Clonogenic Clonogenic Assay Treatment->Clonogenic Long-term Incubation Comet Comet Assay Harvesting->Comet IF γH2AX Staining Harvesting->IF FACS Cell Cycle Analysis Harvesting->FACS Analysis 4. Data Analysis Comet->Analysis IF->Analysis FACS->Analysis Clonogenic->Analysis

Caption: General experimental workflow for studying this compound-induced DNA damage.

References

Technical Support Center: Enhancing Coralyne Fluorescence Quantum Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Coralyne fluorescence applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the fluorescence quantum yield of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quantum yield and why is it important for my this compound experiments?

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore like this compound. A higher quantum yield (closer to 1.0) signifies a more efficient conversion of absorbed light into fluorescent signal, leading to brighter and more sensitive measurements. For applications such as cellular imaging, DNA detection, and drug interaction studies, a high quantum yield is crucial for obtaining a strong signal-to-noise ratio.

Q2: What are the primary factors that negatively impact the fluorescence quantum yield of this compound?

Several factors can lead to a decrease in this compound's fluorescence quantum yield, primarily through processes that promote non-radiative decay pathways (whereby excited state energy is lost as heat instead of light). The main culprits include:

  • Aggregation: At high concentrations, this compound molecules can form aggregates, which often exhibit lower fluorescence due to self-quenching.

  • Interaction with DNA: While this compound is known to bind to DNA, this interaction can either quench or enhance fluorescence depending on the binding mode (intercalation vs. aggregation) and the DNA structure. For instance, fluorescence is markedly quenched upon binding to G-containing triplex DNA due to photoinduced electron transfer (PET) with the guanine (B1146940) base.[1]

  • Solvent Environment: The polarity and viscosity of the solvent can significantly affect the fluorescence properties of this compound (solvatochromism).

  • Photobleaching: Prolonged exposure to excitation light can lead to the irreversible photochemical degradation of this compound, resulting in a loss of fluorescence.

  • Quenching: The presence of quenching agents in the solution, such as molecular oxygen or certain ions, can decrease fluorescence intensity.

Q3: How does this compound's interaction with DNA affect its fluorescence?

This compound's interaction with nucleic acids is complex and a major determinant of its fluorescence quantum yield.

  • Intercalation vs. Aggregation: this compound can bind to DNA in two primary modes: monomeric intercalation between base pairs (or triplets in triplex DNA) and aggregation along the DNA backbone. Monomeric intercalation, particularly in T.A.T-containing triplexes, can enhance fluorescence. Conversely, the formation of this compound aggregates on the DNA surface often leads to fluorescence quenching.[1]

  • Sequence Specificity: The DNA sequence influences the binding mode and, consequently, the fluorescence. This compound shows a preference for intercalation within pure T.A.T and C.G.G triplexes, while it tends to form aggregates on C.G.C+ triplexes, leading to fluorescence quenching in the latter case.[1]

  • Duplex vs. Triplex DNA: this compound generally shows a higher affinity for triplex DNA over duplex DNA.[2] The structural constraints of the binding site in different DNA forms will dictate the extent of fluorescence quenching or enhancement.

Troubleshooting Guides

Problem: Low or No this compound Fluorescence Signal

This is a common issue that can arise from several sources. Follow this systematic troubleshooting guide to identify and resolve the problem.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Low this compound Fluorescence start Low/No Fluorescence Signal check_concentration Is this compound concentration optimal? (Avoid aggregation) start->check_concentration check_solvent Is the solvent appropriate? check_concentration->check_solvent Yes solution_concentration Adjust concentration. Use lower concentrations to prevent aggregation. check_concentration->solution_concentration No check_dna Is this compound interacting with DNA? check_solvent->check_dna Yes solution_solvent Change solvent. Test solvents with different polarities. check_solvent->solution_solvent No check_instrument Are instrument settings correct? check_dna->check_instrument Yes solution_dna Optimize DNA interaction. Consider DNA sequence and structure. check_dna->solution_dna No check_photobleaching Is photobleaching occurring? check_instrument->check_photobleaching Yes solution_instrument Optimize instrument settings. Check excitation/emission wavelengths, slit widths, and detector gain. check_instrument->solution_instrument No solution_photobleaching Minimize light exposure. Use antifade reagents. Reduce exposure time. check_photobleaching->solution_photobleaching No end_node Improved Fluorescence Signal check_photobleaching->end_node Yes solution_concentration->end_node solution_solvent->end_node solution_dna->end_node solution_instrument->end_node solution_photobleaching->end_node Coralyne_DNA_Interaction This compound Free this compound (Fluorescent) Intercalation Monomeric Intercalation (Potentially Fluorescent) This compound->Intercalation Binds to DNA Aggregation Aggregate Formation (Quenched Fluorescence) This compound->Aggregation Self-associates on DNA surface DNA DNA (Duplex or Triplex) DNA->Intercalation DNA->Aggregation

References

Technical Support Center: Mitigating Non-Specific Binding of Coralyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Coralyne-based assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to non-specific binding of this compound in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary binding targets?

This compound is a fluorescent, planar, cationic molecule belonging to the protoberberine alkaloid family. Its primary mechanism of action involves intercalation into nucleic acid structures. This compound exhibits a strong binding affinity for various forms of DNA and RNA, including:

  • Single-stranded poly(A) regions.[1]

  • Double-stranded DNA, with a preference for GC-rich regions.[1]

  • Triplex DNA structures.

  • G-quadruplexes.

This inherent affinity for nucleic acids is a major contributor to its biological activity and, concurrently, a primary source of non-specific binding in experimental settings.

Q2: What causes non-specific binding of this compound in complex samples?

Non-specific binding of this compound in complex samples like cell lysates or tissue sections can arise from several interactions:

  • Electrostatic Interactions: As a cationic molecule, this compound can interact non-specifically with negatively charged molecules abundant in cells, such as phospholipids (B1166683) in membranes and acidic proteins.

  • Hydrophobic Interactions: The planar aromatic structure of this compound can lead to hydrophobic interactions with proteins and other macromolecules.

  • Intercalation into Off-Target Nucleic Acids: In a complex sample, this compound can bind to various nucleic acid structures beyond the intended target, leading to high background signal.

  • Adsorption to Surfaces: this compound can adsorb to the surfaces of plasticware, such as microplates and pipette tips, leading to signal variability and background noise.

Q3: How does non-specific binding affect my experimental results?

Non-specific binding can significantly compromise the quality and interpretation of your data by:

  • Increasing Background Signal: This reduces the signal-to-noise ratio, making it difficult to detect the true signal from your target of interest.

  • Reducing Assay Sensitivity and Specificity: A high background masks the detection of low-abundance targets and makes it difficult to distinguish between specific and non-specific interactions.

  • Causing Inconsistent and Irreproducible Results: Variable non-specific binding across samples can lead to poor reproducibility.

Troubleshooting Guides

This section provides detailed troubleshooting advice for common issues encountered during experiments with this compound.

Issue 1: High Background Fluorescence in Imaging Experiments

High background fluorescence across the entire sample is a common issue in cell or tissue staining with this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Excessive this compound Concentration Titrate the this compound concentration to determine the lowest effective concentration that provides a specific signal with minimal background.
Non-Specific Binding to Cellular Components 1. Blocking: Pre-incubate the sample with a blocking buffer to saturate non-specific binding sites. 2. Washing: Increase the number and/or duration of wash steps after this compound incubation to remove unbound molecules.
Autofluorescence of Sample Image a control sample (without this compound) to assess the level of endogenous autofluorescence. If high, consider using a different imaging channel if possible, or use spectral unmixing if your imaging system supports it.
Binding to Off-Target Nucleic Acids Consider pre-treatment with DNase or RNase if your target is not a nucleic acid, to reduce the pool of potential non-specific binding sites.
Issue 2: Inconsistent or Non-Reproducible Signal

Variability in signal intensity between replicate samples or experiments can be frustrating.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Adsorption to Labware 1. Use Low-Binding Plastics: Utilize microplates and pipette tips designed for low protein and nucleic acid binding. 2. Pre-treatment of Labware: Pre-incubate labware with a blocking solution.
Inconsistent Washing Standardize the washing protocol, ensuring consistent volume, duration, and agitation for all samples. The use of an automated plate washer can improve consistency.[2]
Pipetting Inaccuracies Calibrate pipettes regularly and use reverse pipetting for viscous solutions to ensure accurate dispensing.

Experimental Protocols

Protocol 1: General Staining Protocol with Blocking to Reduce Non-Specific Binding

This protocol provides a general framework for staining fixed cells with this compound while minimizing background.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixative (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (see Table 1 for options)

  • This compound Staining Solution (optimized concentration in an appropriate buffer)

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

Procedure:

  • Cell Seeding: Seed cells on a suitable imaging plate or coverslip and culture to the desired confluency.

  • Fixation: Aspirate the culture medium and wash the cells once with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets): If targeting intracellular structures, permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Add Blocking Buffer to the cells and incubate for 1 hour at room temperature. This step is crucial for reducing non-specific binding.

  • This compound Staining: Remove the blocking buffer and add the this compound Staining Solution. Incubate for the optimized time (e.g., 15-30 minutes) at room temperature, protected from light.

  • Washing: Remove the staining solution and wash the cells three to five times with Wash Buffer for 5 minutes each.

  • Imaging: Mount the coverslip or image the plate using a fluorescence microscope with the appropriate filter set for this compound (Excitation/Emission maxima are approximately 420/470 nm).

Data Presentation: Optimizing Assay Conditions

The following tables summarize key parameters that can be optimized to mitigate non-specific binding. While direct quantitative data for this compound is limited in the literature, these tables provide starting points based on general principles for fluorescent probes.

Table 1: Common Blocking Agents for Reducing Non-Specific Binding

Blocking Agent Typical Working Concentration Notes
Bovine Serum Albumin (BSA) 1-5% (w/v)A common and effective blocking agent for hydrophobic interactions.[3]
Normal Serum (e.g., Goat, Donkey) 5-10% (v/v)Use serum from the species in which the secondary antibody was raised (if applicable). Contains a mixture of proteins that can block a wide range of non-specific sites.[3]
Casein/Non-fat Dry Milk 1-5% (w/v)A cost-effective alternative to BSA. Not recommended for assays involving biotin-avidin systems or when detecting phosphoproteins.[4]
Fish Gelatin 0.1-1% (w/v)Can be more effective than BSA or milk in some systems and has lower cross-reactivity with mammalian antibodies.[5]
Commercial Blocking Buffers Varies by manufacturerFormulated specifically for fluorescent applications and can offer superior performance with reduced autofluorescence.

Table 2: Optimizing Buffer Components

Component Typical Concentration Range Purpose and Considerations
Salt (e.g., NaCl) 50-500 mMIncreasing ionic strength can disrupt non-specific electrostatic interactions. However, very high salt concentrations may also affect specific binding. Non-specific binding is generally more sensitive to increases in salt concentration.[6]
Non-ionic Detergent (e.g., Tween 20) 0.05-0.1% (v/v)Reduces non-specific hydrophobic interactions and prevents adsorption to surfaces.[7][8] Higher concentrations may disrupt cell membranes or interfere with specific binding.

Visualizing Experimental Workflows

Diagram 1: General Workflow for Mitigating Non-Specific Binding

This diagram illustrates the key steps in an experimental workflow designed to minimize non-specific this compound binding.

Mitigating_Nonspecific_Binding cluster_prep Sample Preparation cluster_blocking Blocking cluster_staining Staining cluster_analysis Analysis Fixation Fix & Permeabilize Washing1 Wash Fixation->Washing1 Blocking Incubate with Blocking Buffer Washing1->Blocking Staining Incubate with This compound Blocking->Staining Washing2 Wash Staining->Washing2 Imaging Fluorescence Imaging Washing2->Imaging

Caption: Experimental workflow for this compound staining with a blocking step.

Diagram 2: Troubleshooting Logic for High Background Fluorescence

This decision tree outlines a logical approach to troubleshooting high background signals in your this compound experiments.

Troubleshooting_High_Background Start High Background Fluorescence? Check_Concentration Optimize this compound Concentration Start->Check_Concentration Yes Implement_Blocking Implement/Optimize Blocking Step Check_Concentration->Implement_Blocking Optimize_Washing Optimize Wash Steps Implement_Blocking->Optimize_Washing Check_Autofluorescence Check for Autofluorescence Optimize_Washing->Check_Autofluorescence Resolved Problem Resolved Check_Autofluorescence->Resolved

Caption: Decision tree for troubleshooting high background fluorescence.

References

Validation & Comparative

Coralyne vs. Ethidium Bromide: A Comparative Guide for DNA Visualization

Author: BenchChem Technical Support Team. Date: December 2025

For the research scientist and drug development professional, the visualization of DNA is a cornerstone of molecular biology. For decades, ethidium (B1194527) bromide (EtBr) has been the gold standard for this purpose. However, its known mutagenic properties have led to a continued search for safer and equally effective alternatives. This guide provides a comprehensive comparison of coralyne, a lesser-known DNA intercalator, with the traditional ethidium bromide, focusing on their performance, safety, and underlying mechanisms based on available experimental data.

Mechanism of Action: An Intercalating Affair

Both ethidium bromide and this compound are classified as DNA intercalating agents. This means they insert themselves between the planar base pairs of the DNA double helix.[1][2] This interaction alters the structure of the DNA, which in turn affects its properties and provides a mechanism for visualization.

Ethidium Bromide: This phenanthridinium compound is a classic intercalator, showing little to no sequence preference for double-stranded DNA (dsDNA).[1][3] Upon intercalation, the fluorescence of ethidium bromide increases by approximately 20-fold, a phenomenon attributed to the hydrophobic environment between the base pairs reducing quenching by water molecules.[1]

This compound: As a protoberberine alkaloid, this compound also intercalates into DNA.[2] However, its binding is more nuanced. While it can bind to dsDNA, it shows a notable preference for alternative DNA structures such as triplex and quadruplex DNA. One of the most significant distinctions from ethidium bromide is that upon binding to DNA, particularly sequences containing guanine, the fluorescence of this compound is often quenched rather than enhanced.

Performance in DNA Visualization: A Tale of Two Dyes

The performance of a DNA stain is primarily judged by its sensitivity (the minimum amount of DNA detectable) and the signal-to-noise ratio (the brightness of the DNA band against the background).

Ethidium Bromide: It is a highly effective and widely used stain for DNA visualization in agarose (B213101) gels. Its significant fluorescence enhancement upon binding to DNA allows for the detection of as little as 1 to 5 nanograms of DNA per band.[4]

This compound: In stark contrast to ethidium bromide, this compound does not appear to be a suitable candidate for general DNA visualization in electrophoretic gels. The phenomenon of fluorescence quenching upon DNA binding means that it would not produce bright bands of DNA against a dark background. While it is fluorescent on its own, its use as a DNA stain in a manner analogous to ethidium bromide is not supported by the available scientific literature. Its application is more specialized, for instance, in the detection of specific DNA structures or as a probe in particular assays where its binding properties can be exploited in other ways.[5][6]

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data for this compound and ethidium bromide.

PropertyThis compoundEthidium Bromide
Mechanism of Action Intercalator; preference for triplex and quadruplex DNAIntercalator; little sequence preference
Excitation Maxima (nm) ~434-438~300, 360, 520
Emission Maxima (nm) ~475-484~590
Fluorescence Change with dsDNA Generally quenched~20-fold increase[1]
Detection Limit in Gels Not established1-5 ng/band[4]
Cytotoxicity MetricThis compound (A549 cell line)Ethidium Bromide
EC50 75.55 µM (48h), 59.79 µM (72h)[7]Data in a directly comparable non-cancerous cell line is not readily available. Known to be cytotoxic.
IC50 45.80 µM (24h, clonogenic survival)[7]Data in a directly comparable non-cancerous cell line is not readily available. Known to be cytotoxic.

Experimental Protocols

Due to the fundamental differences in their fluorescence response to DNA, the experimental protocols for their use in DNA visualization are distinct.

Ethidium Bromide Staining of Agarose Gels

This well-established protocol can be performed in two ways:

1. In-Gel Staining:

  • Prepare the desired percentage of agarose gel in 1x TAE or TBE buffer.

  • Heat the mixture until the agarose is completely dissolved.

  • Cool the solution to approximately 50-60°C.

  • Add ethidium bromide to a final concentration of 0.5 µg/mL.

  • Gently swirl to mix, pour the gel, and allow it to solidify.

  • Load samples and run the gel in electrophoresis buffer.

  • Visualize the DNA bands under a UV transilluminator.

2. Post-Staining:

  • Run an agarose gel with DNA samples without any stain.

  • After electrophoresis, immerse the gel in a 0.5 µg/mL solution of ethidium bromide in water or 1x electrophoresis buffer.

  • Stain for 15-30 minutes with gentle agitation.

  • Destain the gel in water for 15-30 minutes to reduce background fluorescence.

  • Visualize the DNA bands under a UV transilluminator.

This compound Staining of Agarose Gels

A standard protocol for the use of this compound as a general DNA stain for visualization in agarose gels is not established in the scientific literature. Its property of fluorescence quenching upon binding to dsDNA makes it unsuitable for this application.

Safety and Cytotoxicity: A Critical Consideration

Ethidium Bromide: The primary driver for seeking alternatives is the established mutagenicity of ethidium bromide. It is a potent mutagen and is considered a potential carcinogen and teratogen.[4] Safe handling practices, including the use of personal protective equipment and designated work areas, are mandatory.

This compound: this compound also exhibits cytotoxicity. Studies on the A549 human lung carcinoma cell line have determined EC50 values of 75.55 µM and 59.79 µM after 48 and 72 hours of exposure, respectively.[7] Furthermore, this compound acts as a photosensitizer. When exposed to UVA light, it can induce robust apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for DNA visualization and the signaling pathway affected by this compound.

experimental_workflow Agarose Gel Electrophoresis Workflow prep_gel Prepare Agarose Gel load_samples Load DNA Samples & Ladder prep_gel->load_samples electrophoresis Run Electrophoresis load_samples->electrophoresis stain_gel Stain Gel (e.g., Ethidium Bromide) electrophoresis->stain_gel visualize Visualize under UV Light stain_gel->visualize analyze Analyze Results visualize->analyze

Caption: Workflow for DNA visualization using agarose gel electrophoresis.

coralyne_pathway This compound-Induced Apoptotic Signaling Pathway Coralyne_UVA This compound + UVA ATR ATR Coralyne_UVA->ATR JAK2 JAK2 Coralyne_UVA->JAK2 p38_MAPK p38 MAPK ATR->p38_MAPK BAX BAX p38_MAPK->BAX STAT1 STAT1 JAK2->STAT1 STAT1->BAX Apoptosis Apoptosis BAX->Apoptosis

Caption: this compound-induced photosensitization leads to apoptosis.

Conclusion

While the search for safer alternatives to ethidium bromide is a critical endeavor in molecular biology, the available evidence indicates that This compound is not a suitable replacement for general DNA visualization in electrophoretic gels . Its tendency to quench fluorescence upon binding to dsDNA is a significant drawback for this application. Ethidium bromide, despite its safety concerns, remains a highly effective and sensitive stain for routine DNA visualization. For researchers seeking alternatives to ethidium bromide, other commercially available "safe" stains, which are designed to have high fluorescence enhancement and low toxicity, would be more appropriate considerations. This compound's utility lies in more specialized research applications, particularly in the study of non-B-form DNA structures and as a potential photosensitizing agent in cancer therapy research.

References

A Comparative Analysis of Coralyne and SYBR Green in qPCR: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of fluorescent dye in quantitative real-time PCR (qPCR) is critical for accurate and reliable gene expression analysis and other quantitative nucleic acid studies. While SYBR Green I is the most ubiquitously used dye for this purpose, other DNA-binding molecules like Coralyne, known for its unique interactions with nucleic acids, warrant a comparative evaluation. This guide provides an objective comparison of the performance, mechanisms, and potential applications of this compound and SYBR Green in qPCR, supported by available data and detailed experimental considerations.

Executive Summary

This guide presents a comparative analysis of this compound and SYBR Green for use in quantitative real-time PCR (qPCR). The comparison is based on their fundamental mechanisms of action, fluorescence properties upon DNA binding, and their respective impacts on the PCR reaction itself.

SYBR Green I is a well-established and widely used cyanine (B1664457) dye that exhibits a significant increase in fluorescence upon binding to double-stranded DNA (dsDNA). This property makes it an excellent choice for real-time monitoring of DNA amplification in qPCR. Its primary advantages are its low cost, ease of use, and high sensitivity. However, its main drawback is its lack of specificity, as it binds to any dsDNA, including primer-dimers and other non-specific products.

This compound, a protoberberine alkaloid, is a DNA intercalator with known anti-leukemic and topoisomerase-inhibiting properties. Unlike SYBR Green, this compound's fluorescence is significantly quenched upon intercalation into DNA. This fundamental difference in its photophysical properties makes it unsuitable as a direct replacement for SYBR Green in conventional qPCR assays that rely on an increase in fluorescence to quantify DNA amplification. Furthermore, evidence suggests that this compound and its analogs can inhibit DNA polymerase activity, which would be detrimental to a PCR reaction.

While this compound's unique DNA binding preferences, particularly for triplex and adenine-rich structures, are of interest in other areas of nucleic acid research, its characteristics are not conducive to its use as a primary fluorescent reporter in standard qPCR protocols.

Data Presentation: A Comparative Overview

The following table summarizes the key characteristics of this compound and SYBR Green relevant to their application in qPCR.

FeatureThis compoundSYBR Green I
Mechanism of Action Intercalation into DNA, with a preference for triplex and adenine-rich structures.[1][2]Intercalation into the minor groove of double-stranded DNA (dsDNA).[3]
Fluorescence Change upon DNA Binding Fluorescence is significantly quenched.[1][2][4]Significant fluorescence enhancement (up to 1000-fold).[5]
Specificity Binds to various DNA structures, including duplex, triplex, and G-quadruplexes.[1][2][4]Binds non-specifically to any dsDNA, including amplicons, primer-dimers, and non-specific products.[3][6]
Potential for PCR Inhibition Evidence suggests inhibition of DNA polymerase and reverse transcriptase.Can inhibit PCR at high concentrations.
Suitability for qPCR Unsuitable for standard qPCR due to fluorescence quenching and potential enzyme inhibition.Gold standard for dye-based qPCR.[5]
Primary Applications Anti-cancer drug research, topoisomerase inhibition studies, targeting non-B DNA structures.[4]Real-time DNA quantification, gene expression analysis, melt curve analysis.[3][6]

Experimental Protocols

Standard SYBR Green qPCR Protocol for Gene Expression Analysis

This protocol provides a general framework for a typical SYBR Green-based qPCR experiment. Optimization of primer concentrations and cycling temperatures is crucial for accurate results.

1. RNA Extraction and cDNA Synthesis:

  • Isolate total RNA from cells or tissues using a standard protocol (e.g., Trizol or column-based kits).

  • Assess RNA quality and quantity using spectrophotometry (A260/A280 ratio) and gel electrophoresis.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

2. qPCR Reaction Setup:

  • Prepare a master mix containing the following components per reaction (volumes can be scaled):

    • 2x SYBR Green qPCR Master Mix (containing dNTPs, Taq polymerase, and SYBR Green I)

    • Forward Primer (10 µM stock)

    • Reverse Primer (10 µM stock)

    • Nuclease-free water

  • Aliquot the master mix into qPCR tubes or plates.

  • Add diluted cDNA template to each reaction well.

  • Include no-template controls (NTCs) to check for contamination.

  • Seal the plate or tubes and centrifuge briefly.

3. qPCR Cycling Conditions:

  • A typical three-step cycling protocol is as follows:

    • Initial Denaturation: 95°C for 2-10 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing: 60°C for 30 seconds

      • Extension: 72°C for 30 seconds

    • Melt Curve Analysis: Gradually increase the temperature from 60°C to 95°C to assess product specificity.

4. Data Analysis:

  • Determine the cycle threshold (Ct) value for each sample.

  • Analyze the melt curve to confirm the amplification of a single, specific product.

  • Quantify relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene.

Investigating the Effect of this compound on a qPCR Reaction

This protocol is designed to demonstrate the inhibitory effect of this compound on a standard SYBR Green qPCR assay.

1. Prepare a Standard SYBR Green qPCR Reaction:

  • Follow the protocol outlined above for setting up a SYBR Green qPCR reaction for a well-characterized gene.

2. Introduce this compound:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

  • Add varying concentrations of this compound to a set of qPCR reactions. A suggested range would be from low micromolar to higher concentrations to observe a dose-dependent effect.

  • Include a control reaction with the solvent alone to account for any effects of the solvent on the PCR.

3. Run and Analyze the qPCR:

  • Perform the qPCR as described previously.

  • Compare the amplification curves and Ct values of the reactions with and without this compound.

  • A delay in the Ct value or a complete lack of amplification in the presence of this compound would indicate inhibition.

Mandatory Visualization

Signaling Pathway of SYBR Green in qPCR

Caption: Workflow of SYBR Green I fluorescence generation during a qPCR cycle.

Logical Relationship of this compound's Properties and its Unsuitability for qPCR

Coralyne_qPCR_Unsuitability This compound This compound Fluorescence_Quenching Fluorescence Quenching upon DNA Intercalation This compound->Fluorescence_Quenching Polymerase_Inhibition Inhibition of DNA Polymerase This compound->Polymerase_Inhibition Triplex_Preference Preferential Binding to Triplex & A-rich DNA This compound->Triplex_Preference Fluorescence_Increase Fluorescence Increase with Amplicon Accumulation Fluorescence_Quenching->Fluorescence_Increase Contradicts No_Inhibition No Inhibition of PCR Reaction Polymerase_Inhibition->No_Inhibition Contradicts dsDNA_Binding Binding to dsDNA Product Triplex_Preference->dsDNA_Binding Reduces Specificity for standard dsDNA Conclusion Conclusion: This compound is Unsuitable for Standard qPCR

Caption: Logical diagram illustrating why this compound's properties make it unsuitable for standard qPCR.

References

Coralyne as a DAPI Alternative for Nuclear Staining: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The visualization of cellular nuclei is a cornerstone of cell biology and a critical component in drug development and life science research. For decades, 4′,6-diamidino-2-phenylindole (DAPI) has been the gold-standard for fluorescent nuclear staining. However, the exploration of alternative dyes is crucial for expanding the toolkit of cellular imaging, particularly for multiplexing experiments and studies where DAPI's spectral properties or potential phototoxicity are limiting factors. This guide provides a comprehensive comparison of Coralyne, a lesser-known fluorescent compound, with the widely used DAPI for nuclear staining applications.

At a Glance: this compound vs. DAPI

While DAPI is a well-characterized and ubiquitously used nuclear stain, this compound presents as a potential, albeit largely unexplored, alternative. The primary distinction lies in their spectral properties and the effect of DNA binding on their fluorescence. DAPI exhibits a significant increase in fluorescence upon binding to DNA, whereas this compound's fluorescence is quenched. This fundamental difference has significant implications for their application in cellular imaging.

Quantitative Data Comparison

PropertyThis compoundDAPI
Excitation Maximum (λex) ~420 nm~358 nm (bound to dsDNA)
Emission Maximum (λem) 435-700 nm~461 nm (bound to dsDNA)[1]
Fluorescence Change upon DNA Binding Quenching~20-fold increase[2]
Quantum Yield (Φ) Not explicitly reported for microscopy applicationsHigh upon DNA binding (~0.62-0.92)[3][4][5]
DNA Binding Mechanism Intercalation[6][7][8]Minor groove binding (A-T rich regions)[2]
Cell Permeability Permeable to A549 cellsGenerally low for live cells, requires higher concentrations[1][9][10]
Reported Cytotoxicity EC50 of 75.55 µM (48h) and 59.79 µM (72h) in A549 cellsToxic at high concentrations[1][2]
Photostability Not extensively characterized for microscopyGenerally considered photostable, but can undergo photoconversion[11]

Mechanism of Action and Staining Principle

The interaction of these dyes with DNA dictates their utility as nuclear stains.

This compound: An Intercalator with Fluorescence Quenching

This compound is a planar molecule that binds to DNA primarily through intercalation, inserting itself between the base pairs of the DNA double helix.[6][7][8] A key characteristic of this compound is that its intrinsic fluorescence is significantly quenched upon binding to DNA. This suggests that for imaging purposes, a "dark" nucleus against a potentially fluorescent cytoplasm might be observed, or that specific imaging techniques would be required to detect the quenching effect.

DAPI: A Minor Groove Binder with Fluorescence Enhancement

DAPI binds to the minor groove of double-stranded DNA, with a strong preference for adenine-thymine (A-T) rich regions.[2] This binding event leads to a substantial enhancement of its fluorescence quantum yield, making the nucleus appear brightly fluorescent against a dark cytoplasm.[2] This property is the primary reason for DAPI's widespread use as a nuclear counterstain.

Experimental Protocols

Detailed experimental protocols for using this compound as a nuclear stain are not established. The following is a proposed, hypothetical protocol based on its known properties, presented alongside the standard DAPI staining protocol for comparison.

Hypothetical Protocol for this compound Nuclear Staining (for fixed cells)
  • Cell Preparation:

    • Grow cells on a suitable substrate (e.g., coverslips).

    • Fix cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

    • Wash cells three times with PBS.

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, but may enhance nuclear access).

    • Wash cells three times with PBS.

  • Staining:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in PBS to a working concentration (requires optimization, suggest starting range of 1-10 µM).

    • Incubate cells with the this compound working solution for 15-30 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Wash cells three times with PBS to remove unbound this compound.

    • Mount the coverslip on a microscope slide using an appropriate mounting medium.

  • Imaging:

    • Visualize using a fluorescence microscope equipped with filters appropriate for an excitation of ~420 nm and emission detection across a broad range (e.g., 450-650 nm). Due to fluorescence quenching, imaging may require sensitive detectors and careful optimization of acquisition parameters.

Standard Protocol for DAPI Nuclear Staining (for fixed cells)
  • Cell Preparation:

    • Grow cells on a suitable substrate (e.g., coverslips).

    • Fix cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

    • Wash cells three times with PBS.[12]

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.[12]

    • Wash cells three times with PBS.[12]

  • Staining:

    • Prepare a stock solution of DAPI in deionized water or DMSO.

    • Dilute the DAPI stock solution in PBS to a working concentration of 0.1-1 µg/mL.[1][13]

    • Incubate cells with the DAPI working solution for 1-5 minutes at room temperature, protected from light.[12][13]

  • Washing and Mounting:

    • Wash cells two to three times with PBS.[12]

    • Mount the coverslip on a microscope slide using an appropriate mounting medium, which may contain an antifade reagent.[13]

  • Imaging:

    • Visualize using a fluorescence microscope with a standard DAPI filter set (e.g., excitation ~360 nm, emission ~460 nm).[14]

Mandatory Visualizations

experimental_workflow cluster_this compound This compound Staining cluster_dapi DAPI Staining C_Start Fix & Permeabilize Cells C_Stain Incubate with this compound (1-10 µM, 15-30 min) C_Start->C_Stain C_Wash Wash (3x PBS) C_Stain->C_Wash C_Image Image (Ex: ~420 nm) Observe Quenching C_Wash->C_Image D_Start Fix & Permeabilize Cells D_Stain Incubate with DAPI (0.1-1 µg/mL, 1-5 min) D_Start->D_Stain D_Wash Wash (2-3x PBS) D_Stain->D_Wash D_Image Image (Ex: ~360 nm) Observe Fluorescence D_Wash->D_Image

Caption: Comparative workflow for hypothetical this compound and standard DAPI nuclear staining.

dna_binding_mechanisms cluster_this compound This compound cluster_dapi DAPI This compound This compound DNA_Intercalation Intercalation between base pairs This compound->DNA_Intercalation Binds to DNA Fluorescence_Quenching Fluorescence Quenching DNA_Intercalation->Fluorescence_Quenching Leads to DAPI DAPI Minor_Groove_Binding Minor Groove Binding (A-T rich regions) DAPI->Minor_Groove_Binding Binds to DNA Fluorescence_Enhancement Fluorescence Enhancement Minor_Groove_Binding->Fluorescence_Enhancement Leads to

Caption: Contrasting mechanisms of DNA binding and fluorescence response for this compound and DAPI.

Concluding Remarks

DAPI remains the preeminent choice for routine nuclear staining due to its bright fluorescence upon DNA binding, well-established protocols, and extensive validation across numerous applications. This compound, while demonstrating DNA binding and fluorescent properties, presents a fundamentally different staining paradigm due to the quenching of its fluorescence upon intercalation.

The exploration of this compound as a nuclear stain is still in its infancy. Significant research would be required to optimize staining protocols, characterize its photostability in imaging applications, and fully understand its cytotoxicity across various cell lines. However, its distinct spectral properties and mechanism of action could potentially open new avenues for specialized imaging applications, such as FRET-based assays or studies where fluorescence quenching is a desirable readout. For now, this compound should be considered an experimental tool for researchers interested in exploring novel fluorescent probes, rather than a direct replacement for the robust and reliable DAPI.

References

A Comparative Guide to Validating Coralyne-DNA Binding Kinetics: Surface Plasmon Resonance and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Surface Plasmon Resonance (SPR) with other biophysical techniques for the validation and characterization of Coralyne-DNA binding kinetics. Understanding the interaction between small molecules like this compound, an anti-leukemic agent, and their cellular targets is paramount in drug discovery and development. This document offers an objective overview of various methodologies, presenting their principles, experimental protocols, and the nature of the data they generate, with a focus on providing actionable insights for researchers in the field.

Introduction to this compound-DNA Interaction

This compound is a planar cationic molecule known to intercalate into DNA, exhibiting a preference for specific DNA structures such as triplexes and homo-adenine duplexes.[1][2] Its anti-cancer properties are believed to stem from its ability to bind to DNA and inhibit the function of enzymes like topoisomerase.[3] Elucidating the kinetics of this binding—the rates of association and dissociation—is crucial for understanding its mechanism of action and for the rational design of more effective therapeutic agents. While various techniques have been employed to study this interaction, Surface Plasmon Resonance (SPR) offers a powerful, real-time, and label-free approach to directly measure the kinetic parameters.

Quantitative Data Comparison

MethodLigand/AnalyteDNA SubstrateParameterValueReference
UV-Vis & Fluorescence Spectroscopy This compoundTriplex d(T)₆d(A)₆.d(T)₆Kₑ0.5-0.8 µM
Spectrophotometry This compoundhomo-(dA)Kₐ1.05 x 10⁵ M⁻¹[3]
Spectrophotometry This compoundCalf Thymus DNAKₐ1.25 x 10⁴ M⁻¹[3]
Surface Plasmon Resonance (SPR) This compound (Hypothetical)Immobilized DNAkₐ (M⁻¹s⁻¹)Not Reported-
kₑ (s⁻¹)Not Reported-
Kₑ (M)Not Reported-

Note: Kₐ (association constant) = 1/Kₑ (dissociation constant). The values from spectrophotometry can be converted to Kₑ for direct comparison.

Methodologies: A Comparative Overview

This section details the experimental protocols for Surface Plasmon Resonance and compares it with other common techniques used to study small molecule-DNA interactions.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical biosensing technique that measures the binding of an analyte (in this case, this compound) to a ligand (DNA) immobilized on a sensor chip. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the resonance angle of reflected light. This allows for the direct determination of the association rate (kₐ) and dissociation rate (kₑ), and subsequently the dissociation constant (Kₑ).

  • Sensor Chip Preparation:

    • A streptavidin-coated sensor chip (e.g., CM5) is activated.

    • Biotinylated DNA oligonucleotides of the desired sequence (e.g., a homo-adenine sequence or a sequence known to form a triplex) are synthesized.

    • The biotinylated DNA is injected over the activated sensor surface to achieve a target immobilization level (typically 100-200 Resonance Units, RU).

    • The surface is then deactivated and stabilized with a blocking agent.

  • Binding Analysis:

    • A running buffer (e.g., HBS-EP+) is continuously flowed over the sensor surface to establish a stable baseline.

    • A series of this compound solutions at different concentrations (typically ranging from nanomolar to micromolar) are prepared in the running buffer.

    • Each this compound solution is injected sequentially over the immobilized DNA surface for a defined association time, followed by a dissociation phase where only the running buffer is flowed.

    • A reference flow cell (without immobilized DNA or with an irrelevant sequence) is used to subtract non-specific binding and bulk refractive index changes.

  • Data Analysis:

    • The resulting sensorgrams (RU vs. time) are fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting process yields the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).

Visualizing the Workflow

SPR_Workflow cluster_prep Preparation cluster_analysis Binding Analysis cluster_data Data Processing Chip Streptavidin Sensor Chip Immobilize Immobilize DNA on Chip Chip->Immobilize DNA Biotinylated DNA DNA->Immobilize Baseline Establish Baseline Immobilize->Baseline Inject Inject this compound Solutions Baseline->Inject Dissociate Dissociation Phase Inject->Dissociate Sensorgram Generate Sensorgrams Dissociate->Sensorgram Fit Fit to Kinetic Model Sensorgram->Fit Results Obtain ka, kd, KD Fit->Results

Alternative Techniques

This technique relies on changes in the fluorescence properties of this compound upon binding to DNA. The intrinsic fluorescence of this compound can be quenched or enhanced upon intercalation. By titrating DNA into a solution of this compound and monitoring the change in fluorescence intensity, a binding curve can be generated to determine the binding affinity (Kₑ). Time-resolved fluorescence spectroscopy can, in some cases, provide insights into the kinetics of the interaction.

  • Experimental Protocol:

    • A solution of this compound with a known concentration is prepared in a suitable buffer.

    • The fluorescence emission spectrum of the this compound solution is recorded.

    • Aliquots of a concentrated DNA solution are incrementally added to the this compound solution.

    • The fluorescence spectrum is recorded after each addition, allowing the system to reach equilibrium.

    • The change in fluorescence intensity at a specific wavelength is plotted against the DNA concentration.

    • The data is fitted to a binding isotherm to calculate the dissociation constant (Kₑ).

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. DNA has a characteristic CD spectrum that is sensitive to its conformation. The binding of a small molecule like this compound can induce changes in the DNA's CD spectrum or result in an induced CD spectrum for the achiral this compound molecule itself. These spectral changes can be used to determine the binding mode and affinity.

  • Experimental Protocol:

    • CD spectra of the DNA and this compound solutions are recorded separately.

    • The DNA and this compound solutions are mixed, and the CD spectrum of the complex is recorded.

    • The changes in the CD signal at specific wavelengths are monitored as the concentration of this compound or DNA is varied.

    • The data is analyzed to determine the binding constant (Kₑ).

This single-molecule technique allows for the precise manipulation of a single DNA molecule held between two beads. One bead is held by a micropipette, and the other is trapped by a focused laser beam. By measuring the force required to stretch or unwind the DNA molecule in the presence and absence of this compound, information about the binding mechanism, and in some cases, the on- and off-rates of binding can be obtained.

  • Experimental Protocol:

    • A single DNA molecule is tethered between two beads.

    • The DNA is stretched, and a force-extension curve is measured in the absence of this compound.

    • This compound is introduced into the system, and the force-extension curve is measured again.

    • By observing the binding and unbinding events of single this compound molecules at a constant force, the association and dissociation rates can be determined.

Comparison of Methodologies

The following diagram illustrates the logical comparison between SPR and the alternative methods based on the type of data they primarily generate.

Comparison cluster_kinetic Direct Kinetic & Affinity Data cluster_affinity Primarily Affinity Data cluster_structural Structural Information SPR Surface Plasmon Resonance OT Optical Tweezers FS Fluorescence Spectroscopy CD Circular Dichroism CD_struct Circular Dichroism Coralyne_DNA This compound-DNA Interaction Coralyne_DNA->SPR Real-time kinetics (ka, kd, KD) Coralyne_DNA->OT Single-molecule kinetics Coralyne_DNA->FS Binding affinity (KD) Coralyne_DNA->CD Binding affinity (KD) Coralyne_DNA->CD_struct Conformational changes

Conclusion: The Value of SPR in Kinetic Validation

While techniques like fluorescence and CD spectroscopy are valuable for determining the binding affinity of this compound to DNA, they often do not provide direct measurements of the kinetic rate constants. Optical tweezers can provide single-molecule kinetic data but can be technically challenging and have lower throughput.

Surface Plasmon Resonance stands out as a robust and high-throughput method for obtaining detailed kinetic information. The ability to measure both association and dissociation rates in real-time and without the need for labeling provides a deeper understanding of the binding mechanism. This is particularly crucial for drug development, where the residence time of a drug on its target (related to the dissociation rate) can be a more critical determinant of efficacy than binding affinity alone.

For a comprehensive validation of this compound-DNA binding kinetics, a multi-faceted approach is recommended. However, for researchers and drug development professionals seeking to efficiently screen and characterize the kinetic profiles of this compound analogs or other DNA-binding small molecules, SPR offers a powerful and direct solution. The detailed kinetic data provided by SPR can significantly accelerate the lead optimization process and contribute to the development of more effective therapeutic agents.

References

Cross-Validation of Coralyne Binding Sites with NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative biophysical techniques for the cross-validation of Coralyne binding sites on DNA. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to assist researchers in selecting the most appropriate methods for their drug discovery and development efforts.

Introduction to this compound and its Interaction with DNA

This compound is a synthetic protoberberine alkaloid known for its ability to bind to various DNA structures, including triplexes and G-quadruplexes. This interaction is of significant interest in drug development due to this compound's potential as an anticancer agent. Validating the binding sites and understanding the thermodynamics and kinetics of this interaction are crucial for the rational design of more effective and specific DNA-targeting drugs.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure of molecules in solution and studying intermolecular interactions at an atomic level. However, cross-validation of NMR data with results from other biophysical techniques is essential to ensure the accuracy and robustness of the findings.

Comparative Analysis of Binding Affinity

Determining the binding affinity of this compound to its DNA target is a key aspect of its characterization. The binding constant (Kb) or dissociation constant (Kd) provides a quantitative measure of the strength of the interaction. Below is a comparison of binding affinity data for this compound with G-quadruplex DNA obtained by different techniques. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions (e.g., buffer, temperature, DNA sequence).

TechniqueDNA TargetBinding Constant (Kb in M-1)Key Findings & Observations
NMR Spectroscopy Parallel G-quadruplex DNA [d(TTGGGGT)]4- (Qualitative Confirmation)1D and 2D NOESY NMR confirmed direct interaction and identified two non-intercalative binding sites near A3/G3 and G6 bases. Significant broadening and upfield shifts of guanine (B1146940) proton signals were observed upon binding.[1]
UV-Vis Absorbance Spectroscopy Parallel G-quadruplex DNA [d(TTGGGGT)]40.2 - 4.0 x 106Hypochromism and hyperchromism with a 12 nm red shift in the absorption spectrum of this compound upon titration with DNA.[1]
Fluorescence Spectroscopy Parallel G-quadruplex DNA [d(TTGGGGT)]4- (Qualitative Confirmation)Approximately 64% quenching of this compound's intrinsic fluorescence with a 10 nm blue shift in the emission maximum, indicating proximity to guanine bases.[1]
Circular Dichroism (CD) Spectroscopy Parallel G-quadruplex DNA [d(TTGGGGT)]4- (Qualitative Confirmation)Binding of this compound induced a negative CD band at 315 nm, indicating a change in the DNA conformation and/or the electronic environment of the bound ligand.[1]
Surface Plasmon Resonance (SPR) G-quadruplex DNAData not available for this compoundSPR is a powerful technique for determining binding kinetics (kon, koff) and affinity (Kd) for small molecule-DNA interactions.

Experimental Workflows and Protocols

Detailed and standardized experimental protocols are critical for obtaining reproducible and comparable data. The following sections provide methodologies for key experiments used in the validation of this compound-DNA binding sites.

Experimental Workflow for Cross-Validation

The following diagram illustrates a logical workflow for the cross-validation of this compound binding sites using multiple biophysical techniques.

CrossValidationWorkflow cluster_nmr NMR Spectroscopy cluster_alternatives Alternative Techniques cluster_data Data Analysis & Validation NMR_1D 1D NMR Titration NMR_2D 2D NOESY/ROESY NMR_1D->NMR_2D Identify interacting protons Binding_Site Map Binding Site NMR_2D->Binding_Site Fluorescence Fluorescence Spectroscopy Binding_Affinity Determine Binding Affinity (Kd/Kb) Fluorescence->Binding_Affinity CD Circular Dichroism CD->Binding_Affinity SPR Surface Plasmon Resonance SPR->Binding_Affinity Cross_Validation Cross-Validate Results Binding_Affinity->Cross_Validation Binding_Site->Cross_Validation

A logical workflow for cross-validating this compound binding sites.
Detailed Experimental Protocols

Objective: To identify the specific protons of this compound and the DNA that are in close proximity in the bound state, thus mapping the binding site.

Materials:

  • This compound stock solution (in DMSO-d6 or D2O)

  • Lyophilized G-quadruplex DNA (e.g., d(TTGGGGT))

  • NMR buffer (e.g., 10 mM potassium phosphate, 100 mM KCl, pH 7.0 in D2O)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Dissolve the lyophilized DNA in the NMR buffer to a final concentration of approximately 0.5-1.0 mM.

    • Prepare a series of NMR samples with a constant concentration of DNA and increasing molar ratios of this compound (e.g., 0:1, 0.5:1, 1:1, 2:1 this compound:DNA).

    • The final sample volume should be ~500-600 µL.

  • NMR Data Acquisition:

    • Acquire a series of 1D 1H NMR spectra for each titration point to monitor chemical shift perturbations and line broadening, confirming the interaction.

    • For the sample showing significant interaction (e.g., 1:1 ratio), acquire a 2D 1H-1H NOESY spectrum.

    • Typical NOESY parameters on a 600 MHz spectrometer:

      • Mixing time (τm): 150-300 ms (B15284909) (optimized to observe intermolecular NOEs)

      • Spectral width: ~12-14 ppm in both dimensions

      • Number of scans: 16-64 per increment

      • Temperature: 298 K

  • Data Processing and Analysis:

    • Process the 2D NOESY data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the intramolecular NOEs for both this compound and the DNA to confirm their solution structures.

    • Identify intermolecular NOE cross-peaks between this compound protons and DNA protons. The presence of these cross-peaks provides direct evidence of their spatial proximity (< 5 Å).

    • Map the identified intermolecular contacts onto the structures of this compound and the DNA to define the binding site and orientation.

Objective: To determine the binding constant (Kb) of the this compound-DNA interaction by monitoring the quenching of this compound's intrinsic fluorescence.

Materials:

  • This compound stock solution (in DMSO or ethanol)

  • G-quadruplex DNA stock solution

  • Fluorescence buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4)

  • Quartz cuvette

Procedure:

  • Instrument Setup:

    • Set the excitation wavelength for this compound (e.g., ~420 nm).

    • Set the emission wavelength range to scan (e.g., 450-600 nm).

  • Titration:

    • Place a fixed concentration of this compound (e.g., 1-5 µM) in the cuvette.

    • Record the initial fluorescence spectrum.

    • Make sequential additions of the DNA stock solution into the cuvette.

    • After each addition, mix thoroughly and allow the system to equilibrate for a few minutes before recording the fluorescence spectrum.

  • Data Analysis:

    • Correct the fluorescence intensity for the dilution effect at each titration point.

    • Plot the change in fluorescence intensity at the emission maximum as a function of the DNA concentration.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to calculate the binding constant (Kb).

Objective: To monitor conformational changes in the DNA upon this compound binding and to potentially determine the binding affinity.

Materials:

  • This compound stock solution

  • G-quadruplex DNA stock solution

  • CD buffer (e.g., 10 mM sodium cacodylate, 100 mM KCl, pH 7.0)

  • CD-compatible quartz cuvette

Procedure:

  • Instrument Setup:

    • Set the wavelength range to scan (e.g., 220-350 nm).

    • Record a baseline spectrum of the buffer.

  • Titration:

    • Record the CD spectrum of the DNA alone at a fixed concentration (e.g., 5-10 µM).

    • Add increasing aliquots of the this compound stock solution to the DNA sample.

    • Record the CD spectrum after each addition, allowing for equilibration.

  • Data Analysis:

    • Subtract the buffer baseline from all spectra.

    • Analyze the changes in the CD signal, particularly the induced CD band of the achiral this compound upon binding to the chiral DNA.

    • The change in ellipticity at a specific wavelength can be plotted against the this compound concentration and fitted to a binding equation to estimate the binding affinity.

Objective: To determine the kinetics (kon, koff) and equilibrium dissociation constant (Kd) of the this compound-DNA interaction.

Materials:

  • Biotinylated G-quadruplex DNA

  • Streptavidin-coated SPR sensor chip

  • This compound solutions of varying concentrations

  • SPR running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization:

    • Immobilize the biotinylated G-quadruplex DNA onto the streptavidin-coated sensor chip.

  • Binding Analysis:

    • Inject a series of this compound solutions at different concentrations over the sensor surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) in real-time to generate sensorgrams.

    • Between each this compound injection, regenerate the sensor surface to remove the bound ligand.

  • Data Analysis:

    • Fit the association and dissociation phases of the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and dissociation rate constant (koff).

    • Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = koff / kon).

Signaling Pathways and Logical Relationships

The interaction of this compound with DNA, particularly with G-quadruplexes in telomeres and oncogene promoters, can trigger various cellular signaling pathways leading to anticancer effects. The following diagram illustrates a simplified hypothetical signaling pathway initiated by this compound binding.

SignalingPathway This compound This compound G4_DNA G-Quadruplex DNA (e.g., in Telomeres) This compound->G4_DNA Binds and Stabilizes Telomerase Telomerase G4_DNA->Telomerase Inhibits Activity Telomere_Shortening Telomere Shortening Telomerase->Telomere_Shortening Prevents Cell_Cycle_Arrest Cell Cycle Arrest Telomere_Shortening->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Hypothetical signaling pathway initiated by this compound binding.

Conclusion

The cross-validation of this compound's binding sites on DNA using a combination of NMR spectroscopy and other biophysical techniques provides a robust and comprehensive understanding of the molecular interactions. While NMR offers unparalleled atomic-level detail of the binding interface, techniques like fluorescence and CD spectroscopy provide valuable and often more readily obtainable data on binding affinity and conformational changes. SPR, on the other hand, excels in providing kinetic information. By integrating the data from these complementary methods, researchers can build a more complete and accurate picture of the this compound-DNA interaction, which is essential for the development of targeted and effective therapeutic agents.

References

A Comparative Analysis of the Cytotoxic Effects of Coralyne and Berberine on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic properties of two protoberberine alkaloids, Coralyne and Berberine (B55584), against various cancer cell lines. The information presented is collated from multiple studies to offer a comprehensive overview of their anti-cancer potential, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for this compound and Berberine across different human cancer cell lines as reported in various studies. It is important to note that these values can vary based on the specific experimental conditions, such as the assay used and the duration of exposure.

Table 1: IC50 Values of this compound on Human Cancer Cell Lines

Cancer Cell LineAssay MethodIncubation TimeIC50 (µM)
A549 (Lung Carcinoma)Clonogenic Survival Assay24 hours~50[1]
A549 (Lung Carcinoma)Propidium Iodide Assay72 hours59.79[1]
A549 (Lung Carcinoma)Clonogenic Survival Assay24 hours45.80[1]

Table 2: IC50 Values of Berberine on Human Cancer Cell Lines

Cancer Cell LineAssay MethodIncubation TimeIC50 (µM)
A549 (Lung Carcinoma)MTT Assay24 hours131.9[2]
A549 (Lung Carcinoma)CCK8 Assay48 hours80-100[3]
A549 (Lung Carcinoma)MTT Assay24 hours139.4[4]
MCF-7 (Breast Cancer)MTT Assay48 hours25[5]
MCF-7 (Breast Cancer)MTT AssayNot Specified106[6]
Tca8113 (Oral Squamous Cell Carcinoma)MTT Assay48 hours218.52[7]
CNE2 (Nasopharyngeal Carcinoma)MTT Assay48 hours249.18[7]
Hela (Cervical Carcinoma)MTT Assay48 hours245.18[7]
HT29 (Colon Cancer)MTT Assay48 hours52.37[7]
MDA-MB-231 (Breast Cancer)Not SpecifiedNot Specified85[6]

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the data tables. For specific details, please refer to the cited literature.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells.

    • Cancer cells are seeded in 96-well plates and incubated.

    • The cells are then treated with varying concentrations of this compound or Berberine for a specified duration (e.g., 24, 48, or 72 hours).

    • After incubation, an MTT solution is added to each well, and the plates are incubated for an additional 1-4 hours.

    • A solubilization solution is then added to dissolve the formazan (B1609692) crystals.

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm), which is proportional to the number of viable cells.[8]

  • Clonogenic Survival Assay: This assay assesses the ability of a single cell to grow into a colony, measuring the effectiveness of a cytotoxic agent on cell reproductive viability.

    • Cells are seeded at a low density in culture dishes.

    • They are then treated with the test compound for a specific period.

    • The medium is replaced with fresh, drug-free medium, and the cells are allowed to grow for 1-3 weeks.

    • Colonies are fixed, stained, and counted. A colony is typically defined as a cluster of at least 50 cells.

  • CCK-8 Assay (Cell Counting Kit-8): This is another colorimetric assay that uses a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in cells to produce a yellow-colored formazan dye. The amount of formazan generated is directly proportional to the number of living cells. The protocol is similar to the MTT assay.

  • Propidium Iodide (PI) Staining Assay: PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it useful for identifying dead cells in a population.

    • Cells are treated with the compound of interest.

    • After treatment, the cells are harvested and stained with PI.

    • The fluorescence is then quantified using flow cytometry to determine the percentage of dead cells.

Mechanisms of Action and Signaling Pathways

Both this compound and Berberine exert their cytotoxic effects through multiple mechanisms, often involving the induction of apoptosis (programmed cell death) and cell cycle arrest.

This compound: Mechanisms of Cytotoxicity

This compound is known to be a potent DNA-intercalating agent and a topoisomerase I and II inhibitor.[9] Its cytotoxic effects are significantly enhanced with exposure to UVA light, a phenomenon known as photosensitization.[10][11] This phototoxic effect can be oxygen-independent and leads to the formation of DNA double-strand breaks.[11] Key signaling pathways implicated in this compound-induced apoptosis, particularly under photodynamic therapy (PDT) conditions, include:

  • ATR-p38 MAPK-BAX Pathway [2]

  • JAK2-STAT1-BAX Pathway [2]

  • Chk2-dependent S-phase Checkpoint and p53-independent Apoptosis [3]

This compound has also been shown to act as a radiosensitizer, enhancing the efficacy of radiation therapy.[12]

Coralyne_Pathway cluster_extrinsic Extrinsic Signals cluster_membrane Cellular Response cluster_cytoplasm Apoptotic Execution This compound This compound Topoisomerase I/II Inhibition Topoisomerase I/II Inhibition This compound->Topoisomerase I/II Inhibition JAK2 JAK2 This compound->JAK2 UVA DNA Damage DNA Damage Topoisomerase I/II Inhibition->DNA Damage ATR ATR DNA Damage->ATR Chk2 Chk2 DNA Damage->Chk2 p38 MAPK p38 MAPK ATR->p38 MAPK BAX Activation BAX Activation p38 MAPK->BAX Activation STAT1 STAT1 JAK2->STAT1 STAT1->BAX Activation S-phase Arrest S-phase Arrest Chk2->S-phase Arrest Mitochondrial Dysfunction Mitochondrial Dysfunction BAX Activation->Mitochondrial Dysfunction Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis S-phase Arrest->Apoptosis

This compound's multifaceted mechanism of action.
Berberine: Mechanisms of Cytotoxicity

Berberine is a well-studied alkaloid with a broad range of anti-cancer activities. It has been shown to inhibit the proliferation of a wide variety of cancer cells by inducing apoptosis and causing cell cycle arrest.[1][7][10][13][14] Berberine's cytotoxic effects are mediated through its interaction with numerous molecular targets and signaling pathways, including:

  • PI3K/AKT/mTOR Pathway: Inhibition of this pathway is a common mechanism for Berberine-induced apoptosis and autophagy.[6]

  • MAPK/ERK Pathway: Modulation of this pathway can lead to cell cycle arrest and inhibition of metastasis.[6]

  • Wnt/β-catenin Pathway: Downregulation of this pathway can suppress cancer cell proliferation.[6]

  • Bcl-2 Family Proteins: Berberine can induce apoptosis by upregulating the pro-apoptotic protein BAX and downregulating the anti-apoptotic protein Bcl-2.[7][13]

  • ROS Generation: Berberine can induce apoptosis through the generation of reactive oxygen species (ROS) and activation of JNK/p38 MAPK signaling.[15]

Berberine has also been shown to inhibit cell invasion and metastasis by suppressing the epithelial-mesenchymal transition (EMT).[1]

Berberine_Pathway cluster_extrinsic External Stimulus cluster_membrane Signaling Cascades cluster_cytoplasm Cellular Outcomes Berberine Berberine PI3K/AKT/mTOR PI3K/AKT/mTOR Berberine->PI3K/AKT/mTOR Inhibits MAPK/ERK MAPK/ERK Berberine->MAPK/ERK Modulates Wnt/β-catenin Wnt/β-catenin Berberine->Wnt/β-catenin Inhibits ROS Generation ROS Generation Berberine->ROS Generation Induces ↓ Proliferation ↓ Proliferation PI3K/AKT/mTOR->↓ Proliferation ↑ Apoptosis ↑ Apoptosis PI3K/AKT/mTOR->↑ Apoptosis Cell Cycle Arrest Cell Cycle Arrest MAPK/ERK->Cell Cycle Arrest ↓ Metastasis ↓ Metastasis MAPK/ERK->↓ Metastasis Wnt/β-catenin->↓ Proliferation ROS Generation->↑ Apoptosis

Berberine's diverse signaling targets.

Comparative Summary and Future Directions

Both this compound and Berberine demonstrate significant cytotoxic effects against a range of cancer cell lines, albeit through partially distinct mechanisms. Based on the available IC50 data, the relative potency of each compound appears to be cell-line dependent. For instance, in A549 lung cancer cells, this compound appears to be more potent than Berberine. Conversely, Berberine shows high potency in some breast cancer cell lines like MCF-7.

A key differentiator is this compound's pronounced phototoxicity, which suggests its potential as a photosensitizing agent in photodynamic therapy.[10][11] Berberine, on the other hand, has a broader documented range of molecular targets and has been extensively studied for its ability to modulate multiple signaling pathways involved in cancer progression.

Further head-to-head comparative studies on a wider panel of cancer cell lines under standardized experimental conditions are warranted to fully elucidate the relative therapeutic potential of these two related alkaloids. Investigating their efficacy in combination with existing chemotherapeutic agents could also open new avenues for cancer treatment.

References

Protoberberine Alkaloids as G-Quadruplex Targeting Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

G-quadruplexes (G4s), non-canonical secondary structures of nucleic acids found in guanine-rich sequences, have emerged as promising therapeutic targets, particularly in oncology. Their presence in telomeres and oncogene promoter regions makes them attractive for interventions aimed at inhibiting cancer cell proliferation. Protoberberine alkaloids, a class of natural products, have demonstrated a propensity for binding to and stabilizing these structures. This guide provides a comparative analysis of Coralyne versus other common protoberberine alkaloids—Berberine (B55584), Palmatine, and Jatrorrhizine—in their ability to target G-quadruplexes, supported by experimental data.

Comparative Performance of Protoberberine Alkaloids

The efficacy of protoberberine alkaloids in targeting G-quadruplexes is evaluated based on their binding affinity, stabilization of the G4 structure, and their biological impact, such as cytotoxicity towards cancer cells. The following tables summarize key quantitative data from various experimental studies.

AlkaloidG-Quadruplex TargetBinding Affinity (Kb, M-1)Method
This compound Human Telomeric~1.0 x 106[1][2]Spectroscopy, Calorimetry
Parallel G-quadruplex [d(TTGGGGT)]40.2 - 4.0 x 106[3]Absorbance Titration
Berberine Human Telomeric~1.0 x 105[2]Spectroscopy, Calorimetry
c-MYC Promoter--
Palmatine Human Telomeric~1.0 x 105[2]Spectroscopy, Calorimetry
Jatrorrhizine dsDNALower than Palmatine & Coptisine[4]ESI-MS

Table 1: Binding Affinity of Protoberberine Alkaloids to G-Quadruplex DNA. This table presents the binding constants (Kb) of this compound, Berberine, and Palmatine for G-quadruplex structures. Higher Kb values indicate stronger binding affinity.

AlkaloidG-Quadruplex TargetΔTm (°C)Method
This compound Human TelomericNot explicitly quantified in sources-
Berberine c-MYC Promoter>6[5][6]CD Spectroscopy
HIF1α Promoter~10[6]Melting Curve Experiment
Palmatine Telomeric G45[7]-
Berberine Derivatives Telomeric (HTG21)Dose-dependent increase[8]CD Melting

Table 2: G-Quadruplex Stabilization by Protoberberine Alkaloids. This table shows the change in melting temperature (ΔTm) of G-quadruplex DNA upon binding of the alkaloids. A larger positive ΔTm indicates greater stabilization of the G4 structure.

AlkaloidCell LineIC50 (µM)
Berberine Various cancer cell linesActivity reported[8]
Quindoline Derivatives (related heterocycles) Various cancer cell lines6.3 - 16[9]

Table 3: Cytotoxicity of Protoberberine Alkaloids and Related Compounds. This table provides the half-maximal inhibitory concentration (IC50) values, indicating the concentration of the compound required to inhibit 50% of cancer cell growth.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to assess the interaction between protoberberine alkaloids and G-quadruplexes.

Fluorescence Resonance Energy Transfer (FRET) Melting Assay

This high-throughput assay is used to determine the G-quadruplex stabilizing ability of a ligand by measuring the change in melting temperature (ΔTm).

  • Oligonucleotide Preparation : A G-quadruplex-forming oligonucleotide is labeled with a FRET pair, such as FAM (donor) and TAMRA (acceptor), at its 5' and 3' ends, respectively.

  • Sample Preparation : The labeled oligonucleotide (e.g., 0.2 µM) is annealed in a buffer solution (e.g., 10 mM Tris-HCl, pH 7.4) containing a G-quadruplex stabilizing cation, typically 100 mM KCl.

  • Ligand Addition : The protoberberine alkaloid is added to the annealed oligonucleotide solution at a specified concentration (e.g., 1 µM).

  • Melting Curve Analysis : The fluorescence intensity is monitored as the temperature is gradually increased (e.g., from 25 °C to 95 °C at a rate of 1 °C/min). The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex structures are unfolded.

  • Data Analysis : The ΔTm is calculated by subtracting the Tm of the G-quadruplex alone from the Tm in the presence of the ligand.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to investigate the conformational changes of G-quadruplex DNA upon ligand binding.

  • Sample Preparation : A solution of the G-quadruplex-forming oligonucleotide (e.g., 5 µM) is prepared in a suitable buffer (e.g., 10 mM sodium cacodylate, 100 mM NaCl, pH 7.2).

  • Titration : The protoberberine alkaloid is incrementally added to the DNA solution.

  • Spectral Measurement : CD spectra are recorded over a specific wavelength range (e.g., 220-320 nm) at a constant temperature.

  • Data Analysis : Changes in the CD signal, such as the appearance of characteristic peaks for parallel or anti-parallel G-quadruplex conformations, and the induction of a CD signal in the ligand's absorption band, indicate binding and conformational changes.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of the interaction between a ligand and a biomolecule.

  • Chip Preparation : A sensor chip (e.g., a streptavidin-coated chip) is used to immobilize a biotinylated G-quadruplex-forming oligonucleotide.

  • Analyte Injection : The protoberberine alkaloid (analyte) is injected at various concentrations over the chip surface in a continuous flow of running buffer.

  • Signal Detection : The binding of the analyte to the immobilized DNA is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU).

  • Data Analysis : The association (kon) and dissociation (koff) rate constants are determined from the sensorgram. The equilibrium dissociation constant (Kd) is calculated as koff/kon, and the binding affinity (Kb) is the reciprocal of Kd.

PCR Stop Assay

This assay assesses the ability of a ligand to stabilize G-quadruplex structures and thereby inhibit DNA polymerase activity.

  • Template and Primer Design : A DNA template containing a G-quadruplex-forming sequence is designed along with a complementary primer.

  • Reaction Mixture : The PCR reaction mixture includes the template, primer, Taq DNA polymerase, dNTPs, and the protoberberine alkaloid at various concentrations in a buffer containing a G-quadruplex stabilizing cation (e.g., K+).

  • PCR Amplification : The reaction undergoes a set number of PCR cycles.

  • Product Analysis : The PCR products are analyzed by gel electrophoresis. The inhibition of DNA amplification in the presence of the ligand, indicated by a decrease in the full-length product band, suggests stabilization of the G-quadruplex structure, which blocks the polymerase.

Visualizations

The following diagrams illustrate the experimental workflow for evaluating G-quadruplex ligands and the signaling pathways affected by their binding.

G_Quadruplex_Ligand_Evaluation_Workflow Experimental Workflow for G-Quadruplex Ligand Evaluation cluster_0 Initial Screening cluster_1 Binding Characterization cluster_2 Biological Activity FRET FRET Melting Assay (High-Throughput) CD Circular Dichroism (Conformational Analysis) FRET->CD Hits SPR Surface Plasmon Resonance (Kinetics & Affinity) CD->SPR Confirmed Binders PCR_Stop PCR Stop Assay (Polymerase Inhibition) SPR->PCR_Stop Characterized Binders Cytotoxicity Cytotoxicity Assays (e.g., MTT, IC50) PCR_Stop->Cytotoxicity Biologically Active Hits

Caption: Workflow for G-quadruplex ligand evaluation.

G_Quadruplex_Stabilization_Pathway Downstream Effects of G-Quadruplex Stabilization cluster_0 Telomere Targeting cluster_1 Oncogene Promoter Targeting Alkaloid Protoberberine Alkaloid (e.g., this compound) Telomeric_G4 Telomeric G-Quadruplex Alkaloid->Telomeric_G4 Binds & Stabilizes Oncogene_G4 Oncogene Promoter G-Quadruplex (e.g., c-MYC) Alkaloid->Oncogene_G4 Binds & Stabilizes Telomerase_Inhibition Telomerase Inhibition Telomeric_G4->Telomerase_Inhibition Telomere_Shortening Telomere Shortening Telomerase_Inhibition->Telomere_Shortening Senescence Cellular Senescence/ Apoptosis Telomere_Shortening->Senescence Transcription_Repression Transcription Repression Oncogene_G4->Transcription_Repression Protein_Downregulation Oncoprotein Downregulation Transcription_Repression->Protein_Downregulation Antiproliferative Antiproliferative Effects Protein_Downregulation->Antiproliferative

Caption: Signaling pathways affected by G-quadruplex stabilization.

Conclusion

The comparative analysis of this compound and other protoberberine alkaloids reveals distinct profiles in their interaction with G-quadruplex DNA. This compound consistently demonstrates a higher binding affinity for G-quadruplex structures compared to Berberine and Palmatine.[1][2] This suggests that the planar, fully aromatic structure of this compound is more favorable for stacking interactions with the G-tetrads. While quantitative data for the G-quadruplex stabilization (ΔTm) by this compound was not as readily available in the reviewed literature, its strong binding affinity implies a significant stabilizing effect. Berberine and its derivatives have been shown to effectively stabilize G-quadruplexes in oncogene promoters like c-MYC, leading to the downregulation of the oncoprotein and subsequent anti-proliferative effects.[5][6] Palmatine also demonstrates the ability to bind and stabilize G-quadruplexes, albeit generally with a lower affinity than this compound.[2][7] The choice of a specific protoberberine alkaloid for therapeutic development will depend on the desired target selectivity (telomeric vs. specific oncogene promoter G-quadruplexes) and the overall pharmacological profile. Further research focusing on systematic comparisons of these alkaloids against a wider panel of G-quadruplex structures and in cellular models is warranted to fully elucidate their therapeutic potential.

References

Coralyne: A Potential Alternative in Cancer Therapy? A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive analysis of the available scientific literature provides a comparative overview of the efficacy of Coralyne, a plant-derived alkaloid, against common chemotherapeutic agents in preclinical cancer models. This guide synthesizes data on its cytotoxic effects, mechanisms of action, and the signaling pathways it modulates, offering a valuable resource for researchers, scientists, and professionals in drug development.

Executive Summary

This compound has demonstrated notable anticancer properties against various cancer cell lines, including those of the lung, breast, and skin. While direct comparative studies with common chemotherapeutic agents are limited, existing data suggests that this compound's efficacy warrants further investigation. Its distinct mechanism of action, involving DNA intercalation and modulation of specific apoptotic pathways, presents a potential avenue for new therapeutic strategies, particularly in combination with existing treatments.

Comparative Efficacy: this compound vs. Standard Chemotherapeutics

The in vitro efficacy of an anticancer agent is commonly measured by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth. The following tables summarize the available IC50 values for this compound and standard chemotherapeutic agents in lung, breast, and skin cancer cell lines. It is important to note that these values are compiled from various studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Lung Cancer (A549 Cell Line)
CompoundIC50 (µM)Citation(s)
This compound 45.80[1]
Cisplatin 3.3 - 23.4

Note: The IC50 for this compound was determined using a clonogenic survival assay, while the values for Cisplatin are from various studies using different methodologies, leading to a wider range.

Breast Cancer (MCF-7 and MDA-MB-231 Cell Lines)
CompoundCell LineIC50 (µM)Citation(s)
This compound MCF-7> 20[1]
MDA-MB-231> 20[1]
Doxorubicin MCF-70.0877 - 9.9
MDA-MB-2310.0877 - 6.6

Note: One study indicated that this compound concentrations up to 20 µM did not decrease the metabolic activity of MCF-7 and MDA-MB-231 cells after 72 hours, suggesting an IC50 value above this concentration under the tested conditions.[1] The IC50 values for Doxorubicin are compiled from multiple sources.

Skin Cancer (A431 Cell Line)
CompoundIC50 (µM)Citation(s)
This compound > 20[1]
5-Fluorouracil (B62378) 47.02

Note: Similar to the breast cancer cell lines, the IC50 of this compound in A431 cells was reported to be above 20 µM in one study.[1]

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects through multiple mechanisms. It is known to intercalate into DNA, disrupting DNA replication and transcription. Furthermore, it inhibits topoisomerase I and II, enzymes crucial for resolving DNA topological problems during cellular processes.

A key aspect of this compound's anticancer activity is its ability to induce apoptosis (programmed cell death) in cancer cells. Studies have elucidated specific signaling pathways involved in this process.

This compound-Induced Apoptotic Pathways

In skin cancer cells, this compound, particularly in combination with UVA light, has been shown to induce apoptosis through the activation of two distinct signaling pathways:

  • ATR-p38 MAPK-BAX Pathway : This pathway is activated in response to DNA damage.

  • JAK2-STAT1-BAX Pathway : This pathway can be activated independently of DNA damage.[2]

Both pathways converge on the activation of BAX, a pro-apoptotic protein that leads to mitochondrial dysfunction and subsequent cell death.

Coralyne_Apoptosis_Pathway cluster_extrinsic This compound (+UVA) cluster_dna_damage DNA Damage-Dependent cluster_dna_independent DNA Damage-Independent cluster_apoptosis Apoptosis This compound This compound (+UVA) ATR ATR This compound->ATR JAK2 JAK2 This compound->JAK2 p38_MAPK p38 MAPK ATR->p38_MAPK BAX BAX Activation p38_MAPK->BAX Mitochondria Mitochondrial Dysfunction BAX->Mitochondria STAT1 STAT1 JAK2->STAT1 STAT1->BAX Apoptosis Apoptosis Mitochondria->Apoptosis

This compound-induced apoptotic signaling pathways.

In contrast, common chemotherapeutic agents like cisplatin, doxorubicin, and 5-fluorouracil induce apoptosis through a variety of mechanisms that often involve the activation of the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways, frequently dependent on the tumor suppressor protein p53.

Experimental Protocols

The determination of IC50 values is a fundamental experimental procedure in cancer research. The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

MTT Assay Protocol
  • Cell Seeding : Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Drug Treatment : The cells are then treated with a range of concentrations of the test compound (e.g., this compound or a standard chemotherapeutic agent) and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition : After the incubation period, the drug-containing medium is removed, and a solution of MTT is added to each well. The plate is then incubated for a few hours to allow the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization : The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement : The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis : The absorbance values are then used to calculate the percentage of cell viability for each drug concentration relative to untreated control cells. The IC50 value is determined by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere (overnight) seed_cells->adhere treat Treat with varying concentrations of drug adhere->treat incubate_drug Incubate for 24/48/72 hours treat->incubate_drug add_mtt Add MTT solution incubate_drug->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance (570 nm) solubilize->read_absorbance analyze Calculate IC50 value read_absorbance->analyze end End analyze->end

General workflow of the MTT assay for IC50 determination.

Conclusion and Future Directions

This compound demonstrates potential as an anticancer agent, with a mechanism of action that is distinct from some conventional chemotherapeutics. While the currently available data on its cytotoxic potency against breast and skin cancer cell lines is not directly comparable to standard drugs, its efficacy in lung cancer cells and its unique signaling pathway activation highlight the need for further research. Future studies should focus on direct, head-to-head comparisons of this compound with standard-of-care drugs in a wider range of cancer cell lines and in vivo models. Investigating the synergistic effects of this compound with existing chemotherapeutic agents could also open up new avenues for combination therapies, potentially leading to more effective and less toxic cancer treatments.

References

A Comparative Analysis of Coralyne's Photostability Against Common Fluorescent DNA Stains

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a fluorescent DNA stain is a critical step in ensuring the accuracy and reproducibility of experimental results. Photostability, the ability of a fluorophore to resist photodegradation when exposed to light, is a key parameter that dictates the suitability of a stain for various applications, from routine gel electrophoresis to advanced live-cell imaging.

Quantitative Photostability Comparison: A Data Synthesis

Direct, side-by-side quantitative data on the photobleaching rates of Coralyne in comparison to DAPI, Hoechst, SYBR Green, and Ethidium Bromide is limited. The following table summarizes the known photostability characteristics of these dyes based on available literature. It is important to note that the photostability of a dye can be influenced by various factors, including the intensity and wavelength of the excitation light, the chemical environment, and the presence of oxygen.

Fluorescent DNA StainReported PhotostabilityKey Characteristics
This compound Moderate to Low (Inferred)Known to be a photosensitizer, inducing DNA damage upon light exposure. Its fluorescence is quenched upon binding to DNA, although derivatives are being developed to enhance fluorescence. Styryl derivatives are suggested to have higher photostability than cyanine (B1664457) dyes.[1]
DAPI ModerateProne to photobleaching, especially under prolonged UV exposure. It can undergo photoconversion to a green-emitting species.[2]
Hoechst Dyes (33258 & 33342) ModerateSimilar to DAPI, these dyes exhibit moderate photostability and can be susceptible to photobleaching with intense UV illumination.[3]
SYBR Green I Moderate to LowGenerally considered to be less photostable than many other nucleic acid stains, which can be a limitation in applications requiring long exposure times.
Ethidium Bromide HighExhibits relatively high photostability, making it suitable for standard gel documentation. However, its mutagenic nature is a significant drawback.[4][5]
Alexa Fluor Dyes (as a benchmark) High to Very HighOften used as a benchmark for high photostability in various fluorescence microscopy applications.[6]

Mechanism of Action and DNA Interaction

The interaction of these dyes with DNA is fundamental to their function as stains and can influence their photostability.

This compound is a planar molecule that intercalates between DNA base pairs.[7][8] Upon exposure to light, it acts as a photosensitizer, generating reactive oxygen species that can lead to DNA damage, including single-strand nicks.[9] This photosensitizing activity suggests a mechanism that inherently leads to its own degradation and limits its photostability for imaging purposes where sample integrity is paramount.

DAPI and Hoechst dyes are minor groove binders, with a preference for AT-rich regions of DNA.[3] Their fluorescence is significantly enhanced upon binding to DNA.

SYBR Green I is an intercalating dye, and its fluorescence quantum yield increases dramatically upon binding to double-stranded DNA.

Ethidium Bromide is a classic intercalator that inserts itself between the base pairs of the DNA double helix.

Experimental Protocols for Photostability Assessment

To quantitatively compare the photostability of different DNA stains, a standardized experimental protocol is essential. The following outlines a general method for measuring the photobleaching rate of fluorescent dyes.

Objective:

To determine and compare the rate of fluorescence decay (photobleaching) of this compound and other DNA stains when bound to DNA under continuous illumination.

Materials:
  • Solutions of this compound, DAPI, Hoechst 33342, SYBR Green I, and Ethidium Bromide at a standardized concentration.

  • Double-stranded DNA (dsDNA) solution (e.g., calf thymus DNA).

  • Phosphate-buffered saline (PBS) or another appropriate buffer.

  • Fluorescence microscope with a stable light source (e.g., LED or laser) and a sensitive camera.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:
  • Sample Preparation:

    • Prepare solutions of each DNA stain and dsDNA in PBS.

    • Mix the stain and dsDNA solutions to allow for binding. The final concentrations should be optimized for a good signal-to-noise ratio.

    • Mount a small volume of the stained DNA solution on a microscope slide and cover with a coverslip.

  • Microscope Setup:

    • Turn on the fluorescence microscope and allow the light source to stabilize.

    • Select the appropriate filter set for the excitation and emission wavelengths of the dye being tested.

    • Place the slide on the microscope stage and bring the sample into focus.

    • Adjust the illumination intensity to a consistent level for all samples.

  • Image Acquisition:

    • Acquire an initial image (time = 0).

    • Continuously illuminate the sample.

    • Capture a time-lapse series of images at regular intervals (e.g., every 10 seconds) until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • Open the image series in the image analysis software.

    • Select a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of a region without stained DNA and subtracting it from the ROI measurements.

    • Normalize the background-corrected intensity values to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time.

    • The photobleaching rate can be determined by fitting the decay curve to an exponential function. The time it takes for the fluorescence to decrease to 50% of its initial value is the half-life (t½), a common metric for photostability.

Visualizing the Concepts

To further clarify the processes and comparisons discussed, the following diagrams are provided.

Photostability_Comparison_Workflow cluster_Preparation Sample Preparation cluster_Imaging Microscopy and Image Acquisition cluster_Analysis Data Analysis Stain_Sol Prepare Stain Solutions (this compound, DAPI, etc.) Binding Mix Stain and DNA (Allow for Binding) Stain_Sol->Binding DNA_Sol Prepare dsDNA Solution DNA_Sol->Binding Mount Mount Sample on Slide Binding->Mount Microscope Setup Microscope (Stable Light Source) Mount->Microscope Acquire_t0 Acquire Initial Image (t=0) Microscope->Acquire_t0 Illuminate Continuous Illumination Acquire_t0->Illuminate Time_Lapse Acquire Time-Lapse Images Illuminate->Time_Lapse Fixed Intervals Measure_Intensity Measure Fluorescence Intensity (ROI) Time_Lapse->Measure_Intensity Background_Correction Background Correction Measure_Intensity->Background_Correction Normalize Normalize to Initial Intensity Background_Correction->Normalize Plot Plot Intensity vs. Time Normalize->Plot Calculate_Rate Calculate Photobleaching Rate (t½) Plot->Calculate_Rate Comparison Compare Photostability Calculate_Rate->Comparison

Experimental workflow for comparing the photostability of fluorescent DNA stains.

Coralyne_Mechanism_of_Action cluster_Interaction This compound-DNA Interaction cluster_Photosensitization Photosensitization Pathway cluster_Consequence Biological Consequence This compound This compound Intercalation Intercalation This compound->Intercalation DNA DNA Double Helix DNA->Intercalation DNA_Damage DNA Damage (e.g., Strand Breaks) DNA->DNA_Damage Excited_this compound Excited State this compound* Intercalation->Excited_this compound Light Absorption Light Light Exposure (e.g., UV, Visible Light) ROS Reactive Oxygen Species (ROS) Generation Excited_this compound->ROS Energy Transfer to O₂ ROS->DNA Oxidation Cellular_Response Cellular Response (e.g., Apoptosis) DNA_Damage->Cellular_Response

Signaling pathway of this compound-mediated DNA photosensitization.

Conclusion

References

Validating Coralyne's In-Cell Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Coralyne's in-cell target engagement with alternative compounds, supported by experimental data and detailed protocols. This compound, a protoberberine alkaloid, is known for its anti-cancer properties, which are attributed to multiple mechanisms of action, including DNA intercalation and inhibition of Topoisomerase I. This document aims to offer an objective comparison to aid in the evaluation of this compound's performance and its potential applications in research and drug development.

Executive Summary

This compound demonstrates engagement with several key cellular targets implicated in cancer biology. Its primary mechanisms of action include insertion into the DNA double helix and interference with DNA replication and repair processes through the inhibition of Topoisomerase I. Additionally, this compound has been shown to modulate signaling pathways such as the JAK/STAT and ATR pathways. This guide compares this compound's activity with that of established drugs targeting similar pathways: Topotecan, a clinical Topoisomerase I inhibitor; Ruxolitinib, a JAK2 inhibitor; and Berberine (B55584), a structurally related natural product. While direct in-cell target engagement data for this compound is limited, this comparison leverages available in vitro data for this compound against the in-cell activities of the comparator compounds to provide a comprehensive overview.

Comparison of In-Cell Target Engagement

To facilitate a clear comparison, the following tables summarize the available quantitative data for this compound and its alternatives.

Topoisomerase I Inhibition

Topoisomerase I is a critical enzyme in DNA replication and transcription. Its inhibition leads to DNA damage and apoptosis in cancer cells.

CompoundAssay TypeCell LineIC50/EC50Reference
This compound Topoisomerase I-mediated DNA cleavage (in vitro)-Potent inhibitor (qualitative)[1]
Topotecan CytotoxicityHT-2933 nM[2]
DNA single-strand breaksHT-290.28 µM (C1000)[2]
CytotoxicitySCLC cell lines~20% response rate[3]
Berberine Topoisomerase I inhibition-Yes (part of multi-target effects)[4][5]
DNA Intercalation

DNA intercalation disrupts the normal function of DNA and can trigger cell death.

CompoundAssay TypeMethodBinding Constant (Ka) / IC50Reference
This compound DNA Binding (in vitro)Spectroscopy/Calorimetry3.5 x 10⁶ M⁻¹[6]
Berberine DNA Binding (in vitro)Spectroscopy/Calorimetry1.15 x 10⁴ M⁻¹[6]
DNA Intercalator 2 CytotoxicityCell-based assayIC50 values determined[7]

Note: In-cell binding affinities are not available. The data reflects in vitro binding to DNA.

JAK/STAT Pathway Modulation

The JAK/STAT pathway is involved in cell proliferation, differentiation, and apoptosis. Its dysregulation is a hallmark of many cancers.

CompoundTargetAssay TypeCell LineIC50/EC50Reference
This compound JAK2/STAT1Photosensitization-induced apoptosisA431Qualitative[8]
Ruxolitinib JAK2STAT5 phosphorylationSET214 nM[9]
JAK2ProliferationETV6-JAK2 Ba/F3370 nM[10][11][12]
Berberine STAT3p-STAT3 inhibitionTfh cells0.25 - 1.0 µM[13]

Note: Direct in-cell IC50 values for this compound on JAK2/STAT1 phosphorylation are not specified in the available literature.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

This compound's Putative Signaling Pathways

This diagram illustrates the signaling cascades potentially modulated by this compound, leading to apoptosis.

This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage JAK2 JAK2 This compound->JAK2 modulates Topoisomerase_I Topoisomerase I This compound->Topoisomerase_I inhibition DNA_Intercalation DNA Intercalation This compound->DNA_Intercalation UVA UVA Light UVA->DNA_Damage ATR ATR DNA_Damage->ATR p38_MAPK p38 MAPK ATR->p38_MAPK BAX BAX p38_MAPK->BAX STAT1 STAT1 JAK2->STAT1 STAT1->BAX Apoptosis Apoptosis BAX->Apoptosis Topoisomerase_I->Apoptosis DNA_Intercalation->Apoptosis

Caption: Putative signaling pathways of this compound leading to apoptosis.

Cellular Thermal Shift Assay (CETSA) Workflow

This diagram outlines the key steps in a CETSA experiment to determine target engagement.

A 1. Treat cells with This compound or Vehicle B 2. Heat cells at various temperatures A->B C 3. Lyse cells B->C D 4. Separate soluble and precipitated proteins C->D E 5. Detect target protein in soluble fraction (e.g., Western Blot) D->E F 6. Quantify and plot protein stability E->F

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

In-Cell Topoisomerase I Cleavage Assay Workflow

This diagram illustrates the process of an in-cell assay to measure the inhibition of Topoisomerase I.

A 1. Treat cells with This compound or Comparator B 2. Isolate nuclei A->B C 3. Incubate with labeled DNA substrate B->C D 4. Stop reaction and digest protein C->D E 5. Analyze DNA cleavage by gel electrophoresis D->E F 6. Quantify cleavage products E->F

Caption: Workflow for an in-cell Topoisomerase I cleavage assay.

Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This protocol is a generalized procedure for assessing the thermal stabilization of a target protein upon ligand binding in a cellular environment.

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with various concentrations of this compound or a vehicle control for a predetermined time (e.g., 1 hour) at 37°C.

  • Heat Treatment:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes. Include an unheated control.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or by using a lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Detection and Quantification:

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of the soluble fraction.

    • Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the target protein.

    • Quantify the band intensities and plot the percentage of soluble protein relative to the unheated control against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

In-Cell Topoisomerase I DNA Cleavage Assay

This protocol is adapted from methods used to identify Topoisomerase I inhibitors by measuring their ability to stabilize the Topoisomerase I-DNA cleavage complex in cells.

  • Cell Treatment:

    • Treat cultured cells with varying concentrations of this compound, Topotecan (positive control), or vehicle for a specified duration (e.g., 1-2 hours).

  • Isolation of Covalent Complexes (ICE Assay Adaptation):

    • Lyse the cells in a way that preserves the covalent Topoisomerase I-DNA complexes.

    • Separate the protein-DNA complexes from free protein, for example, by cesium chloride gradient centrifugation.

  • Quantification of Cleavage Complexes:

    • Quantify the amount of Topoisomerase I covalently bound to DNA in the isolated complexes. This can be done by slot-blot or Western blot analysis using a Topoisomerase I-specific antibody.

  • Alternative: DNA Strand Break Analysis:

    • Alternatively, after cell lysis, purify the genomic DNA.

    • Detect the presence of single-strand breaks associated with trapped Topoisomerase I using techniques like alkaline elution or comet assay.

    • Quantify the extent of DNA cleavage as a measure of Topoisomerase I inhibition.

Conclusion

This compound exhibits multifaceted anti-cancer properties by engaging with multiple cellular targets. While direct quantitative in-cell target engagement data remains an area for further investigation, the available in vitro evidence strongly supports its interaction with DNA and Topoisomerase I. Comparisons with established drugs like Topotecan and Ruxolitinib highlight the potential of this compound, while also underscoring the need for more rigorous in-cell validation to precisely determine its potency and selectivity in a physiological context. The experimental protocols provided in this guide offer a framework for researchers to conduct such validation studies and further elucidate the therapeutic potential of this compound.

References

A Comparative Analysis of Coralyne and Doxorubicin on Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of two potent anti-cancer agents, Coralyne and Doxorubicin (B1662922), on cell proliferation. By examining their mechanisms of action, cytotoxic potencies, and impacts on cell cycle progression and apoptosis, this document aims to provide a valuable resource for researchers in oncology and drug discovery. The information presented herein is a synthesis of preclinical data from various studies.

Executive Summary

This compound, a protoberberine alkaloid, and Doxorubicin, an anthracycline antibiotic, are both effective inhibitors of cell proliferation, primarily through their interactions with DNA and essential cellular enzymes. Doxorubicin is a well-established chemotherapeutic agent that primarily targets topoisomerase II and intercalates into DNA, leading to robust cell cycle arrest and apoptosis. This compound, while also a DNA intercalator with a preference for triplex DNA, primarily functions as a topoisomerase I inhibitor. Although both induce apoptosis, the specific signaling cascades they trigger may differ. This guide delves into the quantitative differences in their cytotoxic effects and the distinct molecular pathways they modulate.

Data Presentation: Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the IC50 values for this compound and Doxorubicin in various cancer cell lines as reported in the literature. It is important to note that these values were determined in separate studies under different experimental conditions and are presented here for comparative purposes.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µM)Citation
A549Lung CarcinomaClonogenic Survival24.82 (IC75), 45.80 (IC50)[1]
A549Lung CarcinomaPropidium Iodide Cytotoxicity75.55 (EC50 at 48h), 59.79 (EC50 at 72h)[1]

Table 2: IC50 Values of Doxorubicin in Human Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µM)Citation
IMR-32NeuroblastomaMTT0.04 ± 0.01[2]
UKF-NB-4NeuroblastomaMTT0.23 ± 0.04[2]
MCF-7Breast CancerNot Specified2.2[3]
MDA-MB-231Breast CancerNot Specified0.9[3]
BT-20Breast CancerAPH0.310[4]
A549Lung CancerNot Specified> 20[5]
HeLaCervical CancerNot Specified2.92 ± 0.57[5]
HepG2Liver CancerNot Specified12.18 ± 1.89[5]
M21MelanomaNot Specified2.77 ± 0.20[5]

Mechanisms of Action

Both this compound and Doxorubicin disrupt DNA replication and transcription, ultimately leading to cell death. However, they achieve this through distinct primary mechanisms.

Doxorubicin is a multi-faceted agent that:

  • Intercalates into DNA : It inserts itself between DNA base pairs, distorting the double helix and interfering with DNA and RNA synthesis.[6]

  • Inhibits Topoisomerase II : Doxorubicin stabilizes the topoisomerase II-DNA complex, preventing the re-ligation of DNA strands and causing double-strand breaks.[7]

  • Generates Reactive Oxygen Species (ROS) : This leads to oxidative stress and damage to cellular components, contributing to its cytotoxicity.[6]

This compound primarily acts as a:

  • Topoisomerase I Inhibitor : It stabilizes the topoisomerase I-DNA covalent complex, leading to single-strand DNA breaks.

  • DNA Intercalator : this compound shows a preference for intercalating into triplex DNA structures.

Impact on Cell Cycle Progression

Both compounds induce cell cycle arrest, preventing cancer cells from dividing.

Doxorubicin typically induces a robust G2/M phase arrest .[1] In some cell lines, such as MCF-7, it can also cause arrest at the G1/S checkpoint.[1]

This compound , particularly when combined with photosensitizing treatments like UVA light, can lead to an S-phase arrest mediated by Chk2.[8]

Induction of Apoptosis

A crucial mechanism for the anti-cancer activity of both drugs is the induction of programmed cell death, or apoptosis.

Doxorubicin is a potent inducer of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key signaling events include:

  • Activation of the p53 tumor suppressor protein .

  • Involvement of the ERK1/2-p53 signaling cascade .

  • Modulation of the Notch signaling pathway .

  • Release of cytochrome c from mitochondria and activation of caspase-9 and caspase-3 .

This compound also induces apoptosis, and its mechanism can be p53-independent.[8] When combined with UVA light, it activates an apoptotic pathway involving:

  • Activation of Chk2 .

  • Activation of the initiator caspase-9 and the executioner caspase-3 .[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment : Treat the cells with various concentrations of this compound or Doxorubicin for 24, 48, or 72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

  • Cell Treatment : Treat cells with this compound or Doxorubicin at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting : Collect both adherent and floating cells. For adherent cells, use trypsin to detach them and then wash with serum-containing media.

  • Cell Staining : Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis : Analyze the stained cells by flow cytometry.

    • Viable cells : Annexin V-FITC negative and PI negative.

    • Early apoptotic cells : Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells : Annexin V-FITC positive and PI positive.

    • Necrotic cells : Annexin V-FITC negative and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Treatment : Treat cells with this compound or Doxorubicin at their IC50 concentrations for the desired time.

  • Cell Fixation : Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Cell Staining : Wash the fixed cells with PBS and then resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis : Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing the Molecular Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the anti-proliferative effects of this compound and Doxorubicin.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS ROS Generation Doxorubicin->ROS DNA_Damage DNA Double-Strand Breaks DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage ROS->DNA_Damage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria p53 p53 Activation DNA_Damage->p53 G2_M_Arrest G2/M Arrest DNA_Damage->G2_M_Arrest p21 p21 Expression p53->p21 G1_S_Arrest G1/S Arrest p21->G1_S_Arrest Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Doxorubicin's multifaceted mechanism of action.

Coralyne_Pathway This compound This compound (+/- UVA) DNA_Intercalation DNA Intercalation (Triplex Preference) This compound->DNA_Intercalation Topoisomerase_I Topoisomerase I Inhibition This compound->Topoisomerase_I DNA_Damage DNA Single-Strand Breaks Topoisomerase_I->DNA_Damage Chk2 Chk2 Activation DNA_Damage->Chk2 S_Phase_Arrest S-Phase Arrest Chk2->S_Phase_Arrest Caspase9 Caspase-9 Activation Chk2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis (p53-independent) Caspase3->Apoptosis

Caption: this compound's mechanism leading to cell cycle arrest and apoptosis.

Experimental_Workflow Start Cancer Cell Culture Treatment Treatment with This compound or Doxorubicin Start->Treatment MTT MTT Assay (Cell Viability, IC50) Treatment->MTT Apoptosis Annexin V/PI Staining (Apoptosis Assay) Treatment->Apoptosis CellCycle PI Staining (Cell Cycle Analysis) Treatment->CellCycle Analysis Data Analysis and Comparison MTT->Analysis Apoptosis->Analysis CellCycle->Analysis

Caption: General experimental workflow for in vitro drug comparison.

Conclusion

Both this compound and Doxorubicin are potent inhibitors of cancer cell proliferation, albeit with distinct primary mechanisms of action. Doxorubicin, a topoisomerase II inhibitor, and this compound, a topoisomerase I inhibitor, both effectively induce cell cycle arrest and apoptosis. The choice of agent and its potential therapeutic application will depend on the specific cancer type, its genetic background (e.g., p53 status), and the desired molecular target. This guide provides a foundational comparison to aid researchers in their exploration of these and other anti-cancer compounds. Further direct comparative studies are warranted to fully elucidate the relative efficacy and detailed molecular mechanisms of these two agents in various cancer models.

References

Assessing the Specificity of Coralyne Against Other DNA Intercalators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the DNA intercalator Coralyne with other well-established DNA binding agents. The focus is on the specificity of this compound for different DNA structures, supported by quantitative binding data and detailed experimental methodologies.

Performance Comparison of DNA Intercalators

The specificity of a DNA intercalator is a critical determinant of its biological activity and therapeutic potential. This compound has demonstrated a notable preference for non-duplex DNA structures, particularly triple-helical DNA. The following tables summarize the binding affinities of this compound and other common intercalators for various DNA structures. Binding affinity is represented by the dissociation constant (Kd) or the association constant (Kb), where a lower Kd and a higher Kb indicate stronger binding.

IntercalatorDNA StructureBinding Affinity (Kd or Kb)Experimental Conditions
This compound d(T)6d(A)6•d(T)6 (Triplex)Kd: 0.5-0.8 µM[1]298 K
poly(dT)•poly(dA)•poly(dT) (Triplex)Kb: 3.5 x 10^6 M-1[2]2 mM Mg2+
d(TC)nd(GA)n•d(CT)n (Triplex)6- to 10-fold lower affinity than for d(T)6d(A)6•d(T)6[1]298 K
Duplex DNAAt least 2 orders of magnitude lower affinity than for triplexes[2]2 mM Mg2+
homo-(dA) self-structureKb: 1.05 x 10^5 M-1[3]Not specified
Calf Thymus DNA (Duplex)Kb: 1.25 x 10^4 M-1[3]Not specified
Ethidium (B1194527) Bromide poly(dA)•2poly(dT) (Triplex)Stronger binding than to duplex[4][5]Not specified
Actinomycin (B1170597) D d(TGTCATTG) (Single-stranded)Kb: ~1 x 10^7 M-1[6]Not specified
Duplex DNA (GpC sites)High affinity[7]Not specified
Triplex DNA (hmgb1 gene region)Higher affinity than for duplex DNA[8][9]Not specified
Daunorubicin Duplex DNAKb: 0.10 - 0.16 x 10^6 M-1[10]37°C, 10% serum

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the binding affinity and specificity of DNA intercalators.

Fluorescence Spectroscopy Titration

This method is used to determine the binding constant of a ligand to DNA by monitoring changes in the fluorescence of the ligand upon binding.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the DNA intercalator (e.g., this compound) in a suitable buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.5).

    • Prepare a stock solution of the target DNA structure (e.g., pre-annealed triplex DNA) in the same buffer.

    • Determine the concentrations of the intercalator and DNA solutions spectrophotometrically.

  • Titration:

    • Place a fixed concentration of the DNA intercalator into a quartz cuvette.

    • Incrementally add small aliquots of the DNA solution to the cuvette.

    • After each addition, mix the solution thoroughly and allow it to equilibrate.

    • Measure the fluorescence emission spectrum of the solution at a fixed excitation wavelength. The fluorescence of this compound is quenched in the presence of DNA.[2]

  • Data Analysis:

    • Plot the change in fluorescence intensity as a function of the DNA concentration.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., Scatchard plot or non-linear regression) to determine the binding constant (Kd or Kb) and the binding stoichiometry.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to study the conformational changes in DNA upon ligand binding and can provide insights into the binding mode.

Protocol:

  • Sample Preparation:

    • Prepare solutions of the DNA and the intercalator in a suitable buffer with low absorbance in the far-UV region.

  • CD Measurements:

    • Record the CD spectrum of the DNA solution alone.

    • Titrate the DNA solution with increasing concentrations of the intercalator.

    • Record the CD spectrum after each addition and incubation to allow for binding equilibration.

  • Data Analysis:

    • Analyze the changes in the CD signals at specific wavelengths corresponding to the DNA and the intercalator.

    • Induced CD signals in the region of the intercalator's absorption can indicate intercalation.

    • Changes in the DNA CD bands can reveal alterations in DNA conformation.

DNase I Footprinting

This technique identifies the specific binding site of a ligand on a DNA molecule. The principle is that the bound ligand protects the DNA from cleavage by the DNase I enzyme.

Protocol:

  • DNA Preparation:

    • Prepare a DNA fragment of interest and label one end with a radioactive isotope (e.g., 32P).

  • Binding Reaction:

    • Incubate the end-labeled DNA with varying concentrations of the intercalator to allow for binding.

  • DNase I Digestion:

    • Add a limited amount of DNase I to the reaction mixtures to induce random single-strand nicks in the DNA.

    • Stop the reaction after a short incubation period.

  • Analysis:

    • Denature the DNA fragments and separate them by size using denaturing polyacrylamide gel electrophoresis.

    • Visualize the fragments by autoradiography.

    • The region where the ligand is bound will be protected from DNase I cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments compared to a control lane with no ligand.

Visualizations

Experimental Workflow for Assessing DNA Intercalator Specificity

experimental_workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_data Data Analysis cluster_comparison Comparative Assessment prep_dna Prepare DNA Structures (Duplex, Triplex, G-Quadruplex) fluorescence Fluorescence Spectroscopy prep_dna->fluorescence cd_spec Circular Dichroism prep_dna->cd_spec dnase_footprint DNase I Footprinting prep_dna->dnase_footprint prep_intercalators Prepare Intercalator Solutions (this compound, Ethidium Bromide, etc.) prep_intercalators->fluorescence prep_intercalators->cd_spec prep_intercalators->dnase_footprint binding_constants Determine Binding Constants (Kd, Kb) fluorescence->binding_constants binding_mode Determine Binding Mode cd_spec->binding_mode sequence_specificity Identify Sequence Specificity dnase_footprint->sequence_specificity compare_specificity Compare Specificity Profiles binding_constants->compare_specificity binding_mode->compare_specificity sequence_specificity->compare_specificity

Caption: A general workflow for the comparative assessment of DNA intercalator specificity.

This compound-Induced Apoptotic Signaling Pathway

Upon exposure to UVA light, this compound has been shown to induce apoptosis in cancer cells through the activation of specific signaling cascades.[11]

coralyne_signaling cluster_stimulus Stimulus cluster_pathway1 ATR-p38 MAPK Pathway cluster_pathway2 JAK2-STAT1 Pathway cluster_effector Effector cluster_outcome Outcome coralyne_uva This compound + UVA atr ATR coralyne_uva->atr jak2 JAK2 coralyne_uva->jak2 p38_mapk p38 MAPK atr->p38_mapk activates bax BAX Activation p38_mapk->bax activates stat1 STAT1 jak2->stat1 activates stat1->bax activates apoptosis Apoptosis bax->apoptosis

Caption: this compound-induced apoptotic signaling pathways in the presence of UVA light.

References

A Comparative Guide to G-Quadruplex Probes: Coralyne vs. Commercially Available Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of G-quadruplexes (G4s), four-stranded DNA and RNA structures, has garnered significant interest due to their crucial roles in gene regulation, telomere maintenance, and as potential therapeutic targets in diseases like cancer. The selection of an appropriate fluorescent probe is paramount for the accurate detection and characterization of these structures. This guide provides a comparative analysis of Coralyne and other commercially available G-quadruplex probes, supported by experimental data to aid researchers in making informed decisions for their specific applications.

Quantitative Performance Comparison

The following table summarizes the key performance metrics of this compound and several popular commercially available G-quadruplex probes. It is important to note that direct comparative data for this compound is limited, and some values are derived from studies with a primary focus other than G4 probing.

ProbeBinding Affinity (Kd) to G-QuadruplexFluorescence Enhancement (upon G4 binding)Quantum Yield (Φ) (Bound to G4)Selectivity for G4 vs. Duplex DNA
This compound 0.25 - 5 µM (for parallel G4)[1]Fluorescence quenching observed[1]Not availablePrimarily studied for triplex DNA interaction; selectivity for G4 over duplex not extensively quantified.
Thioflavin T (ThT) ~1.6 - 20 µM>100-fold~0.3 - 0.8High
N-methyl mesoporphyrin IX (NMM) ~0.1 - 10 µM~40 to 60-fold (topology dependent)Not widely reportedHigh, with preference for parallel G4 structures
Phen-DC3 Nanomolar rangeNot primarily a fluorescent probeNot applicableHigh
IZCM-1 ~15.1 µM (hybrid)~18-fold higher for parallel vs. hybrid G40.404 (for parallel c-MYC G4)High, with preference for parallel G4 structures
DAOTA-M2 log Ka ~ 5.7 - 6.1~3.3 to 4.9-fold0.032 (unbound)Moderate

Note: The performance of G-quadruplex probes can be highly dependent on the specific G4 topology (parallel, antiparallel, hybrid), flanking sequences, and experimental conditions (e.g., cation concentration).

Experimental Methodologies

Accurate comparison of G-quadruplex probes relies on standardized and well-defined experimental protocols. Below are detailed methodologies for key experiments cited in this guide.

Fluorescence Titration for Binding Affinity (Kd) Determination

This method is used to determine the dissociation constant (Kd) of a probe binding to a G-quadruplex.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the G-quadruplex-forming oligonucleotide in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).

    • Anneal the oligonucleotide to form the G-quadruplex structure by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.

    • Prepare a stock solution of the fluorescent probe in the same buffer.

  • Titration:

    • In a quartz cuvette, place a fixed concentration of the fluorescent probe (e.g., 1 µM).

    • Record the initial fluorescence emission spectrum.

    • Incrementally add small aliquots of the folded G-quadruplex DNA solution to the cuvette.

    • After each addition, allow the system to equilibrate (typically 2-5 minutes) and record the fluorescence emission spectrum.

  • Data Analysis:

    • Plot the change in fluorescence intensity at the emission maximum as a function of the G-quadruplex concentration.

    • Fit the resulting binding curve to a suitable binding model (e.g., one-site binding model) to calculate the dissociation constant (Kd).

Fluorescent Intercalator Displacement (FID) Assay

The FID assay is a high-throughput method to screen for and determine the relative binding affinity of compounds for G-quadruplex DNA.

Protocol:

  • Principle: A fluorescent probe with a known affinity for G-quadruplexes (e.g., Thiazole Orange) is used. The displacement of this probe by a test compound results in a decrease in fluorescence, which is proportional to the binding affinity of the test compound.

  • Procedure:

    • Prepare a solution containing the folded G-quadruplex DNA and the fluorescent probe at concentrations where a significant fluorescence signal is observed.

    • Add increasing concentrations of the test compound (e.g., this compound).

    • Measure the fluorescence intensity after each addition.

  • Analysis: The concentration of the test compound that displaces 50% of the fluorescent probe (DC50) is determined. A lower DC50 value indicates a higher binding affinity.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to study the conformation of G-quadruplex DNA and the effect of ligand binding on its structure.

Protocol:

  • Sample Preparation: Prepare solutions of the folded G-quadruplex DNA in the absence and presence of the probe in a suitable buffer.

  • Measurement: Record the CD spectra of the samples in the UV range (typically 200-350 nm).

  • Analysis:

    • Parallel G-quadruplexes typically show a positive peak around 264 nm and a negative peak around 240 nm.

    • Antiparallel G-quadruplexes exhibit a positive peak around 295 nm and a negative peak around 260 nm.

    • Changes in the CD spectrum upon probe binding can indicate conformational changes in the G-quadruplex structure.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and workflows related to the evaluation of G-quadruplex probes.

G_Quadruplex_Probe_Binding G-Quadruplex Probe Binding and Signaling cluster_ligand Probe cluster_dna DNA Structures cluster_binding Binding Events cluster_signal Signal Output Probe Fluorescent Probe (e.g., this compound, ThT) Binding_G4 Probe binds to G-Quadruplex Probe->Binding_G4 High Affinity Binding_Duplex Probe binds to Duplex DNA (Non-specific) Probe->Binding_Duplex Low Affinity (for selective probes) G4 G-Quadruplex G4->Binding_G4 Duplex Duplex DNA Duplex->Binding_Duplex Signal_G4 Specific Fluorescence Change (Enhancement or Quenching) Binding_G4->Signal_G4 Signal_Duplex Minimal or No Fluorescence Change Binding_Duplex->Signal_Duplex FID_Assay_Workflow Fluorescent Intercalator Displacement (FID) Assay Workflow start Start prepare_complex Prepare G4-DNA:Fluorescent Probe Complex start->prepare_complex measure_initial Measure Initial Fluorescence (High Signal) prepare_complex->measure_initial add_ligand Add Test Ligand (e.g., this compound) measure_initial->add_ligand measure_final Measure Final Fluorescence (Signal Decrease) add_ligand->measure_final analyze Analyze Data (Calculate DC50) measure_final->analyze end End analyze->end

References

A Comparative Guide: Cross-Referencing Coralyne Fluorescence Data with Atomic Force Microscopy for DNA Interaction Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two powerful analytical techniques, Coralyne fluorescence spectroscopy and atomic force microscopy (AFM), for characterizing the interactions between the fluorescent alkaloid this compound and DNA. By cross-referencing data from these distinct methodologies, researchers can gain a more complete understanding of the binding mechanisms, structural perturbations, and kinetics of this and other DNA-intercalating agents. This integrated approach is invaluable for drug discovery and development, enabling detailed analysis of how potential therapeutic compounds affect DNA structure and function.

I. Principles of Interrogation: Fluorescence vs. Topography

This compound Fluorescence Spectroscopy is a sensitive technique that leverages the intrinsic fluorescent properties of this compound to probe its binding to DNA. The fluorescence of this compound is highly sensitive to its local environment. Upon intercalation into the DNA double helix, changes in the fluorescence intensity, emission wavelength, and polarization can be observed. A key phenomenon is fluorescence quenching , where the fluorescence of this compound is significantly reduced upon binding to DNA, particularly in the presence of guanine (B1146940) bases.[1] This quenching can be used to quantify binding affinity and stoichiometry.

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional topographical information of surfaces at the nanoscale.[2][3][4][5][6] In the context of DNA analysis, AFM can directly visualize individual DNA molecules and complexes, allowing for the measurement of contour length, persistence length (a measure of stiffness), and the observation of structural changes such as bending, looping, and condensation induced by ligand binding.[2][3][4][5]

II. Quantitative Data Comparison

Table 1: this compound Fluorescence Spectroscopy Data for DNA Binding

ParameterDescriptionTypical Value/ObservationReference
Binding Constant (K) A measure of the affinity of this compound for DNA.Varies with DNA sequence and ionic strength, typically in the range of 10^5 to 10^6 M^-1.Synthesized from general knowledge
Fluorescence Quenching The percentage decrease in this compound fluorescence upon saturation with DNA.Can be up to 90% or more, depending on the G-C content of the DNA.[1][1]
Binding Stoichiometry (n) The number of this compound molecules bound per DNA base pair at saturation.Typically one this compound molecule per 4-6 base pairs.Synthesized from general knowledge
Excitation Wavelength (λex) The wavelength of light used to excite this compound.~420 nmSynthesized from general knowledge
Emission Wavelength (λem) The wavelength of maximum fluorescence emission.~470-490 nm, may exhibit a slight blue shift upon binding.Synthesized from general knowledge

Table 2: Atomic Force Microscopy Data for DNA-Intercalator Interactions

ParameterDescriptionTypical Value/ObservationReference
Contour Length The end-to-end length of the DNA molecule.Increases upon intercalation as the base pairs are pushed apart. The increase is proportional to the number of bound intercalators.[2][3][2][3]
Persistence Length A measure of the DNA's bending stiffness.Can either increase or decrease depending on the specific intercalator and its effect on the DNA backbone.[2][4][2][4]
DNA Bending Angle The angle of a localized bend induced by a single intercalator molecule.Varies depending on the intercalator. Can be quantified from high-resolution images.
Topological Changes Observation of supercoiling, condensation, or aggregation of DNA.Intercalators can induce both positive and negative supercoiling in plasmid DNA.[3][6] High concentrations can lead to DNA condensation.[3][6]
Molecular Height The apparent height of the DNA molecule in the AFM image.Can provide information about the binding mode (e.g., intercalation vs. groove binding).

III. Experimental Protocols

A. This compound Fluorescence Spectroscopy

Objective: To quantify the binding of this compound to DNA by measuring the quenching of its fluorescence.

Materials:

  • This compound stock solution (in DMSO or appropriate buffer)

  • DNA stock solution (e.g., calf thymus DNA, plasmid DNA, or specific oligonucleotides) in a suitable buffer (e.g., Tris-HCl with NaCl)

  • Fluorometer

  • Quartz cuvettes

Methodology:

  • Preparation of Solutions: Prepare a series of solutions with a fixed concentration of this compound and increasing concentrations of DNA in the reaction buffer. Ensure the final concentration of the solvent (e.g., DMSO) is low and constant across all samples to avoid artifacts.

  • Incubation: Mix the this compound and DNA solutions and incubate at a constant temperature for a sufficient time to reach binding equilibrium.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to the absorption maximum of this compound (around 420 nm).

    • Record the fluorescence emission spectrum or the intensity at the emission maximum (around 470-490 nm) for each sample.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the DNA concentration.

    • The data can be fitted to a binding isotherm (e.g., the Scatchard equation) to determine the binding constant (K) and the binding site size (n). The degree of fluorescence quenching can be calculated from the initial and final fluorescence intensities.

B. Atomic Force Microscopy Imaging of this compound-DNA Complexes

Objective: To visualize the structural changes in DNA upon binding of this compound.

Materials:

  • This compound-DNA complex solution (prepared as in the fluorescence protocol)

  • Freshly cleaved mica substrate

  • Deposition buffer (e.g., HEPES buffer with MgCl2 or NiCl2 to facilitate DNA adhesion to mica)

  • Deionized water

  • Compressed nitrogen or argon gas

  • Atomic Force Microscope with tapping mode capability in air or liquid

Methodology:

  • Sample Preparation:

    • Dilute the this compound-DNA complex solution in the deposition buffer to an appropriate concentration for single-molecule imaging.

    • Deposit a small volume (e.g., 10-20 µL) of the diluted solution onto a freshly cleaved mica surface.

    • Allow the molecules to adsorb for 1-2 minutes.

  • Rinsing and Drying:

    • Gently rinse the mica surface with deionized water to remove unbound molecules and salts.

    • Dry the surface with a gentle stream of nitrogen or argon gas.

  • AFM Imaging:

    • Mount the sample in the AFM.

    • Engage the cantilever and begin imaging in tapping mode. This mode is preferred for soft biological samples as it minimizes lateral forces that could damage or move the molecules.

    • Optimize imaging parameters (scan size, scan rate, setpoint amplitude) to obtain high-resolution images.

  • Image Analysis:

    • Use image analysis software to measure the contour length and persistence length of the DNA molecules.

    • Analyze the images for any structural changes, such as bends, loops, or condensation, and quantify these features where possible.

IV. Visualizing the Workflow and Concepts

To illustrate the relationship between these techniques and the underlying molecular events, the following diagrams are provided.

Coralyne_DNA_Interaction_Pathway This compound This compound (Free in solution) Complex This compound-DNA Complex (Intercalated) This compound->Complex Binding DNA DNA (Double Helix) DNA->Complex Quenching Fluorescence Quenching Complex->Quenching Leads to Structural_Change Structural Changes (Elongation, Bending) Complex->Structural_Change Induces

Caption: Signaling pathway of this compound-DNA interaction.

Correlative_Workflow cluster_Fluorescence Fluorescence Spectroscopy cluster_AFM Atomic Force Microscopy Fluo_Prep Sample Preparation (Titration Series) Fluo_Measure Fluorescence Measurement Fluo_Prep->Fluo_Measure Fluo_Analysis Binding Data Analysis (K, n, Quenching) Fluo_Measure->Fluo_Analysis Cross_Reference Data Cross-Referencing & Interpretation Fluo_Analysis->Cross_Reference AFM_Prep Sample Deposition on Mica AFM_Image Tapping Mode Imaging AFM_Prep->AFM_Image AFM_Analysis Structural Data Analysis (Length, Bending) AFM_Image->AFM_Analysis AFM_Analysis->Cross_Reference

Caption: Experimental workflow for cross-referencing data.

V. Conclusion: A Synergistic Approach

By employing both this compound fluorescence spectroscopy and atomic force microscopy, researchers can obtain complementary data that provides a more robust understanding of DNA-ligand interactions. Fluorescence spectroscopy offers sensitive and quantitative information about the binding thermodynamics, while AFM provides direct visual evidence of the structural consequences of this binding at the single-molecule level. The cross-referencing of these data sets allows for a comprehensive characterization of the interaction, from the molecular affinity to the macroscopic changes in DNA architecture. This integrated approach is a powerful strategy in the development of new DNA-targeted therapeutic agents.

References

Coralyne's Synergistic Potential: A Comparative Guide for Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing quest for more effective cancer therapies, researchers are increasingly turning to combination strategies to enhance treatment efficacy and overcome drug resistance. This guide provides a comprehensive evaluation of the synergistic effects of Coralyne, a protoberberine alkaloid, with other anticancer drugs, offering valuable insights for researchers, scientists, and drug development professionals. Through a detailed analysis of experimental data and methodologies, this document illuminates the potential of this compound as a promising candidate for combination chemotherapy.

This compound in Combination with Paclitaxel (B517696) for Breast Cancer

Recent preclinical studies have demonstrated a significant synergistic relationship between this compound and the widely used chemotherapeutic agent, paclitaxel, in the context of breast cancer. This combination has shown enhanced efficacy in inhibiting cancer cell proliferation, migration, and inducing programmed cell death (apoptosis).

Quantitative Analysis of Synergistic Effects

The synergy between this compound and paclitaxel has been evaluated in human breast cancer cell lines, namely MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). While the qualitative synergistic effects are well-documented, specific quantitative data such as Combination Index (CI) and Dose Reduction Index (DRI) values are crucial for assessing the therapeutic potential of this combination. The following table summarizes the available data on the half-maximal inhibitory concentrations (IC50) for each compound and their combination.

Cell LineTreatmentIC50 (µM)Combination Index (CI)Dose Reduction Index (DRI)Reference
MCF-7 This compound76.4 ± 0.92 (24h)Data Not AvailableData Not Available[1]
Paclitaxel3.5 (72h)Data Not AvailableData Not Available
This compound + PaclitaxelData Not AvailableData Not AvailableData Not Available
MDA-MB-231 This compoundData Not AvailableData Not AvailableData Not Available
Paclitaxel0.3 (72h)Data Not AvailableData Not Available
This compound + PaclitaxelData Not AvailableData Not AvailableData Not Available

Note: The available literature confirms a synergistic effect but does not provide specific CI and DRI values for the this compound and paclitaxel combination. Further research is needed to quantify the extent of this synergy.

Molecular Mechanisms of Synergy

The enhanced anticancer effect of the this compound and paclitaxel combination is attributed to the modulation of several key cellular pathways and proteins.[1][2][3]

  • Cell Proliferation and Migration: The combination treatment leads to a significant decrease in the expression of the proliferation marker Ki-67, thereby inhibiting the growth and spread of cancer cells.[1]

  • Apoptosis Induction: A notable increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 are observed, shifting the cellular balance towards apoptosis.[1]

  • Cell Cycle Arrest: The combination induces cell cycle arrest at the G1/S phase, preventing DNA replication and cell division.[3]

  • DNA Damage Response: The treatment leads to the depletion of ATM and ATR proteins, which are key regulators of the DNA damage response. This is accompanied by an increase in the phosphorylation of H2AX (γH2AX), a marker of DNA double-strand breaks, and subsequent activation of the executioner caspase-3 and release of cytochrome c from the mitochondria, further amplifying the apoptotic signal.[3]

The following diagram illustrates the proposed signaling pathway for the synergistic action of this compound and Paclitaxel.

cluster_0 This compound + Paclitaxel Coralyne_Paclitaxel This compound + Paclitaxel ATM_ATR ↓ ATM/ATR Coralyne_Paclitaxel->ATM_ATR Ki67 ↓ Ki-67 Coralyne_Paclitaxel->Ki67 Bcl2 ↓ Bcl-2 Coralyne_Paclitaxel->Bcl2 Bax ↑ Bax Coralyne_Paclitaxel->Bax gH2AX ↑ γH2AX (DNA Damage) ATM_ATR->gH2AX Apoptosis ↑ Apoptosis Ki67->Apoptosis Mitochondrial_Pathway ↑ Cytochrome c release Bcl2->Mitochondrial_Pathway Bax->Mitochondrial_Pathway G1_S_Arrest G1/S Phase Arrest gH2AX->G1_S_Arrest G1_S_Arrest->Apoptosis Caspase3 ↑ Caspase-3 Activation Mitochondrial_Pathway->Caspase3 Caspase3->Apoptosis

Proposed signaling pathway of this compound and Paclitaxel synergy.

Experimental Protocols

To facilitate further research and validation of these findings, detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound and paclitaxel, both individually and in combination.

  • Cell Seeding: Seed breast cancer cells (MCF-7 or MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with varying concentrations of this compound, paclitaxel, or their combination for 24 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 values are determined from the dose-response curves.

Western Blot Analysis

This protocol is used to determine the expression levels of key proteins involved in apoptosis and proliferation.

  • Protein Extraction: Treat cells with the drug combinations for the desired time, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate 30-50 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins onto a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, Ki-67, ATM, ATR, γH2AX, Caspase-3, Cytochrome c, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

The following diagram outlines the general workflow for evaluating the synergistic effects of this compound with other anticancer drugs.

cluster_0 Experimental Design cluster_2 Data Analysis & Outcomes Cell_Culture Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) Drug_Treatment Treat with this compound, Paclitaxel, and Combination Cell_Culture->Drug_Treatment MTT_Assay Cell Viability (MTT) Drug_Treatment->MTT_Assay Migration_Assay Cell Migration Assay Drug_Treatment->Migration_Assay Apoptosis_Assay Apoptosis Assay (FACS) Drug_Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis Drug_Treatment->Western_Blot IC50 Determine IC50 Values MTT_Assay->IC50 Protein_Expression Quantify Protein Levels (Bax, Bcl-2, Ki-67, etc.) Western_Blot->Protein_Expression Synergy_Analysis Calculate Combination Index (CI) & Dose Reduction Index (DRI) IC50->Synergy_Analysis Mechanism_Elucidation Elucidate Signaling Pathways Synergy_Analysis->Mechanism_Elucidation Protein_Expression->Mechanism_Elucidation Conclusion Evaluate Synergistic Potential Mechanism_Elucidation->Conclusion

Workflow for assessing synergistic anticancer effects.

This compound in Combination with Other Anticancer Drugs

Currently, there is a lack of published data on the synergistic effects of this compound in combination with other widely used anticancer drugs such as doxorubicin (B1662922) and cisplatin. The promising results observed with paclitaxel warrant further investigation into this compound's potential as a combination partner for a broader range of chemotherapeutic agents. Future studies should focus on evaluating these combinations across various cancer types to unlock the full therapeutic potential of this compound.

Conclusion

The combination of this compound and paclitaxel demonstrates significant synergistic anticancer activity in breast cancer cell lines, primarily through the induction of apoptosis and inhibition of cell proliferation and migration. The elucidation of the underlying molecular mechanisms provides a strong rationale for further development of this combination therapy. This guide serves as a valuable resource for the scientific community, encouraging further exploration into the synergistic potential of this compound with other anticancer agents to develop more effective and less toxic cancer treatments.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Coralyne

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the proper disposal of Coralyne, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact. The information herein is intended to supplement, not replace, institutional and local regulatory requirements for hazardous waste management.

I. Understanding the Hazards of this compound

This compound is a hazardous substance that requires careful handling and disposal. The primary risks associated with this compound, as identified in its Safety Data Sheets (SDS), are summarized below.

Hazard ClassificationDescriptionPrimary Route of Exposure
Acute Oral Toxicity Toxic if swallowed.[1]Ingestion
Skin and Eye Irritation May cause skin and eye irritation.[2]Dermal, Ocular
Respiratory Tract Irritation May cause respiratory tract irritation.[2]Inhalation
Long-term Aquatic Hazard May cause long-lasting harmful effects to aquatic life.[1]Environmental Release

II. Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of solid this compound powder and contaminated materials.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound. This includes:

    • Chemical safety goggles or eyeglasses compliant with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[2]

    • Chemical-resistant gloves (e.g., nitrile) to prevent skin exposure.[2]

    • A lab coat or other protective clothing.[2]

    • Use a respirator if there is a risk of inhaling dust, following a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88 standards.[2]

2. Waste Collection and Segregation:

  • Solid this compound Waste:

    • Collect pure this compound powder and any grossly contaminated solids (e.g., spatulas, weigh boats) in a dedicated, properly labeled hazardous waste container.

    • The container must be made of a material compatible with this compound, have a secure, tight-fitting lid, and be in good condition.

  • Contaminated Lab Debris:

    • Items with trace amounts of this compound contamination (e.g., gloves, paper towels, pipette tips) should be collected in a separate, clearly labeled container for chemically contaminated solid waste.

  • Spill Cleanup Materials:

    • In the event of a spill, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[2] Avoid generating dust.[2] All materials used for cleanup (e.g., absorbent pads, wipes) must be disposed of as hazardous waste.

3. Waste Container Labeling:

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include:

    • The full chemical name: "this compound Chloride"

    • The concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The name and contact information of the generating researcher or lab.

4. Storage of Hazardous Waste:

  • Store hazardous waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.

  • Ensure secondary containment is used for all liquid waste containers to prevent spills.

  • Do not store this compound waste with incompatible chemicals.

5. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Crucially, do not dispose of this compound down the drain or in the regular trash. [1] This is to prevent environmental contamination, particularly to aquatic ecosystems.[1]

III. Experimental Protocols for Neutralization

Currently, there are no publicly available, validated experimental protocols for the chemical neutralization of this compound to render it non-hazardous. The development of such a protocol would require a thorough understanding of this compound's chemical reactivity and should only be undertaken by qualified chemists in a controlled laboratory setting. Any potential neutralization procedure would need to be rigorously tested to confirm the complete degradation of this compound into non-toxic byproducts before the resulting solution could be considered for drain disposal, subject to local regulations.

IV. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste materials.

CoralyneDisposalWorkflow cluster_prep Preparation & Handling cluster_waste_id Waste Identification & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat - Respirator (if needed) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid this compound or Grossly Contaminated Items waste_type->solid_waste Pure/Gross trace_waste Trace Contaminated Debris (Gloves, Wipes, etc.) waste_type->trace_waste Trace spill_waste Spill Cleanup Materials waste_type->spill_waste Spill containerize Place in Dedicated, Compatible Container solid_waste->containerize trace_waste->containerize spill_waste->containerize label_container Label Container: - 'Hazardous Waste' - Chemical Name - Date & Contact Info containerize->label_container store_waste Store in Designated Satellite Accumulation Area label_container->store_waste disposal Arrange Pickup via EHS or Licensed Waste Contractor store_waste->disposal end Proper Disposal Complete disposal->end

This compound Disposal Workflow Diagram

References

Safeguarding Your Research: A Comprehensive Guide to Handling Coralyne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of chemical compounds is paramount. This guide provides essential safety, logistical, and operational information for the use of Coralyne, a potent antitumor agent. By adhering to these protocols, you can ensure the integrity of your research and the safety of your laboratory personnel.

Immediate Safety and Handling Protocols

This compound, while a valuable research tool, presents potential hazards if not handled correctly. The primary risks include eye, skin, and respiratory tract irritation. Ingestion may also cause digestive tract irritation. Due to its mechanism of action as a DNA intercalator and topoisomerase I inhibitor, it should be handled with the assumption of cytotoxicity.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense when working with this compound. The following table summarizes the required PPE.

PPE Category Specification Rationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles of this compound powder.
Hand Protection Nitrile or other chemical-resistant gloves.Prevents skin contact and potential absorption.
Body Protection A fully buttoned laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator is recommended when handling the powder form or when there is a risk of aerosol generation.Minimizes inhalation of the compound.
Engineering Controls

To further mitigate exposure risks, the following engineering controls should be in place:

  • Ventilation: All handling of this compound, especially in its powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the event of accidental exposure.

Operational Plans: From Stock Solution to Experimentation

Proper procedural adherence is critical for both safety and experimental reproducibility. The following protocols provide step-by-step guidance for common laboratory applications of this compound.

Preparation of this compound Stock Solution

A concentrated stock solution is typically prepared for ease of use in various assays.

Materials:

  • This compound chloride (or other salt form)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sterile 0.22 µm syringe filter and syringe

Procedure:

  • Safety First: Don all appropriate PPE and perform the following steps in a chemical fume hood.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolving: Transfer the powder to a sterile conical tube or vial. Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may aid dissolution.

  • Sterilization: To ensure sterility for cell culture experiments, filter the stock solution through a 0.22 µm syringe filter into a new sterile container.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected (amber) microcentrifuge tubes. Store aliquots at -20°C for long-term stability. Avoid repeated freeze-thaw cycles.

Cell Viability Assay (MTT Assay Example)

This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on a cancer cell line using an MTT assay.

Materials:

  • Cultured cancer cells in logarithmic growth phase

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the samples on a plate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Topoisomerase I DNA Relaxation Assay

This in vitro assay is used to confirm the inhibitory effect of this compound on topoisomerase I.

Materials:

  • Human Topoisomerase I (recombinant)

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I Assay Buffer

  • This compound stock solution

  • Stop Buffer/Gel Loading Dye

  • Agarose (B213101) gel (1%) and electrophoresis system

  • DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Safe)

  • UV transilluminator and gel imaging system

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, combine the 10x assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound. Add sterile water to bring the reaction to the final volume.

  • Enzyme Addition: Add human Topoisomerase I to the reaction mixture. Include a positive control (no this compound) and a negative control (no enzyme).

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding the stop buffer/gel loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the gel until the dye front has migrated an adequate distance.

  • Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands using a UV transilluminator.

  • Analysis: In the presence of active topoisomerase I, the supercoiled DNA will be relaxed. An effective inhibitor like this compound will prevent this relaxation, and the DNA will remain in its supercoiled form.

This compound's Mechanism of Action: A Visual Representation

This compound exerts its anticancer effects primarily through the inhibition of Topoisomerase I and intercalation into DNA, leading to apoptosis. The following diagram illustrates a key signaling pathway activated by this compound-induced DNA damage.

Coralyne_Signaling_Pathway This compound This compound DNA_Damage DNA Damage (Topoisomerase I Inhibition & Intercalation) This compound->DNA_Damage ATR ATR DNA_Damage->ATR p38_MAPK p38 MAPK ATR->p38_MAPK BAX_Activation BAX Activation p38_MAPK->BAX_Activation Apoptosis Apoptosis BAX_Activation->Apoptosis

Caption: this compound-induced DNA damage activates the ATR-p38 MAPK signaling pathway, leading to BAX activation and subsequent apoptosis.

Disposal Plan: Ensuring a Safe Laboratory Environment

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.

Waste Segregation and Collection
  • Solid Waste: Unused this compound powder, contaminated gloves, weigh boats, and other disposable materials should be collected in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste: Solutions containing this compound, such as unused stock solutions and media from treated cells, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.

  • Sharps: Needles and syringes used for handling this compound solutions should be disposed of in a designated sharps container for chemical waste.

Decontamination and Spill Cleanup

In the event of a spill, immediate and appropriate action is necessary.

For Small Spills (powder or liquid):

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate: If necessary, evacuate the immediate area.

  • PPE: Don appropriate PPE, including a respirator if the spill involves powder.

  • Containment: For liquid spills, contain the spill with absorbent pads.

  • Cleanup:

    • Powder: Gently cover the spill with damp paper towels to avoid generating dust. Carefully scoop the material into a hazardous waste container.

    • Liquid: Use absorbent pads to soak up the spill. Place the used pads into a hazardous waste container.

  • Decontamination: Clean the spill area with a detergent solution, followed by a rinse with water. All cleaning materials should be disposed of as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated.

For Large Spills:

  • Evacuate: Immediately evacuate the laboratory and alert your institution's Environmental Health and Safety (EHS) department.

  • Restrict Access: Prevent entry to the contaminated area.

  • Professional Cleanup: Allow trained emergency personnel to handle the cleanup.

Final Disposal

All collected this compound waste must be disposed of through your institution's hazardous waste management program. Ensure all containers are properly labeled with the contents and associated hazards. Never dispose of this compound down the drain or in the regular trash.

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。